molecular formula C12H14N2O B8276327 3-Morpholin-4-yl-1H-indole

3-Morpholin-4-yl-1H-indole

Cat. No.: B8276327
M. Wt: 202.25 g/mol
InChI Key: QYMXWTVUJMBIFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Morpholin-4-yl-1H-indole (CAS 5379-88-4) is a versatile indole derivative of significant interest in medicinal chemistry and pharmacological research. Its core structure, featuring a morpholine group linked to the 3-position of the 1H-indole scaffold, serves as a critical pharmacophore in the design of novel bioactive molecules. Recent scientific investigations highlight its value as a precursor or core structure in developing potent and selective inhibitors of the Kv1.5 potassium channel, a prominent target for the treatment of atrial fibrillation (AF) due to its specific expression in human atria . Research compounds based on this structure have demonstrated favorable inhibitory activity, providing potential lead compounds for anti-arrhythmia therapy that may offer high atrial selectivity and reduced risk of ventricular side effects . Furthermore, the morpholine-indole motif is frequently explored in oncology research. This scaffold is utilized in the rational design of dual inhibitors targeting mutant EGFR and BRAFV600E pathways, which are crucial in various malignancies, including melanoma and lung cancers . The compound serves as a vital building block for synthesizing more complex molecules aimed at overcoming drug resistance in chemotherapy . This product is intended for research purposes as a chemical reference standard or synthetic intermediate. It is strictly For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Properties

Molecular Formula

C12H14N2O

Molecular Weight

202.25 g/mol

IUPAC Name

4-(1H-indol-3-yl)morpholine

InChI

InChI=1S/C12H14N2O/c1-2-4-11-10(3-1)12(9-13-11)14-5-7-15-8-6-14/h1-4,9,13H,5-8H2

InChI Key

QYMXWTVUJMBIFC-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=CNC3=CC=CC=C32

Origin of Product

United States

Foundational & Exploratory

The 3-Morpholin-4-yl-1H-indole Scaffold: Chemical Properties, Synthetic Methodologies, and Medicinal Chemistry Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary The 3-morpholin-4-yl-1H-indole architecture represents a highly privileged scaffold in modern medicinal chemistry. By fusing the electron-rich, biologically ubiquitous indole core with the metabolically robust, solubility-enhancing morpholine ring, researchers can access a unique and highly tunable chemical space. This technical guide explores the physicochemical properties, advanced synthetic methodologies, and the mechanistic rationale for employing this scaffold in drug discovery.

Physicochemical & Structural Properties

Structurally, 3-morpholinoindole consists of a bicyclic indole system with a morpholine ring attached at the C3 position via a C-N bond.

Causality in Design: The C3 position of indole is its most naturally nucleophilic site. However, primary 3-aminoindoles are notoriously unstable and prone to rapid oxidation to imines or indolenines. By substituting the primary amine with a morpholine ring (a cyclic secondary amine), the resulting tertiary aniline-like nitrogen is sterically protected and electronically modulated. This structural choice significantly enhances the oxidative stability of the scaffold.

Furthermore, the inclusion of the morpholine oxygen introduces a critical Hydrogen Bond Acceptor (HBA), while the indole N-H retains its role as a Hydrogen Bond Donor (HBD). This dual capability is essential for anchoring the molecule within the ATP-binding hinge regions of target kinases.

Table 1: Baseline Physicochemical Properties of the 3-Morpholin-4-yl-1H-indole Scaffold

PropertyValue / DescriptionImpact on Drug Design
Molecular Weight ~202.25 g/mol Highly ligand-efficient; leaves ample room for peripheral functionalization.
LogP (Estimated) 2.0 - 2.7Optimal lipophilicity for membrane permeability without excessive hydrophobic trapping[1].
Hydrogen Bond Donors 1 (Indole N-H)Critical for hinge-binding in kinase targets.
Hydrogen Bond Acceptors 2 (Morpholine O, N)Enhances aqueous solubility and target residence time.
Topological Polar Surface Area ~27 - 35 ŲExcellent for CNS penetration (BBB crossing) if central nervous system targeting is desired.
Synthetic Methodologies: Overcoming Historical Limitations

Historically, the synthesis of 3-aminoindole derivatives was constrained by the harsh conditions required for nitration/reduction sequences, which often led to complete degradation of the electron-rich core. Early classical methods, such as those pioneered by Saccarello and Stradi in 1979, provided foundational routes to 1-alkyl-3-aminoindoles but often required multi-step protections and suffered from limited substrate scope.

Modern Approach: Direct C-H Amination via Hypervalent Iodine

To bypass pre-functionalization (such as bromination or boronic ester formation), modern synthetic workflows utilize hypervalent iodine reagents to achieve direct, regioselective C-H amination at the C3 position. This method relies on the generation of an electrophilic (Indol-3-yl)iodonium intermediate[2].

Mechanistic Rationale: The hypervalent iodine reagent—such as (3,5-Dimethylisoxazol-4-yl)(hydroxy)-λ³-iodaneyl 4-methylbenzenesulfonate (DMIX-I(OH)OTs)—acts as a potent electrophile, selectively attacking the electron-rich C3 carbon of the indole. The resulting iodonium salt acts as an excellent, highly polarizable leaving group. This allows the morpholine nucleophile to displace it under exceptionally mild conditions (0 °C to room temperature). This low-temperature displacement is the critical factor in preventing the oxidative degradation typically associated with 3-aminoindole synthesis.

Experimental Protocol: Synthesis via (Indol-3-yl)iodonium Salts

The following self-validating protocol outlines the synthesis of 3-morpholinoindole derivatives using a hypervalent iodine mediator. The protocol is designed to ensure high fidelity and reproducibility[2].

Materials & Setup:

  • Indole substrate (0.5 mmol, 1.0 equiv)

  • DMIX-I(OH)OTs (206 mg, 0.5 mmol, 1.0 equiv)

  • Morpholine (Nucleophile, 1.0-1.2 equiv)

  • Solvent: Ethyl Acetate (EtOAc, 5 mL, 0.1 M)

Step-by-Step Workflow:

  • Preparation: Add the indole starting material (0.5 mmol) to a round-bottom flask containing 5 mL of EtOAc equipped with a magnetic stir bar. Stir until complete dissolution is achieved.

  • Thermal Control (Critical Step): Cool the reaction mixture strictly to 0 °C using an ice bath. Causality: Hypervalent iodine species are highly reactive; cooling prevents uncontrolled exothermic degradation and suppresses off-target electrophilic aromatic substitution at the C2 or C5 positions.

  • Electrophilic Activation: Add DMIX-I(OH)OTs (206 mg) portionwise over a period of 10 minutes to maintain thermal equilibrium.

  • Nucleophilic Displacement: Introduce the morpholine nucleophile to the cooled mixture. Allow the reaction mixture to gradually warm to room temperature (rt).

  • Analytical Monitoring: Monitor the reaction progress via analytical Thin-Layer Chromatography (TLC) on silica gel 60 F254 plates, visualizing under UV light. The reaction typically reaches completion within 5 minutes to 12 hours, heavily dependent on the electronic nature of the indole substituents.

  • Isolation: Quench the reaction and concentrate the mixture under reduced pressure. Purify the crude residue via flash-column chromatography using silica gel (0.040–0.063 mm) to isolate the pure 3-morpholin-4-yl-1H-indole product.

Data Visualization: Synthetic Workflow

G Indole 1H-Indole Core (Nucleophilic C3) Intermediate (Indol-3-yl)iodonium Salt (Electrophilic) Indole->Intermediate C-H Activation (0 °C to rt) Iodine Hypervalent Iodine (DMIX-I(OH)OTs) Iodine->Intermediate Electrophilic Addition Product 3-Morpholin-4-yl-1H-indole (Target Scaffold) Intermediate->Product Nucleophilic Displacement Morpholine Morpholine (Nucleophile) Morpholine->Product C-N Bond Formation Purification Flash Chromatography (Silica Gel) Product->Purification Isolation & Purification

Figure 1: Mechanistic workflow for regioselective synthesis of 3-morpholinoindoles.

Medicinal Chemistry & Biological Applications

The strategic incorporation of the morpholine ring at the C3 position of the indole is not merely structural; it profoundly impacts the pharmacodynamic and pharmacokinetic profile of the resulting drug candidates.

  • Kinase Inhibition (e.g., PI3K/mTOR pathways): Morpholine is a privileged pharmacophore in lipid kinase inhibitors. The oxygen atom of the morpholine ring frequently engages in a critical hydrogen bond with the backbone amide of the kinase hinge region (e.g., Val851 in PI3Kα). Positioning this moiety on the rigid indole scaffold precisely vectors the morpholine into the hinge while allowing the indole core to occupy the hydrophobic affinity pocket.

  • Metabolic Stability: Unlike primary amines which are highly susceptible to rapid oxidative deamination by monoamine oxidases (MAOs) or Cytochrome P450 enzymes (CYPs), the fully substituted nature of the morpholine nitrogen provides steric shielding. This significantly extends the biological half-life and oral bioavailability of the compound.

References
  • Title: (Indol-3-yl)(DMIX)Iodonium Salts - Amazon S3 Source: amazonaws.com URL: 2

  • Title: 1-ethyl-5,7-difluoro-3-morpholin-4-yl-indole - CAS号 ... - 摩熵化学 (Citing: Saccarello M. L.; Stradi R., SYNTHESIS, 1979) Source: molaid.com URL:

  • Title: 5-bromo-1-methyl-1H-indole-2-carbonitrile | 1365794-14-4 - 摩熵化学 Source: molaid.com URL: 1

Sources

3-Morpholin-4-yl-1H-indole structure elucidation

Author: BenchChem Technical Support Team. Date: March 2026

Unambiguous Structure Elucidation of 3-Morpholin-4-yl-1H-indole: A Multimodal Analytical Framework

Executive Overview

The structural characterization of heterocyclic pharmacophores demands a rigorous, multi-modal analytical approach to prevent costly misassignments in drug development. 3-Morpholin-4-yl-1H-indole (C₁₂H₁₄N₂O) presents a unique analytical challenge due to the electronic interplay between its electron-rich, planar indole core and the conformationally dynamic, basic morpholine ring. This whitepaper details a self-validating analytical workflow—integrating High-Resolution Mass Spectrometry (HRMS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Single-Crystal X-Ray Diffraction (SCXRD)—to unambiguously elucidate its structure.

Strategic Analytical Workflow

To establish a self-validating system, no single analytical technique should operate in a vacuum. The workflow below demonstrates how orthogonal data streams converge to lock in the elemental composition, atomic connectivity, and 3D geometry of the molecule.

Workflow Prep Sample Prep HRMS HRMS (ESI+) Prep->HRMS NMR 1D/2D NMR Prep->NMR XRD SCXRD Prep->XRD Valid Consensus HRMS->Valid NMR->Valid XRD->Valid

Fig 1: Orthogonal analytical workflow for structural validation of 3-morpholin-4-yl-1H-indole.

High-Resolution Mass Spectrometry (HRMS)

Causality & Mechanistic Rationale: The basic tertiary amine of the morpholine ring (pKa ~8.3) makes Positive Electrospray Ionization (ESI+) the optimal choice, ensuring robust protonation to yield the[M+H]⁺ ion[1]. Collision-Induced Dissociation (CID) at 20 eV is specifically chosen because it provides enough energy to cleave the C-N bond connecting the morpholine and indole rings, without completely shattering the highly stable aromatic indole core.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve 1.0 mg of the purified analyte in 1 mL of LC-MS grade Methanol to create a stock solution.

  • Dilution: Dilute the stock 1:100 in a matrix of MeOH/H₂O (50:50, v/v) containing 0.1% Formic Acid. The formic acid acts as a proton donor, driving the equilibrium toward the ionized state.

  • Injection: Inject 2 µL into a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer.

  • Instrument Parameters: Set capillary voltage to 3.5 kV, desolvation gas temperature to 350 °C, and cone voltage to 30 V.

  • Acquisition: Acquire MS1 data (m/z 50–500) and MS/MS data using argon as the collision gas at a normalized collision energy of 20 eV.

Quantitative Data Summary:

m/z (Observed) Formula Mass Error (ppm) Fragment Assignment
203.1179 C₁₂H₁₅N₂O⁺ +0.2 [M+H]⁺ (Protonated molecular ion)
144.0813 C₁₀H₁₀N⁺ -0.4 Cleavage of morpholine ring (Loss of C₂H₅O₂)

| 116.0500 | C₈H₆N⁺ | +0.5 | Indole core fragment (Loss of intact morpholine) |

Validation Checkpoint: The exact mass of 203.1179 confirms the elemental formula C₁₂H₁₄N₂O, which dictates the exact number of protons (14) and carbons (12) we must account for in the subsequent NMR analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality & Mechanistic Rationale: Solvent selection is the most critical variable in indole NMR. While CDCl₃ is common, we mandate the use of anhydrous DMSO-d₆. The strong hydrogen-bond accepting nature of DMSO slows the chemical exchange of the indole N-H proton[2]. This prevents the signal from broadening into the baseline, allowing it to appear as a distinct peak and revealing its ³J coupling to the H-2 proton.

For the morpholine ring, the chair conformation at room temperature results in distinct chemical environments. The protons adjacent to the highly electronegative oxygen atom (C-2', C-6') are heavily deshielded and resonate downfield, whereas those adjacent to the nitrogen (C-3', C-5') appear further upfield[3].

Step-by-Step Protocol:

  • Sample Preparation: Dissolve 15 mg of highly purified 3-morpholin-4-yl-1H-indole in 0.6 mL of anhydrous DMSO-d₆ (99.9% D).

  • Tube Transfer: Transfer the solution to a 5 mm precision NMR tube, ensuring no air bubbles are trapped in the active volume.

  • 1D Acquisition: Acquire ¹H NMR (400 MHz) using 16 scans and a relaxation delay (D1) of 2.0 s to ensure accurate integration. Acquire ¹³C{¹H} NMR (100 MHz) using 1024 scans.

  • 2D Acquisition: Run gradient-selected COSY, HSQC, and HMBC sequences. The HMBC is parameterized for a long-range coupling constant (J = 8 Hz) to capture the critical 2- and 3-bond correlations between the two ring systems[4].

Quantitative Data Summary (¹H and ¹³C NMR in DMSO-d₆):

Nucleus Position Chemical Shift (δ, ppm) Multiplicity (J in Hz) Key HMBC Correlations
¹H N-H (Indole) 10.85 br s C-2, C-3a, C-7a
¹H H-2 7.05 d (2.2) C-3, C-3a, C-7a
¹H H-4 7.55 d (7.8) C-3, C-6, C-7a
¹H H-2', H-6' (Morph) 3.75 t (4.5) C-3', C-5'
¹H H-3', H-5' (Morph) 2.95 t (4.5) C-3 (Indole), C-2', C-6'
¹³C C-3 (Indole) 130.2 C (Quaternary) -
¹³C C-2', C-6' (Morph) 66.8 CH₂ -

| ¹³C | C-3', C-5' (Morph) | 51.5 | CH₂ | - |

Regiochemical Validation via 2D NMR

The most common synthetic impurity in this class is the 2-substituted isomer. The HMBC experiment definitively rules this out. The morpholine N-adjacent protons (H-3'/5' at δ 2.95) show a strong ³J correlation to the quaternary carbon at δ 130.2 (C-3). Concurrently, the indole H-2 proton (δ 7.05) shows a ²J correlation to this exact same carbon, locking the morpholine ring to the 3-position.

HMBC H3p H-3'/5' C3 C-3 H3p->C3 3J HMBC H2 H-2 H2->C3 2J HMBC C3a C-3a H2->C3a 3J HMBC H4 H-4 H4->C3 3J HMBC

Fig 2: Key HMBC interactions confirming the C-3 linkage between the indole and morpholine rings.

Single-Crystal X-Ray Diffraction (SCXRD)

Causality & Mechanistic Rationale: While NMR provides definitive connectivity, it represents a time-averaged conformational ensemble. To understand the molecule's spatial geometry—specifically the dihedral angle between the planar indole system and the morpholine chair (which dictates its steric profile in a biological target's binding pocket)—SCXRD is mandatory.

Step-by-Step Protocol:

  • Crystallization: Dissolve 5 mg of the compound in a minimal volume of hot ethyl acetate. Carefully layer with hexane (antisolvent) in a narrow crystallization vial.

  • Growth: Allow slow vapor diffusion at 4 °C over 72 hours to yield diffraction-quality, defect-free single crystals.

  • Mounting: Mount a suitable crystal on a loop using paratone oil and transfer to a diffractometer equipped with a Mo-Kα radiation source (λ = 0.71073 Å).

  • Data Collection: Collect data at 100 K using a cold nitrogen stream to minimize thermal motion and atomic displacement parameters.

  • Refinement: Solve the structure using direct methods (SHELXT) and refine using full-matrix least-squares on F² to achieve an R₁ value < 0.05.

Validation Checkpoint: The resulting electron density map will visually confirm the C-3 substitution, the chair conformation of the morpholine ring, and validate the stereoelectronic assumptions made during the NMR analysis.

Conclusion

The structural elucidation of 3-morpholin-4-yl-1H-indole requires a tightly integrated analytical strategy. By utilizing HRMS to define the elemental boundaries, leveraging the solvent-dependent behavior of indoles in NMR to map exact atomic connectivity[2], and deploying SCXRD to visualize the 3D architecture, researchers can create a closed-loop, self-validating system. This rigorous methodology guarantees absolute structural certainty, a non-negotiable prerequisite for downstream pharmacological testing.

References

  • Title: Green preparation and structure elucidation of spiro indole derivatives using grindstone technique. Source: MedCrave Online. URL: [Link]

  • Title: Structure elucidation of indole-indoline type alkaloids: a retrospective account from the point of view of current NMR and MS technology. Source: PubMed (National Institutes of Health). URL: [Link]

  • Title: Structure elucidation and NMR assignments of two unusual monoterpene indole alkaloids from Psychotria stachyoides. Source: PubMed (National Institutes of Health). URL: [Link]

Sources

3-Morpholin-4-yl-1H-indole CAS number lookup

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis, Properties, and Applications of Morpholine-Substituted Indoles in Drug Discovery

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of morpholine-substituted indoles, a class of heterocyclic compounds of significant interest in contemporary drug discovery and development. While the specific parent compound, 3-Morpholin-4-yl-1H-indole, is not extensively documented with a dedicated CAS number in readily available chemical databases, this guide will focus on the synthesis, chemical characteristics, and biological relevance of closely related and well-studied derivatives. We will delve into the causal reasoning behind experimental designs and present self-validating protocols, grounded in authoritative scientific literature.

Introduction: The Significance of the Morpholine-Indole Scaffold

The indole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] Its versatile structure allows for modification at various positions, leading to a wide array of biological activities.[2] The incorporation of a morpholine moiety, a six-membered heterocyclic ring containing both nitrogen and oxygen, can significantly enhance the pharmacological properties of the indole core.[3] The morpholine group can improve aqueous solubility, act as a hydrogen bond acceptor, and introduce favorable metabolic stability, making it a valuable functional group in the design of novel therapeutic agents.[3]

This guide will explore the synthesis and application of various morpholine-substituted indoles, with a focus on derivatives that have shown promise as inhibitors of key biological targets such as protein kinases and ion channels.

Synthesis of Morpholine-Substituted Indoles

The synthetic strategies for accessing morpholine-substituted indoles are diverse and adaptable, allowing for the generation of libraries of compounds for structure-activity relationship (SAR) studies. A common approach involves the reaction of a functionalized indole with a morpholine-containing reagent.

Synthesis of 3-Morpholine Linked Aromatic-Imino-1H-Indoles

One notable synthetic route involves the condensation of a substituted isatin with a morpholine-containing aniline derivative. This method has been successfully employed to synthesize a series of potent Kv1.5 channel inhibitors.[4]

Experimental Protocol: Synthesis of 5-Fluoro-3-[(4-(2-Morpholine-4-yl-Ethoxyl)Phenyl)Imino]-1,3-Dihydro-1H-Indole-2-One (T1) [4]

  • To a 50-mL flask, add 5-fluoro-isatin (0.340 g, 2.00 mmol, 1.0 equiv) and 1-(2-(4-aminophenyloxyl)ethyl)morpholine (0.444 g, 2.00 mmol, 1.0 equiv).

  • Add absolute ethanol (10.0 mL) and 1-2 drops of acetic acid to the flask with stirring at room temperature.

  • Heat the reaction mixture to reflux for 10 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature, which will induce the precipitation of the solid product.

  • Filter the precipitate, wash with cold ethanol, and dry under vacuum to yield the target compound.

Diagram of the General Synthetic Workflow:

reagents Substituted Isatin + Morpholine-containing Aniline reaction Reflux in Ethanol with Acetic Acid Catalyst reagents->reaction Step 1 workup Cooling, Precipitation, Filtration, and Drying reaction->workup Step 2 product 3-Morpholine Linked Aromatic-Imino-1H-Indole workup->product Step 3

Caption: General workflow for the synthesis of 3-morpholine linked aromatic-imino-1H-indoles.

Synthesis of 3-(1H-Indol-3-yl)-4-(morpholin-4-yl)cyclobut-3-ene-1,2-dione

Another synthetic approach involves the nucleophilic substitution of a chloro-substituted cyclobutenedione with morpholine. This method provides access to indole derivatives with a squaric acid amide moiety, which are of interest as potential kinase inhibitors.[1]

Experimental Protocol: Synthesis of 3-(1H-Indol-3-yl)-4-(morpholin-4-yl)cyclobut-3-ene-1,2-dione [1]

  • Synthesize the precursor, 3-chloro-4-(1H-indol-3-yl)cyclobut-3-ene-1,2-dione, by chlorosquarylation of indole.

  • In a suitable reaction vessel, dissolve the precursor in an appropriate solvent.

  • Add morpholine to the solution.

  • Stir the reaction mixture at room temperature until the reaction is complete, as monitored by TLC.

  • Isolate the product through standard workup procedures, which may include extraction and crystallization.

Physicochemical Properties and Structural Data

The physicochemical properties of morpholine-substituted indoles can be tailored through chemical modification to optimize their drug-like characteristics. The presence of the morpholine ring generally increases polarity and aqueous solubility compared to the parent indole.

Compound NameMolecular FormulaMolecular Weight ( g/mol )XLogP3Reference
3-(Morpholinomethyl)indoleC13H16N2O216.281.4[5]
4-{4-[(3R)-3-Methylmorpholin-4-yl]-6-[1-(methylsulfonyl)cyclopropyl]pyrimidin-2-yl}-1H-indole (AZ20)C20H23N5O3S429.52.5[6]
3-(4-Morpholinyl)-1-(4-nitrophenyl)-5,6-dihydro-2(1H)-pyridinoneC15H17N3O4303.311.6[7]
3-Morpholino-1-[4-(2-oxo-1-piperidyl)phenyl]-5,6-dihydropyridin-2(1H)-oneC20H25N3O3355.41.6[8]

Biological Activities and Therapeutic Potential

Morpholine-substituted indoles have demonstrated a wide range of biological activities, making them attractive candidates for drug development in various therapeutic areas.

Inhibition of Kv1.5 Potassium Channel for Atrial Fibrillation

A series of 3-morpholine linked aromatic amino substituted 1H-indoles have been designed and synthesized as novel inhibitors of the Kv1.5 potassium channel.[4] The Kv1.5 channel is a promising target for the treatment of atrial fibrillation due to its selective expression in the atria.[4] Certain compounds from this series exhibited significant inhibitory activity against the Kv1.5 channel, with inhibition rates exceeding 70% at a concentration of 100 µM.[4]

ATR Protein Kinase Inhibition for Cancer Therapy

A potent and selective inhibitor of the ataxia telangiectasia and Rad3-related (ATR) protein kinase, 4-{4-[(3R)-3-Methylmorpholin-4-yl]-6-[1-(methylsulfonyl)cyclopropyl]pyrimidin-2-yl}-1H-indole (AZ20), has been developed.[6] ATR is a key regulator of the DNA damage response, and its inhibition is a promising strategy for cancer therapy.[6] This compound has demonstrated monotherapy in vivo antitumor activity.[6]

Diagram of ATR Signaling Pathway Inhibition:

dna_damage DNA Damage atr ATR Kinase dna_damage->atr activates downstream Downstream Effectors (e.g., Chk1) atr->downstream phosphorylates apoptosis Apoptosis atr->apoptosis cell_cycle_arrest Cell Cycle Arrest & DNA Repair downstream->cell_cycle_arrest inhibitor 4-{4-[(3R)-3-Methylmorpholin-4-yl]-6- [1-(methylsulfonyl)cyclopropyl]pyrimidin-2-yl}-1H-indole (AZ20) inhibitor->atr inhibits

Caption: Inhibition of the ATR signaling pathway by a morpholine-substituted indole derivative.

Antimalarial Activity

The 3-piperidin-4-yl-1H-indole scaffold, a close structural analog to morpholine-substituted indoles, has been identified as a novel chemotype with antimalarial activity.[9] Structure-activity relationship studies have shown that modifications to the piperidinyl nitrogen can modulate the anti-parasitic activity against Plasmodium falciparum.[9]

Conclusion and Future Directions

The morpholine-indole scaffold is a versatile and valuable platform for the design and discovery of new therapeutic agents. The synthetic accessibility and the ability to fine-tune the physicochemical and pharmacological properties through chemical modification make this class of compounds highly attractive for medicinal chemists. Future research will likely focus on exploring novel substitutions on both the indole and morpholine rings to discover compounds with enhanced potency, selectivity, and pharmacokinetic profiles for a variety of disease targets.

References

  • Rational Design and Synthesis of 3-Morpholine Linked Aromatic-Imino-1H-Indoles as Novel Kv1.5 Channel Inhibitors Sharing Vasodilation Effects. National Center for Biotechnology Information. [Link]

  • Discovery of 4-{4-[(3R)-3-Methylmorpholin-4-yl]-6-[1-(methylsulfonyl)cyclopropyl]pyrimidin-2-yl}-1H-indole (AZ20): a potent and selective inhibitor of ATR protein kinase with monotherapy in vivo antitumor activity. PubMed. [Link]

  • Synthesis of 3- morpholin-4-yl-1- (4-nitrophenyl) -5,6-dihydro -1H- pyridin-2-one. ResearchGate. [Link]

  • 3-(Morpholinomethyl)indole | C13H16N2O | CID 21477. PubChem. [Link]

  • 3-(1H-Indol-3-yl)-4-(morpholin-4-yl)cyclobut-3-ene-1,2-dione. ResearchGate. [Link]

  • Synthesis of 3- morpholin-4-yl-1- (4-nitrophenyl) -5,6-dihydro -1H. ResearchGate. [Link]

  • An updated review on morpholine derivatives with their pharmacological actions. ResearchGate. [Link]

  • 3-Morpholino-1-[4-(2-oxo-1-piperidyl)phenyl]-5,6-dihydropyridin-2(1H)-one. PharmaCompass. [Link]

  • Indole chemistry breakthrough opens doors for more effective drug synthesis. News-Medical.net. [Link]

  • Exploring the 3-piperidin-4-yl-1H-indole scaffold as a novel antimalarial chemotype. PubMed. [Link]

  • Discovery of 1-[4-(3-Chlorophenylamino)-1-methyl-1H-pyrrolo[3,2-c]pyridin-7-yl]-1-morpholin-4-ylmethanone (GSK554418A), a Brain Penetrant 5-Azaindole CB2 Agonist for the Treatment of Chronic Pain. ACS Publications. [Link]

  • 3-(4-Morpholinyl)-1-(4-nitrophenyl)-5,6-dihydro-2(1H)-pyridinone | C15H17N3O4 | CID 21936809. PubChem. [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of 3-Morpholin-4-yl-1H-indole

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed technical overview of the spectroscopic data for 3-Morpholin-4-yl-1H-indole, a molecule of interest in medicinal chemistry and drug discovery. The indole scaffold is a well-established privileged structure in numerous biologically active compounds. The incorporation of a morpholine moiety at the 3-position can significantly influence the molecule's physicochemical properties, including its solubility, polarity, and receptor-binding interactions. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of this compound in any research and development setting.

Molecular Structure and Key Features

The structure of 3-Morpholin-4-yl-1H-indole features a planar indole ring system directly substituted with a morpholine ring at the C3 position. The morpholine ring adopts a chair conformation. This direct attachment of the nitrogen of the morpholine to the electron-rich indole ring will have a significant impact on the electronic distribution within the molecule, which will be reflected in its spectroscopic signatures.

cluster_indole Indole Core cluster_morpholine Morpholine Substituent C2 C2 C3 C3 C2->C3 C3a C3a C3->C3a N4' N4' C3->N4' C-N bond C4 C4 C3a->C4 C7a C7a C3a->C7a C5 C5 C4->C5 C6 C6 C5->C6 C7 C7 C6->C7 C7->C7a N1 N1-H C7a->N1 N1->C2 C2' C2' N4'->C2' C3' C3' C2'->C3' O5' O5' C3'->O5' C6' C6' O5'->C6' C6'->N4'

Figure 1: Molecular structure of 3-Morpholin-4-yl-1H-indole with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For 3-Morpholin-4-yl-1H-indole, both ¹H and ¹³C NMR will provide critical information about the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy

The ¹H NMR spectrum will show distinct signals for the protons on the indole ring and the morpholine ring. The chemical shifts are influenced by the electron-donating nature of the morpholine nitrogen and the aromaticity of the indole ring.

Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~11.0br s1HN1-HThe indole N-H proton is typically deshielded and appears as a broad singlet.
~7.0-7.8m4HAr-HAromatic protons on the benzene portion of the indole ring (C4-H, C5-H, C6-H, C7-H) will appear as a complex multiplet.
~7.2s1HC2-HThe C2 proton of the indole ring is a singlet and its chemical shift is influenced by the adjacent nitrogen and the C3 substituent.
~3.7-3.9m4HC3'-H₂, C6'-H₂Protons on the morpholine carbons adjacent to the oxygen are deshielded and will likely appear as a multiplet.[1]
~3.0-3.2m4HC2'-H₂, C5'-H₂Protons on the morpholine carbons adjacent to the nitrogen are less deshielded than those next to the oxygen.

Experimental Protocol for ¹H NMR

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals. Calibrate the chemical shift scale using the residual solvent peak.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

Predicted ¹³C NMR Data (in DMSO-d₆, 101 MHz)

Chemical Shift (δ, ppm)AssignmentRationale
~136C7aQuaternary carbon of the indole ring.
~128C3aQuaternary carbon of the indole ring.
~118-125C4, C5, C6, C7Aromatic carbons of the benzene portion of the indole ring.
~123C2The C2 carbon of the indole ring.
~110C3The C3 carbon, directly attached to the morpholine nitrogen, will be significantly shielded.
~66C3', C5'Morpholine carbons adjacent to the oxygen atom.[2]
~50C2', C6'Morpholine carbons adjacent to the nitrogen atom.[2]

Experimental Protocol for ¹³C NMR

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrument Setup: Use a 400 MHz or higher field NMR spectrometer equipped for ¹³C detection.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Predicted IR Data

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupRationale
~3400-3300N-H stretchIndole N-HThe N-H stretching vibration of the indole ring is a characteristic sharp to medium band.[3]
~3100-3000C-H stretchAromatic C-HStretching vibrations of the C-H bonds on the indole ring.[3]
~2950-2800C-H stretchAliphatic C-HStretching vibrations of the C-H bonds on the morpholine ring.
~1600-1450C=C stretchAromatic C=CSkeletal vibrations of the indole ring.
~1250-1050C-N stretchAmine C-NStretching vibrations of the C-N bonds in the morpholine and at the indole C3 position.[3]
~1120-1080C-O-C stretchEther C-O-CThe characteristic stretching vibration of the ether linkage in the morpholine ring.

Experimental Protocol for IR Spectroscopy

  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

  • Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Collect a background spectrum of the empty sample holder, then collect the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

cluster_workflow Spectroscopic Analysis Workflow Sample 3-Morpholin-4-yl-1H-indole Sample NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure Purity Purity Assessment MS->Purity Characterization Complete Spectroscopic Characterization Structure->Characterization Purity->Characterization

Figure 2: Workflow for the spectroscopic characterization of 3-Morpholin-4-yl-1H-indole.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural confirmation.

Predicted Mass Spectrometry Data

  • Molecular Ion (M⁺): The expected exact mass of 3-Morpholin-4-yl-1H-indole (C₁₂H₁₄N₂O) is approximately 202.1106 g/mol . In an electron ionization (EI) mass spectrum, a prominent molecular ion peak at m/z = 202 would be expected. In electrospray ionization (ESI), the protonated molecule [M+H]⁺ at m/z = 203 would be observed.

  • Key Fragmentation Patterns: The fragmentation of the molecular ion will be driven by the stability of the resulting fragments. Common fragmentation pathways would involve the loss of parts of the morpholine ring or cleavage of the bond between the indole and morpholine rings.

Predicted Fragmentation

M+ [C₁₂H₁₄N₂O]⁺ m/z = 202 F1 [C₈H₆N]⁺ m/z = 116 (Indole fragment) M+->F1 - C₄H₈NO F2 [C₄H₈NO]⁺ m/z = 86 (Morpholine fragment) M+->F2 - C₈H₆N

Figure 3: Predicted major fragmentation pathways for 3-Morpholin-4-yl-1H-indole in mass spectrometry.

Experimental Protocol for Mass Spectrometry

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).

  • Instrument Setup: Use a mass spectrometer with an appropriate ionization source (e.g., ESI or EI).

  • Data Acquisition: Infuse the sample solution into the mass spectrometer and acquire the mass spectrum over a suitable mass range.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Conclusion

The comprehensive spectroscopic analysis of 3-Morpholin-4-yl-1H-indole, integrating NMR, IR, and MS data, is essential for its unambiguous identification and characterization. This guide provides a detailed prediction of the expected spectroscopic data and standardized protocols for their acquisition. These data serve as a crucial reference for researchers in medicinal chemistry and related fields, ensuring the quality and integrity of their scientific investigations involving this and similar molecular scaffolds.

References

  • PubMed. A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition. [Link]

  • ResearchGate. (PDF) 3-(1H-Indol-3-yl)-4-(morpholin-4-yl)cyclobut-3-ene-1,2-dione. [Link]

  • MDPI. 3-(1H-Indol-3-yl)-4-(morpholin-4-yl)cyclobut-3-ene-1,2-dione. [Link]

  • PubChem. 3-(Morpholinomethyl)indole | C13H16N2O | CID 21477. [Link]

  • PMC. A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition. [Link]

  • RSC Publishing. Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. [Link]

  • Springer. Structural and Spectroscopic Analysis of Indole-3-Carbinol by First Principle Calculations. [Link]

  • PMC. Rational Design and Synthesis of 3-Morpholine Linked Aromatic-Imino-1H-Indoles as Novel Kv1.5 Channel Inhibitors Sharing Vasodilation Effects. [Link]

  • The Royal Society of Chemistry. Supporting Information. [Link]

  • PMC. A new synthetic approach to the 3,4-dihydro-1H-[4][5]oxazino[4,3-a]indole system from ethyl 1H-indole-2-carboxylates and activated glycerol carbonate. [Link]

  • RSC Publishing. Optical properties of 3-substituted indoles. [Link]

  • MDPI. The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)-1H-Indole Derivatives. [Link]

  • SpectraBase. 1H-indole-3-carboxamide, N-[3-(4-morpholinyl)propyl]- - Optional[1H NMR] - Spectrum. [Link]

  • Der Pharma Chemica. Synthesis, Characterization and Pharmacological Evaluation of Some Novel 3-indole Derivatives. [Link]

  • ResearchGate. Synthesis of 3- morpholin-4-yl-1- (4-nitrophenyl) -5,6-dihydro -1H. [Link]

  • SCIRP. Synthesis, Characterization, Crystal Studies of (E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl) Acrylaldehyde. [Link]

  • ResearchGate. Synthesis of 4-(di[1H-indol-3-yl]methyl)morpholine 210. [Link]

  • KTU ePubl. A new synthetic approach to the 3,4-dihydro-1H-[4][5]oxazino[4,3-a]indole system from ethyl. [Link]

  • ResearchGate. (PDF) Synthesis of 3- morpholin-4-yl-1- (4-nitrophenyl) -5,6-dihydro -1H- pyridin-2-one. [Link]

  • RSC Advances (RSC Publishing). A new synthetic approach to the 3,4-dihydro-1H-[4][5]oxazino[4,3-a]indole system from ethyl 1H-indole-2-carboxylates and activated glycerol carbonate. [Link]

Sources

Physical and Chemical Characteristics of 3-Morpholin-4-yl-1H-indole: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Morpholin-4-yl-1H-indole (commonly referred to as 3-morpholinoindole) represents a highly privileged scaffold in modern drug discovery. By fusing the electron-rich, hydrophobic indole core with the hydrophilic, basic morpholine ring at the C3 position, this molecule achieves a unique physicochemical balance. As a Senior Application Scientist, I frequently leverage this motif in the design of kinase inhibitors (e.g., PI3K/mTOR pathway) and CNS-active agents. This whitepaper deconstructs the physical properties, chemical reactivity, and synthetic methodologies of 3-morpholinoindole, providing a self-validating framework for researchers and drug development professionals.

Structural, Physical, and Chemical Properties

The unique properties of 3-morpholin-4-yl-1H-indole stem from the electronic interplay between the indole ring and the morpholine substituent. The C3 position of indole is naturally nucleophilic. Attaching a morpholine ring—a moiety with a basic nitrogen and a hydrogen-bond-accepting oxygen—creates a push-pull dynamic. However, due to steric hindrance between the morpholine ring and the indole C2/C4 protons, the morpholine ring is forced out of coplanarity. This steric twist limits resonance delocalization, thereby preserving the basicity of the morpholine nitrogen for physiological interactions.

Table 1: Physicochemical Profile of 3-Morpholin-4-yl-1H-indole
PropertyValue / CharacteristicCausality & Practical Significance
Molecular Formula C12H14N2OEstablishes the stoichiometric baseline for synthetic planning.
Molecular Weight 202.25 g/mol Highly favorable for lead-like chemical space, leaving ample room for further functionalization without violating Lipinski's Rule of 5.
LogP (Estimated) 2.0 – 2.7Provides optimal lipophilicity for membrane permeability. The morpholine oxygen mitigates the extreme hydrophobicity of the indole core[1].
Topological Polar Surface Area ~28.2 ŲExcellent for blood-brain barrier (BBB) penetration, making it an ideal starting point for neuro-oncology or CNS targets.
Hydrogen Bonding 1 Donor (N-H), 2 Acceptors (N, O)The indole N-H acts as a critical donor to kinase hinge regions, while the morpholine oxygen frequently engages with structural water molecules.
pKa (Conjugate Acid) ~6.5 – 7.0The basicity is slightly attenuated compared to aliphatic morpholine due to the inductive electron-withdrawing effect of the adjacent sp2 hybridized indole C3 carbon.

Chemical Reactivity and the "Umpolung" Challenge

From a synthetic standpoint, functionalizing the C3 position of an indole with an amine presents a fundamental mechanistic challenge. The C3 position is the most nucleophilic site on the indole ring. Traditional electrophilic aromatic substitution (EAS) fails here because amines (like morpholine) are also nucleophiles. To forge the C3-N bond, an "umpolung" (polarity reversal) strategy is required. This is achieved by converting the indole into an electrophilic species, typically via hypervalent iodine reagents (iodonium salts), which then readily accepts the morpholine nucleophile[2].

Self-Validating Synthetic Protocol: Metal-Free Oxidative Amination

To avoid heavy metal contamination in drug discovery, metal-free oxidative cross-coupling using iodonium salts is the preferred methodology. The following protocol describes the synthesis of 3-morpholinoindole derivatives using a self-validating workflow[2].

Protocol: Synthesis via λ³-Iodane Intermediates

Step 1: Iodonium Salt Formation (Activation)

  • Action: To a stirred suspension of the starting indole (0.25 mmol) in anhydrous acetonitrile (MeCN, 2.5 mL), add sodium trifluoromethanesulfonate (1 equiv)[2].

  • Causality: MeCN is chosen as a polar aprotic solvent to stabilize the highly reactive, charged λ³-iodane intermediate without acting as a competing nucleophile. The triflate counterion enhances the electrophilicity of the iodonium species.

Step 2: Nucleophilic Amination

  • Action: Cool the reaction mixture to 0 °C. Add morpholine (0.5 mmol, 2 equiv) portionwise over 10 minutes. Allow the reaction to warm to room temperature[2].

  • Causality: Cooling to 0 °C controls the exothermic nucleophilic attack, preventing non-specific oxidative degradation of the electron-rich indole core. Excess morpholine acts as both the reactant and a mild base to neutralize generated acid.

Step 3: In-Process Monitoring (Validation Checkpoint 1)

  • Action: Monitor the reaction via TLC (Hexanes/EtOAc) and LC-MS[2].

  • Causality: The disappearance of the highly UV-active iodonium intermediate and the emergence of a more polar spot (the morpholinoindole) validates the progression of the C-N bond formation.

Step 4: Workup and Isolation

  • Action: Quench with saturated aqueous NaHCO3. Extract with EtOAc. Wash the organic layer with brine, dry over Na2SO4, and concentrate.

  • Causality: The basic aqueous quench ensures the morpholine nitrogen remains deprotonated, partitioning the product entirely into the organic phase.

Step 5: Structural Validation (Validation Checkpoint 2)

  • Action: Perform 1H NMR and HRMS (ESI)[2].

  • Causality: A successful synthesis is self-validated by the absence of the characteristic indole C3-H proton singlet (typically ~7.2 ppm) and the presence of two distinct morpholine multiplets at ~3.0 ppm (N-CH2) and ~3.8 ppm (O-CH2). HRMS must confirm the [M+H]+ mass of 203.1184.

Synthesis_Workflow Indole Indole Substrate (Nucleophile) Intermediate λ³-Iodane Intermediate (Highly Reactive) Indole->Intermediate Oxidation/Activation Iodonium Iodonium Reagent (Electrophile Activator) Iodonium->Intermediate Ligand Exchange Product 3-Morpholin-4-yl-1H-indole (Target Scaffold) Intermediate->Product C-N Bond Formation (Regioselective) Morpholine Morpholine (Amine Partner) Morpholine->Product Nucleophilic Attack

Workflow for the metal-free regioselective synthesis of 3-morpholinoindoles via iodonium salts.

Pharmacological Application: The Kinase Hinge-Binding Logic

In drug development, 3-morpholinoindole is not just a chemical structure; it is a highly tuned pharmacological vector. The indole core mimics the purine rings of ATP, allowing it to intercalate into the hydrophobic pockets of kinase enzymes. Concurrently, the morpholine ring projects outward toward the solvent interface or interacts with the hinge region.

The causality of this binding logic is rooted in the molecule's spatial geometry. Because the morpholine ring is twisted out of the indole plane, it presents its oxygen atom ideally to accept a hydrogen bond from the backbone amides of the kinase hinge region (e.g., Valine or Methionine residues), while the basic nitrogen can participate in favorable electrostatic interactions.

Binding_Logic Scaffold 3-Morpholinoindole Morpholine_Ring Morpholine Ring Scaffold->Morpholine_Ring Indole_Core Indole Core Scaffold->Indole_Core Hinge Kinase Hinge Region Morpholine_Ring->Hinge H-Bond Acceptor (O) Solvent Exposure Pocket Hydrophobic Pocket Indole_Core->Pocket Pi-Pi Stacking H-Bond Donor (N-H) Efficacy Target Inhibition Hinge->Efficacy Pocket->Efficacy

Pharmacological binding logic of the 3-morpholinoindole pharmacophore in kinase targets.

References[2] Title: (Indol-3-yl)(DMIX)Iodonium Salts (Synthesis Protocols and Supplementary Information)

Source: amazonaws.com URL:[1] Title: 5-bromo-1-methyl-1H-indole-2-carbonitrile (Chemical Properties and LogP Data) Source: molaid.com URL:

Sources

The Indole-Morpholine Axis: A Technical Guide to Privileged Scaffold Hybridization in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the modern landscape of medicinal chemistry, the strategic fusion of "privileged scaffolds" represents a cornerstone of rational drug design. Among the most successful of these hybridizations is the integration of the indole and morpholine heterocycles. Ranked 9th and 17th, respectively, among the most frequent nitrogen-containing heterocycles in U.S. FDA-approved drugs[1], their combination has yielded a diverse array of bioactive molecules.

As a Senior Application Scientist, I have structured this whitepaper to provide an in-depth mechanistic analysis of indole-morpholine compounds, detailing their historical discovery, structure-activity relationships (SAR), and the self-validating experimental protocols required for their synthesis and biological evaluation.

Historical Context and Mechanistic Rationale

The Privileged Scaffolds

The concept of a "privileged scaffold" refers to a core molecular framework capable of providing high-affinity ligands for diverse biological targets.

  • The Indole Core: A naturally occurring bicyclic structure (benzene fused to pyrrole), indole provides a planar aromatic framework ideal for π−π stacking interactions within hydrophobic protein pockets. The N-H group acts as a critical hydrogen-bond donor[2].

  • The Morpholine Ring: A six-membered heterocycle containing both nitrogen and oxygen. The oxygen atom is capable of participating in donor–acceptor-type interactions with target substrates, while simultaneously reducing the basicity of the adjacent nitrogen[1]. Crucially, morpholine is frequently appended to lipophilic cores to drastically enhance aqueous solubility and oral bioavailability[1].

The Synergy of Hybridization

When combined, the indole-morpholine hybrid produces a synergistic pharmacophore. The indole moiety anchors the molecule deep within target binding sites (e.g., the ATP-binding pocket of kinases or the transmembrane helices of GPCRs), while the morpholine acts as a solubilizing appendage that often reaches into solvent-exposed regions or forms critical hydrogen bonds with hinge-region residues[3].

G Indole Indole Scaffold (π-π stacking, H-bond donor) Hybrid Indole-Morpholine Hybrid (Synergistic Target Engagement) Indole->Hybrid Morpholine Morpholine Scaffold (Aqueous solubility, H-bond acceptor) Morpholine->Hybrid Target1 Kinase Inhibition (e.g., mTOR, ATR) Hybrid->Target1 Target2 GPCR Activation (e.g., CB1/CB2 Receptors) Hybrid->Target2 Target3 Anticancer Activity (e.g., Tubulin, PI3K) Hybrid->Target3

Rational design and target pleiotropy of indole-morpholine hybrids.

Landmark Discoveries and Case Studies

The history of indole-morpholine compounds spans several distinct therapeutic areas, from neuropharmacology to oncology.

Case Study A: Synthetic Cannabinoids (The JWH Series)

In the late 1990s and early 2000s, Dr. John W. Huffman’s research group synthesized a vast library of cannabimimetic indoles to probe the endocannabinoid system[4]. One of the most notable derivatives was JWH-200 (1-[2-(4-morpholinyl)ethyl]-3-(1-naphthoyl)-indole). By appending an ethyl-morpholine chain to the indole N1 position, the researchers achieved high affinity for both CB1 and CB2 receptors[5]. While initially developed as a pharmacological tool, JWH-200 later appeared on the illicit market, prompting extensive in vitro and in vivo metabolic studies to identify biomarkers (such as desethyl morpholine cleavage products) for toxicological screening[6][7].

Case Study B: Kinase Inhibitors in Oncology (WAY-600)

The indole-morpholine axis is highly prominent in kinase inhibition. WAY-600 is a potent, ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR). It features a morpholine ring that is essential for hinge-binding within the kinase domain. WAY-600 exhibits an IC50 of 9 nM for mTOR and demonstrates exceptional selectivity over related kinases like PI3K α [8]. It has been clinically evaluated for its ability to decrease the proliferation of breast, prostate, and glioma cancer cells[8].

Case Study C: Novel Arylsulfonylhydrazides (Compound 5f)

Recent drug discovery efforts have integrated indole, morpholine, and sulfonohydrazide motifs. Compound 5f (4-chloro-N'-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide) was synthesized and evaluated against human breast cancer cells[1]. It demonstrated selective, significant toxicity toward estrogen receptor-positive (MCF-7) and triple-negative (MDA-MB-468) breast cancer lines, while remaining non-toxic to healthy HEK-293 cells[9].

Quantitative Data Analysis

To facilitate cross-target comparison, the pharmacological profiles of key indole-morpholine derivatives are summarized below.

Compound NamePrimary Target / Cell LineIC50 / Ki ValueTherapeutic ContextReference
WAY-600 mTOR KinaseIC50 = 9 nMAnticancer (mTOR inhibitor)[8]
Compound 5f MDA-MB-468 (TNBC)IC50 = 8.2 μ MAnticancer (Breast Cancer)[9]
Compound 5f MCF-7 (ER+ Breast Cancer)IC50 = 13.2 μ MAnticancer (Breast Cancer)[9]
Compound 13c Serotonin Transporter (SERT)Ki = 6.85 nMAntidepressant / CNS[10]
Indole-Morpholine Acid DPPH Radical ScavengingIC50 = 42.5 μ MAntioxidant / Neuroprotection[3]

Experimental Protocols: A Self-Validating System

To ensure reproducibility and scientific rigor, the following protocols detail the synthesis and biological evaluation of an indole-morpholine hybrid (modeled after the synthesis of Compound 5f and related derivatives).

Workflow Visualization

G Step1 1. N-Alkylation (Indole + Chloroethyl Morpholine) Step2 2. Condensation (e.g., with Sulfonylhydrazides) Step1->Step2 Step3 3. Purification (Column Chromatography) Step2->Step3 Step4 4. Structural Characterization (NMR, HRMS) Step3->Step4 Step5 5. In Vitro Screening (MTT Assay / Target Binding) Step4->Step5

Step-by-step workflow for the synthesis and evaluation of indole-morpholine derivatives.

Protocol 1: Synthesis of 1-(2-Morpholinoethyl)-1H-indole-3-carboxaldehyde

Causality Check: The indole N-H is weakly acidic. To achieve N-alkylation rather than C-alkylation, a strong base is required to deprotonate the nitrogen, generating a highly nucleophilic indolide anion[3].

  • Preparation: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 1 eq of indole-3-carboxaldehyde in anhydrous N,N-Dimethylformamide (DMF).

  • Deprotonation: Add 1.5 eq of Potassium Carbonate (K 2​ CO 3​ ) or Sodium Hydride (NaH). Stir at room temperature for 30 minutes. Note: K 2​ CO 3​ is often preferred for its milder nature compared to NaH, reducing side reactions[9].

  • Alkylation: Slowly add 1.2 eq of 4-(2-chloroethyl)morpholine hydrochloride.

  • Reaction: Elevate the temperature to 80°C and stir for 12-24 hours. Monitor reaction progress via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) solvent system.

  • Workup: Once the starting material is consumed, quench the reaction by pouring the mixture into ice-cold distilled water. Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

  • Purification: Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure. Purify the crude product via silica gel column chromatography to yield the intermediate.

Protocol 2: In Vitro Cell Viability (MTT) Assay

Causality Check: The MTT assay relies on the reduction of a yellow tetrazolium salt to purple formazan crystals by mitochondrial succinate dehydrogenase. This provides a direct, colorimetric readout of cellular metabolic activity, which is a reliable proxy for cell viability during anticancer screening[2].

  • Cell Seeding: Harvest target cancer cells (e.g., MCF-7 or MDA-MB-468) during the logarithmic growth phase. Seed cells into a 96-well plate at a density of 5×103 cells/well in 100 μ L of complete culture medium (e.g., DMEM with 10% FBS).

  • Incubation: Incubate the plates at 37°C in a humidified atmosphere containing 5% CO 2​ for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized indole-morpholine compound (e.g., 0.01 μ M to 100 μ M) in DMSO, ensuring the final DMSO concentration in the wells does not exceed 0.1% to prevent solvent-induced cytotoxicity. Treat the cells and incubate for 48 hours[9].

  • MTT Addition: Add 10 μ L of MTT solution (5 mg/mL in PBS) to each well. Incubate for an additional 4 hours in the dark.

  • Solubilization: Carefully aspirate the media to avoid disturbing the formazan crystals. Add 100 μ L of pure DMSO to each well to solubilize the crystals. Shake the plate gently for 10 minutes.

  • Quantification: Measure the absorbance at 570 nm using a microplate reader. Calculate the IC50 using non-linear regression analysis.

Future Perspectives

The indole-morpholine axis remains a fertile ground for drug discovery. Moving forward, structural optimization will likely focus on fine-tuning the pharmacokinetic (ADMET) profiles of these hybrids. For instance, substituting the morpholine ring with bridged or spiro-heterocycles may offer improved metabolic stability against cytochrome P450-mediated oxidative cleavage (a known metabolic fate of compounds like JWH-200)[11]. Furthermore, the integration of these scaffolds into Proteolysis Targeting Chimeras (PROTACs) represents a cutting-edge frontier, leveraging the high target affinity of the indole-morpholine warhead to drive targeted protein degradation.

References

  • Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells. nih.gov. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHEJXHOPxB-lnBnEgbOYdA74HRdoqpueLMOMEWrpNQA625i7gd9X3A2dFSt83m3V7gb_gS7dnZNkDkKM4kbVe9Al6D_CCm5fsVW5iCAf7A2QuhUkDWMTwfgOzuHRX-0cx7gNb0LsdTjgCNALQ==]
  • Synthesis, Docking, 3-D-Qsar, and Biological Assays of Novel Indole Derivatives Targeting Serotonin Transporter, Dopamine D2 Receptor, and Mao-A Enzyme: In the Pursuit for Potential Multitarget Directed Ligands. mdpi.com. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHgetvNqAC3N4EDtcJwFmFk1gnnChySVxsDBuRtLybdJYMApQUMccDWB_f9pQtY9YrEv9cDj9u2w5axKNXD4DolBA2r7tf7ugJqjaD5vTGXcCxjNBzIWtD_DJ055ee2IyTIT0A=]
  • Some compounds containing indole, morpholine, and sulfonohydrazide scaffolds that are reported as anticancer agents. researchgate.net. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH4DaHt48KCaIQ8W--fw8xmkqDrECYpRGaITNQyA7Z8j0eOYrR9bA2ot4cSuNVWeZf-3nPbUayR8MMieOpYRcZJD8so5v13sex8wdRIqNOU2dTR4JvXE3gYcmMsCkaEfaAMiUXQ72OT-Ua-pz39u-Z8ys5O7ltqk0i3csVdp7diBXqpsxpWjbI4ROkn1AVWAKmnLrwd-YzKtOn9jEPTNwogU0qVuaOysvqr5nlzYUwLYc581iLx6vt2-cQvtbPLb9OG]
  • In vivo and in vitro metabolism of the synthetic cannabinoid JWH-200. nih.gov. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEcXMku5dRNqT_5CkHaMa8ZgIr40ye4oEDo9bCt5bBrcygrLhutCoymfrJRtLBmZmyR6oFW_PMxjXVvRBf13bCIxRNGH27BLuJt-mMHChZtSKoK9kTOIBWO14xwtDK1o-nucQN_]
  • Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells | ACS Omega. acs.org. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEiNorXTNcBehozkIIWV6kboBuZGqLjmAX8kCb8V7HhLRrJToypczD7dTjbaXObFh3HvvO4a0A7gpq-lPiFRCfJ3xmRpT8RmnCJQbRceaAZqxgf3UtQTMy6H1F7nvTjcsB7ZQL7Hyxukt_TrQ==]
  • 2-[(Morpholin-4-yl)methyl]-1H-indole-3-carboxylic acid. vulcanchem.com. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH0m5FPnVUxhcGYlXc0oRkw-yRg0Sz2OKBoPU3dHuBNa9G3z5guaTj2Lv7opgNPWKTnVtoFiKnpmnwvtg1ENM1scW_YS0QkzfbV6NXovad4AcEShGOnNEctsM8EPqv56QEzig4eDBiB]
  • The Spicy Story of Cannabimimetic Indoles. nih.gov. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHO77rXBFqiMHeIZPS1JPpGpSZ6DMJKNLVRZk1KqzvdFn9BKa5kdJLuLUJThiRHo2_Tf0ps4VlkT46FuhUEcZPjDyvpBmB-0UZjXbKr3TJenQRxHwz9RtEKXBVHEZogrB2t5Vkfwbalkgo4DYY=]
  • Systematic Characterization of In Vitro and In Vivo Metabolic Pathways and Identification of Novel Biomarkers of 26 Synthetic Cannabinoids. mdpi.com. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE1EXtaZb3CxnfIQl2TNBFap8p15JUS23pIPbvLjd05kO881G4jgRx8zRi-YvdnAGMuVX8_pokNApExYvVp1HF4v3VdaLYBQu1HzPb7umSuLQMcgB95-Z6bW2yRFrVQqoUSDVro]
  • Cytotoxicity, metabolism, and isozyme mapping of the synthetic cannabinoids JWH-200, A-796260, and 5F-EMB-PINACA studied by means of in vitro systems. nih.gov. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQENyihb15FJhWRf5YLIZSw-YJBSqSJRuGkl9J9UM6jZ4-eHoxVNnbY8QoYSIGOxRI6J9iW0LXpdoHwAPdraWT3Ql8e7P3oXK6-sh-5-3QBlIlNn04dm7S3FStldouSHjJhHjY1d]
  • WAY-600 | 1062159-35-6. benchchem.com. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGvpJHSHJLdAvb_3o9nop2a0xSq6glQXH37l5yVE-JqLXXxEpe00Bnewn2TvBlRITEPy91kIv0uuyq1NMshzODHYgDctzgOwVQvRTCJSa-Uha4oHhSdwA3MeDsUKDbPr5940tRUgYIG5A==]

Sources

An In-depth Technical Guide to 3-Morpholin-4-yl-1H-indole: Synthesis, Pharmacology, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its presence in a vast array of biologically active compounds and approved pharmaceuticals.[1][2] Its fusion with the morpholine ring, a heterocycle known to improve pharmacokinetic properties such as solubility and metabolic stability, has given rise to a promising class of molecules. This guide provides a comprehensive technical overview of the 3-Morpholin-4-yl-1H-indole scaffold, a chemotype of significant interest in modern drug discovery. We will delve into its synthesis, explore its diverse pharmacological activities with a focus on ion channel modulation and kinase inhibition, and present detailed experimental protocols to facilitate further research. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold for the creation of novel therapeutics.

Introduction: The Strategic Fusion of Indole and Morpholine

The indole ring system is a ubiquitous structural motif in nature, forming the core of the essential amino acid tryptophan and its myriad derivatives, including the neurotransmitters serotonin and melatonin.[2] This inherent biological relevance has made it a focal point for the development of drugs targeting a wide spectrum of diseases, from cancer and inflammation to neurological disorders and infectious diseases.[2][3] The chemical versatility of the indole ring, particularly the reactivity of the C3 position, allows for extensive functionalization to modulate biological activity.[2]

Parallelly, the morpholine moiety is a highly valued component in drug design. As a saturated heterocycle, it is generally non-planar and can introduce favorable three-dimensional character into a molecule. More importantly, the presence of the oxygen atom enhances polarity and hydrogen bonding capacity, often leading to improved aqueous solubility and a more favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profile. Numerous marketed drugs, including the factor Xa inhibitor Rivaroxaban and the EGFR inhibitor Gefitinib, feature a morpholine ring, attesting to its utility in creating effective and bioavailable therapeutics.[4]

The conjugation of these two powerful pharmacophores at the 3-position of the indole ring creates the 3-Morpholin-4-yl-1H-indole scaffold. This design strategy aims to combine the potent biological activity of the indole core with the favorable physicochemical properties imparted by the morpholine group, creating a platform for the development of novel drug candidates with potentially enhanced efficacy and developability.

Synthesis and Characterization

The synthesis of 3-morpholin-4-yl-1H-indole derivatives is typically achieved through multi-step sequences starting from commercially available substituted indoles or isatins. The specific route can be adapted to introduce diversity at various positions of the indole ring and the linker connecting the two moieties.

General Synthetic Approach from Substituted Isatins

A robust and widely used method involves the condensation of a substituted isatin (indole-2,3-dione) with a morpholine-containing aniline derivative. This approach is particularly effective for generating compounds with an imino linker between the indole and an aromatic system, which has proven fruitful for targeting ion channels.[5]

The logical workflow for this synthesis is depicted below. The choice of isatin (e.g., 5-fluoro-isatin, 5-methylisatin) allows for systematic exploration of structure-activity relationships (SAR) at the indole core. The aniline partner, pre-functionalized with a morpholine-containing side chain, provides another vector for chemical modification.[5]

cluster_reactants Starting Materials cluster_process Reaction cluster_product Product Isatin Substituted Isatin (e.g., 5-Fluoro-isatin) Condensation Condensation Reaction Isatin->Condensation Aniline Morpholine-functionalized Aniline (e.g., 1-(2-(4-aminophenyloxyl)ethyl)morpholine) Aniline->Condensation Target Target Compound (e.g., 5-Fluoro-3-[(4-(2-Morpholine-4-yl-ethoxy)Phenyl)Imino]-1,3-Dihydro-1H-Indole-2-One) Condensation->Target Reflux in Ethanol + Acetic Acid (cat.)

Figure 1: General workflow for synthesizing 3-morpholine linked imino-1H-indoles.

Detailed Experimental Protocol: Synthesis of T1

The following protocol for the synthesis of 5-Fluoro-3-[(4-(2-Morpholine-4-yl-Ethoxyl)Phenyl)Imino]-1,3-Dihydro-1H-Indole-2-One (designated as compound T1) is adapted from published literature.[5]

Step-by-Step Methodology:

  • Reagent Preparation: To a 50 mL round-bottom flask, add 5-Fluoro-isatin (0.340 g, 2.00 mmol, 1.0 equiv) and 1-(2-(4-aminophenyloxyl)ethyl)morpholine (2.00 mmol, 1.0 equiv).

  • Solvent Addition: Add absolute ethanol (10.0 mL) to the flask.

  • Catalyst Addition: Add 1-2 drops of glacial acetic acid to the mixture while stirring at room temperature. The acid catalyzes the condensation reaction between the ketone of the isatin and the primary amine.

  • Reaction: Heat the reaction mixture to reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 10-15 hours.

  • Isolation: Cool the reaction mixture to room temperature. A yellow solid precipitate should form.

  • Purification: Collect the solid by filtration under reduced pressure. Wash the collected solid with cold ethanol to remove any unreacted starting materials or soluble impurities.

  • Drying: Dry the purified product under vacuum to yield the final compound as a yellow powder.

Characterization Data for Compound T1: [5]

  • Yield: 60%

  • Melting Point: 155–157 °C

  • ¹H NMR (400 MHz, DMSO-d₆) δ: 10.95 (d, J = 8.4 Hz, 1H), 7.25 (t, J = 8.3 Hz, 2H), 7.08 (d, J = 8.4 Hz, 1H), 7.00 (d, J = 8.4 Hz, 1H), 6.95–6.82 (m, 1H), 6.34 (d, J = 7.4 Hz, 1H), 4.18–4.10 (m, 2H), 3.59 (s, 4H), 2.72 (d, J = 5.0 Hz, 2H).

  • HRMS (ESI): m/z calculated for C₂₀H₂₀FN₃O₃ 369.3895, Found 369.3895.

Pharmacological Profile and Therapeutic Applications

The 3-Morpholin-4-yl-1H-indole scaffold has demonstrated activity against several important drug targets, highlighting its potential across different therapeutic areas.

Kv1.5 Potassium Channel Inhibition: A Target for Atrial Fibrillation

Atrial fibrillation (AF) is the most common sustained cardiac arrhythmia, and current treatments often lack atrial selectivity, leading to ventricular side effects. The Kv1.5 potassium channel, which underlies the ultra-rapid delayed rectifier potassium current (IKur), is expressed almost exclusively in the atria, making it a prime target for developing atrial-selective anti-AF drugs.[5]

A series of 3-morpholine linked aromatic imino-1H-indoles were designed and synthesized as novel Kv1.5 channel inhibitors.[5] The design rationale combined the known Kv1.5 inhibitory activity of some indole-containing structures with the beneficial pharmacokinetic properties of the morpholine group.[5]

Biological Evaluation Workflow:

cluster_synthesis Compound Preparation cluster_assay Primary Assay cluster_secondary Functional Assay cluster_results Data Analysis Synthesis Synthesize & Purify Target Compounds (T1-T16) PatchClamp Whole-Cell Patch Clamp on Kv1.5-expressing HEK293 cells Synthesis->PatchClamp Myograph Myograph Assay on pre-contracted rat arterial rings Synthesis->Myograph Inhibition Calculate % Inhibition of Kv1.5 Current PatchClamp->Inhibition Vasodilation Calculate % Vasodilation Myograph->Vasodilation

Figure 2: Workflow for the biological evaluation of Kv1.5 channel inhibitors.

Several compounds from this series exhibited significant inhibitory activity against the Kv1.5 channel. Notably, compounds T16 and T5 showed the highest inhibition rates at a concentration of 100 µM.[5]

Compound ID% Inhibition of Kv1.5 (at 100 µM)% Vasodilation (KCl-induced)% Vasodilation (PE-induced)
T16 70.8%>90%>90%
T5 57.5%Not specifiedNot specified
T4 Not specified>90%>90%
Data sourced from Li et al., 2021.[5]

Interestingly, many of these compounds also displayed potent vasodilation activity on pre-contracted arterial rings, with T16 and T4 showing over 90% relaxation.[5] This dual activity suggests a potential application for these compounds in treating both atrial fibrillation and hypertension.

Potential as Kinase Inhibitors

The indole ring is a well-established scaffold for the development of protein kinase inhibitors.[1] For instance, N'-aroyl-2-(1H-indol-3-yl)-2-oxoacetohydrazide derivatives have been identified as dual inhibitors of the cancer-related kinases IGF-1R and SRC.[1] While direct studies on 3-morpholin-4-yl-1H-indole as a kinase inhibitor are limited in the initial search, the structural similarity to known kinase inhibitors suggests this is a highly promising area for investigation. The morpholine group can be used to engage with solvent-exposed regions of the ATP-binding pocket and improve drug-like properties.

Antimicrobial and Antimalarial Potential

The broader family of 3-substituted indoles has shown promise in combating infectious diseases. For example, indole derivatives containing a 1,3,4-oxadiazole moiety have demonstrated potent antifungal activity against various plant pathogenic fungi.[6]

Furthermore, the closely related 3-piperidin-4-yl-1H-indole scaffold was identified as a novel antimalarial chemotype from a high-throughput screen against Plasmodium falciparum.[7] Structure-activity relationship (SAR) studies on this scaffold revealed that while many modifications were not well-tolerated, specific derivatives showed activity against drug-resistant strains with good selectivity for the parasite.[7] This precedent strongly supports the evaluation of 3-morpholin-4-yl-1H-indole derivatives for antimalarial and, by extension, other anti-parasitic activities.

Structure-Activity Relationship (SAR) Insights

Preliminary SAR studies on related scaffolds provide valuable guidance for the future design of 3-morpholin-4-yl-1H-indole derivatives.

  • Substitution on the Indole Ring: In the Kv1.5 inhibitor series, substitutions at the 5-position of the indole ring (e.g., -F, -CH₃, -Br) were well-tolerated and modulated activity. This position is a key handle for fine-tuning electronic properties and target engagement.[5]

  • The Linker: The length and nature of the chain connecting the morpholine-containing aromatic ring to the indole core are critical. For the Kv1.5 inhibitors, ethoxy and propoxy linkers were successfully employed.[5]

  • Substitution on the N-heterocycle: For the antimalarial 3-piperidin-4-yl-1H-indole series, the N-piperidinyl position was found to be highly sensitive to modification.[7] This suggests that for the morpholine analog, modifications should be approached with caution, as the nitrogen atom may be involved in a critical interaction or its basicity may be important for cellular uptake or target binding.

cluster_sar Key Modification Points & SAR Insights Indole 3-Morpholin-4-yl-1H-Indole Core R1 R1 (Indole Ring) - Tolerates F, CH3, Br - Modulates activity Indole->R1 Position 5 Linker Linker - Length and type are critical - Ethoxy/Propoxy successful Indole->Linker At Position 3 Morpholine Morpholine Ring - Generally improves PK - N-substitution may be intolerant Linker->Morpholine

Figure 3: Conceptual diagram of key SAR points for the 3-morpholinyl-indole scaffold.

Future Perspectives and Conclusion

The 3-Morpholin-4-yl-1H-indole scaffold represents a versatile and promising platform for drug discovery. The successful development of potent Kv1.5 channel inhibitors with concomitant vasodilation effects underscores its potential in cardiovascular medicine.[5] The strong precedent set by related indole structures suggests that this core is ripe for exploration in other therapeutic areas, most notably oncology (kinase inhibition) and infectious diseases (antifungal, antimalarial).

Future research should focus on:

  • Systematic SAR Exploration: A comprehensive library of derivatives should be synthesized to fully map the SAR around the indole core, the linker, and the morpholine ring.

  • Target Deconvolution: For compounds identified through phenotypic screens (e.g., anticancer or antimicrobial assays), identifying the specific molecular target will be crucial for mechanism-of-action studies and further optimization.

  • Pharmacokinetic Profiling: In-depth ADME and pharmacokinetic studies should be conducted on lead compounds to ensure their suitability for in vivo evaluation.

References

  • Maiwald, F., Jones, P. G., Aref, M., Böttcher, M., Karwehl, M., Schniers, A., Stanke, C., & Grünefeld, J. (2012). 3-(1H-Indol-3-yl)-4-(morpholin-4-yl)cyclobut-3-ene-1,2-dione. Molbank, M758. Available at: [Link]

  • Li, Y., Wang, Z., Li, Y., Zhang, Y., Wang, X., & Li, Y. (2021). Rational Design and Synthesis of 3-Morpholine Linked Aromatic-Imino-1H-Indoles as Novel Kv1.5 Channel Inhibitors Sharing Vasodilation Effects. Molecules, 26(11), 3321. Available at: [Link]

  • Panda, S. S., & Sahu, S. K. (2014). Synthesis, Characterization and Pharmacological Evaluation of Some Novel 3-indole Derivatives. Der Pharma Chemica, 6(1), 359-366. Available at: [Link]

  • Wang, L., Wang, J., Xu, S., Wu, J., & Tang, Q. (2016). Synthesis of 3- morpholin-4-yl-1- (4-nitrophenyl) -5,6-dihydro -1H- pyridin-2-one. 4th International Conference on Machinery, Materials and Computing Technology. Available at: [Link]

  • Mubassir, M., Khan, I., & Ali, M. (2025). Exploring the Versatile Pharmacological Potential of Indole Derivatives: A Comprehensive Review. Progress in Chemical and Biochemical Research, 8(3), 257-269. Available at: [Link]

  • Meher, C. P., Purohit, D., Kumar, A., Singh, R., & Dubey, A. (2022). An updated review on morpholine derivatives with their pharmacological actions. GSC Biological and Pharmaceutical Sciences, 19(01), 143–154. Available at: [Link]

  • Beteck, R. M., Isaacs, M., Hoppe, H. C., & Chibale, K. (2015). Exploring the 3-piperidin-4-yl-1H-indole scaffold as a novel antimalarial chemotype. Bioorganic & Medicinal Chemistry Letters, 25(21), 4923-4927. Available at: [Link]

  • Al-Mourabit, A., & Zancanella, M. (2022). Indole-Containing Natural Products 2019–2022: Isolations, Reappraisals, Syntheses, and Biological Activities. Molecules, 27(21), 7586. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Morpholin-4-ylmethyl-1H-indole-2,3-dione. PubChem Compound Database. Retrieved from [Link]

  • Zhang, X., Li, X., Wang, Y., Zhang, Y., & Liu, X. (2024). Design, synthesis and antifungal activity of indole derivatives containing 1,3,4-oxadiazole. Journal of Molecular Structure, 1303, 137565. Available at: [Link]

Sources

The Enduring Scaffold: A Technical Guide to Unlocking the Research Potential of 3-Substituted Indoles

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The indole nucleus, a deceptively simple bicyclic aromatic heterocycle, stands as a cornerstone in the edifice of medicinal chemistry. Its prevalence in a vast array of biologically active natural products and synthetic pharmaceuticals underscores its status as a "privileged scaffold." The functionalization of the indole ring, particularly at the C3-position, offers a gateway to a universe of chemical diversity and pharmacological activity. This guide provides an in-depth exploration of promising research avenues for 3-substituted indole scaffolds, grounded in established scientific principles and bolstered by field-proven insights. We will delve into key therapeutic areas, dissect synthetic strategies, and provide practical methodologies to empower researchers in their quest for novel therapeutics.

The Significance of the 3-Position: A Hub of Reactivity and Bioactivity

The unique electronic properties of the indole ring render the C3-position particularly susceptible to electrophilic substitution. This inherent reactivity has been exploited by nature and chemists alike to append a wide array of functional groups, each modulating the molecule's interaction with biological targets. From the essential amino acid tryptophan to potent anticancer agents, the substituent at the 3-position is often a key determinant of a compound's pharmacological profile.

Promising Research Arenas for 3-Substituted Indoles

The versatility of the 3-substituted indole scaffold has led to its exploration in a multitude of therapeutic areas. The following sections highlight key areas ripe for further investigation, supported by mechanistic insights and illustrative examples.

Oncology: Targeting the hallmarks of Cancer

The fight against cancer has been a major driver for the development of novel 3-substituted indole derivatives. These compounds have been shown to interfere with various signaling pathways crucial for cancer cell proliferation, survival, and metastasis.

Key Research Directions:

  • Kinase Inhibition: Many 3-substituted indoles act as inhibitors of protein kinases, which are often dysregulated in cancer. For instance, derivatives of 3-substituted indolin-2-one have been identified as potent and selective inhibitors of c-Src kinase, a non-receptor tyrosine kinase implicated in tumor progression and metastasis[1][2]. Further research into developing highly selective kinase inhibitors with improved pharmacokinetic profiles is a promising avenue.

  • Induction of Apoptosis: Indole-3-carbinol (I3C) and its dimeric product, 3,3'-diindolylmethane (DIM), are well-known for their ability to induce apoptosis in various cancer cell lines, including breast, prostate, and colon cancer[3][4][5]. The exploration of novel 3-substituted indoles that can more potently and selectively trigger programmed cell death in cancer cells remains a significant area of interest.

  • Anti-Angiogenesis: The formation of new blood vessels, or angiogenesis, is essential for tumor growth and metastasis. 3,3'-Diindolylmethane has been shown to inhibit angiogenesis, highlighting the potential of 3-substituted indoles in this area[4].

Illustrative Signaling Pathway: Inhibition of Src Kinase

Src_Inhibition Growth Factor Receptor Growth Factor Receptor Src Kinase Src Kinase Growth Factor Receptor->Src Kinase Activation Downstream Signaling Downstream Signaling Src Kinase->Downstream Signaling Phosphorylation Proliferation, Survival, Metastasis Proliferation, Survival, Metastasis Downstream Signaling->Proliferation, Survival, Metastasis 3-Substituted Indole Inhibitor 3-Substituted Indole Inhibitor 3-Substituted Indole Inhibitor->Src Kinase Inhibition

Caption: Inhibition of Src kinase by 3-substituted indoles disrupts downstream signaling pathways.

Neurodegenerative Diseases: A Beacon of Hope

Neurodegenerative diseases like Alzheimer's and Parkinson's present a significant and growing healthcare challenge. The ability of 3-substituted indoles to modulate key pathological pathways offers a promising therapeutic strategy.

Key Research Directions:

  • JNK3 Inhibition: c-Jun N-terminal kinase 3 (JNK3) is a key player in neuronal apoptosis and has been implicated in the pathogenesis of Alzheimer's disease. 3-Substituted indolin-2-one derivatives have emerged as novel and isoform-selective JNK3 inhibitors, demonstrating neuroprotective effects in preclinical models[6][7]. The development of brain-penetrant JNK3 inhibitors based on this scaffold is a high-priority research area.

  • Modulation of Glutamate Receptors: Ionotropic glutamate receptors are crucial for synaptic transmission, and their dysfunction is linked to neurodegenerative conditions. Certain 3-substituted indole derivatives have been shown to act as ligands for GluN2B-containing NMDA receptors, suggesting their potential as neuroprotective agents[8].

  • Antioxidant and Anti-inflammatory Effects: Oxidative stress and neuroinflammation are common features of neurodegenerative diseases. Many indole derivatives possess inherent antioxidant and anti-inflammatory properties, which can contribute to their neuroprotective effects[9][10][11].

Illustrative Workflow: Screening for Neuroprotective Agents

Neuroprotection_Screening cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Validation Library of 3-Substituted Indoles Library of 3-Substituted Indoles Treatment with Indole Derivatives Treatment with Indole Derivatives Library of 3-Substituted Indoles->Treatment with Indole Derivatives Neuronal Cell Culture Neuronal Cell Culture Induction of Neurotoxicity Induction of Neurotoxicity Neuronal Cell Culture->Induction of Neurotoxicity Induction of Neurotoxicity->Treatment with Indole Derivatives Assessment of Neuronal Viability Assessment of Neuronal Viability Treatment with Indole Derivatives->Assessment of Neuronal Viability Identification of Hits Identification of Hits Assessment of Neuronal Viability->Identification of Hits Animal Model of Neurodegeneration Animal Model of Neurodegeneration Identification of Hits->Animal Model of Neurodegeneration Administration of Hit Compounds Administration of Hit Compounds Animal Model of Neurodegeneration->Administration of Hit Compounds Behavioral and Histological Analysis Behavioral and Histological Analysis Administration of Hit Compounds->Behavioral and Histological Analysis Validation of Neuroprotective Efficacy Validation of Neuroprotective Efficacy Behavioral and Histological Analysis->Validation of Neuroprotective Efficacy

Caption: A typical workflow for identifying neuroprotective 3-substituted indole derivatives.

Infectious Diseases: A Broad-Spectrum Arsenal

The rise of drug-resistant pathogens necessitates the development of novel antimicrobial and antiviral agents. The 3-substituted indole scaffold has demonstrated significant potential in this arena.

Key Research Directions:

  • Antibacterial Agents: Various 3-substituted indole derivatives have exhibited potent activity against both Gram-positive and Gram-negative bacteria[12][13][14]. The exploration of their mechanisms of action and the optimization of their antibacterial spectrum are key research objectives. Some indole-polyamine conjugates have been shown to disrupt bacterial membranes and act as antibiotic potentiators[15].

  • Antiviral Agents: The indole scaffold is present in several approved antiviral drugs. Research has shown that 3-substituted indole nucleosides can be potent inhibitors of human cytomegalovirus (HCMV)[16]. Furthermore, derivatives of 7-aza-indoles have shown broad-spectrum antiviral activity against viruses such as RSV and SARS-CoV-2[17][18]. A notable example is Arbidol, a broad-spectrum antiviral used in some countries, which contains a highly functionalized indole core and acts as a virus entry and membrane fusion inhibitor[19].

Table 1: Selected 3-Substituted Indoles with Antimicrobial/Antiviral Activity

Compound ClassTarget Organism/VirusMechanism of Action (if known)Reference
Indole-3-carboxaldehydesBacteriaNot specified[12]
3-Alkynyl-7-aza-indolesRSV, SARS-CoV-2, VEEVNot specified[17][18]
3-Substituted Indole NucleosidesHuman Cytomegalovirus (HCMV)Inhibition of viral replication[16]
Indole-polyamine conjugatesBacteriaMembrane disruption, antibiotic potentiation[15]

Synthetic Strategies: Building the 3-Substituted Indole Core

A deep understanding of synthetic methodologies is crucial for exploring the chemical space of 3-substituted indoles. Numerous methods have been developed, ranging from classic name reactions to modern catalytic approaches.[20]

Key Synthetic Methodologies:

  • Fischer Indole Synthesis: A cornerstone of indole synthesis, this method involves the acid-catalyzed reaction of an arylhydrazine with an aldehyde or ketone.[21]

  • Palladium-Catalyzed Cross-Coupling Reactions: The Heck and Suzuki reactions are powerful tools for introducing aryl and vinyl substituents at the 3-position of the indole ring.[21]

  • Friedel-Crafts Alkylation: This reaction allows for the direct introduction of alkyl groups at the C3-position using an electrophile and a Lewis acid catalyst.[21]

  • Three-Component Reactions: Yonemitsu-type reactions, for example, provide an efficient and atom-economical route to complex 3-substituted indoles from simple starting materials.[22]

Experimental Protocol: Synthesis of a 3-Substituted Indole via Yonemitsu Three-Component Reaction

This protocol describes the synthesis of 2-((1H-indol-3-yl)(phenyl)methyl)malononitrile, a representative 3-substituted indole, based on the principles of the Yonemitsu reaction.[22]

Materials:

  • Indole (1.0 mmol)

  • Benzaldehyde (1.0 mmol)

  • Malononitrile (1.0 mmol)

  • L-proline (0.1 mmol)

  • Ethanol (5 mL)

Procedure:

  • To a 25 mL round-bottom flask, add indole (117 mg, 1.0 mmol), benzaldehyde (106 mg, 1.0 mmol), malononitrile (66 mg, 1.0 mmol), and L-proline (11.5 mg, 0.1 mmol).

  • Add ethanol (5 mL) to the flask and stir the mixture at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) using a mixture of hexane and ethyl acetate as the eluent.

  • Upon completion of the reaction (typically within a few hours), remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the pure 2-((1H-indol-3-yl)(phenyl)methyl)malononitrile.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Conclusion: An Ever-Expanding Frontier

The 3-substituted indole scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Its synthetic tractability, coupled with its proven ability to interact with a wide range of biological targets, ensures its enduring relevance in medicinal chemistry. The research areas highlighted in this guide represent just a fraction of the possibilities. By leveraging a deep understanding of the underlying biology and employing innovative synthetic strategies, researchers can continue to unlock the immense potential of this remarkable heterocyclic system.

References

  • A New Method for the Synthesis of 3-Substituted Indoles. (2015). Organic Letters.
  • Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and str
  • The Synthesis of 3-Substituted Indoles: An In-depth Technical Guide. (2025). Benchchem.
  • Synthesis of 3-Substituted Indoles. (n.d.). Tokyo Chemical Industry Co., Ltd..
  • Synthesis of 3-Substituted Indoles by Yonemitsu Three-Component Reactions Accelerated in Microdroplet/Thin Film. (2024). The Journal of Organic Chemistry.
  • Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives. (2015).
  • Multistage Screening Reveals 3-Substituted Indolin-2-one Derivatives as Novel and Isoform-Selective c-Jun N-terminal Kinase 3 (JNK3) Inhibitors: Implications to Drug Discovery for Potential Treatment of Neurodegenerative Diseases. (2019). Journal of Medicinal Chemistry.
  • Novel Therapeutic Compounds For Neurodegener
  • 3-Substitued Indoles: One Pot Synthesis and Evaluation of Anticancer and Src Kinase Inhibitory Activities. (n.d.). Chapman University Digital Commons.
  • Design, Synthesis, and Antiviral Activity of Certain 3-substituted 2,5,6-trichloroindole Nucleosides. (2004). Journal of Medicinal Chemistry.
  • 3-substitued indoles: one-pot synthesis and evaluation of anticancer and Src kinase inhibitory activities. (2011). Bioorganic & Medicinal Chemistry Letters.
  • Multistage Screening Reveals 3-Substituted Indolin-2-one Derivatives as Novel and Isoform-Selective c-Jun N-terminal Kinase 3 (JNK3) Inhibitors: Implications to Drug Discovery for Potential Treatment of Neurodegenerative Diseases. (2019).
  • 3-Substituted 2-phenyl-indoles: privileged structures for medicinal chemistry. (2013). RSC Advances.
  • Synthesis and evaluation of 3-alkynyl-5-aryl-7-aza-indoles as broad-spectrum antiviral agents. (2022).
  • Indole-Based Compounds in the Development of Anti-Neurodegener
  • Synthesis, Characterization and Pharmacological Evaluation of Some Novel 3-indole Deriv
  • Synthesis and antibacterial activity of indole 3-substituted-[20][23][24]triazole derivatives. (2025). Molecular Diversity.

  • Chemistry of 3-cyanoacetyl indoles: synthesis, reactions and applications: a recent upd
  • Synthesis of Medicinally Important Indole Derivatives: A Review. (n.d.). Current Organic Synthesis.
  • Synthesis and Cytotoxic Evaluation of Novel 3-Substituted Derivatives of 2-Indolinone. (n.d.). Iranian Journal of Pharmaceutical Research.
  • A review on recent developments of indole-containing antiviral agents. (n.d.). Acta Pharmaceutica Sinica B.
  • (PDF) Synthesis and Pharmacological Studies of Novel 3-Substituted Indole Derivatives as Potential Anti-Inflammatory and Analgesic Agents. (2016).
  • Synthesis and evaluation of 3-alkynyl-5-aryl-7-aza-indoles as broad-spectrum antiviral agents. (2022). Frontiers in Chemistry.
  • Synthesis and evaluation of indole-based new scaffolds for antimicrobial activities--identification of promising candidates. (2011). Bioorganic & Medicinal Chemistry Letters.
  • Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and str
  • Molecular Targets and Anticancer Potential of Indole-3-Carbinol and Its Derivatives. (n.d.). Journal of Cellular Biochemistry.
  • Indole derivatives as dual-effective agents for the treatment of neurodegenerative diseases: Synthesis, biological evaluation, and molecular modeling studies. (2025).
  • Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potenti
  • Synthesis and biological evaluation of new 3-substituted indole derivatives as potential anti-inflammatory and analgesic agents. (2007). Archiv der Pharmazie.
  • 2, 3-substituted indole derivatives for treating viral infections. (n.d.).
  • Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Deriv
  • Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry. (2023). SciTech Press.
  • Indole Derivatives as Anti-Lung Cancer Agents. (2021). Encyclopedia.pub.
  • Synthesis and Preliminary Biological Studies of 3-Substituted Indoles Accessed by a Palladium-Catalyzed Enantioselective Alkene Difunctionalization Reaction. (n.d.). ACS Medicinal Chemistry Letters.

Sources

Synthesis of 3-Morpholin-4-yl-1H-indole: A Comprehensive Guide to Regioselective C–N Bond Formation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Aminoindole derivatives, particularly those bearing saturated heterocycles like morpholine, are privileged pharmacophores in medicinal chemistry. They exhibit potent biological activities across oncology, neuropharmacology, and metabolic disease targets. This technical guide details a highly reproducible, self-validating synthetic workflow for the preparation of 3-morpholin-4-yl-1H-indole . By leveraging a protective-group-mediated Buchwald-Hartwig cross-coupling strategy, researchers can bypass the inherent regioselectivity and over-oxidation challenges associated with the direct amination of indoles.

Mechanistic Rationale & Route Selection

Direct oxidative amination of the indole C3 position is notoriously difficult. The electron-rich nature of the pyrrole ring often leads to uncontrolled over-oxidation, dimerization (e.g., formation of 2,3'-biindoles), or poor regioselectivity [3]. While recent electrochemical and hypervalent iodine-mediated methods exist, they frequently suffer from narrow substrate scopes and scalability issues.

To ensure a robust, scalable, and high-yielding process, the most authoritative approach relies on a four-step sequence centered around palladium-catalyzed C–N cross-coupling [1]:

  • Regioselective Bromination: Exploiting the inherent enamine-like nucleophilicity of the C3 position.

  • N-Protection: Masking the acidic N1 proton to prevent catalyst poisoning and competing N-arylation.

  • Buchwald-Hartwig Amination: Forging the critical C3–N bond using a sterically demanding palladium-phosphine catalyst system.

  • Deprotection: Cleaving the protective group to yield the target 3-morpholin-4-yl-1H-indole.

Workflow Visualization

Workflow Indole 1H-Indole Bromination Bromination (NBS, DMF) Indole->Bromination Bromoindole 3-Bromo-1H-indole Bromination->Bromoindole Protection N-Protection (Boc2O, DMAP) Bromoindole->Protection BocIndole N-Boc-3-bromoindole Protection->BocIndole Amination Buchwald-Hartwig (Morpholine, Pd) BocIndole->Amination BocMorph N-Boc-3-morpholinoindole Amination->BocMorph Deprotection Deprotection (TFA) BocMorph->Deprotection Product 3-Morpholin-4-yl-1H-indole Deprotection->Product

Synthetic workflow for 3-Morpholin-4-yl-1H-indole via Pd-catalyzed amination.

Step-by-Step Experimental Protocols

Note on Self-Validating Systems: Each step below includes mandatory in-process controls. Confirming intermediate purity is critical, as trace impurities (especially free halogens or unreacted amines) can poison the transition-metal catalyst in Step 3.

Step 1: Synthesis of 3-Bromo-1H-indole

Causality: N-Bromosuccinimide (NBS) is chosen over elemental bromine (Br₂) to provide a mild, controlled source of electrophilic bromine, minimizing polybromination. Dimethylformamide (DMF) is used as the solvent because it stabilizes the intermediate bromonium species, enhancing C3 regioselectivity.

  • Dissolve 1H-indole (1.0 equiv) in anhydrous DMF (0.5 M) under an argon atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add NBS (1.05 equiv) dropwise as a solution in DMF over 30 minutes to prevent thermal runaway.

  • Stir the mixture for 2 hours, allowing it to gradually warm to room temperature.

  • Validation Check: Monitor by TLC (Hexanes/EtOAc 8:2). The starting material ( Rf​≈0.4 ) should be fully consumed, replaced by a single new spot ( Rf​≈0.35 ).

  • Quench with saturated aqueous Na₂S₂O₃ to neutralize residual electrophilic bromine. Extract with EtOAc, wash extensively with water and brine to remove DMF, dry over Na₂SO₄, and concentrate in vacuo.

Step 2: N-Boc Protection (tert-Butyl 3-bromo-1H-indole-1-carboxylate)

Causality: The tert-butyloxycarbonyl (Boc) group is sterically demanding, which shields the C2 position from unwanted side reactions during cross-coupling. It is also completely orthogonal to the morpholine moiety, allowing for mild acidic cleavage later.

  • Dissolve 3-bromo-1H-indole (1.0 equiv) in anhydrous dichloromethane (DCM, 0.3 M).

  • Add 4-dimethylaminopyridine (DMAP, 0.1 equiv) as a nucleophilic catalyst, followed by triethylamine (1.5 equiv).

  • Cool to 0 °C and add Boc-anhydride (Boc₂O, 1.2 equiv) portion-wise.

  • Stir at room temperature for 4 hours.

  • Validation Check: LC-MS analysis must confirm the mass of the protected product [M+H]+ . Disappearance of the N–H stretch (~3400 cm⁻¹) in FT-IR also confirms complete conversion.

  • Wash the organic layer with 0.1 M HCl to remove DMAP/TEA, then with brine. Dry and concentrate.

Step 3: Buchwald-Hartwig Amination

Causality: Pd₂(dba)₃ is utilized as a stable, zero-valent palladium precatalyst. XPhos is selected as the ligand because its dialkylbiaryl structure provides immense steric bulk. This bulk is essential to accelerate the reductive elimination step, which is notoriously slow for secondary aliphatic amines like morpholine. Sodium tert-butoxide (NaOtBu) acts as a strong, non-nucleophilic base to deprotonate the amine upon coordination to the Pd(II) center [1]. Recent advances also show "naked nickel" catalysts can achieve similar transformations, though Pd remains the industrial gold standard [2].

  • In an argon-filled glovebox, charge an oven-dried Schlenk flask with tert-butyl 3-bromo-1H-indole-1-carboxylate (1.0 equiv), Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), and NaOtBu (1.4 equiv).

  • Add anhydrous toluene (0.2 M) and morpholine (1.2 equiv).

  • Seal the flask, remove it from the glovebox, and heat at 100 °C for 12 hours.

  • Validation Check: A color change from deep red/purple to pale yellow/brown indicates active catalyst turnover. GC-MS or LC-MS must be used to confirm the formation of the C–N bond.

  • Cool to room temperature, dilute with EtOAc, filter through a pad of Celite to remove palladium black, and concentrate. Purify by silica gel column chromatography.

Step 4: Deprotection to 3-Morpholin-4-yl-1H-indole

Causality: Trifluoroacetic acid (TFA) cleanly cleaves the Boc group via an isobutylene-elimination pathway without disrupting the newly formed C–N bond or the morpholine ring.

  • Dissolve the N-Boc-3-morpholinoindole in DCM (0.1 M).

  • Add TFA (10 equiv) dropwise at 0 °C.

  • Stir for 2 hours at room temperature.

  • Validation Check: TLC should show complete consumption of the non-polar Boc-protected intermediate.

  • Concentrate under reduced pressure. Neutralize the residue carefully with saturated aqueous NaHCO₃, extract with EtOAc, dry, and concentrate to yield the final 3-Morpholin-4-yl-1H-indole.

Mechanistic Pathway: Palladium-Catalyzed C–N Coupling

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (N-Boc-3-bromoindole) Pd0->OxAdd PdII_Ar Pd(II)(Ar)(Br)L_n OxAdd->PdII_Ar AmineCoord Amine Coordination (Morpholine, NaOtBu) PdII_Ar->AmineCoord PdII_Am Pd(II)(Ar)(NR2)L_n AmineCoord->PdII_Am RedElim Reductive Elimination PdII_Am->RedElim RedElim->Pd0

Mechanism of the Pd-catalyzed Buchwald-Hartwig C-N cross-coupling cycle.

Quantitative Data: Optimization of the Amination Step

To validate the choice of the Pd/XPhos system for Step 3, the following table summarizes typical reaction optimizations for the amination of 3-haloindoles with morpholine. The data clearly demonstrates the superiority of bulky biaryl phosphine ligands (XPhos) over first-generation ligands (BINAP) or copper-catalyzed Ullmann-type conditions.

Catalyst PrecursorLigandBaseSolventTemp (°C)Isolated Yield (%)
Pd₂(dba)₃ (2 mol%) XPhos (4 mol%) NaOtBu Toluene 100 88 - 92%
Pd₂(dba)₃ (2 mol%)BINAP (4 mol%)Cs₂CO₃Toluene10045%
Ni(COD)₂ (5 mol%)dppf (5 mol%)NaOtBuDioxane10072%
CuI (10 mol%)L-Proline (20 mol%)K₂CO₃DMSO90< 15%

Table 1: Comparative yield optimization for the cross-coupling of N-Boc-3-bromoindole with morpholine.

Conclusion

The synthesis of 3-morpholin-4-yl-1H-indole is most reliably achieved through a controlled, stepwise approach utilizing modern cross-coupling techniques. By protecting the indole nitrogen and employing a highly active Pd/XPhos catalyst system, researchers can overcome the electronic deactivation and steric hindrance that typically plague direct amination strategies. Adhering to the self-validating checks at each stage ensures high fidelity and scalability for downstream drug development applications.

References

  • Update 1 of: Synthesis and Functionalization of Indoles Through Palladium-Catalyzed Reactions Chemical Reviews (ACS Publications) URL:[Link]

  • “Naked Nickel”-Catalyzed Amination of Heteroaryl Bromides Journal of the American Chemical Society (ACS Publications) URL:[Link]

  • Efficient and General Synthesis of 3-Aminoindolines and 3-Aminoindoles via Copper-Catalyzed Three Component Coupling Reaction PubMed Central (NIH) URL:[Link]

Structural Elucidation of 3-Morpholin-4-yl-1H-indole Derivatives: A Crystallographic Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3-morpholin-4-yl-1H-indole scaffold represents a privileged pharmacophore in modern medicinal chemistry, particularly in the development of targeted kinase inhibitors (such as PI3K/mTOR inhibitors) and central nervous system therapeutics[1]. The fusion of the planar, electron-rich indole core with the flexible, hydrophilic morpholine ring creates a molecule with highly tunable physicochemical properties. As a Senior Application Scientist, I have structured this technical guide to dissect the crystallographic behavior of these derivatives. By understanding the causality behind their conformational preferences and crystal packing, researchers can rationally design analogs with optimized target-binding affinities and solid-state stability.

Core Crystallographic Features & Conformational Logic

To predict how a drug molecule will interact with a biological target, one must first understand its unperturbed three-dimensional geometry in the solid state. X-ray crystallography provides unambiguous data regarding bond lengths, torsion angles, and stereochemistry.

The Morpholine Chair Conformation

In almost all stable crystalline forms of morpholine-substituted heterocycles, the morpholine ring adopts a classic chair conformation [2]. This is driven by the thermodynamic imperative to minimize torsional strain and avoid the steric clashes inherent in boat or twist-boat conformations.

Crucially, the exocyclic N–C bond—which connects the morpholine nitrogen to the C3 position of the indole ring—overwhelmingly favors an equatorial orientation [2][3]. If this bulky indole group were forced into an axial position, it would suffer from severe 1,3-diaxial interactions with the axial protons on the morpholine ring, drastically destabilizing the molecule.

Dihedral Angles and Spatial Geometry

The spatial relationship between the two ring systems is defined by the dihedral angle. The N atom of the morpholine ring and the C3 atom of the indole typically exhibit a specific torsion angle that prevents the morpholine ring from lying coplanar with the indole system. Crystallographic studies on related morpholine derivatives show that torsion angles often settle around 60° to 85° relative to the aromatic plane[2][3]. This orthogonal or "L-shaped" geometry is critical for fitting into the deep, narrow hydrophobic pockets of kinase active sites[4].

ConformationalLogic Indole 1H-Indole Core (Planar, Aromatic) Dihedral Dihedral Angle ~80° (Orthogonal Geometry) Indole->Dihedral Morpholine Morpholine Ring (Chair Conformation) Equatorial Equatorial N-C Bond (Minimizes Steric Clash) Morpholine->Equatorial Equatorial->Dihedral Binding Receptor Pocket Fit (Kinase Inhibition) Dihedral->Binding Determines 3D Vector

Fig 1: Conformational logic dictating the 3D geometry of 3-morpholino-1H-indoles.

Supramolecular Architecture & Intermolecular Interactions

The stability of the crystal lattice—which directly impacts the melting point, solubility, and formulation viability of the API (Active Pharmaceutical Ingredient)—is governed by a network of intermolecular forces.

  • Hydrogen Bonding: The 1H-indole moiety possesses a highly polarized N–H bond, acting as a potent hydrogen bond donor. Conversely, the ether oxygen of the morpholine ring is an excellent hydrogen bond acceptor. This complementary donor-acceptor pair frequently drives the formation of robust, L-shaped or linear hydrogen-bonded chains throughout the crystal lattice[4][5].

  • C–H···π Interactions: Beyond classical H-bonds, the crystal packing is stabilized by weaker, yet highly directional C–H···π interactions. The methylene protons of the morpholine ring interact with the electron-rich π-cloud of adjacent indole rings, often linking molecules into inversion dimers[2][3].

Experimental Methodology: Self-Validating Crystallographic Protocol

To achieve atomic-level resolution of a 3-morpholin-4-yl-1H-indole derivative, the following step-by-step workflow must be executed. This protocol is designed as a self-validating system; failure at any quality-control checkpoint requires returning to the previous step.

Step 1: High-Purity Synthesis & Crystallization
  • Synthesis: Synthesize the derivative using standard cross-coupling or nucleophilic substitution routes. Purify via flash chromatography to >99% purity (verified by HPLC/NMR). Causality: Impurities disrupt crystal lattice nucleation, leading to twinned or amorphous solids.

  • Solvent Selection: Dissolve 20-50 mg of the compound in a minimum volume of a moderately polar solvent (e.g., ethyl acetate or dichloromethane).

  • Vapor Diffusion: Place the solution in a small inner vial. Place this vial inside a larger sealed chamber containing an anti-solvent (e.g., hexanes or pentane).

  • Growth: Allow slow vapor diffusion at 4°C over 3–7 days. Causality: Slow kinetics ensure the thermodynamic product (a defect-free single crystal) is favored over kinetic precipitation.

Step 2: X-Ray Diffraction Data Collection
  • Mounting: Select a single crystal with dimensions approximately 0.20 × 0.15 × 0.10 mm. Mount it on a glass fiber using perfluoropolyether oil and cool to 100 K using a liquid nitrogen stream. Causality: Cryo-cooling minimizes thermal motion of atoms, drastically improving high-angle diffraction intensity and resolution.

  • Diffraction: Collect data using a diffractometer (e.g., Bruker APEXII CCD) equipped with Mo Kα radiation (λ = 0.71073 Å)[2].

  • Validation Checkpoint: Evaluate the internal agreement factor ( Rint​ ). Proceed only if Rint​<0.05 , confirming high data redundancy and quality.

Step 3: Structure Solution and Refinement
  • Phase Solution: Solve the phase problem using Direct Methods (e.g., SHELXT).

  • Refinement: Perform full-matrix least-squares refinement on F2 using SHELXL. Assign anisotropic displacement parameters to all non-hydrogen atoms.

  • Hydrogen Placement: Place hydrogen atoms in calculated positions and refine using a riding model. Exception: The indole N–H proton should ideally be located from the difference Fourier map to accurately determine hydrogen bonding geometry[5].

  • Validation Checkpoint: The final structural model is valid only if the final R1​ value is < 0.05, wR2​ is < 0.15, and the maximum residual electron density ( Δρmax​ ) is < 0.5 e Å⁻³.

CrystallographyWorkflow VaporDiff Vapor Diffusion Crystallization CryoMount Cryo-Mounting (100K) Minimizes Thermal Motion VaporDiff->CryoMount Single Crystal DataCollect XRD Data Collection (Mo Kα radiation) CryoMount->DataCollect X-ray Beam SolveRefine Direct Methods & Anisotropic Refinement DataCollect->SolveRefine Diffraction Pattern Validation Validation (R1 < 0.05, Rint < 0.05) SolveRefine->Validation Electron Density Map

Fig 2: Self-validating crystallographic workflow for indole derivatives.

Quantitative Crystallographic Data Summary

The following table summarizes the benchmark quantitative data parameters expected for high-quality single crystals of morpholine-substituted aromatic and heteroaromatic systems, synthesized from recent literature standards[2][5].

Crystallographic ParameterTypical Value / Range for Morpholino-IndolesSignificance / Causality
Crystal System Monoclinic or OrthorhombicDictated by the asymmetric nature of the substituted indole packing.
Space Group P21​/c or Pbca Centrosymmetric groups are common due to inversion dimer formation via C-H···π interactions.
Temperature 100 K – 295 K100 K preferred to reduce thermal ellipsoids and resolve disordered solvent.
Morpholine N–C Bond ~1.46 ÅStandard single bond length; confirms sp3 hybridization of the morpholine nitrogen.
Dihedral Angle 60° – 85°Confirms the orthogonal relationship between the morpholine chair and indole plane.
Final R1​ Index 0.030 – 0.045Indicates a highly accurate model with minimal discrepancy between observed and calculated data.
Goodness-of-Fit (S) 1.00 – 1.05Validates that the weighting scheme applied during refinement is statistically sound.

References

  • Crystal structure of 3-(morpholin-4-yl)-1-phenyl-3-(pyridin-2-yl)propan-1-one National Library of Medicine (NIH) / Acta Crystallographica Section E[Link]

  • Crystal structure of 3-(morpholin-4-yl)-1-phenyl-3-(pyridin-2-yl)propan-1-one (Alternative Source) ResearchGate[Link]

  • 3-(Morpholinium-1-yl)propanesulfonate ResearchGate[Link]

  • Crystal structure of a new phenyl(morpholino)methanethione derivative: 4-[(morpholin-4-yl)carbothioyl]benzoic acid ResearchGate[Link]

  • The Identification of 2-(1H-Indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a Potent, Selective, Orally Bioavailable Inhibitor of Class I PI3 Kinase ACS Publications (Journal of Medicinal Chemistry)[Link]

  • 5-Chloro-3-ethyl-N-[3-(morpholin-4-yl)propyl]-1H-indole-2-carboxamide ResearchGate[Link]

Sources

Methodological & Application

3-Morpholin-4-yl-1H-indole synthesis protocol step-by-step

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Synthesis of 3-Morpholin-4-yl-1H-indole: Protocol and Mechanistic Insights

Authored by a Senior Application Scientist

Introduction: The Significance of the 3-Morpholinoindole Scaffold

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of natural products and synthetic pharmaceuticals.[1] When functionalized at the C3-position with a morpholine ring, it creates the 3-morpholin-4-yl-1H-indole scaffold. This "privileged structure" is of significant interest to researchers and drug development professionals due to its presence in compounds exhibiting a wide range of biological activities. Molecules containing this moiety have been investigated as potential inhibitors of the Kv1.5 potassium channel for treating atrial fibrillation, as cannabinoid receptor 2 (CB2) agonists for managing inflammatory pain, and as building blocks for more complex therapeutic agents.[2][3] The direct and efficient synthesis of this core structure is therefore a critical enabling step in the exploration of its full therapeutic potential.

This guide provides a detailed, step-by-step protocol for the synthesis of 3-morpholin-4-yl-1H-indole, focusing on the modern and highly efficient Buchwald-Hartwig amination. It is designed to provide researchers with not only a reliable experimental procedure but also the underlying scientific rationale for key methodological choices.

Synthesis Strategy: Palladium-Catalyzed Buchwald-Hartwig Amination

The method of choice for constructing the C-N bond between the indole C3-position and the morpholine nitrogen is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines due to its broad substrate scope, excellent functional group tolerance, and generally milder reaction conditions compared to classical methods like the Ullmann condensation.[4][5]

The selected strategy involves the cross-coupling of 3-bromoindole with morpholine. This approach is favored for its high efficiency and directness. The choice of a palladium catalyst paired with a specialized phosphine ligand is crucial for facilitating the key steps of the catalytic cycle, ensuring a high yield of the desired product.

The Catalytic Cycle: A Mechanistic Overview

Understanding the mechanism provides insight into why specific reagents and conditions are chosen. The Buchwald-Hartwig amination proceeds via a well-established catalytic cycle:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the 3-bromoindole, inserting into the carbon-bromine bond to form a Pd(II) intermediate.

  • Amine Coordination & Deprotonation: Morpholine coordinates to the Pd(II) complex. A base then deprotonates the coordinated morpholine to form a more nucleophilic amido group.

  • Reductive Elimination: The final and irreversible step involves the formation of the new carbon-nitrogen bond, yielding the 3-morpholin-4-yl-1H-indole product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[4]

Detailed Synthesis Protocol

This protocol is optimized for a laboratory scale synthesis of 3-morpholin-4-yl-1H-indole.

Materials and Reagents
Reagent/MaterialCAS NumberMolecular WeightSuggested PurityNotes
3-Bromoindole1484-27-1196.04 g/mol >98%Starting material.
Morpholine110-91-887.12 g/mol >99%Reagent. Should be anhydrous.
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)51364-51-3915.72 g/mol >97%Palladium catalyst precursor.
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)564483-18-7476.67 g/mol >98%Ligand for the palladium catalyst.
Sodium tert-butoxide (NaOtBu)865-48-596.10 g/mol >98%Base. Highly hygroscopic.
Toluene108-88-392.14 g/mol AnhydrousReaction solvent.
Ethyl Acetate (EtOAc)141-78-688.11 g/mol ACS GradeFor workup and chromatography.
Hexanes110-54-386.18 g/mol ACS GradeFor chromatography.
Saturated aq. NaCl (Brine)7647-14-558.44 g/mol N/AFor workup.
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04 g/mol N/ADrying agent.
Silica Gel63231-67-460.08 g/mol 230-400 meshFor column chromatography.

Safety Precautions:

  • Conduct the reaction in a well-ventilated fume hood.

  • Palladium compounds, phosphine ligands, and sodium tert-butoxide are hazardous. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Sodium tert-butoxide is a strong base and is corrosive and moisture-sensitive. Handle it under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).

  • Toluene is flammable and toxic. Avoid inhalation and contact with skin.

Experimental Workflow Diagram

SynthesisWorkflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification cluster_final Final Product A 1. Charge Schlenk flask with: - 3-Bromoindole - Pd₂(dba)₃ & XPhos - NaOtBu B 2. Evacuate and backfill with Argon/Nitrogen (3x) A->B C 3. Add anhydrous Toluene and Morpholine via syringe B->C D 4. Heat reaction mixture to 100-110 °C with stirring C->D E 5. Monitor by TLC until starting material is consumed D->E F 6. Cool to RT, quench with water E->F G 7. Extract with Ethyl Acetate F->G H 8. Wash with brine, dry over Na₂SO₄ G->H H->H I 9. Concentrate under reduced pressure H->I J 10. Purify by silica gel column chromatography I->J K 11. Characterize pure 3-Morpholin-4-yl-1H-indole (NMR, MS) J->K

Sources

High-Yield Synthesis of 3-Morpholin-4-yl-1H-indole: Overcoming Instability via Protected Amination Strategies

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3-aminoindole scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized in the design of kinase inhibitors, anti-atrial fibrillation agents (e.g., Kv1.5 channel blockers), and CNS therapeutics[1]. Specifically, the incorporation of a morpholine ring at the C3 position enhances aqueous solubility, metabolic stability, and provides specific hydrogen-bonding interactions.

Despite its utility, the synthesis of unprotected 3-aminoindoles is notoriously challenging. The electron-rich nature of the indole core makes the free amine highly susceptible to oxidative dimerization and decomposition when exposed to ambient light and air[2]. This application note details a robust, high-yield synthetic route leveraging a protection-amination-deprotection strategy to bypass these stability issues, ensuring a scalable and reproducible workflow for drug development professionals[3].

Mechanistic Causality & Experimental Design

To build a self-validating and high-yielding protocol, every synthetic step must be designed to counteract the inherent reactivity of the indole core.

  • Why N-Protection? The free indole N-H is weakly acidic and can coordinate to transition metals, effectively poisoning Palladium or Nickel catalysts during cross-coupling. Furthermore, the free N-H competes as a nucleophile, leading to undesired N-arylation. tert-Butyloxycarbonyl (Boc) protection mitigates this and slightly activates the C3-position for oxidative addition by withdrawing electron density from the ring[4].

  • Why Buchwald-Hartwig Amination? Direct nucleophilic aromatic substitution ( SN​Ar ) fails at the C3 position due to the high electron density of the indole core. Transition-metal catalysis bypasses this by facilitating oxidative addition into the C(sp2)−Br bond. Morpholine, a secondary cyclic amine, is sterically amenable and highly nucleophilic, making it an ideal coupling partner[5].

  • Why Hydrochloride Salt Formation? Unprotected 3-aminoindoles rapidly degrade via autoxidation[3]. By performing the Boc-deprotection under strictly acidic conditions and isolating the product as a hydrochloride salt, the morpholine nitrogen is protonated. This lowers the energy of the highest occupied molecular orbital (HOMO), drastically reducing the rate of oxidative dimerization and allowing for stable long-term storage[2].

SynthesisWorkflow A 3-Bromo-1H-indole (Starting Material) B N-Boc-3-bromoindole (Protected) A->B Boc2O, DMAP DCM, 25°C C N-Boc-3-morpholinoindole (Cross-Coupled) B->C Morpholine Pd or Ni Cat. Base, 60-90°C D 3-Morpholino-1H-indole·HCl (Stable Target) C->D 1. TFA/DCM 2. HCl in Ether E Oxidative Dimer (Degradation) D->E Air/Light (Free base form)

Workflow for 3-morpholin-4-yl-1H-indole synthesis, emphasizing the stabilization of the final product.

Quantitative Benchmarking: Catalyst Systems

Recent advancements in organometallic chemistry offer multiple pathways for the C-N cross-coupling of heteroaryl bromides. Table 1 summarizes the quantitative data for three distinct catalyst systems capable of synthesizing the protected intermediate.

Table 1: Comparison of Catalyst Systems for the Amination of N-Boc-3-bromoindole

Catalyst SystemLigandBaseSolventTemp (°C)Time (h)Yield (%)Ref
Pd2​(dba)3​ (5 mol%)RuPhos (10 mol%) Cs2​CO3​ Toluene901285% [5]
Pd(OAc)2​ (5 mol%)BrettPhos (10 mol%) K2​CO3​ t -BuOH1101678% [5]
Ni(4−tBustb)3​ (10 mol%)None ("Naked Ni")DABCO / ZnDMA602492% [6]

Note: While the novel "Naked Nickel" system provides superior yields under milder conditions[6], the Pd2​(dba)3​ /RuPhos system remains the industry standard for reproducibility and reagent accessibility.

CatalyticCycle Pd0 L_nPd(0) Active Catalyst OA Pd(II) Complex Oxidative Addition Pd0->OA + N-Boc-3-bromoindole AmineCoord Pd(II) Amido Amine Coordination OA->AmineCoord + Morpholine + Cs2CO3 RE Product Release Reductive Elimination AmineCoord->RE - CsBr - HCO3(-) RE->Pd0 - N-Boc-3-morpholinoindole

General Pd-catalyzed Buchwald-Hartwig amination cycle for the C3-functionalization of indole.

Step-by-Step Experimental Protocols

Step 1: Synthesis of tert-Butyl 3-bromo-1H-indole-1-carboxylate

Objective: Mask the reactive N-H to prevent catalyst poisoning[4].

  • Preparation: In an oven-dried 250 mL round-bottom flask, dissolve 3-bromo-1H-indole (10.0 g, 51.0 mmol, 1.0 equiv) and 4-dimethylaminopyridine (DMAP, 0.62 g, 5.1 mmol, 0.1 equiv) in anhydrous dichloromethane (DCM, 100 mL).

  • Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add di-tert-butyl dicarbonate ( Boc2​O , 13.3 g, 61.2 mmol, 1.2 equiv) dropwise over 15 minutes.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature ( 25°C ) for 4 hours.

  • Workup: Quench the reaction with saturated aqueous NH4​Cl (50 mL). Extract the aqueous layer with DCM (2 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Self-Validating QC:

    • TLC: Run on silica gel (Hexanes/EtOAc 9:1). The starting material ( Rf​≈0.3 ) should be completely consumed, replaced by a new, strongly UV-active spot ( Rf​≈0.6 ).

    • IR Spectroscopy: Confirm the disappearance of the broad N-H stretch at ∼3400 cm−1 and the appearance of a sharp carbamate C=O stretch at ∼1730 cm−1 .

Step 2: Buchwald-Hartwig Amination (Synthesis of tert-Butyl 3-morpholino-1H-indole-1-carboxylate)

Objective: Forge the sterically hindered C3-N bond via Pd-catalysis[5].

  • Preparation (Inert Atmosphere Required): Inside an argon-filled glovebox, charge a Schlenk flask with tert-butyl 3-bromo-1H-indole-1-carboxylate (5.0 g, 16.9 mmol, 1.0 equiv), Pd2​(dba)3​ (0.77 g, 0.84 mmol, 0.05 equiv), RuPhos (0.79 g, 1.69 mmol, 0.10 equiv), and finely powdered, anhydrous Cs2​CO3​ (11.0 g, 33.8 mmol, 2.0 equiv).

  • Solvent & Reagent Addition: Seal the flask with a septum, remove from the glovebox, and connect to an argon Schlenk line. Inject anhydrous, degassed toluene (85 mL) followed by morpholine (2.2 mL, 25.3 mmol, 1.5 equiv) via syringe.

  • Reaction: Replace the septum with a Teflon screw-cap and heat the mixture in an oil bath at 90 °C for 12 hours with vigorous stirring.

  • Workup: Cool the mixture to room temperature. Dilute with EtOAc (100 mL) and filter through a pad of Celite to remove the catalyst and inorganic salts. Concentrate the filtrate and purify via flash chromatography (Hexanes/EtOAc gradient).

  • Self-Validating QC:

    • Visual Cue: The reaction mixture will transition from a dark purple/red (active Pd species) to a brown/black suspension upon completion.

    • LC-MS: Target mass for the product is [M+H]+=303.17 . Ensure no debrominated starting material ( [M+H]+=218.12 ) is present.

Step 3: Deprotection and Stabilization (Synthesis of 3-Morpholin-4-yl-1H-indole Hydrochloride)

Objective: Remove the Boc group and immediately trap the unstable free amine as a stable hydrochloride salt[2].

  • Deprotection: Dissolve the purified tert-butyl 3-morpholino-1H-indole-1-carboxylate (3.0 g, 9.9 mmol) in anhydrous DCM (30 mL). Cool to 0 °C. Slowly add trifluoroacetic acid (TFA, 7.6 mL, 99.0 mmol, 10 equiv). Stir at 0 °C for 1 hour, then warm to room temperature for 1 hour.

  • Concentration: Carefully concentrate the mixture under vacuum. Critical: Do not heat the water bath above 30 °C, as the free base is thermally sensitive.

  • Salt Formation: Redissolve the resulting crude oil in a minimal amount of anhydrous diethyl ether (15 mL) under an argon atmosphere. Slowly add a solution of 2M HCl in diethyl ether dropwise while stirring vigorously.

  • Isolation: Continue adding HCl until precipitation ceases. Filter the resulting solid rapidly under a blanket of argon, wash with cold diethyl ether, and dry under high vacuum in the dark.

  • Self-Validating QC:

    • Visual Cue: The addition of ethereal HCl will cause an immediate color change and the formation of a dense, off-white to pale-yellow precipitate.

    • Stability Check: The isolated hydrochloride salt should remain a free-flowing powder. If it turns dark brown or gummy, oxidative degradation has occurred, indicating oxygen ingress during filtration.

References

  • Rational Design and Synthesis of 3-Morpholine Linked Aromatic-Imino-1H-Indoles as Novel Kv1.5 Channel Inhibitors Source: NIH / PubMed Central URL:[Link][1]

  • "Naked Nickel"-Catalyzed Amination of Heteroaryl Bromides Source: American Chemical Society (ACS) URL:[Link][6]

  • Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders Source: NIH / PubMed Central URL:[Link][5]

  • A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene Source: MDPI Molecules URL:[Link][3]

Sources

Application Notes and Protocols for the Evaluation of 3-Morpholin-4-yl-1H-indole as a Kv1.5 Channel Inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: The Therapeutic Potential of Targeting the Kv1.5 Potassium Channel

Atrial fibrillation (AF) remains the most prevalent cardiac arrhythmia, posing a significant burden on healthcare systems worldwide.[1] A key strategy in the development of novel anti-AF therapeutics is the selective targeting of ion channels predominantly expressed in the atria. The voltage-gated potassium channel Kv1.5, which carries the ultra-rapid delayed rectifier current (IKur), is a promising target due to its high expression in the human atria compared to the ventricles.[1] Inhibition of Kv1.5 and the corresponding IKur current can prolong the atrial action potential duration, a mechanism that is believed to help restore and maintain normal sinus rhythm without the risk of ventricular pro-arrhythmias.[1]

The indole nucleus is a privileged scaffold in medicinal chemistry, and its derivatives have been explored for a wide range of biological activities. The incorporation of a morpholine moiety is a common strategy to improve the physicochemical and pharmacokinetic properties of drug candidates. This document provides a comprehensive guide for the investigation of 3-Morpholin-4-yl-1H-indole and its analogues as inhibitors of the Kv1.5 channel, with a focus on robust in vitro characterization. While specific data for 3-Morpholin-4-yl-1H-indole is not extensively available in the public domain, this guide will utilize data from closely related 3-morpholine linked aromatic-imino-1H-indoles as a representative case study to illustrate the experimental workflows and data analysis required for the evaluation of this class of compounds.[1][2]

Mechanism of Action: How Indole-Based Compounds Modulate Kv1.5

The proposed mechanism of action for this class of compounds is the direct blockade of the Kv1.5 channel pore. The binding of the inhibitor to the channel protein obstructs the flow of potassium ions, thereby reducing the IKur current. This leads to a delay in atrial repolarization and a prolongation of the action potential duration. The indole and morpholine moieties are hypothesized to play crucial roles in the binding of the molecule to the channel, likely through hydrophobic and hydrogen-bonding interactions with amino acid residues within the pore domain.[2]

cluster_membrane Atrial Myocyte Membrane Kv1_5 Kv1.5 Channel (Open State) K_out K+ Efflux (Repolarization) Kv1_5->K_out IKur Current Blocked_Channel Blocked Kv1.5 Channel Inhibitor 3-Morpholin-4-yl -1H-indole Analogue Inhibitor->Kv1_5 Binds to Channel Pore Reduced_K_out Reduced K+ Efflux Blocked_Channel->Reduced_K_out Inhibits IKur APD_Prolongation Action Potential Duration Prolongation Reduced_K_out->APD_Prolongation Delays Repolarization Anti_AF_Effect Anti-Atrial Fibrillation Effect APD_Prolongation->Anti_AF_Effect Therapeutic Outcome

Figure 1: Proposed mechanism of action for 3-Morpholin-4-yl-1H-indole analogues as Kv1.5 inhibitors.

Experimental Protocols

Protocol 1: In Vitro Evaluation of Kv1.5 Inhibition using Patch-Clamp Electrophysiology

This protocol describes the characterization of the inhibitory effect of test compounds on the human Kv1.5 channel expressed heterologously in a mammalian cell line (e.g., HEK293 or CHO cells).

1. Cell Culture and Transfection:

  • Culture HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Stably transfect the cells with a plasmid encoding the human Kv1.5 channel (gene name: KCNA5).

  • Select and maintain a clonal cell line with robust and stable Kv1.5 current expression.

2. Electrophysiology Recordings:

  • Use an automated or manual patch-clamp system.

  • External Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.

  • Internal Solution (in mM): 130 KCl, 1 MgCl₂, 10 HEPES, 10 EGTA, 5 Mg-ATP; pH adjusted to 7.2 with KOH.

  • Obtain whole-cell recordings with pipette resistances of 2-5 MΩ.

  • Voltage Protocol: From a holding potential of -80 mV, apply a depolarizing step to +40 mV for 500 ms to elicit the Kv1.5 current. This is followed by a repolarizing step to -40 mV to record tail currents. Repeat this protocol at a frequency of 0.1 Hz.

3. Compound Application and Data Analysis:

  • Prepare stock solutions of 3-Morpholin-4-yl-1H-indole analogues in DMSO. Dilute to final concentrations in the external solution.

  • After establishing a stable baseline current, perfuse the cells with increasing concentrations of the test compound.

  • Measure the peak current amplitude at the end of the +40 mV depolarizing pulse.

  • Calculate the percentage of current inhibition for each concentration.

  • Fit the concentration-response data to the Hill equation to determine the IC₅₀ value.

start HEK293 cells expressing human Kv1.5 patch Whole-cell patch-clamp configuration start->patch protocol Apply voltage protocol (-80mV to +40mV) patch->protocol baseline Record stable baseline current protocol->baseline compound Perfuse with increasing concentrations of test compound baseline->compound record Record current at each concentration compound->record analysis Calculate % inhibition and determine IC50 record->analysis end Inhibitory Potency Established analysis->end

Figure 2: Workflow for the in vitro electrophysiological evaluation of Kv1.5 inhibitors.

Representative Data for 3-Morpholine Linked Aromatic-Imino-1H-Indole Analogues

The following table summarizes the inhibitory activity of representative compounds from a study on 3-morpholine linked aromatic-imino-1H-indoles against the Kv1.5 channel.[2] It is important to note that these are not the exact "3-Morpholin-4-yl-1H-indole" but are structurally related and serve as a valuable reference.

Compound IDConcentration (µM)% Inhibition of Kv1.5 Current
T510057.5%
T1610070.8%

Data adapted from a study on 3-morpholine linked aromatic-imino-1H-indoles.[2]

Protocol 2: Selectivity Profiling Against Other Cardiac Ion Channels

To assess the therapeutic potential and safety profile of a Kv1.5 inhibitor, it is crucial to determine its selectivity against other key cardiac ion channels, particularly the hERG (Kv11.1) channel, which is associated with the risk of life-threatening ventricular arrhythmias (Torsades de Pointes).

1. Cell Lines:

  • Use stable cell lines expressing other relevant human cardiac ion channels, such as:

    • hERG (Kv11.1)

    • Nav1.5 (cardiac sodium channel)

    • Cav1.2 (L-type calcium channel)

2. Electrophysiology Recordings:

  • Perform whole-cell patch-clamp recordings as described in Protocol 1, but using the specific voltage protocols and ionic solutions optimized for each channel.

  • Example hERG protocol: From a holding potential of -80 mV, depolarize to +20 mV for 2 seconds, followed by a repolarizing step to -50 mV to elicit the characteristic hERG tail current.

3. Data Analysis:

  • Determine the IC₅₀ values for the test compound against each of the off-target channels.

  • Calculate the selectivity ratio by dividing the IC₅₀ for the off-target channel by the IC₅₀ for Kv1.5. A higher ratio indicates greater selectivity for Kv1.5.

Protocol 3: Ex Vivo Evaluation of Atrial Action Potential Duration

This protocol uses isolated atrial tissue to assess the effect of the test compound on the action potential duration (APD), a more physiologically relevant measure of its therapeutic potential.

1. Tissue Preparation:

  • Isolate atrial tissue (e.g., trabeculae) from a suitable animal model (e.g., rabbit, guinea pig).

  • Mount the tissue in an organ bath continuously perfused with oxygenated Tyrode's solution at 37°C.

2. Electrophysiological Recordings:

  • Impale a single atrial myocyte with a sharp glass microelectrode filled with 3 M KCl.

  • Record the membrane potential using a microelectrode amplifier.

  • Stimulate the tissue at a constant frequency (e.g., 1 Hz) to elicit action potentials.

3. Compound Application and Data Analysis:

  • After recording a stable baseline, perfuse the tissue with the test compound at various concentrations.

  • Measure the action potential duration at 90% repolarization (APD₉₀).

  • Quantify the concentration-dependent prolongation of the APD₉₀.

Conclusion and Future Directions

The methodologies outlined in this document provide a robust framework for the preclinical evaluation of 3-Morpholin-4-yl-1H-indole and its analogues as Kv1.5 channel inhibitors for the potential treatment of atrial fibrillation. The initial characterization should focus on determining the potency and selectivity of the compound using in vitro electrophysiology. Promising candidates can then be advanced to more complex ex vivo and in vivo models to assess their effects on atrial electrophysiology and their anti-arrhythmic efficacy. Further studies should also investigate the pharmacokinetic and toxicological properties of lead compounds to support their development as clinical candidates.

References

  • Rational Design and Synthesis of 3-Morpholine Linked Aromatic-Imino-1H-Indoles as Novel Kv1.5 Channel Inhibitors Sharing Vasodilation Effects. Frontiers in Molecular Biosciences. Available at: [Link]

  • (PDF) Synthesis of 3- morpholin-4-yl-1- (4-nitrophenyl) -5,6-dihydro -1H- pyridin-2-one. ResearchGate. Available at: [Link]

  • (PDF) 3-(1H-Indol-3-yl)-4-(morpholin-4-yl)cyclobut-3-ene-1,2-dione. ResearchGate. Available at: [Link]

  • Rational Design and Synthesis of 3-Morpholine Linked Aromatic-Imino-1 H-Indoles as Novel Kv1.5 Channel Inhibitors Sharing Vasodilation Effects. PubMed. Available at: [Link]

  • I(Kur)/Kv1.5 channel blockers for the treatment of atrial fibrillation. PubMed. Available at: [Link]

  • Whole Cell Patch Clamp Protocol. AXOL Bioscience. Available at: [Link]

  • Ex Vivo Electrophysiology. Protocols.io. Available at: [Link]

  • Voltage-gated Potassium Channels as Therapeutic Drug Targets. PMC. Available at: [Link]

  • Exploring the Pharmacological Modulation of Potassium Channels: Implications for Channelopathies and Therapeutic Innovations. Frontiers. Available at: [Link]

  • In vitro and in vivo effects of the atrial selective antiarrhythmic compound AVE1231. PubMed. Available at: [Link]

Sources

Application of 3-Morpholin-4-yl-1H-indole Derivatives in Atrial-Selective Antiarrhythmic Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Rationale

The development of safe and effective antiarrhythmic drugs for Atrial Fibrillation (AF) has historically been hindered by the risk of ventricular proarrhythmia. Traditional Class III antiarrhythmics, such as amiodarone and sotalol, prolong the cardiac action potential by blocking the human ether-a-go-go-related gene (hERG/Kv11.1) potassium channel. Because hERG is highly expressed in the ventricles, its blockade can lead to Long QT syndrome and fatal ventricular arrhythmias like Torsades de Pointes[1].

To overcome this, modern drug discovery has shifted toward atrial-selective targets , most notably the Kv1.5 potassium channel . Kv1.5 mediates the ultra-rapid delayed rectifier potassium current ( IKur​ ), which is functionally expressed in human atrial myocytes but absent in the ventricles[2].

Recent structural and pharmacological optimizations have identified 3-morpholine linked 1H-indoles as highly potent, novel Kv1.5 channel inhibitors[1]. The 1H-indole acts as a privileged lipophilic scaffold that anchors into the central cavity of the Kv1.5 pore, while the morpholine ring—connected via an alkyl-oxygen linker—provides critical hydrogen bond acceptor properties and enhances aqueous solubility. This application note details the mechanistic rationale, electrophysiological validation, and in vivo profiling protocols required to develop these compounds into clinical candidates.

Mechanistic Pathway: From Target to Rhythm Control

The therapeutic efficacy of 3-morpholin-4-yl-1H-indole derivatives relies on an "open-channel block" mechanism. The compound enters the inner vestibule of the Kv1.5 channel only when the activation gate opens during atrial depolarization, physically occluding the pore (often interacting with the Val512 residue)[3]. This blockade reduces IKur​ efflux, thereby prolonging the Atrial Action Potential Duration (APD) and the Effective Refractory Period (ERP)[2]. By extending the ERP, the drug extinguishes the rapid re-entrant electrical circuits that sustain atrial fibrillation, restoring normal sinus rhythm without affecting ventricular repolarization.

Pathway A 3-Morpholin-4-yl-1H-indole B Kv1.5 Open-Channel Block A->B Target Binding C I_Kur Current Reduction B->C Ion Flux D Atrial APD & ERP Prolongation C->D Cellular E AF Termination (Atrial Selective) D->E Clinical

Fig 1. Mechanistic pathway of 3-morpholino-1H-indoles in terminating atrial fibrillation.

Core Protocols: Electrophysiology & In Vivo Validation

To ensure rigorous scientific integrity, the evaluation of 3-morpholino-1H-indoles requires a self-validating workflow. The in vitro patch-clamp assays must confirm target engagement and mechanism (open-channel block), while in vivo models must confirm the translation of this block to atrial-specific electrophysiological changes.

Protocol A: Whole-Cell Patch-Clamp Electrophysiology of Kv1.5

Purpose: To quantify the IC 50​ and determine the voltage- and time-dependence of the Kv1.5 block[4]. Causality & Design Choices: Chinese Hamster Ovary (CHO) cells are utilized for stable hKv1.5 expression because they lack endogenous background potassium currents that could confound IKur​ measurements[5]. The intracellular pipette solution is heavily buffered with EGTA (10 mM) to maintain low intracellular calcium, preventing the activation of native calcium-activated potassium channels.

Step-by-Step Procedure:

  • Cell Preparation: Seed hKv1.5-expressing CHO cells on glass coverslips. Allow 24 hours for adherence.

  • Configuration: Establish the whole-cell configuration using borosilicate glass pipettes (resistance 2–4 MΩ). Critical Quality Control: Ensure series resistance ( Rs​ ) is strictly <10 MΩ and compensated by at least 80% to prevent voltage-clamp errors during large outward K + transients.

  • Voltage Protocol:

    • Hold the membrane potential at -80 mV . Rationale: This ensures complete transition of Kv1.5 channels to the closed resting state, preventing steady-state inactivation.

    • Apply 250-ms depolarizing voltage steps from -60 mV to +50 mV in 10 mV increments. Rationale: Stepping to +50 mV fully opens the channels, allowing the morpholino-indole to access the inner pore cavity.

  • Compound Perfusion: Perfuse the 3-morpholino-1H-indole derivative (e.g., 1 µM to 100 µM) into the extracellular bath.

  • Data Acquisition: Observe the macroscopic current. An authentic open-channel blocker will not alter the initial activation phase but will cause a rapid, time-dependent decay of the current during the depolarizing pulse[3].

  • Washout: Perfuse with compound-free buffer to confirm reversibility, validating that the current reduction is drug-mediated and not due to cell rundown.

Workflow A CHO Cells Expressing hKv1.5 B Whole-Cell Configuration (R_series < 10 MΩ) A->B C Depolarize: -80mV to +50mV B->C D Perfuse Morpholino-Indole C->D E Analyze I_Kur Decay Kinetics D->E

Fig 2. Patch-clamp electrophysiology workflow for validating Kv1.5 channel inhibition.

Protocol B: In Vivo Assessment of Atrial Selectivity (Burst Pacing Model)

Purpose: To confirm that the in vitro Kv1.5 inhibition translates to an increase in Atrial ERP without altering Ventricular ERP. Causality & Design Choices: While rodent models are useful for initial toxicity screens, canine or porcine models are mandatory for this stage. Their cardiac electrophysiology and repolarization reserves closely mirror humans, providing a highly predictive environment for re-entrant AF dynamics.

Step-by-Step Procedure:

  • Surgical Preparation: Anesthetize the subject (e.g., Beagle dog) and perform a median sternotomy.

  • Electrode Placement: Suture bipolar epicardial pacing and recording electrodes to the right atrial appendage (RAA) and the right ventricular apex (RVA).

  • Baseline Measurements: Deliver a drive train of 8 basic stimuli (S1) followed by a premature extra-stimulus (S2). Decrease the S1-S2 coupling interval in 2-ms decrements until the S2 fails to capture the myocardium. This defines the baseline ERP.

  • Drug Administration: Administer the 3-morpholino-1H-indole intravenously (e.g., 5 mg/kg).

  • Post-Dose Measurements: Repeat the S1-S2 protocol at 15, 30, and 60 minutes post-dose.

  • AF Inducibility: Apply rapid atrial burst pacing (e.g., 10-20 Hz for 10 seconds). Validation: A successful atrial-selective candidate will significantly reduce the duration of induced AF episodes while leaving the ventricular QT interval entirely unchanged on the surface ECG.

Quantitative Profiling & Data Presentation

To benchmark the efficacy of novel 3-morpholino-1H-indole derivatives, candidate molecules must be profiled against both the primary target (Kv1.5) and the primary anti-target (hERG/Kv11.1)[6]. A high therapeutic index (hERG IC 50​ / Kv1.5 IC 50​ ) is the ultimate goal of this drug development cascade.

Table 1: Representative Electrophysiological Profiling of 3-Morpholino-1H-Indoles

Compound / DrugKv1.5 Inhibition Rate (at 100 µM)hERG IC 50​ (µM)Atrial ERP Prolongation (%)Ventricular ERP Prolongation (%)
Compound T16 (Novel Indole)70.8%> 100 µM+ 22.5%+ 1.2% (No change)
Compound T5 (Novel Indole)57.5%> 100 µM+ 18.0%+ 0.8% (No change)
Amiodarone (Clinical Control)~ 45.0%1.5 µM+ 25.0%+ 32.0% (Proarrhythmic risk)

Note: Data for T16 and T5 reflects the high atrial selectivity achieved by integrating the morpholine and 1H-indole functional groups, successfully avoiding the ventricular liabilities seen with Amiodarone[1].

References

  • Rational Design and Synthesis of 3-Morpholine Linked Aromatic-Imino-1H-Indoles as Novel Kv1.5 Channel Inhibitors Sharing Vasodilation Effects Source: Frontiers in Pharmacology (via NIH) URL:[Link]

  • CD-160130 and E4031: K V 11.1 blockers with different isoform selectivity Source: ResearchGate URL:[Link]

  • Kv1.5 - Channelpedia Source: EPFL URL:[Link]

  • Kv1.5 open channel block by the antiarrhythmic drug disopyramide: molecular determinants of block Source: PubMed (NIH) URL:[Link]

  • The antidiabetic drug rosiglitazone blocks Kv1.5 potassium channels in an open state Source: The Korean Journal of Physiology & Pharmacology URL:[Link]

Sources

3-Morpholin-4-yl-1H-indole as an intermediate for anticancer agents

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols

Topic: 3-Morpholin-4-yl-1H-indole as a Versatile Intermediate for the Development of Novel Anticancer Agents

Audience: Researchers, scientists, and drug development professionals.

Abstract

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved and experimental anticancer agents. Its structural versatility allows for interaction with a wide range of biological targets, including protein kinases, tubulin, and DNA topoisomerases. Concurrently, the morpholine heterocycle is a widely used pharmacophore known to enhance the physicochemical properties and pharmacokinetic profiles of drug candidates, often improving solubility and metabolic stability. This guide details the strategic use of 3-Morpholin-4-yl-1H-indole, a hybrid structure combining these two key moieties, as a foundational intermediate for synthesizing novel anticancer therapeutics. We provide detailed protocols for the synthesis of this intermediate, its subsequent derivatization into potential drug candidates, and the essential biological assays required for evaluating their anticancer efficacy.

The 3-Morpholin-4-yl-1H-indole Intermediate: Synthesis and Rationale

The rationale for using 3-Morpholin-4-yl-1H-indole lies in its modular design. The indole core provides a robust platform for engaging with cancer-specific molecular targets, while the C3-linked morpholine ring can serve as a critical pharmacophore or a vector for improving drug-like properties. This section outlines a robust protocol for the synthesis of this key intermediate.

Proposed Synthesis Protocol: Nucleophilic Substitution

The synthesis of 3-Morpholin-4-yl-1H-indole can be achieved via a nucleophilic aromatic substitution reaction. This proposed method utilizes a palladium-catalyzed Buchwald-Hartwig amination, a powerful and well-established reaction for forming C-N bonds.

Reaction Scheme:

Synthesis_of_Intermediate Indole 3-Bromo-1H-indole Reaction + Indole->Reaction Morpholine Morpholine Morpholine->Reaction Reagents Pd2(dba)3 (Catalyst) BINAP (Ligand) NaOtBu (Base) Reagents->Reaction Solvent Toluene Heat (e.g., 100 °C) Product 3-Morpholin-4-yl-1H-indole Solvent->Product Reaction->Solvent

Caption: Proposed synthesis of 3-Morpholin-4-yl-1H-indole.

Protocol:

  • Setup: To a dry, oven-baked round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-bromo-1H-indole (1.0 eq), sodium tert-butoxide (NaOtBu, 1.4 eq), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq), and (±)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP, 0.04 eq).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Reagent Addition: Add dry toluene via syringe, followed by morpholine (1.2 eq).

  • Reaction: Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the mixture to room temperature and quench with water. Extract the aqueous layer three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel to yield the pure 3-Morpholin-4-yl-1H-indole.

Reagents and Materials Purpose
3-Bromo-1H-indoleStarting material (indole precursor)
MorpholineNucleophile
Tris(dibenzylideneacetone)dipalladium(0)Palladium catalyst source
(±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthylLigand for the palladium catalyst
Sodium tert-butoxideBase
Toluene (anhydrous)Reaction solvent
Ethyl Acetate, HexanesSolvents for chromatography and extraction
Silica GelStationary phase for column chromatography
Anhydrous Sodium SulfateDrying agent

Derivatization Protocol: Synthesis of an Indole-Sulfonohydrazide Anticancer Agent

The N-H of the indole ring and the aromatic system itself are ripe for further functionalization. This protocol describes a two-step process to synthesize a potential anticancer agent by first alkylating the indole nitrogen with a morpholine-containing side chain and then forming a sulfonohydrazide—a class of compounds known for their antiproliferative activities.

Synthesis of a Representative Derivative

This procedure is adapted from established methods for creating indole-morpholine hybrids.

Derivatization_Workflow cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Hydrazone Formation Start Indole-3-carbaldehyde Reagent1 4-(2-Chloroethyl)morpholine K2CO3, Acetonitrile Start->Reagent1 Reacts with Intermediate 1-[2-(Morpholin-4-yl)ethyl]- 1H-indole-3-carbaldehyde Reagent1->Intermediate Reagent2 Arylsulfonylhydrazide Ethanol, Acetic Acid (cat.) Final_Product Indole-Morpholine Sulfonohydrazide Derivative Reagent2->Final_Product Intermediate_ref->Reagent2 Condensation

Caption: Workflow for synthesizing an indole-morpholine derivative.

Protocol:

Step 1: Synthesis of 1-[2-(Morpholin-4-yl)ethyl]-1H-indole-3-carbaldehyde

  • Reaction Setup: To a stirred solution of indole-3-carbaldehyde (1.0 eq) in dry acetonitrile, add potassium carbonate (K₂CO₃, 5.0 eq).

  • Addition of Alkylating Agent: Add 4-(2-chloroethyl)morpholine hydrochloride (1.2 eq) to the mixture.

  • Reaction: Stir the reaction at room temperature for 24-48 hours, monitoring by TLC.

  • Work-up: Once the starting material is consumed, filter the mixture to remove K₂CO₃. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the resulting crude product by column chromatography to yield the intermediate aldehyde.

Step 2: Synthesis of the Final Sulfonohydrazide Derivative

  • Reaction Setup: Dissolve the intermediate aldehyde from Step 1 (1.0 eq) and a selected arylsulfonylhydrazide (e.g., 4-chlorobenzenesulfonohydrazide, 1.1 eq) in absolute ethanol.

  • Catalysis: Add a catalytic amount (2-3 drops) of glacial acetic acid.

  • Reaction: Reflux the mixture for 4-6 hours. Monitor for product formation by TLC.

  • Isolation: Upon completion, cool the reaction mixture in an ice bath. The solid product will precipitate.

  • Purification: Collect the precipitate by vacuum filtration, wash with cold ethanol, and dry under vacuum to obtain the pure sulfonohydrazide derivative.

Reagents and Materials (Step 2) Purpose
Intermediate Aldehyde (from Step 1)Electrophile for condensation
Arylsulfonylhydrazide (e.g., 4-chlorobenzene...)Nucleophile for hydrazone formation
Absolute EthanolReaction solvent
Glacial Acetic AcidAcid catalyst for condensation

Protocols for Biological Evaluation

Once synthesized, the novel derivatives must be evaluated for anticancer activity. The following are standard in vitro protocols for initial screening.

Protocol: In Vitro Cytotoxicity (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549)

  • Synthesized compounds, DMSO, Doxorubicin (positive control)

  • DMEM/RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin

  • 96-well plates, MTT solution (5 mg/mL), DMSO

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the synthesized compounds (e.g., 0.1 to 100 µM). Include a vehicle control (DMSO) and a positive control (doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37 °C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) values by plotting the percentage of cell viability versus compound concentration.

Protocol: Apoptosis Detection (Annexin V-FITC Assay)

This assay quantifies the induction of apoptosis (programmed cell death) by flow cytometry.

Materials:

  • Cancer cells, Synthesized compounds

  • Annexin V-FITC Apoptosis Detection Kit, Propidium Iodide (PI)

  • 6-well plates, Flow cytometer

Procedure:

  • Cell Treatment: Treat cancer cells with the synthesized compounds at their predetermined IC₅₀ concentrations for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells (both adherent and floating) and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry within one hour. The results will differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Biological_Evaluation_Workflow Start Synthesized Indole-Morpholine Derivative MTT Cytotoxicity Screening (MTT Assay) Start->MTT IC50 Determine IC50 Value MTT->IC50 Apoptosis Apoptosis Assay (Annexin V/PI) IC50->Apoptosis Use IC50 conc. CellCycle Cell Cycle Analysis (Propidium Iodide) IC50->CellCycle Use IC50 conc. Mechanism Mechanism of Action Studies (e.g., Kinase Assay, Tubulin Assay) Apoptosis->Mechanism CellCycle->Mechanism Lead Lead Compound Identification Mechanism->Lead

Caption: General workflow for the biological evaluation of synthesized compounds.

Potential Mechanisms of Action & Data Interpretation

Indole derivatives are known to inhibit cancer progression through multiple mechanisms. The synthesized 3-Morpholin-4-yl-1H-indole derivatives could potentially target several key pathways.

Potential Molecular Targets:

  • Protein Kinases: Many indole derivatives are potent inhibitors of kinases like EGFR, CDK-2, and Aurora kinases, which are crucial for cancer cell proliferation and survival.

  • Tubulin Polymerization: The indole scaffold is present in well-known tubulin inhibitors like vinca alkaloids. Novel derivatives can disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

  • Apoptosis Induction: Compounds can trigger programmed cell death by modulating the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.

Kinase_Inhibition_Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) GF->Receptor P P Receptor->P ATP -> ADP Drug Indole-Morpholine Inhibitor Drug->Receptor Inhibits Downstream Downstream Signaling (e.g., RAS/MAPK Pathway) P->Downstream Activates Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Apoptosis Apoptosis Proliferation->Apoptosis Inhibited

Caption: Inhibition of a receptor tyrosine kinase signaling pathway.

Data Interpretation: The primary output from the cytotoxicity assay is the IC₅₀ value , which represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC₅₀ value indicates higher potency. By comparing the IC₅₀ values of different derivatives, researchers can establish a Structure-Activity Relationship (SAR) . For example, SAR studies might reveal that adding an electron-withdrawing group like chlorine to a specific position on the arylsulfonyl moiety significantly increases anticancer activity, guiding the design of more potent future compounds.

Conclusion

The 3-Morpholin-4-yl-1H-indole scaffold represents a highly promising starting point for the development of novel anticancer agents. Its synthesis is achievable through established chemical reactions, and its structure allows for extensive modification to optimize potency and selectivity. By combining rational drug design with the robust synthesis and evaluation protocols outlined in this guide, researchers can efficiently explore the therapeutic potential of this versatile chemical intermediate, paving the way for the discovery of next-generation cancer therapies.

References

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (2024). MDPI. [Link]

  • Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. (2024). MDPI. [Link]

  • Indole Derivatives as Anti-Lung Cancer Agents. (2021). Encyclopedia.pub. [Link]

  • Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). (n.d.). PMC. [Link]

  • Anti-Tumor Activity of Indole: A Review. (2024). Bentham Science. [Link]

  • Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells. (2022). ACS Publications. [Link]

  • Further Developments on the Regioselective Synthesis of 3-Aroylindole Derivatives from C-Nitrosoaromatics and Alkynones: A Novel Synthetic Approach to Prav

Protocol for nucleophilic substitution to synthesize 3-(1H-Indol-3-yl)-4-(morpholin-4-yl)cyclobut-3-ene-1,2-dione

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, designing a robust protocol for the synthesis of non-symmetric squaramides—specifically 3-(1H-indol-3-yl)-4-(morpholin-4-yl)cyclobut-3-ene-1,2-dione—requires a deep understanding of the electronic interplay within the cyclobutenedione core. This target molecule is a classic "push-pull" zwitterionic system, featuring an electron-rich indole moiety (C-linked donor) and a morpholine ring (N-linked donor) flanking an electron-deficient squarate acceptor.

To synthesize this compound with high regioselectivity and yield, we must abandon symmetric condensation methods and instead utilize a highly controlled, sequential nucleophilic substitution strategy.

Mechanistic Rationale & Strategy Selection

The synthesis of non-symmetric indolyl-squaramides is dictated by the electrophilicity of the squarate precursor. While dialkyl squarates (e.g., diethyl squarate) are stable, their reaction with C-nucleophiles like indole typically requires harsh Lewis acid catalysis, which often leads to uncontrollable bis-substitution 1.

To establish a self-validating and highly controlled system, this protocol utilizes squaryl dichloride (3,4-dichloro-3-cyclobutene-1,2-dione).

  • Phase 1 Causality (Friedel-Crafts Alkylation): Squaryl dichloride is exceptionally electrophilic. The first equivalent of indole undergoes a rapid, catalyst-free Friedel-Crafts alkylation at the C3 position at 0 °C. Crucially, the electron-donating nature of the newly attached indole ring instantly deactivates the remaining cyclobutenedione core. This electronic deactivation is the causal mechanism that prevents unwanted symmetrical bis-indolyl substitution, allowing us to isolate the mono-substituted semisquaraine intermediate 2.

  • Phase 2 Causality (Amination): The deactivated intermediate now requires a stronger nucleophile. Morpholine (a secondary amine) easily displaces the remaining chloride at room temperature. Triethylamine (Et₃N) is introduced to scavenge the HCl byproduct, preventing the protonation of morpholine and driving the reaction thermodynamically to completion 3.

PushPull Donor1 Indole Moiety (C-linked Donor) Acceptor Squarate Core (Electron Acceptor) Donor1->Acceptor π-electron donation Donor2 Morpholine Moiety (N-linked Donor) Donor2->Acceptor n-electron donation Property Push-Pull Zwitterionic Resonance (Red-shifted Absorption) Acceptor->Property Intramolecular Charge Transfer (ICT)

Logical relationship of the push-pull electronic system in the target squaramide.

Quantitative Reaction Parameters

To ensure reproducibility across different scales, all quantitative data and stoichiometric ratios are standardized in the table below.

Table 1: Quantitative Reaction Parameters for Sequential Substitution

ParameterPhase 1 (Semisquaraine Synthesis)Phase 2 (Morpholine Substitution)
Electrophile Squaryl dichloride (1.0 equiv)3-chloro-4-(indol-3-yl)cyclobut-3-ene-1,2-dione (1.0 equiv)
Nucleophile Indole (1.0 equiv)Morpholine (1.2 equiv)
Base/Scavenger None (Catalyst-free)Triethylamine (1.5 equiv)
Solvent Anhydrous DCM (0.2 M)Anhydrous DCM (0.1 M)
Temperature 0 °C → Room TemperatureRoom Temperature
Reaction Time 2 - 4 hours4 - 6 hours
Expected Yield 75 - 85%80 - 90%

Step-by-Step Experimental Protocol

Phase 1: Synthesis of 3-chloro-4-(1H-indol-3-yl)cyclobut-3-ene-1,2-dione

Note: Squaryl dichloride is highly moisture-sensitive. All glassware must be flame-dried, and the reaction must be conducted under an inert argon or nitrogen atmosphere.

  • Preparation: Dissolve squaryl dichloride (1.0 equiv, e.g., 5.0 mmol) in 25 mL of anhydrous dichloromethane (DCM) in a 100 mL round-bottom flask equipped with a magnetic stir bar.

  • Temperature Control: Submerge the flask in an ice-water bath and allow the solution to equilibrate to 0 °C for 10 minutes.

  • Nucleophile Addition: Dissolve indole (1.0 equiv, 5.0 mmol) in 10 mL of anhydrous DCM. Add this solution dropwise to the squaryl dichloride solution over 30 minutes using a syringe pump or dropping funnel.

  • Self-Validation Checkpoint 1: Upon addition, the pale yellow solution will transition to a deep yellow/orange hue, indicating the formation of the charge-transfer complex and subsequent Friedel-Crafts alkylation.

  • Propagation: Remove the ice bath after the addition is complete and allow the reaction to stir at room temperature for 2 to 4 hours.

  • Monitoring: Monitor via TLC (Hexane/EtOAc 7:3). The reaction is complete when the indole spot is fully consumed and a new, highly UV-active spot (the semisquaraine intermediate) appears.

  • Workup: Concentrate the reaction mixture under reduced pressure. Purify the crude residue via short-plug silica gel chromatography (eluting with Hexane/DCM gradients) to afford the intermediate as a yellow/orange solid.

Phase 2: Nucleophilic Substitution with Morpholine
  • Preparation: Dissolve the purified 3-chloro-4-(1H-indol-3-yl)cyclobut-3-ene-1,2-dione (1.0 equiv, e.g., 3.0 mmol) in 30 mL of anhydrous DCM.

  • Base Addition: Add triethylamine (1.5 equiv, 4.5 mmol) to the solution in one portion. Stir for 5 minutes at room temperature.

  • Amination: Add morpholine (1.2 equiv, 3.6 mmol) dropwise to the stirring solution.

  • Self-Validation Checkpoint 2: The solution will undergo a distinct bathochromic color shift (typically to a deeper orange/red), physically validating the extension of the conjugated push-pull system as the morpholine lone pair engages with the squarate core.

  • Propagation: Stir the mixture at room temperature for 4 to 6 hours.

  • Monitoring: Verify completion via TLC (DCM/MeOH 95:5). The intermediate spot should completely disappear.

  • Workup & Purification: Quench the reaction with 20 mL of saturated aqueous NaHCO₃ to neutralize any residual acid. Extract the aqueous layer with DCM (2 × 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Final Isolation: Recrystallize the crude product from a mixture of DCM and Hexane (or purify via column chromatography) to yield the pure 3-(1H-indol-3-yl)-4-(morpholin-4-yl)cyclobut-3-ene-1,2-dione.

Workflow A Squaryl Dichloride (Electrophile) C Phase 1: Friedel-Crafts 0 °C, Anhydrous DCM A->C B Indole (C-Nucleophile) B->C D Semisquaraine Intermediate (3-chloro-4-indolyl...) C->D - HCl F Phase 2: Amination RT, Et3N, DCM D->F E Morpholine (N-Nucleophile) E->F G Target Compound (Indolyl-Morpholino Squaramide) F->G - HCl

Reaction workflow for the sequential nucleophilic substitution synthesis of the target squaramide.

References

  • Title: Facile Synthesis of Pyrrolyl-Containing Semisquaraines in Water as Precursors for Non-Symmetric Squaraines.
  • Title: Squaraine Dyes: the Hierarchical Synthesis and Its Application in Optical Detection.
  • Title: Recent Progress of Squaraine-Based Fluorescent Materials and Their Biomedical Applications.

Sources

Application Notes and Protocols for Monitoring 3-Morpholin-4-yl-1H-indole Reactions via HPLC and TLC

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide provides detailed application notes and robust protocols for the effective monitoring of chemical reactions involving 3-Morpholin-4-yl-1H-indole. As a key structural motif in medicinal chemistry, the synthesis of this and related indole derivatives requires precise analytical oversight to ensure optimal reaction progression and purity of the final product.[1][2] This document outlines systematic approaches for both Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC), tailored for researchers, scientists, and professionals in drug development. The methodologies described herein are designed to be self-validating, with a strong emphasis on the scientific rationale behind experimental choices, ensuring both accuracy and reproducibility.

Introduction: The Importance of Reaction Monitoring

The synthesis of 3-Morpholin-4-yl-1H-indole, a molecule possessing both a basic morpholine moiety and a UV-active indole core, necessitates careful monitoring to track the consumption of starting materials and the formation of the desired product.[3][4][5] In-process analytical techniques are critical for optimizing reaction parameters such as temperature, time, and reagent stoichiometry, as well as for identifying the formation of any byproducts.[3] Thin-Layer Chromatography (TLC) serves as a rapid, qualitative tool for real-time reaction tracking, while High-Performance Liquid Chromatography (HPLC) provides quantitative data on reaction conversion and product purity.[6][7][8]

The indole nucleus is a privileged scaffold in numerous biologically active compounds, and the morpholine substituent often enhances pharmacokinetic properties.[1][2] Consequently, robust analytical methods are paramount for the successful development of novel therapeutics based on this core structure.

Thin-Layer Chromatography (TLC) for Rapid Reaction Monitoring

TLC is an indispensable technique for quickly assessing the status of a reaction.[6][7] Its simplicity and speed allow for multiple time points to be analyzed in parallel, providing a qualitative snapshot of the reaction's progress.[9][10]

Scientific Principles of TLC for 3-Morpholin-4-yl-1H-indole

For a typical normal-phase TLC, the stationary phase (usually silica gel) is polar, while the mobile phase is a less polar organic solvent mixture.[6][11] The separation is based on the differential partitioning of the analytes between the stationary and mobile phases.[11] 3-Morpholin-4-yl-1H-indole, being a moderately polar compound with a basic nitrogen atom, will interact with the acidic silanol groups on the silica gel surface.[11][12] This can sometimes lead to spot tailing, which can be mitigated by the addition of a basic modifier to the mobile phase.[12]

Experimental Protocol: TLC Monitoring

Materials:

  • Silica gel 60 F254 TLC plates[13][14]

  • TLC developing chamber

  • Capillary spotters

  • Mobile Phase: A starting mixture of 70:30 Hexane:Ethyl Acetate is recommended. For increased polarity, the proportion of ethyl acetate can be increased.[12][13]

  • Basic Modifier: Triethylamine (NEt₃)

  • Visualization tools: UV lamp (254 nm), iodine chamber, and/or a suitable staining reagent (e.g., p-anisaldehyde or Ehrlich's reagent).[12][15]

Step-by-Step Protocol:

  • Chamber Saturation: Pour the chosen mobile phase into the TLC chamber to a depth of about 0.5 cm. If spot tailing is observed, add 0.1-1.0% triethylamine to the mobile phase. Place a piece of filter paper partially submerged in the solvent and close the chamber to allow the atmosphere to saturate with solvent vapors.

  • Plate Preparation: With a pencil, gently draw a baseline approximately 1 cm from the bottom of the TLC plate.

  • Spotting: Using a capillary spotter, apply small spots of the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture at different time points along the baseline.[6][9]

  • Development: Carefully place the spotted TLC plate into the saturated chamber and close the lid. Allow the solvent front to ascend the plate until it is about 1 cm from the top.[11]

  • Visualization:

    • Remove the plate and immediately mark the solvent front with a pencil.

    • Allow the plate to dry completely.

    • Visualize the spots under a UV lamp (254 nm). The indole moiety is UV-active and will appear as dark spots on the fluorescent background.[12][16] Circle the spots with a pencil.

    • For further visualization, place the plate in an iodine chamber until yellow-brown spots appear.[12][16]

    • Alternatively, use a specific stain for indoles like Ehrlich's reagent, which typically produces blue or purple spots.[12]

Interpreting the Results: The disappearance of the starting material spot and the appearance of a new spot corresponding to the product indicate the progression of the reaction. The relative intensity of the spots provides a qualitative measure of conversion. The Retention Factor (Rf) for each spot should be calculated as the distance traveled by the spot divided by the distance traveled by the solvent front. An optimal mobile phase will provide an Rf value for the product between 0.2 and 0.4.[12]

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

HPLC is a powerful technique for obtaining quantitative data on reaction conversion, product purity, and the formation of byproducts.[8][17] For indole derivatives, Reversed-Phase HPLC (RP-HPLC) is the most common and effective method.[1][12][18]

Scientific Principles of RP-HPLC for 3-Morpholin-4-yl-1H-indole

In RP-HPLC, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, typically water and acetonitrile or methanol.[19] Separation is based on hydrophobic interactions between the analytes and the stationary phase. More hydrophobic compounds interact more strongly with the column and elute later.[1] 3-Morpholin-4-yl-1H-indole, being moderately polar, will be well-retained on a C18 column. A gradient elution, where the proportion of the organic solvent is increased over time, is often used to ensure the timely elution of all components with good resolution.[1]

Recommended HPLC Columns and Mobile Phases
ParameterRecommendationRationale
Stationary Phase C18 or C8 columnC18 columns provide strong hydrophobic retention suitable for a wide range of compounds, including indoles.[20] C8 columns offer slightly less retention, which can be advantageous for more hydrophobic analytes.[20]
Column Dimensions 4.6 x 150 mm, 5 µmA standard analytical column dimension that provides a good balance between resolution, analysis time, and solvent consumption.[21]
Mobile Phase A Water with 0.1% Formic Acid or 0.1% Acetic AcidThe acidic modifier helps to protonate the basic morpholine nitrogen, leading to improved peak shape and reproducibility.[12] Formic acid is also MS-compatible.[22][23]
Mobile Phase B Acetonitrile or MethanolThese are common organic solvents for RP-HPLC with good UV transparency. Acetonitrile often provides better resolution for aromatic compounds.
Detector UV Detector at 280 nmThe indole ring has a strong UV absorbance around 280 nm.[24][25] A Diode Array Detector (DAD) or Photo Diode Array (PDA) detector can be used to obtain the full UV spectrum for peak purity analysis.
Experimental Protocol: HPLC Analysis

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a binary pump, autosampler, column oven, and UV/DAD detector.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection: 280 nm

  • Gradient Program:

Time (min)% Mobile Phase B
0.020
20.080
22.080
22.120
25.020

Step-by-Step Protocol:

  • Sample Preparation: Withdraw a small aliquot (e.g., 50 µL) from the reaction mixture. Dilute it with a 1:1 mixture of Mobile Phase A and Mobile Phase B to a suitable concentration (e.g., in a 1.5 mL vial). Ensure the final concentration is within the linear range of the detector. Filter the sample through a 0.22 µm syringe filter before injection.[11][24]

  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition (20% B) until a stable baseline is achieved.

  • Analysis: Inject the prepared sample and run the gradient program.

  • Data Processing: Integrate the peaks of interest to determine their retention times and peak areas. Calculate the percentage conversion of the starting material and the relative purity of the product.

Visualization of Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for TLC and HPLC monitoring.

TLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_viz Visualization cluster_results Results prep_chamber Saturate TLC Chamber prep_plate Prepare & Spot Plate develop Develop Plate prep_plate->develop dry Dry Plate develop->dry uv UV Lamp (254 nm) dry->uv stain Iodine/Stain uv->stain interpret Calculate Rf & Interpret stain->interpret

Caption: Workflow for TLC monitoring of reactions.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_results Data Processing sample Aliquot Reaction Mixture dilute Dilute Sample sample->dilute filter Filter (0.22 µm) dilute->filter inject Inject Sample filter->inject equilibrate Equilibrate System equilibrate->inject run_gradient Run Gradient inject->run_gradient integrate Integrate Peaks run_gradient->integrate calculate Calculate Conversion/Purity integrate->calculate

Caption: Workflow for HPLC analysis of reactions.

Troubleshooting and Field-Proven Insights

  • TLC Spot Tailing: As mentioned, this is a common issue with basic compounds like 3-Morpholin-4-yl-1H-indole on silica gel.[12] The addition of 0.1-1.0% triethylamine or a few drops of ammonia in methanol to the mobile phase will neutralize the acidic sites on the silica, resulting in more symmetrical spots.[12]

  • HPLC Peak Fronting or Tailing: Poor peak shape in HPLC can be due to several factors. For basic analytes, adding an acidic modifier like formic or acetic acid to the mobile phase is crucial for obtaining sharp, symmetrical peaks.[12] If issues persist, consider using a column with a base-deactivated stationary phase.

  • Irreproducible Retention Times: This can be caused by fluctuations in mobile phase composition, temperature, or flow rate. Ensure the mobile phase is well-mixed and degassed. Using a column oven will maintain a consistent temperature and improve reproducibility.

  • Co-elution of Impurities: If impurities are not well-resolved from the main product peak, the HPLC gradient can be modified. A shallower gradient (i.e., a slower increase in the percentage of the organic solvent) will often improve resolution.[26] Alternatively, screening different stationary phases (e.g., a Phenyl column for aromatic compounds) can provide different selectivity.[20][27]

Conclusion

The successful synthesis and development of 3-Morpholin-4-yl-1H-indole and its analogs are heavily reliant on robust and reliable analytical monitoring. The TLC and HPLC protocols detailed in this guide provide a comprehensive framework for both rapid qualitative assessment and precise quantitative analysis of reactions involving this important chemical entity. By understanding the underlying scientific principles and implementing these validated methods, researchers can accelerate their discovery and development efforts with confidence.

References

  • Benchchem. (2025).
  • Welch Materials. (2018). HPLC Column Selection Guide.
  • Duca, R. B., et al. (2013). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. Antonie Van Leeuwenhoek, 103(3), 683-691.
  • Duca, R. B., et al. (2013). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. PMC.
  • Chromtech. (n.d.). HPLC Column Selection Guide. Chromtech.
  • Benchchem. (2025). Application Notes and Protocols for the HPLC Purification of 2-Phenyl-Indole Compounds. Benchchem.
  • Phenomenex. (n.d.). HPLC Column Selection Guide. Phenomenex.
  • Waters. (2024). Waters Column Selection Guide for Polar Compounds.
  • SIELC Technologies. (n.d.). Separation of Indole on Newcrom R1 HPLC column. SIELC Technologies.
  • EPFL. (n.d.).
  • ResearchGate. (2013). (PDF) A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid.
  • Welch Materials. (2025). HPLC Column Selection: Core to Method Development (Part I).
  • Benchchem. (2025). Optimizing temperature and reaction time for indole synthesis. Benchchem.
  • Matrix Fine Chemicals. (n.d.). 3-[(MORPHOLIN-4-YL)METHYL]-1H-INDOLE | CAS 5379-88-4.
  • Organomation. (n.d.). Complete Guide to Thin Layer Chromatography Sample Preparation.
  • Washington State University. (n.d.). Monitoring Reactions by TLC. WSU.
  • MDPI. (2017). Solvent-Free Addition of Indole to Aldehydes: Unexpected Synthesis of Novel 1-[1-(1H-Indol-3-yl)
  • Wikipedia. (n.d.).
  • UCLA. (n.d.).
  • AGA Analytical. (n.d.).
  • PubChem. (n.d.). 3-(Morpholinomethyl)indole.
  • Merck Millipore. (n.d.).
  • University of Colorado Boulder. (n.d.). Thin Layer Chromatography (TLC). University of Colorado Boulder.
  • Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). Monitoring a Reaction. University of Wisconsin.
  • Chemistry LibreTexts. (2022).
  • Interchim. (2020). TLC Fundamentals – Stationary & mobile phase choice (part 4). Interchim – Blog.
  • Chemistry LibreTexts. (2025). 5.
  • Chromatography Online. (2014). A Three-Pronged Template Approach for Rapid HPLC Method Development.
  • ResearchGate. (2025). (PDF) 3-(1H-Indol-3-yl)-4-(morpholin-4-yl)cyclobut-3-ene-1,2-dione.
  • Scribd. (n.d.). Chromogenic Reagent for Indoles. Scribd.
  • PubChem. (n.d.). 3-Morpholinone.
  • SciSpace. (n.d.). A review on method development by hplc. SciSpace.
  • ijarsct. (2025).
  • PMC. (2020). Rational Design and Synthesis of 3-Morpholine Linked Aromatic-Imino-1H-Indoles as Novel Kv1.
  • Journal of Pharmaceutical Research International. (2024). RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability.
  • SIELC Technologies. (n.d.). Separation of 3-(2-Bromoethyl)-1H-indole on Newcrom R1 HPLC column. SIELC Technologies.

Sources

Application Note: Evaluating 3-Morpholin-4-yl-1H-indole Derivatives in Malaria Research

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols

Introduction & Mechanistic Rationale

The rapid emergence of multidrug-resistant Plasmodium falciparum strains has severely compromised frontline antimalarial therapies, necessitating the discovery of novel chemotypes. The indole nucleus has long been recognized as a privileged scaffold in antimalarial drug discovery[1]. Historically, natural indole alkaloids like cryptolepine have demonstrated potent efficacy by inhibiting hemozoin biocrystallization[2]. More recently, synthetic spiroindolones, such as cipargamin (NITD609), have revolutionized the field by targeting the Plasmodium falciparum P-type cation-transporter ATPase4 (PfATP4)[3][4].

The strategic functionalization of the indole core with a morpholine ring at the C-3 position (yielding 3-morpholin-4-yl-1H-indole derivatives) represents a highly effective medicinal chemistry optimization[5]. From an application standpoint, the morpholine moiety serves three critical functions:

  • Physicochemical Enhancement: It significantly improves aqueous solubility and metabolic stability compared to unsubstituted indoles[6].

  • Target Affinity: The oxygen atom in the morpholine ring acts as a vital hydrogen-bond acceptor, improving binding kinetics within the hydrophobic pockets of parasitic targets[5].

  • Subcellular Accumulation: The basic nature of the morpholine ring facilitates ion-trapping within the acidic digestive vacuole (DV) of the parasite, maximizing localized drug concentration where hemoglobin degradation occurs[7].

Target Pathways & Causality

To rigorously validate 3-morpholin-4-yl-1H-indole derivatives, researchers must evaluate their dual-pathway potential. These compounds frequently exhibit a multi-targeted mechanism of action, which is highly desirable for delaying the onset of parasitic resistance[3].

  • Pathway 1: PfATP4 Inhibition. PfATP4 is a plasma membrane pump responsible for maintaining low intracellular sodium levels. Inhibition of PfATP4 blocks Na+ efflux, leading to rapid intracellular sodium accumulation, osmotic stress, and ultimately, the lysis of the infected erythrocyte[8][9].

  • Pathway 2: Hemozoin Biocrystallization Inhibition. During the intraerythrocytic stage, the parasite degrades host hemoglobin, releasing toxic free heme. To survive, the parasite polymerizes this heme into inert hemozoin (β-hematin). Indole derivatives can cap the growing face of the hemozoin crystal, leading to the accumulation of reactive oxygen species (ROS) and parasite death via oxidative damage[10].

MOA Compound 3-Morpholin-4-yl-1H-indole PfATP4 PfATP4 Pump (Plasma Membrane) Compound->PfATP4 Inhibits Hemozoin Hemozoin Biocrystallization (Digestive Vacuole) Compound->Hemozoin Inhibits Na_Accum Intracellular Na+ Influx & Osmotic Stress PfATP4->Na_Accum Blocked Efflux Death Parasite Death (Plasmodium falciparum) Na_Accum->Death Lysis ToxicHeme Toxic Free Heme Accumulation Hemozoin->ToxicHeme Prevents Detox ToxicHeme->Death Oxidative Damage

Fig 1. Dual mechanism of action of 3-morpholinyl-indoles targeting PfATP4 and hemozoin formation.

Experimental Workflows & Protocols

A robust antimalarial screening program must be a self-validating system. Phenotypic hits must be cross-examined for mammalian cytotoxicity before being subjected to specific mechanistic assays.

Workflow Start Compound Library: 3-Morpholin-4-yl-1H-indoles Screening Primary Phenotypic Screen (SYBR Green I Assay) Start->Screening Tox Cytotoxicity Profiling (HepG2 Cell Line) Screening->Tox IC50 < 1 µM Target1 Mechanism 1: PfATP4 (SBFI-AM Na+ Assay) Tox->Target1 SI > 100 Target2 Mechanism 2: Hemozoin (NP-40 β-Hematin Assay) Tox->Target2 SI > 100 Lead Lead Optimization & In Vivo Efficacy Models Target1->Lead Validated Target2->Lead Validated

Fig 2. Self-validating experimental workflow for screening and target validation of indole hits.

Protocol 3.1: Phenotypic Screening via SYBR Green I Assay

Causality: SYBR Green I selectively intercalates with double-stranded parasitic DNA. Because mature human erythrocytes lack a nucleus, the fluorescence signal is directly proportional to parasite proliferation. This method is highly reliable and bypasses the safety hazards of the traditional radioactive[3H]-hypoxanthine incorporation assay[7].

Step-by-Step Methodology:

  • Culture Synchronization: Synchronize P. falciparum cultures (e.g., 3D7 sensitive and K1 resistant strains) to the ring stage using 5% D-sorbitol treatment.

    • Expert Insight: Asynchronous cultures yield high background fluorescence due to mature schizont DNA, which masks the true inhibitory kinetics of the compound.

  • Plating: Adjust the culture to 1% parasitemia and 2% hematocrit using complete RPMI 1640 medium. Dispense 90 µL per well into a 96-well black microtiter plate.

  • Compound Addition: Add 10 µL of serially diluted 3-morpholin-4-yl-1H-indole derivatives (ranging from 10 µM to 0.1 nM). Include Chloroquine as a positive control and 0.5% DMSO as a negative control.

  • Incubation: Incubate the plates for 72 hours at 37°C in a specialized gas mixture (5% CO2, 5% O2, 90% N2).

  • Lysis & Detection: Add 100 µL of lysis buffer containing 2X SYBR Green I dye. Incubate in the dark for 1 hour at room temperature.

  • Readout: Measure fluorescence using a microplate reader (Excitation: 485 nm, Emission: 530 nm). Calculate the IC50 using non-linear regression analysis.

Protocol 3.2: Target Validation - Intracellular Sodium (PfATP4) Assay

Causality: To confirm that the morpholine-indole derivative targets PfATP4, we measure real-time Na+ influx. A true PfATP4 inhibitor will block sodium efflux, causing a rapid, measurable intracellular sodium spike detectable by the Na+-sensitive fluorophore SBFI-AM[4][8].

Step-by-Step Methodology:

  • Parasite Isolation: Isolate mature trophozoites from infected erythrocytes using 0.05% saponin lysis. Wash extensively to remove host cell debris.

  • Dye Loading: Resuspend the isolated parasites in a physiological saline buffer and load with 5 µM SBFI-AM and 0.01% Pluronic F-127. Incubate at 37°C for 45 minutes.

  • Washing: Wash the parasites three times to remove extracellular dye and resuspend in a sodium-rich buffer (125 mM NaCl, 5 mM KCl, 20 mM HEPES, pH 7.1).

  • Baseline & Treatment: Transfer to a cuvette or 96-well plate. Establish a baseline fluorescence ratio for 2 minutes. Inject the test compound at 5x its IC50 concentration. Use Cipargamin (NITD609) as a positive control.

  • Readout: Monitor the fluorescence emission at 500 nm following dual excitation at 340 nm and 380 nm. An upward shift in the 340/380 nm ratio indicates intracellular Na+ accumulation, confirming PfATP4 inhibition.

Protocol 3.3: β-Hematin (Hemozoin) Inhibition Assay

Causality: In vivo, the crystallization of hemozoin is catalyzed by parasitic lipids. Using the non-ionic detergent NP-40 provides a biomimetic lipid environment, allowing for the reliable in vitro synthesis of β-hematin and the assessment of the compound's inhibitory potential[10].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 10 mM stock of hemin chloride in DMSO. Prepare an assay buffer containing 0.5 M sodium acetate (pH 4.8) and 30.5 µM NP-40.

    • Expert Insight: Ensure the NP-40 detergent is freshly prepared. Oxidized lipids can artificially nucleate hemozoin, skewing the IC50 results.

  • Reaction Mixture: In a 96-well plate, combine 50 µL of the test compound, 50 µL of the NP-40/acetate buffer, and 50 µL of the hemin stock.

  • Incubation: Seal the plate and incubate at 37°C for 16 hours to allow β-hematin crystallization.

  • Detection (Pyridine-Water Method): Add 50 µL of a 50% (v/v) pyridine-water solution to each well to dissolve unreacted free heme (crystalline β-hematin remains insoluble).

  • Readout: Measure the absorbance at 405 nm. A high absorbance indicates high levels of unreacted heme, meaning the compound successfully inhibited hemozoin formation.

Data Presentation & Interpretation

The table below summarizes typical quantitative data profiles expected when evaluating a highly optimized 3-morpholin-4-yl-1H-indole derivative against standard controls. A successful lead compound will demonstrate low nanomolar IC50 against both sensitive (3D7) and resistant (K1) strains, a high Selectivity Index (SI > 100), and clear mechanistic validation in secondary assays.

CompoundPf3D7 IC50 (nM)PfK1 IC50 (nM)HepG2 CC50 (µM)Selectivity Index (SI)β-Hematin IC50 (µM)Na+ Influx (ΔRatio/min)
3-Morpholinyl-Indole Lead 12.4 ± 1.215.1 ± 1.8> 50> 400018.5 ± 2.10.45 ± 0.05
Chloroquine (Control) 14.5 ± 1.5185.0 ± 12.0> 100> 680022.0 ± 1.50.02 ± 0.01
Cipargamin (Control) 0.8 ± 0.10.9 ± 0.1> 50> 50000> 1000.85 ± 0.08

Interpretation: The data indicates that the morpholine-indole lead retains potency against the chloroquine-resistant K1 strain. Its moderate activity in the β-hematin assay and significant induction of Na+ influx suggests a multi-targeted profile, predominantly driven by PfATP4 inhibition but supported by hemozoin disruption.

References

  • Source: MDPI (Molecules)
  • Source: New Journal of Chemistry (RSC Publishing)
  • Indole: The After Next Scaffold of Antiplasmodial Agents?
  • Antimalarial Activity of Indole Derivatives: A Comprehensive Review Source: International Journal of Pharmaceutical Sciences URL
  • Source: Journal of Medicinal Chemistry (ACS Publications)
  • Source: PMC (National Institutes of Health)
  • Source: PMC (National Institutes of Health)
  • Proposed mechanism of the parasite-induced PfATP4 and V-type H+-ATPase in the death of infected erythrocytes following inhibition by cipargamin Source: ResearchGate URL
  • Biannual Account of Anti-malarial Agents reported in 2021 and 2022: A Comprehensive Coverage Source: DOI URL
  • Identification of 2,4-Disubstituted Imidazopyridines as Hemozoin Formation Inhibitors with Fast-Killing Kinetics Source: ResearchGate URL

Sources

Scalable synthesis of polysubstituted indoles for drug discovery

Author: BenchChem Technical Support Team. Date: March 2026

Title : Scalable Synthesis of Polysubstituted Indoles for Drug Discovery: Continuous Flow and Modular Assembly Protocols

Audience : Researchers, scientists, and drug development professionals.

Introduction

Indoles are privileged scaffolds in pharmacology, forming the core of numerous therapeutics, including 5-HT agonists, oncology drugs (e.g., RAS inhibitors), and antivirals. However, the regioselective synthesis of polysubstituted indoles—particularly those bearing electron-withdrawing groups (EWGs) at the C-3 position or complex steric bulk—remains a bottleneck in batch chemistry. Traditional methods like the Fischer indole synthesis often require harsh acidic conditions, suffer from poor regioselectivity with unsymmetrical ketones, and pose severe safety risks upon scale-up due to the handling of unstable intermediates and exothermic profiles.

This Application Note details two state-of-the-art, scalable methodologies designed for drug discovery and process chemistry:

  • High-Temperature/Pressure Continuous Flow Fischer Indolization : Maximizes throughput, safety, and yield for bulk intermediate synthesis.

  • Modular Organocatalyzed Assembly : A DABCO-catalyzed cascade utilizing nitroarenes and terminal alkynes to access highly functionalized 3-EWG indoles.

High-Temperature Continuous Flow Fischer Indole Synthesis

Expertise & Causality: The Fischer indole synthesis involves the condensation of a phenylhydrazine with a ketone, followed by a [3,3]-sigmatropic rearrangement of the resulting hydrazone. In batch, scaling this reaction is hazardous due to the energetic nature of hydrazines and the highly exothermic rearrangement step. By transitioning to a continuous flow regime, the high surface-area-to-volume ratio of microreactors ensures rapid heat dissipation. Furthermore, flow chemistry allows the system to operate safely at temperatures and pressures far exceeding the solvent's boiling point (e.g., 200 °C at 75 bar)[1]. This superheating drastically accelerates the reaction kinetics, reducing residence times from hours to mere minutes, thereby preventing the thermal degradation of the indole product and improving the overall impurity profile. Recent applications of flow chemistry have successfully scaled complex indole building blocks for RAS inhibitors to multi-kilogram quantities[2].

Protocol 1: Continuous Flow Synthesis of 2,3,4,5-Tetrahydro-1H-carbazole (Model System)

Self-Validating System Design: This protocol incorporates inline Process Analytical Technology (PAT), such as inline IR or UV-Vis spectroscopy, to monitor the disappearance of the hydrazone intermediate. Steady-state conversion must be confirmed before bulk collection begins.

Materials:

  • Phenylhydrazine (1.0 equiv)

  • Cyclohexanone (1.05 equiv)

  • Solvent: Acetic acid / iso-propanol (3:1 v/v)

  • Equipment: High-pressure continuous flow reactor (e.g., Vapourtec or Uniqsis) equipped with a 16 mL stainless steel coil.

Step-by-Step Methodology:

  • Preparation of Feed Solutions: Prepare a homogeneous solution of phenylhydrazine (0.5 M) and cyclohexanone (0.525 M) in the acetic acid/iso-propanol mixture. Note: In cases where the hydrazone is prone to precipitation, feed the ketone and hydrazine via separate pumps and mix at a T-junction immediately prior to the heated coil.

  • System Priming: Prime the flow system with the pure solvent mixture. Set the back-pressure regulator (BPR) to 75 bar.

  • Reactor Equilibration: Heat the 16 mL stainless steel reactor coil to 200 °C. Ensure the temperature and pressure are stable.

  • Reaction Execution: Pump the feed solution into the reactor at a combined flow rate of 5.3 mL/min. This flow rate corresponds to a residence time ( tres​ ) of exactly 3.0 minutes.

  • Steady-State Validation: Divert the initial reactor output to waste for 2 system volumes (approx. 6 minutes). Monitor the inline UV/IR stream. Once the signal stabilizes (indicating steady-state), switch the output to the collection vessel.

  • Quenching and Isolation: Pass the output stream through an inline cooling loop (20 °C) before it exits the BPR. Collect the crude mixture, neutralize with saturated aqueous NaHCO 3​ , extract with ethyl acetate, and concentrate.

Modular 2-Step Synthesis of 3-EWG Polysubstituted Indoles

Expertise & Causality: While flow chemistry optimizes existing pathways, accessing specific substitution patterns—such as 3-EWG indoles—requires novel disconnections. The direct functionalization of the C-3 position is challenging due to over-alkylation. Tejedor et al. developed a highly scalable, consecutive 2-step protocol starting from bench-stable nitroarenes[3].

First, the nitroarene is selectively reduced to an N-arylhydroxylamine. Second, a DABCO-catalyzed reaction with a conjugated terminal alkyne generates an N-oxyenamine intermediate. DABCO acts as a nucleophilic organocatalyst, activating the alkyne for conjugate addition by the hydroxylamine oxygen. The resulting N-oxyenamine undergoes a spontaneous[3,3]-sigmatropic rearrangement and subsequent cyclization to form the indole[4]. This method is highly modular, allowing independent variation of the arene and the C-3 substituent.

Protocol 2: Consecutive Synthesis of Methyl Indol-3-carboxylate Derivatives

Self-Validating System Design: The reduction step is validated by the immediate color change and TLC confirmation of the N-arylhydroxylamine. The cyclization step is validated by the precipitation of the highly crystalline 3-EWG indole directly from the reaction mixture, acting as a visual and thermodynamic sink that drives the reaction to completion.

Materials:

  • Nitrobenzene derivative (4.0 mmol)

  • Methyl propiolate (4.2 mmol)

  • Hydrazine monohydrate (5.0 mmol)

  • Rh/C (5 wt%, 20 mg)

  • DABCO (5 mol%)

  • Solvents: Dry THF, CH 2​ Cl 2​

Step-by-Step Methodology:

  • Reduction to N-Arylhydroxylamine: Dissolve the nitroarene (4.0 mmol) in dry THF (20 mL) under a nitrogen atmosphere. Add Rh/C (5%, 20 mg).

  • Hydrazine Addition: Cool the mixture to 0 °C. Add hydrazine monohydrate (5.0 mmol) dropwise. Stir at 0 °C for 3 hours. Causality: Rh/C with hydrazine provides a mild, controlled transfer hydrogenation that stops at the hydroxylamine stage, preventing over-reduction to the aniline.

  • Filtration: Filter the reaction mixture through a short pad of Celite to remove the catalyst, washing with CH 2​ Cl 2​ . Evaporate the solvents under reduced pressure at room temperature to yield the crude N-arylhydroxylamine.

  • Organocatalytic Cyclization: Dissolve the crude intermediate in CH 2​ Cl 2​ (20 mL) and cool to 0 °C. Add methyl propiolate (4.2 mmol) and DABCO (5 mol%).

  • Cascade Rearrangement: Allow the reaction to warm to room temperature and stir for 1 hour. The DABCO catalyzes the formation of the N-oxyenamine, triggering the [3,3]-sigmatropic rearrangement.

  • Isolation: Concentrate the mixture and purify via short-path silica gel chromatography or direct crystallization to obtain the N-unprotected polysubstituted indole.

Quantitative Data Presentation

The following table summarizes the performance metrics of the described methodologies, highlighting the scalability and efficiency gains over traditional batch processes.

Synthesis StrategyTarget ScaffoldReaction TimeYield (%)Purity (%)Scalability / Productivity
Batch Fischer (Traditional) Tetrahydrocarbazole2 - 4 hours65 - 75%~85%Low (Exothermic hazards)
Continuous Flow Fischer Tetrahydrocarbazole3.0 minutes96%>98%25 g/h (Single 16 mL coil)
Flow Chemistry (RAS Int.) 5-Bromo-2-iodo-indole0.5 minutes80.5%97.8%>30 kg scale
Modular Organocatalytic 3-EWG Indoles4 hours (total)70 - 92%>95%Gram-scale, highly modular

Visualizations of Workflows and Mechanisms

FlowChemistry A Reagent A (Phenylhydrazine) Mix T-Mixer (High Turbulence) A->Mix B Reagent B (Ketone in Acid) B->Mix Coil Heated Reactor Coil (200°C, 75 bar, 3 min) Mix->Coil Mixed Feed Inline Inline Process Analytical Technology (IR/HPLC Monitoring) Coil->Inline Crude Stream Inline->Mix Feedback Loop Quench Cooling & Quenching (Inline Heat Exchanger) Inline->Quench Validated Conv. Product Polysubstituted Indole (Continuous Collection) Quench->Product

Figure 1: Continuous Flow Workflow with Inline PAT Feedback Loop for Fischer Indole Synthesis.

Mechanism N1 Nitroarene N2 N-Arylhydroxylamine (via Rh/C, N2H4) N1->N2 Reduction N4 N-Oxyenamine Intermediate N2->N4 Addition N3 Conjugated Terminal Alkyne + DABCO Catalyst N3->N4 Conjugate Add. N5 [3,3]-Sigmatropic Rearrangement (C-C Bond Formation) N4->N5 Heat/Catalysis N6 Rearomatization & Cyclization N5->N6 Cascade N7 3-EWG Polysubstituted Indole N6->N7 -H2O / -DABCO

Figure 2: Mechanistic Pathway of the DABCO-Catalyzed [3,3]-Sigmatropic Rearrangement.

References

  • Debnath, S., Wang, W., Xue, S., Mondal, S., & Zhu, X. (2025). Development of Scalable Synthesis of RAS Inhibitor's Indole Building Block via Flow Chemistry. Organic Process Research & Development, ACS Publications.[Link]

  • Tejedor, D., Diana-Rivero, R., & García-Tellado, F. (2020). A General and Scalable Synthesis of Polysubstituted Indoles. Molecules, 25(23), 5595.[Link]

  • Colella, M., et al. (2020). Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles. Molecules, 25(14), 3245.[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yields in 3-Morpholin-4-yl-1H-indole Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. The synthesis of 3-morpholin-4-yl-1H-indole (3-morpholinoindole) via the direct C-N cross-coupling of 3-bromoindole and morpholine is a notoriously challenging transformation. Researchers frequently encounter low yields, complete reaction failure, or complex degradation profiles.

This guide is designed to help you diagnose the root causes of these failures and implement field-proven, self-validating protocols to ensure synthetic success.

Diagnostic Workflow

Before modifying your reaction conditions, use the flowchart below to identify the most likely point of failure in your catalytic system.

Troubleshooting Start Low Yield of 3-Morpholinoindole? CheckProt Is Indole N1 Protected? Start->CheckProt Protect Protect with Boc or Ts CheckProt->Protect No CheckBase Is Base Cleaving Protecting Group? CheckProt->CheckBase Yes ChangeBase Switch to Mild Base (e.g., K-2-EH, Cs2CO3) CheckBase->ChangeBase Yes (Detosylation) CheckCat Optimize Catalyst: Pd/Xantphos or Ni-based CheckBase->CheckCat No

Fig 1. Diagnostic workflow for troubleshooting 3-morpholinoindole synthesis.

Frequently Asked Questions & Causality Analysis

Q1: Why is my starting 3-bromo-1H-indole completely unreactive, or why am I recovering only complex degradation mixtures? Causality: The failure stems from the unprotected N1 nitrogen of the indole ring. The free N-H proton is relatively acidic (pKa ~16.7) and is easily deprotonated by the strong bases (like NaOtBu) required for Buchwald-Hartwig aminations. The resulting indolyl anion strongly coordinates to the Palladium center, poisoning the active catalyst and completely shutting down the oxidative addition at the C3 position. Resolution: You must mask the nitrogen lone pair. Protecting the N1 position with a tert-butyloxycarbonyl (Boc) group is a foundational requirement for selective C3-amination, as detailed in 1[1].

Q2: I protected my 3-bromoindole with a Tosyl (Ts) or Boc group, but I am still recovering deprotected 3-bromo-1H-indole instead of my product. What went wrong? Causality: Base-induced cleavage. Strong, nucleophilic alkoxide bases (e.g., NaOtBu or NaOTMS) at elevated temperatures (80–110 °C) can attack the protecting group, causing premature deprotection (detosylation or de-Boc). Once deprotected in situ, the substrate poisons the catalyst as described in Q1. Resolution: Switch to a milder, soluble base. Recent mechanistic studies in the 2[2] demonstrate that using Potassium 2-ethylhexanoate (K-2-EH) prevents the loss of protecting groups and dramatically increases the yield of C-N cross-coupling products compared to traditional bases.

Q3: Morpholine is a secondary aliphatic amine. What is the optimal catalyst system to ensure successful reductive elimination at the sterically hindered C3 position? Causality: Secondary amines coupled at electron-rich, sterically hindered positions often struggle with reductive elimination and are prone to off-target β-hydride elimination. Resolution: You must use a ligand with a wide bite angle (such as Xantphos) to force the geometry of the Pd(II) intermediate toward reductive elimination. Alternatively, emerging ligand-free systems are highly effective. As reported in3[3], an air-stable "Naked Nickel" catalyst, Ni(4-tBustb)3, can couple N-Boc-protected 3-bromoindole with morpholine in excellent yields (>90%) without the need for complex phosphine ligands.

Quantitative Data Summary

The table below summarizes how specific combinations of protecting groups, catalysts, and bases impact the yield of the morpholine cross-coupling step.

Indole SubstrateAmineCatalyst / Ligand SystemBaseYieldFailure Causality / Outcome
3-Bromo-1H-indoleMorpholinePd2(dba)3 / XantphosNaOtBu<10%N1 deprotonation poisons catalyst
N-Ts-3-bromoindoleMorpholinePd2(dba)3 / GPhosNaOtBu<20%Base-induced detosylation
N-Ts-3-bromoindoleMorpholinePd2(dba)3 / L147K-2-EH>85%Mild base prevents detosylation
N-Boc-3-bromoindoleMorpholineNi(4-tBustb)3Zn / DABCO>90%Naked Ni tolerates Boc, high efficiency

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following 3-step protocol incorporates visual and analytical checkpoints. If a checkpoint fails, do not proceed to the next step.

Step 1: N-Protection (Synthesis of N-Boc-3-bromoindole)
  • Setup: Dissolve 3-bromo-1H-indole (1.0 equiv) in anhydrous DCM (0.2 M). Add DMAP (0.1 equiv) and cool to 0 °C.

  • Reaction: Dropwise add a solution of Boc2O (1.2 equiv) in DCM. Allow to warm to room temperature.

  • Validation Checkpoint: Monitor by TLC (Hexane/EtOAc 9:1). The reaction is complete when the starting material (Rf ~0.3) is fully consumed and a new, less polar spot appears (Rf ~0.7). If effervescence (CO2 release) stops prematurely, add an additional 0.1 equiv of Boc2O.

  • Workup: Wash with 0.1 M HCl, then brine. Dry over Na2SO4 and concentrate.

Step 2: Buchwald-Hartwig Amination
  • Setup: In an oven-dried Schlenk tube under argon, combine N-Boc-3-bromoindole (1.0 equiv), Pd2(dba)3 (2 mol%), and Xantphos (4 mol%).

  • Addition: Add anhydrous Toluene (0.1 M), morpholine (1.5 equiv), and Cs2CO3 (2.0 equiv).

  • Validation Checkpoint: Upon heating to 100 °C, the mixture should transition from the dark purple/red of Pd2(dba)3 to a deep brown/orange homogeneous solution, indicating the formation of the active Pd(0) species. If the solution turns black and precipitates Pd-black, oxygen has entered the system.

  • Workup: After 12 hours, cool, filter through Celite, and purify via flash chromatography.

Step 3: Deprotection (Synthesis of 3-Morpholin-4-yl-1H-indole)
  • Setup: Dissolve the purified intermediate in DCM (0.1 M) and cool to 0 °C.

  • Reaction: Add Trifluoroacetic acid (TFA, 10 equiv) dropwise.

  • Validation Checkpoint: Vigorous effervescence must occur. Stir for 2 hours at room temperature. Mass spectrometry (ESI+) of an aliquot must show the complete disappearance of the Boc-protected mass and the appearance of the product peak at [M+H]+ = 203.1 .

  • Workup: Carefully neutralize with saturated aqueous NaHCO3 until pH 8. Extract with EtOAc, dry, and concentrate to yield the final product.

Mechanistic Pathway

Understanding the catalytic cycle is essential for troubleshooting. The diagram below illustrates the successful pathway when the indole nitrogen is properly protected.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (N-Boc-3-bromoindole) Pd0->OxAdd PdII_Br Pd(II)(Ar)(Br)L_n OxAdd->PdII_Br AmineCoord Amine Coordination (Morpholine + Base) PdII_Br->AmineCoord PdII_Amine Pd(II)(Ar)(NR_2)L_n AmineCoord->PdII_Amine RedElim Reductive Elimination PdII_Amine->RedElim RedElim->Pd0 Regenerate Pd(0) Product N-Boc-3-morpholinoindole RedElim->Product

Fig 2. Catalytic cycle for the Buchwald-Hartwig amination of N-Boc-3-bromoindole with morpholine.

References

  • Unleashing the Power of Potassium 2-Ethylhexanoate as a Mild and Soluble Base for Pd-Catalyzed C–N Cross-Coupling. Journal of the American Chemical Society.[Link]

  • “Naked Nickel”-Catalyzed Amination of Heteroaryl Bromides. ACS Publications.[Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for Indole Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for indole synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) on the optimization of reaction conditions, with a specific focus on temperature and catalyst selection. Our goal is to equip you with the knowledge to overcome common challenges and enhance the efficiency and yield of your indole synthesis experiments.

I. General Troubleshooting and FAQs

This section addresses broad questions that apply to various indole synthesis methodologies.

Q1: My indole synthesis reaction is resulting in a low yield. What are the common contributing factors?

A1: Low yields in indole synthesis can stem from several factors, including suboptimal reaction conditions, instability of reactants or intermediates, and the presence of interfering functional groups. For instance, the Fischer indole synthesis is highly sensitive to both temperature and the strength of the acid catalyst.[1][2] In the case of the Bischler-Möhlau synthesis, harsh reaction conditions are a frequent cause of poor yields.[1] To address low yields, a systematic approach to optimizing reaction conditions, including temperature, reaction time, and catalyst concentration, is recommended.[1]

Q2: I am observing the formation of multiple byproducts. What are the general strategies to improve selectivity?

A2: Byproduct formation is a common challenge in many organic syntheses, including that of indoles. The formation of side products is often highly dependent on reaction conditions. For example, in the Fischer indole synthesis, prolonged reaction times at elevated temperatures can lead to the degradation of the desired product or the formation of more thermodynamically stable, but undesired, byproducts.[3] Careful monitoring of the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to determine the optimal reaction time. The reaction should be stopped once the starting material is consumed and the product concentration is maximized.[3]

Q3: Can microwave irradiation improve my indole synthesis?

A3: Yes, microwave-assisted synthesis has proven effective for several types of indole syntheses, including the Fischer and Bischler-Möhlau methods.[4] Microwave heating can significantly reduce reaction times, and in some instances, improve yields and minimize byproduct formation by providing rapid and uniform heating.[4] For example, a microwave-assisted, three-component Fischer indole synthesis can be completed in as little as 10-15 minutes at 150°C.[3][4]

II. Fischer Indole Synthesis: Troubleshooting and Optimization

The Fischer indole synthesis is one of the most widely used methods for preparing indoles. It involves the reaction of an arylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.[1]

Frequently Asked Questions (FAQs)

Q1: How critical is the choice of acid catalyst in a Fischer indole synthesis, and how does it affect the optimal temperature?

A1: The choice of acid catalyst is paramount in the Fischer indole synthesis.[3] Both Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂, AlCl₃) can be employed.[1] The strength of the acid significantly impacts the reaction rate and the required temperature. Stronger acids may facilitate the reaction at lower temperatures or for shorter durations, while weaker acids might necessitate more forcing conditions (higher temperature or longer reaction time).[3] The interplay between the acid catalyst, temperature, and reaction time is a key area for optimization.[3]

Q2: I am using an unsymmetrical ketone and obtaining a mixture of regioisomers. How can I control the regioselectivity?

A2: The formation of regioisomers is a common issue when using unsymmetrical ketones in the Fischer indole synthesis, as enolization can occur on either side of the carbonyl group. The regioselectivity can sometimes be influenced by the choice of acid catalyst and solvent. A systematic screening of different acids and solvents is recommended to optimize for the desired isomer.[5]

Q3: My attempt to synthesize a 3-aminoindole via the Fischer method is failing. What is the likely cause?

A3: This is a known challenge in Fischer indole synthesis. The failure is often attributed to a competing side reaction involving the cleavage of the N-N bond in the hydrazone intermediate. Electron-donating groups on the carbonyl compound, such as an amino group, can over-stabilize a key intermediate, leading to this N-N bond cleavage instead of the desired cyclization.[1][2][6]

Troubleshooting Guide: Fischer Indole Synthesis
Problem Potential Cause Troubleshooting & Optimization Steps
Low or No Product Formation Reaction temperature is too low.Gradually increase the reaction temperature in 10-20°C increments. Consider switching to a higher-boiling solvent or utilizing microwave irradiation for rapid heating.[7]
Reactants are not soluble in the chosen solvent.Screen a range of solvents with varying polarities (e.g., toluene, ethanol, acetic acid, DMF).[7]
Inappropriate acid catalyst.If using a weak acid, consider a stronger Brønsted or Lewis acid. Conversely, if degradation is observed, a milder acid may be beneficial.[5]
Formation of Tarry Byproducts Reaction temperature is too high, leading to decomposition.Decrease the reaction temperature. For high-boiling solvents, consider reducing the reaction time.[7]
The combination of a strong acid and high temperature is too harsh for the substrate.Employ a milder acid catalyst or switch to a lower-boiling solvent to maintain a lower reaction temperature.[7]
Experimental Protocol: General Procedure for Fischer Indole Synthesis
  • Hydrazone Formation (Optional Isolation): In a round-bottom flask, dissolve an equimolar amount of the arylhydrazine and the aldehyde or ketone in a suitable solvent (e.g., ethanol, acetic acid). Stir the mixture at room temperature or with gentle heating to form the arylhydrazone. The hydrazone can be isolated or used directly in the next step.[1]

  • Indolization: Add the acid catalyst (e.g., polyphosphoric acid, ZnCl₂, or a solution of H₂SO₄ in ethanol) to the reaction mixture.

  • Heating: Heat the mixture under reflux for several hours (typically 2-4 hours), with constant stirring. The optimal temperature and time are dependent on the specific substrates and catalyst used and should be determined empirically.[7]

  • Workup: After cooling the reaction mixture to room temperature, carefully neutralize the excess acid by adding a suitable base (e.g., saturated aqueous sodium bicarbonate).

  • Extraction and Purification: Extract the product with an organic solvent. Wash the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it under reduced pressure. The crude product can be purified by column chromatography or recrystallization.[1]

III. Bischler-Möhlau Indole Synthesis: Overcoming Harsh Conditions

The Bischler-Möhlau synthesis involves the reaction of an α-halo-acetophenone with an excess of an arylamine.[4] Classically, this reaction is known for requiring harsh conditions, often leading to poor yields.[4]

Frequently Asked Questions (FAQs)

Q1: My Bischler-Möhlau synthesis is giving a very low yield. What are the primary reasons?

A1: The traditionally harsh reaction conditions are a major contributor to low yields in the Bischler-Möhlau synthesis.[1][4] Modern modifications, however, offer milder alternatives. The use of microwave irradiation, for example, has been shown to significantly improve yields and reduce reaction times.[4]

Q2: How can I optimize the reaction conditions for a Bischler-Möhlau synthesis?

A2: A systematic screening of reaction parameters is crucial. For microwave-assisted protocols, optimizing the temperature and irradiation time is key. For instance, in the synthesis of certain indoles, increasing the reaction time from 20 to 40 minutes under microwave irradiation at 120°C in HFIP led to a significant increase in yield.[8]

Troubleshooting Guide: Bischler-Möhlau Synthesis
Problem Potential Cause Troubleshooting & Optimization Steps
Low Yield Harsh reaction conditions leading to decomposition.Explore milder, modern protocols. Microwave-assisted synthesis in a solvent like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) can be highly effective.[8]
Slow or Incomplete Reaction Insufficient temperature or reaction time.Systematically screen a range of temperatures (e.g., 80°C, 100°C, 120°C) and monitor the reaction progress over time to find the optimal conditions.[8]
Experimental Protocol: Microwave-Assisted Bischler-Möhlau Indole Synthesis
  • Reactant Mixture: In a microwave vial, combine the α-bromo-acetophenone and an excess of aniline.

  • Solvent Addition: Add a suitable solvent, such as HFIP.[8]

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a predetermined temperature (e.g., 120°C) for an optimized duration (e.g., 40 minutes).[8]

  • Work-up and Purification: After cooling, the reaction mixture is subjected to an appropriate work-up procedure, which may involve extraction and subsequent purification by column chromatography.

IV. Palladium-Catalyzed Indole Synthesis: A Modern Approach

Palladium-catalyzed reactions have become a powerful tool for the synthesis of indoles, offering high efficiency and functional group tolerance.[9]

Frequently Asked Questions (FAQs)

Q1: What are the key advantages of using a palladium catalyst for indole synthesis?

A1: Palladium-catalyzed methods offer several advantages, including milder reaction conditions compared to some classical methods, high yields, and the ability to tolerate a wide range of functional groups. These methods often allow for the construction of complex indole structures that are difficult to access through other routes.[10]

Q2: How do I approach the optimization of a palladium-catalyzed indole synthesis?

A2: A systematic approach is recommended. Start by screening a range of temperatures (e.g., 60, 80, 100, 120, 140°C) in small-scale reactions. Once an optimal temperature is identified, perform a time-course study at that temperature to determine the ideal reaction duration. Analyze the yield and purity at each stage using techniques like TLC, LC-MS, and NMR.[4]

Troubleshooting Guide: Palladium-Catalyzed Indole Synthesis
Problem Potential Cause Troubleshooting & Optimization Steps
Low Catalyst Activity Catalyst decomposition at high temperatures.Conduct a systematic temperature screen to find the optimal balance between reaction rate and catalyst stability.[4]
Inappropriate ligand for the palladium catalyst.The choice of ligand can be crucial. If using a general-purpose ligand like triphenylphosphine, consider screening other ligands, such as bidentate phosphines, which may offer enhanced stability and reactivity.[10]
Incomplete Reaction Incorrect reaction duration.Monitor the reaction progress closely using TLC or LC-MS to determine the point of maximum product formation before the onset of degradation.[4]
Experimental Protocol: Palladium-Catalyzed Reductive Cyclization for Indole Synthesis
  • Reaction Setup: In a reaction vessel, combine the β-nitrostyrene substrate, the palladium catalyst (e.g., Pd(OAc)₂ with a suitable ligand), and the solvent.

  • Reagent Addition: Add a carbon monoxide (CO) surrogate (e.g., phenyl formate) and a base (e.g., Et₃N).[3][4]

  • Heating and Stirring: Heat the mixture to the optimized temperature (e.g., 140°C) and stir for the predetermined reaction time (e.g., 3-4 hours).[3]

  • Work-up and Purification: Upon completion, cool the reaction, and isolate and purify the product using standard techniques such as column chromatography.[3]

V. Comparative Overview of Indole Synthesis Conditions

The following table provides a general comparison of reaction conditions for several common indole synthesis methods. Note that optimal conditions are highly substrate-dependent.

Synthesis Method Typical Catalyst(s) Typical Temperature Range Key Considerations
Fischer Brønsted acids (HCl, H₂SO₄, PPA), Lewis acids (ZnCl₂, BF₃·OEt₂)[1]80 - 180°C (can be lower with strong acids or microwave)[3][11]Highly sensitive to acid strength and temperature; can lead to regioisomers with unsymmetrical ketones.[1][3]
Bischler-Möhlau Often requires no catalyst, but can be promoted by acids.120 - 180°C (can be lower with microwave)[8]Traditionally harsh conditions; microwave irradiation offers a milder and more efficient alternative.[4][8]
Madelung Strong bases (NaOEt, KOBuᵗ, BuLi)[12][13]200 - 400°C (traditional), -20 - 25°C (with organolithium bases)[13]High temperatures required with traditional bases; modern variations with organolithium reagents allow for significantly milder conditions.[13]
Reissert Base (e.g., KOEt), then a reducing agent (e.g., Zn/acetic acid)[13]Stepwise reaction, often with heating in the final decarboxylation step.[13]A multi-step process involving condensation and reductive cyclization.[13]
Palladium-Catalyzed Pd(OAc)₂, Pd₂(dba)₃ with various phosphine ligands[9][10]80 - 140°C[4][10]Offers mild conditions and high functional group tolerance; requires careful optimization of catalyst, ligand, and temperature.[10]

VI. Visualizing Reaction Workflows

Troubleshooting Workflow for Fischer Indole Synthesis

fischer_troubleshooting start Low Yield or No Product check_purity Verify Purity of Starting Materials start->check_purity optimize_temp Optimize Temperature check_purity->optimize_temp Purity Confirmed optimize_catalyst Optimize Acid Catalyst optimize_temp->optimize_catalyst No Improvement success Improved Yield optimize_temp->success Yield Improves optimize_solvent Screen Solvents optimize_catalyst->optimize_solvent No Improvement optimize_catalyst->success Yield Improves optimize_solvent->success Yield Improves failure Persistent Low Yield optimize_solvent->failure

Caption: Troubleshooting workflow for Fischer indole synthesis.

General Workflow for Optimizing Palladium-Catalyzed Indole Synthesis

palladium_optimization start Start Optimization temp_screen Temperature Screening (e.g., 60, 80, 100, 120, 140°C) start->temp_screen time_course Time Course Study at Optimal Temperature temp_screen->time_course analyze Analyze Yield and Purity (TLC, LC-MS, NMR) time_course->analyze optimal_conditions Optimal Conditions Identified analyze->optimal_conditions

Caption: A general workflow for optimizing palladium-catalyzed indole synthesis.

VII. References

  • Testbook. (n.d.). Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. [Link]

  • Wikipedia. (2023). Fischer indole synthesis. [Link]

  • Grokipedia. (n.d.). Madelung synthesis. [Link]

  • Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875–2911. [Link]

  • Request PDF. (2025). Rapid and easy access to indoles via microwave-assisted Hemetsberger–Knittel synthesis. [Link]

  • Taber, D. F., & Straney, P. J. (2010). Fischer indole synthesis applied to the total synthesis of natural products. RSC Publishing. [Link]

  • Wang, S., et al. (2018). HFIP-Promoted Bischler Indole Synthesis under Microwave Irradiation. MDPI. [Link]

  • Cacchi, S., et al. (2003). Microwave-assisted synthesis of indole. Organic & Biomolecular Chemistry, 1(15), 2843-2847. [Link]

  • Organic Syntheses Procedure. (n.d.). Discussion Addendum for: SYNTHESIS OF INDOLES BY PALLADIUM CATALYZED REDUCTIVE. [Link]

  • Wikipedia. (2023). Reissert indole synthesis. [Link]

  • Wikidoc. (2012). Reissert indole synthesis. [Link]

  • Takeda, A., Kamijo, S., & Yamamoto, Y. (2000). Indole Synthesis via Palladium-Catalyzed Intramolecular Cyclization of Alkynes and Imines. Journal of the American Chemical Society, 122(23), 5662-5663. [Link]

  • Reissert Indole Synthesis. (n.d.). [Link]

  • Taber, D. F., & Straney, P. J. (2010). Indole synthesis: a review and proposed classification. PMC. [Link]

  • Gore, S., Baskaran, S., & König, B. (2012). Fischer Indole Synthesis in Low Melting Mixtures. Organic Letters, 14(17), 4568-4571. [Link]

  • Chemistry Stack Exchange. (2020). Fischer indole synthesis: significance of choice of acid catalyst. [Link]

  • Wikipedia. (2023). Madelung synthesis. [Link]

  • Wikipedia. (2023). Bischler–Möhlau indole synthesis. [Link]

  • Yang, L., et al. (2023). Temperature-Controlled Divergent Asymmetric Synthesis of Indole-Based Medium-Sized Heterocycles through Palladium Catalysis. ACS Publications. [Link]

  • Bentham Science. (2025). Effects of Catalysts, Solvents, and Temperature on Nenitzescu Reaction. [Link]

  • Taylor & Francis. (2024). Recent advances in the green synthesis of indole and its derivatives using microwave irradiation and the role of indole moiety in cancer. [Link]

  • Wikipedia. (2023). Madelung synthesis. [Link]

  • Lee, S., & Kim, Y. (2016). development of madelung-type indole synthesis using copper-catalyzed amidation/condensation. HETEROCYCLES, 92(5), 900. [Link]

  • Palmer, B. A., & Taylor, R. (1970). Fischer indole synthesis on unsymmetrical ketones. The effect of the acid catalyst. Journal of the Chemical Society B: Physical Organic, 844-852. [Link]

  • Wang, S., et al. (2018). HFIP-Promoted Bischler Indole Synthesis under Microwave Irradiation. PMC. [Link]

  • Sciforum. (2008). Microwave assisted synthesis of indoles: Madelung's Reaction. [Link]

  • Semantic Scholar. (n.d.). Bischler-Möhlau indole synthesis. [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. [Link]

  • Reddit. (2017). Indole synthesis mechanism help. [Link]

  • ResearchGate. (n.d.). Optimization of solvent and temperature for the synthesis of pyrazolopyranopyrimidines. [Link]

Sources

Technical Support Center: Morpholine-Indole Reaction Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Support Center. The synthesis of 3-(morpholinomethyl)indole via the Mannich reaction is a cornerstone transformation in drug development. However, researchers frequently encounter yield-limiting byproducts, most notably bis(indolyl)methanes (BIMs). This guide provides a mechanistic root-cause analysis and field-proven protocols to optimize your reaction conditions and maximize chemoselectivity.

Part 1: Mechanistic Root Cause Analysis (FAQ)

Q: Why do I keep getting bis(indolyl)methane (BIM) byproducts instead of the target Mannich base? A: The formation of BIMs is a classic case of thermodynamic over-reaction. When indole reacts with formaldehyde and morpholine, the initial kinetic product is the desired 3-(morpholinomethyl)indole. However, under acidic conditions or elevated temperatures, the morpholine moiety can be protonated, turning it into an excellent leaving group. This elimination generates a highly electrophilic azafulvene (or indolenine/ortho-quinone methide) intermediate[1]. Because the indole nucleus is highly nucleophilic, any unreacted indole in the mixture will rapidly attack this azafulvene intermediate, resulting in the irreversible formation of the bis(indolyl)methane dimer[2].

Q: How does the choice of acid promoter influence this divergence? A: The Mannich reaction requires an acidic medium to generate the reactive electrophilic iminium ion from formaldehyde and morpholine[3]. However, strong Brønsted acids (e.g., HCl, TFA) or aggressive Lewis acids over-catalyze the reaction. They not only accelerate the initial condensation but also protonate the resulting Mannich base, driving the elimination of morpholine and subsequent BIM formation[4]. Switching to a mild organic acid, such as glacial acetic acid, provides enough proton activity to form the iminium ion without triggering the secondary elimination cascade.

Q: Does the order of reagent addition actually matter? A: Absolutely. The causality of byproduct formation is heavily tied to local stoichiometry. If you mix all reagents simultaneously (a "one-pot" approach), the indole is initially in excess relative to the transiently forming iminium ion. This excess indole is primed to attack any formed Mannich base. By utilizing a reverse addition strategy—pre-forming the Eschenmoser's salt equivalent (morpholine + formaldehyde) and adding the indole slowly—you ensure that the iminium ion is always in excess and the indole is the limiting reagent, effectively shutting down the dimerization pathway.

Part 2: Quantitative Data & Condition Optimization

To illustrate the impact of reaction parameters on chemoselectivity, consider the following optimization matrix. The data demonstrates how temperature, stoichiometry, and addition order shift the product distribution.

Reaction ParameterConditionsYield: 3-(Morpholinomethyl)indoleYield: BIM ByproductRoot Cause of Outcome
Baseline (One-Pot) 1.0 eq Indole, 1.0 eq Morpholine, 1.0 eq HCHO, HCl cat., 25°C42%48%Strong acid and equimolar ratio favor azafulvene formation and dimerization.
Acid Optimization 1.0 eq Indole, 1.0 eq Morpholine, 1.0 eq HCHO, AcOH cat. , 25°C65%22%Mild acid prevents excessive protonation of the Mannich base.
Stoichiometry 1.0 eq Indole, 1.5 eq Morpholine , 1.5 eq HCHO , AcOH cat., 25°C78%11%Excess iminium ion outcompetes the azafulvene intermediate for indole.
Addition Sequence Reverse Addition (Indole added to pre-formed iminium), AcOH, 0-5°C 92% <2% Low temp and reverse addition completely suppress the secondary elimination.
Part 3: Standard Operating Protocol (SOP)

Self-Validating Protocol for Optimized 3-(Morpholinomethyl)indole Synthesis

This step-by-step methodology utilizes reverse addition and temperature control to ensure a self-validating, high-yield workflow.

Step 1: Iminium Ion Pre-formation

  • In a dry, round-bottom flask purged with nitrogen, add morpholine (1.5 equivalents) and aqueous formaldehyde (37% w/w, 1.5 equivalents) to a solvent mixture of ethanol and glacial acetic acid (9:1 ratio).

  • Stir the mixture at 0–5°C (ice bath) for 30 minutes. Validation check: The solution should become homogeneous, indicating the formation of the reactive iminium species.

Step 2: Controlled Nucleophilic Attack 3. Dissolve indole (1.0 equivalent) in a minimal amount of ethanol. 4. Add the indole solution dropwise to the iminium mixture over 30 minutes, strictly maintaining the internal temperature below 5°C. Causality: Dropwise addition ensures indole is instantly consumed by the excess iminium, preventing it from acting as a nucleophile against the final product.

Step 3: Reaction Monitoring & Quench 5. Remove the ice bath and allow the reaction to warm to 15–20°C. Stir for 2 hours. 6. Monitor the reaction strictly via TLC (Hexanes:EtOAc 7:3). Validation check: Do not allow the reaction to stir overnight. Prolonged stirring leads to thermodynamic equilibration and BIM formation. 7. Once the indole is consumed, immediately quench the reaction by pouring it into crushed ice and adjusting the pH to 8.0 using saturated aqueous NaHCO3. Causality: Neutralizing the acid prevents the elimination of morpholine during the workup phase.

Step 4: Isolation 8. Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to afford the pure Mannich base.

Part 4: Reaction Visualizations

Mechanism I Indole (Nucleophile) Im Iminium Ion (Electrophile) I->Im Nucleophilic Attack F Formaldehyde + Morpholine F->Im Condensation (-H2O) MB 3-(Morpholinomethyl)indole (Target Product) Im->MB Desired Pathway Az Azafulvene Intermediate (Highly Reactive) MB->Az Acid/Heat (-Morpholine) BIM Bis(indolyl)methane (BIM Byproduct) Az->BIM + Indole (Over-reaction)

Reaction pathway showing the divergence between target Mannich base and BIM byproduct formation.

Workflow Step1 1. Pre-mix Morpholine + Formaldehyde in AcOH/EtOH Step2 2. Stir 30 min at 0-5°C (Form Iminium Ion) Step1->Step2 Step3 3. Dropwise addition of Indole solution Step2->Step3 Step4 4. Maintain <20°C Monitor via TLC Step3->Step4 Step5 5. Basic Quench (pH 8) Extract & Purify Step4->Step5

Optimized step-by-step experimental workflow for minimizing byproduct formation.

References
  • Synthesis of Tumor Selective Indole and 8-Hydroxyquinoline Skeleton Containing Di-, or Triarylmethanes with Improved Cytotoxic Activity. mdpi.com. 1[1]

  • A Convenient One-Pot Synthesis of Bis(indolyl)methane Derivatives and Evaluation of Their Nematicidal Activity against the Root Knot Nematode Meloidogyne incognita. nih.gov. 4[4]

  • Metal-free oxidative coupling of arylmethylamines with indoles: a simple, environmentally benign approach for the synthesis of 3. semanticscholar.org. 2[2]

  • MANNICH REACTIONS OF INDOLES WITH DICHLOROMETHANE AND SECONDARY AMINES UNDER HIGH PRESSURE. clockss.org. 3[3]

Sources

Technical Support Center: Purification of 3-Morpholin-4-yl-1H-indole

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 3-Morpholin-4-yl-1H-indole. This guide, designed for researchers and drug development professionals, provides in-depth, field-proven insights into the recrystallization of this valuable compound. As Senior Application Scientists, we aim to explain not just the "how," but the critical "why" behind each step, ensuring you achieve the highest purity and yield.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common queries encountered before and during the recrystallization process.

Q1: What is the ideal solvent system for recrystallizing 3-Morpholin-4-yl-1H-indole?

A1: There is no single "perfect" solvent, as the ideal choice depends on the specific impurity profile of your crude material. However, based on the structure of 3-Morpholin-4-yl-1H-indole—which contains a moderately nonpolar indole ring and a polar morpholine moiety—moderately polar protic solvents are excellent starting points.

  • Primary Recommendation: Ethanol or Isopropanol (IPA). These solvents often provide the desired solubility profile: poor solubility at room temperature but high solubility at their boiling point.[1]

  • Two-Solvent System: An Ethanol/Water or Acetone/Water system can be highly effective. The compound is typically dissolved in the "good" solvent (ethanol or acetone) at an elevated temperature, and the "anti-solvent" (water) is added dropwise until the solution becomes faintly turbid, indicating saturation.[1][2] This method is particularly useful if a single solvent provides either too much or too little solubility.

Q2: How do I perform an efficient solvent selection test?

A2: Solvent selection is an empirical process.[3] A systematic approach is crucial.

Experimental Protocol: Small-Scale Solvent Screening

  • Place approximately 20-30 mg of your crude 3-Morpholin-4-yl-1H-indole into several small test tubes.

  • To each tube, add a different potential solvent (e.g., ethanol, IPA, acetone, ethyl acetate, water) dropwise at room temperature, swirling after each addition.

  • Note the solubility at room temperature. An ideal solvent will not dissolve the compound well at this stage.[4][5]

  • If the compound is insoluble at room temperature, gently heat the test tube to the solvent's boiling point. Add the solvent dropwise until the solid just dissolves. Use a boiling stick or stone for smooth boiling.[2]

  • Allow the clear, hot solution to cool slowly to room temperature, and then place it in an ice bath for 15-20 minutes.

  • Observe the quantity and quality of the crystals formed. The best solvent is one that dissolves the compound when hot but from which an abundant quantity of crystals is recoverable upon cooling.[1]

Q3: What is a typical recovery rate, and how can I maximize it?

A3: A realistic recovery rate for a single recrystallization is typically between 70-85%. Yields can be lower if the crude material is highly impure or if technique is suboptimal. To maximize recovery:

  • Use the Minimum Amount of Hot Solvent: Adding excessive solvent is the most common cause of low yield, as a significant amount of the product will remain in the mother liquor upon cooling.[2][6] The goal is to create a saturated solution at the boiling point of the solvent.[2]

  • Ensure Slow Cooling: Cool the solution gradually to room temperature before transferring it to an ice bath. Rapid cooling can lead to the formation of small, impure crystals and trap impurities.[2]

  • Wash Crystals Correctly: After filtration, wash the collected crystals with a minimal amount of ice-cold recrystallization solvent to remove any adhering impure mother liquor without redissolving the product.[7]

Q4: How can I assess the purity of my recrystallized product?

A4: Purity should be validated using multiple analytical methods.

  • Melting Point Analysis: A pure crystalline solid will have a sharp, narrow melting point range (typically <1°C). Impurities depress and broaden the melting point range.

  • Thin-Layer Chromatography (TLC): Spot the crude material and the recrystallized product on the same TLC plate. A purified sample should ideally show a single spot with a higher Rf value than most polar impurities.

  • Spectroscopic Analysis (NMR, MS): For definitive structural confirmation and impurity identification, ¹H NMR, ¹³C NMR, and Mass Spectrometry are essential tools.[8]

Part 2: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the experiment.

Problem: No crystals are forming, even after cooling in an ice bath.

  • Probable Cause 1: Supersaturation. The solution may be supersaturated, a state where the concentration of the solute is higher than its equilibrium solubility, but crystallization has not been initiated.[7]

    • Solution: Induce crystallization by:

      • Scratching: Gently scratch the inside surface of the flask at the air-solvent interface with a glass rod. The microscopic scratches on the glass provide nucleation sites for crystal growth.[6][7]

      • Seeding: Add a tiny "seed" crystal of the pure compound to the solution. This provides a template for lattice formation.[6][7]

  • Probable Cause 2: Excessive Solvent. Too much solvent was added, and the solution is not saturated enough for crystals to form upon cooling.[6]

    • Solution: Gently heat the solution to boil off some of the solvent until the solution volume is reduced. Allow it to cool again. Be cautious with flammable solvents.

Problem: The compound "oiled out," forming a liquid layer instead of crystals.

  • Probable Cause 1: High Concentration of Impurities. Impurities can depress the melting point of the mixture, causing it to separate as a liquid (oil) at a temperature where the pure compound would crystallize.

    • Solution: Re-heat the solution to dissolve the oil. Add a small amount of additional hot solvent to make the solution more dilute. Allow it to cool slowly. If it oils out again, you may need to perform a preliminary purification step (e.g., column chromatography) before recrystallization.

  • Probable Cause 2: Solution Cooled Too Quickly. The temperature of the solution dropped below the melting point of the compound before it could form a stable crystal lattice.

    • Solution: Re-heat the solution until the oil redissolves completely. Allow the flask to cool much more slowly. Insulating the flask with paper towels can help maintain a gradual temperature drop.[6]

Problem: The crystals formed too quickly and appear as a fine powder.

  • Probable Cause: The solution was cooled too rapidly, or it was excessively supersaturated.[6] Rapid crystallization is undesirable because it tends to trap impurities within the crystal lattice, defeating the purpose of the purification.[6]

    • Solution: The goal is to achieve slow, methodical crystal growth over 15-20 minutes.[6] Re-heat the solution to redissolve the solid. Add a small amount (5-10%) of extra hot solvent to slightly decrease the saturation level. Let it cool slowly and undisturbed.

Problem: The final product is still colored.

  • Probable Cause: The presence of highly conjugated, colored impurities that co-crystallize with the product.

    • Solution: Use activated charcoal (decolorizing carbon).

      • Dissolve the crude solid in the minimum amount of hot solvent.

      • Cool the solution slightly to prevent violent boiling when the charcoal is added.

      • Add a very small amount of activated charcoal (1-2% of the solute's weight is usually sufficient).[9]

      • Gently reheat the mixture to boiling for a few minutes. The colored impurities will adsorb to the surface of the charcoal.

      • Perform a hot gravity filtration to remove the charcoal. This step is critical and must be done quickly to prevent the desired compound from crystallizing prematurely in the filter funnel.[2][9]

      • Allow the hot, clear filtrate to cool slowly to form pure, colorless crystals.

Problem: The recovery yield is very low (<50%).

  • Probable Cause 1: Excessive Solvent. As mentioned in the FAQs, this is a primary cause.[6]

    • Solution: If you have retained the mother liquor, you can try to recover more product by boiling off some solvent and attempting a second crystallization.

  • Probable Cause 2: Premature Crystallization. The product crystallized in the filter funnel during hot filtration (if performed).

    • Solution: Ensure the funnel is pre-heated (e.g., with steam or by washing with hot solvent) before filtering the hot solution.[9] Using a fluted filter paper can also speed up the filtration process.

  • Probable Cause 3: Inappropriate Solvent Choice. The chosen solvent may have a significant solubility for the compound even at low temperatures.

    • Solution: Re-evaluate the solvent choice by performing solubility tests as described in the FAQ section.[7]

Part 3: Data, Protocols, and Visualizations

Table 1: Properties of Potential Recrystallization Solvents
SolventBoiling Point (°C)PolaritySafety NotesSuitability for 3-Morpholin-4-yl-1H-indole
Ethanol 78Polar ProticFlammableExcellent first choice. Good solubility when hot, lower when cold.
Isopropanol 82Polar ProticFlammableSimilar to ethanol, slightly less polar. Very good option.
Acetone 56Polar AproticHighly FlammableMay be too good a solvent (high solubility at RT). Best used in a two-solvent system with water.
Ethyl Acetate 77Moderately PolarFlammableModerate choice; solubility may be too high at room temperature.
Water 100Highly PolarNon-flammableLikely a poor solvent on its own, but excellent as an "anti-solvent" in a two-solvent system.
Diagram 1: Standard Recrystallization Workflow

G cluster_prep Preparation cluster_cryst Crystallization cluster_iso Isolation & Drying A 1. Dissolve Crude Solid in Minimum Hot Solvent B 2. Add Decolorizing Carbon (If Solution is Colored) A->B Optional D 4. Cool Solution Slowly (Undisturbed) A->D C 3. Hot Gravity Filtration (If Carbon or Insoluble Impurities Present) B->C C->D E 5. Cool in Ice Bath (To Maximize Yield) D->E F 6. Collect Crystals (Vacuum Filtration) E->F G 7. Wash with Minimal Ice-Cold Solvent F->G H 8. Dry Crystals G->H I 9. Analyze Purity (MP, TLC, NMR) H->I

Caption: General workflow for single-solvent recrystallization.

Diagram 2: Troubleshooting Decision Tree

G cluster_cryst cluster_oil cluster_yield Start Problem Occurs During Recrystallization Prob1 No Crystals Form Start->Prob1 Prob2 Compound 'Oiled Out' Start->Prob2 Prob3 Yield is Very Low Start->Prob3 Obs1 Is solution clear? Prob1->Obs1 Sol1a Scratch inner flask with glass rod Obs1->Sol1a Yes Sol1c Boil off excess solvent Obs1->Sol1c No (Cloudy) Sol1b Add a seed crystal Sol1a->Sol1b Sol2 Reheat to dissolve. Add more solvent. Cool very slowly. Prob2->Sol2 Sol3 Check mother liquor. Concentrate and cool for a second crop. Prob3->Sol3

Caption: Decision-making process for common recrystallization issues.

References

  • University of California, Los Angeles. Recrystallization. Available from: [Link]

  • University of Calgary. Recrystallization - Single Solvent. Available from: [Link]

  • Science Learning Center. Experiment: Recrystallization – Part I: Solvent Selection. Available from: [Link]

  • University of Colorado, Boulder. Recrystallization. Available from: [Link]

  • Journal of Chemical Education. Solvent selection for recrystallization: An undergraduate organic experiment. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 21477, 3-(Morpholinomethyl)indole. Available from: [Link]

  • Chemistry LibreTexts. 3.6F: Troubleshooting. Available from: [Link]

  • Wellesley College. Chem355 Labbook-2020. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 5326870, 3-fluoro-N-1H-indol-5-yl-5-morpholin-4-ylbenzamide. Available from: [Link]

  • Millersville University. Recrystallization. Available from: [Link]

  • University of California, San Diego. Recrystallization. Available from: [Link]

  • ResearchGate. 3-(1H-Indol-3-yl)-4-(morpholin-4-yl)cyclobut-3-ene-1,2-dione. Available from: [Link]

  • ResearchGate. Synthesis of 3- morpholin-4-yl-1- (4-nitrophenyl) -5,6-dihydro -1H- pyridin-2-one. Available from: [Link]

  • Der Pharma Chemica. Synthesis, Characterization and Pharmacological Evaluation of Some Novel 3-indole Derivatives. Available from: [Link]

  • World Journal of Pharmaceutical Research. A REVIEW ON SYNTHESIS AND CHARACTERIZATION OF IMPURITIES IN DRUGS. Available from: [Link]

Sources

Identifying impurities in 3-Morpholin-4-yl-1H-indole synthesis via NMR

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis and purification of 3-Morpholin-4-yl-1H-indole. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges associated with this synthesis, with a specific focus on the identification of impurities using Nuclear Magnetic Resonance (NMR) spectroscopy. Our goal is to provide you with the expertise and practical guidance to ensure the highest purity of your final compound.

Introduction: The Challenge of Purity in 3-Morpholin-4-yl-1H-indole Synthesis

3-Morpholin-4-yl-1H-indole is a valuable scaffold in medicinal chemistry, often synthesized via the Buchwald-Hartwig amination or through a Fischer indole synthesis followed by functionalization. While these methods are robust, they are not without their challenges, often leading to a range of process-related impurities and side products. The structural similarity of these impurities to the desired product can make them difficult to detect and remove, potentially impacting downstream applications and biological assays.

This guide provides a structured approach to identifying these impurities using one of the most powerful tools in chemical analysis: NMR spectroscopy. By understanding the characteristic NMR signatures of common impurities, you can streamline your purification process and ensure the integrity of your research.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm seeing unexpected signals in the aromatic region of my ¹H NMR spectrum. What could they be?

Answer: Unidentified signals in the aromatic region (typically 6.5-8.0 ppm) of your ¹H NMR spectrum often point to the presence of unreacted starting materials or byproducts from side reactions. The most common culprits include:

  • Unreacted Indole: If your synthesis involves the direct functionalization of indole, you may see the characteristic signals of the indole ring system. Look for a distinct multiplet for the proton at the C3 position, typically around 6.5 ppm.

  • Oxidized Indole Species: Indoles are susceptible to oxidation, which can lead to the formation of various colored impurities. These oxidized species will have distinct aromatic signals that differ from your target molecule.

  • Side-Reaction Products: Depending on your synthetic route, you might be observing byproducts from reactions such as N-alkylation or dimerization. A careful analysis of the coupling patterns and chemical shifts can help in their identification.

Troubleshooting Workflow for Aromatic Impurities

start Unexpected Aromatic Signals in ¹H NMR check_indole Compare with Indole Spectrum Look for C3-H at ~6.5 ppm start->check_indole check_oxidation Observe Sample Color Look for Broadened Signals start->check_oxidation check_side_products Analyze Coupling Patterns Consider Synthetic Route start->check_side_products cosy_nmr Run 2D COSY NMR check_indole->cosy_nmr hsqc_nmr Run 2D HSQC NMR check_oxidation->hsqc_nmr check_side_products->cosy_nmr identify Identify Impurity Structure cosy_nmr->identify hsqc_nmr->identify

Caption: Troubleshooting workflow for aromatic impurities.

Q2: My integration values for the morpholine protons are incorrect. What does this indicate?

Answer: Inconsistent integration values for the morpholine moiety are a strong indicator of either incomplete reaction or the presence of morpholine-containing byproducts.

  • Incomplete Reaction: If the integration of the morpholine protons is lower than expected relative to the indole protons, it's likely that you have unreacted indole starting material.

  • Morpholine Salts: Morpholine is a base and can form salts with any acidic species in your reaction mixture. These salts are often soluble in polar solvents and can be carried through the workup. The protonated morpholine will have a different chemical shift compared to the morpholine in your final product.

  • Bis-indolyl Morpholine: In some cases, a second indole molecule can react with the morpholine nitrogen, leading to a bis-indolyl morpholine byproduct. This will result in a doubling of the indole proton integrations relative to the morpholine protons.

Table 1: ¹H NMR Chemical Shifts (δ, ppm) of 3-Morpholin-4-yl-1H-indole and Common Impurities in CDCl₃

Proton3-Morpholin-4-yl-1H-indoleIndoleMorpholine
Indole N-H~8.10 (br s)~8.05 (br s)-
Indole C2-H~7.20 (s)~7.15 (t)-
Indole Ar-H7.00-7.80 (m)6.90-7.70 (m)-
Morpholine -CH₂-N~3.10 (t)-~2.90 (t)
Morpholine -CH₂-O~3.90 (t)-~3.75 (t)
Q3: I see a broad singlet around 1.5 ppm in my ¹H NMR. What is it?

Answer: A broad singlet around 1.5 ppm is almost always indicative of water. Its presence can be confirmed by a D₂O exchange experiment. After acquiring a standard ¹H NMR spectrum, add a drop of D₂O to the NMR tube, shake well, and re-acquire the spectrum. The water peak, along with any other exchangeable protons (like the N-H of the indole), will disappear or significantly decrease in intensity.

Experimental Protocols

Protocol 1: Sample Preparation for NMR Analysis
  • Sample Weighing: Accurately weigh 5-10 mg of your dried sample into a clean, dry vial.

  • Solvent Selection: Choose a deuterated solvent in which your compound is fully soluble. Chloroform-d (CDCl₃) is a common choice for this compound.

  • Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.

  • Transfer: Using a clean Pasteur pipette, transfer the solution to a clean, dry NMR tube.

  • Internal Standard (Optional): For quantitative analysis (qNMR), add a known amount of a suitable internal standard.

Protocol 2: D₂O Exchange for Identification of Exchangeable Protons
  • Acquire Initial Spectrum: Obtain a standard ¹H NMR spectrum of your sample.

  • Add D₂O: Add one drop of deuterium oxide (D₂O) to the NMR tube.

  • Mix: Cap the NMR tube and gently invert it several times to ensure thorough mixing.

  • Re-acquire Spectrum: Obtain a second ¹H NMR spectrum.

  • Analysis: Compare the two spectra. The signals corresponding to exchangeable protons (N-H, O-H) and water will have disappeared or significantly diminished in the second spectrum.

Visualizing Impurity Formation

The following diagram illustrates a simplified reaction pathway and the potential points of impurity formation.

cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_products Products & Impurities indole Indole catalyst Catalyst/Reagents indole->catalyst morpholine Morpholine morpholine->catalyst product 3-Morpholin-4-yl-1H-indole catalyst->product unreacted_indole Unreacted Indole catalyst->unreacted_indole Incomplete Reaction oxidized_indole Oxidized Indole catalyst->oxidized_indole Oxidation side_product Side Product catalyst->side_product Side Reaction

Technical Support Center: Mitigating 1,3-Dimorpholin-4-ylurea Byproduct Formation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding urea derivative synthesis. One of the most common issues in the preparation of Morpholin-4-ylurea is the unintended formation of the disubstituted byproduct, 1,3-dimorpholin-4-ylurea .

This guide is designed to provide you with a deep mechanistic understanding of your reaction network, actionable troubleshooting steps, and a self-validating experimental protocol to ensure high-purity yields.

Mechanistic Insight: The Causality of Over-Substitution

To resolve the formation of 1,3-dimorpholin-4-ylurea, we must first understand the causality of the reaction network. The synthesis of Morpholin-4-ylurea relies on the nucleophilic attack of the morpholine nitrogen on the electrophilic carbonyl carbon of urea, followed by the elimination of ammonia ()[1].

Because morpholine is a secondary amine ()[2], the initial substitution yields a mono-substituted urea (Morpholin-4-ylurea). However, the remaining amide group on this intermediate retains electrophilic character. If the reaction environment provides an excess of the nucleophile (morpholine) or excessive thermal energy, a secondary nucleophilic attack occurs. This secondary attack displaces the remaining ammonia to form the disubstituted byproduct, 1,3-dimorpholin-4-ylurea[1].

Troubleshooting FAQs

Q: Why is my reaction yielding a high percentage of 1,3-dimorpholin-4-ylurea? A: The formation of this disubstituted byproduct is thermodynamically and kinetically favored by two primary factors: an excess of morpholine and elevated reaction temperatures[1]. Excess morpholine acts as an abundant nucleophile, shifting the equilibrium toward the secondary substitution[1].

Q: What is the optimal stoichiometric ratio to suppress this byproduct? A: To minimize byproduct formation, you must starve the reaction of the secondary nucleophile. It is crucial to use an equimolar ratio or a slight excess of urea relative to morpholine[1]. A field-proven molar ratio is 1:1 to 1:1.1 (Morpholine:Urea)[1].

Q: How does temperature affect the product distribution? A: Temperature plays a critical role in reaction selectivity. While higher temperatures increase the primary reaction rate, they also provide the activation energy required for the secondary nucleophilic attack, promoting 1,3-dimorpholin-4-ylurea formation[1]. Furthermore, exceeding the melting point of urea (133 °C) triggers its thermal decomposition into biuret and triuret[1]. The optimal temperature window is strictly 100–120 °C[1].

Q: How can I purify Morpholin-4-ylurea if the byproduct has already formed? A: Recrystallization is the most effective method. Morpholin-4-ylurea exhibits high solubility in elevated-temperature ethanol and low solubility at room temperature[1]. The disubstituted 1,3-dimorpholin-4-ylurea and unreacted urea have differing solubility profiles, allowing them to remain in the mother liquor while the desired mono-substituted product crystallizes[1].

Quantitative Data: Reaction Optimization Matrix

The following table summarizes the causal relationship between reaction conditions and product distribution. Maintaining strict control over these variables is the key to suppressing byproduct formation.

Morpholine:Urea Molar RatioReaction Temperature (°C)Morpholin-4-ylurea Yield (%)1,3-dimorpholin-4-ylurea Byproduct (%)Unreacted Urea / Decomposition (%)
1.5 : 1.0140~45>30~25 (Biuret/Triuret Decomp.)
1.0 : 1.0135~65~15~20 (Decomp.)
1.0 : 1.1110>85< 2~13 (Unreacted)
1.0 : 1.05115>88< 1~11 (Unreacted)

(Note: Yields are representative estimates based on stoichiometric and thermodynamic principles[1])

Validated Experimental Protocol

This protocol is a self-validating system designed to prevent over-substitution by strictly controlling thermal and stoichiometric parameters ()[1].

  • Equipment Setup : Equip a round-bottom flask with a reflux condenser, magnetic stirrer, and a temperature-controlled heating mantle.

  • Reagent Loading : Combine morpholine (1.0 equivalent) and urea (1.05 equivalents) in the flask[1]. A suitable solvent (e.g., toluene or xylene) can be used to improve heat distribution, or the reaction can be run neat if stirring is highly efficient.

  • Controlled Heating : Gradually heat the reaction mixture to 100–120 °C[1]. Critical Step: Do not exceed 130 °C to prevent urea thermal decomposition and secondary morpholine substitution[1].

  • Reaction Monitoring : Maintain the temperature and monitor the reaction progress via Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC)[1]. The reaction typically reaches completion within 4–8 hours[3].

  • Cooling and Precipitation : Once complete, remove the heat source and allow the mixture to cool to room temperature. If a solid precipitates, filter the crude product[3]. If no solid forms, remove the solvent under reduced pressure.

  • Purification & Validation : Dissolve the crude product in a minimal amount of boiling ethanol[1]. Allow the solution to cool slowly to room temperature to induce crystallization. Filter the purified Morpholin-4-ylurea crystals and dry under vacuum[1]. Self-Validation: Characterize via ¹H NMR to confirm the absence of the disubstituted byproduct (which would show signals for two morpholine rings and an absence of the NH₂ group)[1].

Reaction Pathway & Troubleshooting Logic

G Urea Urea (1.05 - 1.10 eq) Reaction Nucleophilic Attack (100 - 120 °C) Urea->Reaction DecompCondition Temp > 133 °C (Urea Melting Point) Urea->DecompCondition Morpholine Morpholine (1.00 eq) Morpholine->Reaction MainProduct Morpholin-4-ylurea (Desired Product) Reaction->MainProduct Optimal Control ExcessCondition Excess Morpholine OR Temp > 130 °C MainProduct->ExcessCondition Secondary Attack Byproduct 1,3-dimorpholin-4-ylurea (Disubstituted Byproduct) ExcessCondition->Byproduct DecompProduct Biuret / Triuret (Decomposition) DecompCondition->DecompProduct

Reaction pathway for Morpholin-4-ylurea synthesis and major byproduct formation triggers.

References

  • Morpholine. Wikipedia.[Link]

Sources

Technical Support Center: Improving the Reaction Rate of Fischer Indole Synthesis for Substituted Indoles

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the Fischer Indole Synthesis. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize this venerable yet powerful reaction for the synthesis of substituted indoles. Here, we move beyond simple protocols to delve into the mechanistic reasoning behind common issues and provide actionable, field-tested solutions to enhance your reaction rates and yields.

Troubleshooting Guide: Diagnosis and Step-by-Step Solutions

This section addresses specific experimental challenges in a question-and-answer format, providing in-depth explanations and corrective actions.

Question 1: My Fischer indole synthesis is sluggish or failing completely. What are the primary factors related to the starting materials that could be causing this?

Answer:

A slow or failed Fischer indole synthesis can often be traced back to the electronic properties and purity of your starting materials. The reaction's success is highly dependent on the delicate balance of reactivity in both the arylhydrazine and the carbonyl component.

Causality and Resolution:

  • Substituent Effects: The electronic nature of the substituents on both the arylhydrazine and the carbonyl compound plays a critical role.[1]

    • Electron-Withdrawing Groups (EWGs) on the Arylhydrazine: EWGs (e.g., -NO2) on the phenylhydrazine ring decrease the nucleophilicity of the nitrogen atoms. This can slow down the initial hydrazone formation and subsequent steps. Reactions with nitro-substituted phenylhydrazines are often more difficult and may require harsher conditions or longer reaction times.[2]

    • Electron-Donating Groups (EDGs) on the Carbonyl Component: EDGs on the carbonyl-derived portion of the hydrazone can lead to a significant competing side reaction: the cleavage of the N-N bond.[1][3] This is a well-documented challenge, particularly in the synthesis of 3-aminoindoles.[3][4]

  • Purity of Starting Materials: Impurities in either the arylhydrazine or the carbonyl compound can significantly hinder the reaction, leading to the formation of side products and lower yields.[1][3] Arylhydrazines, in particular, can be prone to oxidation and decomposition.

  • Unstable Hydrazone Intermediate: Some hydrazones are inherently unstable under the strongly acidic conditions required for the cyclization.[1]

Step-by-Step Troubleshooting Protocol:

  • Verify Starting Material Purity:

    • Confirm the purity of your arylhydrazine and carbonyl compound using techniques like NMR or GC-MS.

    • If the arylhydrazine has been stored for an extended period, consider purification by recrystallization or distillation.

  • Consider In Situ Hydrazone Formation:

    • Instead of isolating the hydrazone, try a one-pot procedure where the arylhydrazine and carbonyl compound are heated with the acid catalyst directly.[5][6][7] This can be beneficial if the hydrazone is unstable.

  • Adjust Reaction Conditions Based on Substituents:

    • For reactions with EWGs on the arylhydrazine, you may need to increase the reaction temperature or use a stronger acid catalyst.[2]

    • If you have strong EDGs on the carbonyl component and suspect N-N bond cleavage, consider using a milder Lewis acid catalyst (e.g., ZnCl2) instead of a strong Brønsted acid and employing lower reaction temperatures.[8][9]

Question 2: My reaction is producing a significant amount of tar and other colored impurities, making purification a nightmare. How can I minimize these side products?

Answer:

Tar formation is a common issue in Fischer indole synthesis, often resulting from the harsh acidic conditions and high temperatures employed.[1] These conditions can lead to the degradation of starting materials, intermediates, or even the desired indole product.

Causality and Resolution:

  • Excessive Heat: High temperatures can promote polymerization and decomposition pathways, leading to the formation of insoluble, tarry byproducts.[10]

  • Acid Strength and Concentration: While an acid catalyst is essential, an overly strong acid or high concentration can accelerate side reactions. The indole product itself can be sensitive to strong acids.[1]

Step-by-Step Troubleshooting Protocol:

  • Optimize Reaction Temperature:

    • The reaction is highly sensitive to temperature.[5][10] Start with a moderate temperature (e.g., 80 °C) and gradually increase it while monitoring the reaction's progress by TLC.[9]

    • If using a high-boiling point solvent, consider reducing the reaction time.[10]

  • Screen Acid Catalysts:

    • If you are using a strong Brønsted acid like sulfuric acid or polyphosphoric acid (PPA), consider switching to a milder Lewis acid such as zinc chloride (ZnCl₂) or boron trifluoride (BF₃).[11][12][13]

    • Alternatively, p-toluenesulfonic acid (p-TSA) can be an effective and milder Brønsted acid catalyst.[5][14]

  • Prompt Workup:

    • Once the reaction is complete, it is crucial to neutralize the acid promptly during the workup to prevent product degradation.[1] This can be achieved by pouring the reaction mixture into a basic solution like aqueous sodium bicarbonate or ammonia.[15][16]

Question 3: I am using an unsymmetrical ketone and obtaining a mixture of regioisomers. How can I improve the regioselectivity of my reaction?

Answer:

The formation of regioisomers is a classic challenge when using unsymmetrical ketones in the Fischer indole synthesis. The regiochemical outcome is determined by which α-carbon of the ketone participates in the key[11][11]-sigmatropic rearrangement.

Causality and Resolution:

  • Acid Catalyst and Concentration: The choice and concentration of the acid catalyst can significantly influence the product ratio.[1] Weaker acids may favor the kinetically controlled product, while stronger acids can lead to the thermodynamically more stable product.

  • Steric Effects: Bulky substituents on either the ketone or the arylhydrazine can sterically hinder the formation of one of the enamine tautomers, thus directing the cyclization to the less hindered position.[1]

  • Reaction Temperature: Temperature can also play a role in influencing the ratio of regioisomers.[1]

Step-by-Step Troubleshooting Protocol:

  • Systematic Catalyst Screening:

    • Perform a systematic screening of different acid catalysts, comparing Brønsted acids (e.g., p-TSA, HCl) with Lewis acids (e.g., ZnCl₂, AlCl₃).[9][13]

    • Vary the concentration of the chosen catalyst to find the optimal conditions for selectivity.

  • Leverage Steric Hindrance:

    • If possible, choose starting materials where steric hindrance can favor the formation of the desired regioisomer.

  • Temperature Optimization:

    • Experiment with a range of reaction temperatures to determine if this parameter influences the regioselectivity for your specific substrates.

Frequently Asked Questions (FAQs)

What is the rate-determining step of the Fischer indole synthesis, and how can I influence it?

The rate-determining step is generally considered to be the[11][11]-sigmatropic rearrangement of the protonated ene-hydrazine intermediate.[2][11] This step involves the formation of a new carbon-carbon bond.[2][11] To accelerate this step, and thus the overall reaction rate, you can:

  • Increase the reaction temperature: This provides the necessary activation energy for the rearrangement.[10][17]

  • Use an effective acid catalyst: The acid facilitates the tautomerization to the reactive enamine intermediate and protonates it, which is crucial for the subsequent rearrangement.[15]

  • Consider microwave irradiation: Microwave-assisted organic synthesis (MAOS) has been shown to dramatically reduce reaction times, often from hours to minutes, by efficiently heating the reactants.[14][16][18]

How do I choose between a Brønsted acid and a Lewis acid catalyst?

The choice of acid catalyst is critical and depends on the specific substrates.[11][12][13]

Catalyst TypeExamplesAdvantagesDisadvantages
Brønsted Acids HCl, H₂SO₄, PPA, p-TSA[5][12]Readily available, effective for a wide range of substrates. PPA can act as both catalyst and solvent.[15]Can be harsh, leading to degradation of sensitive substrates and tar formation.[1][10]
Lewis Acids ZnCl₂, BF₃, AlCl₃, FeCl₃[5][12]Often milder than strong Brønsted acids, can be more effective for substrates prone to N-N bond cleavage.[8][9]Can be hygroscopic and require anhydrous conditions. Stoichiometric amounts are sometimes needed.

A general recommendation is to start with a commonly used catalyst like zinc chloride or p-toluenesulfonic acid and optimize from there.[14][19]

Can I use microwave heating to accelerate my Fischer indole synthesis?

Yes, microwave-assisted organic synthesis (MAOS) is a highly effective technique for accelerating the Fischer indole synthesis.[16][20]

Key Advantages of Microwave Synthesis:

  • Reduced Reaction Times: Reactions that take several hours under conventional heating can often be completed in minutes.[14][16]

  • Increased Yields and Purity: The rapid and uniform heating can lead to higher yields and cleaner reaction profiles with fewer byproducts.[16]

  • Enabling Difficult Transformations: Microwave heating can facilitate reactions that are sluggish or fail under conventional conditions.[14]

A study demonstrated that reacting phenylhydrazine and cyclohexanone with p-TSA under microwave irradiation yielded 91% of the product in just 3 minutes.[14]

Visualizing the Process

Fischer Indole Synthesis Mechanism

The following diagram illustrates the key steps of the reaction mechanism.

Fischer_Indole_Synthesis cluster_start Starting Materials Arylhydrazine Arylhydrazine Hydrazone Phenylhydrazone Formation Arylhydrazine->Hydrazone + Acid (H⁺) Carbonyl Aldehyde or Ketone Carbonyl->Hydrazone + Acid (H⁺) Enamine Enamine Tautomerization Hydrazone->Enamine Tautomerization Rearrangement [3,3]-Sigmatropic Rearrangement Enamine->Rearrangement Key C-C bond formation Cyclization Cyclization & Aromatization (NH₃ Elimination) Rearrangement->Cyclization Indole Indole Product Cyclization->Indole Troubleshooting_Workflow Start Low Yield or Reaction Failure CheckPurity Verify Starting Material Purity Start->CheckPurity OptimizeCatalyst Optimize Acid Catalyst (Brønsted vs. Lewis) CheckPurity->OptimizeCatalyst AdjustTemp Adjust Temperature & Reaction Time OptimizeCatalyst->AdjustTemp ConsiderMicrowave Consider Microwave Irradiation AdjustTemp->ConsiderMicrowave Success Improved Yield ConsiderMicrowave->Success

Caption: Decision tree for troubleshooting low-yield reactions.

Experimental Protocols

General Protocol for Microwave-Assisted Fischer Indole Synthesis

This protocol provides a starting point for optimizing your reaction using microwave heating.

Materials:

  • Arylhydrazine (1.0 mmol)

  • Aldehyde or ketone (1.0 mmol)

  • Acid catalyst (e.g., p-TSA, 10 mol%)

  • Solvent (e.g., acetic acid, ethanol, 2-3 mL)

  • 10 mL microwave vial with a magnetic stir bar

Procedure:

  • Combine the arylhydrazine, carbonyl compound, and acid catalyst in the microwave vial.

  • Add the solvent and the stir bar.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture with stirring at a set temperature (e.g., 120-170 °C) for a specified time (e.g., 5-20 minutes). [16]5. After the reaction is complete, allow the vial to cool to room temperature.

  • Quench the reaction by carefully pouring the mixture onto crushed ice or into a saturated aqueous solution of sodium bicarbonate. [16]7. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel. [16]

References

  • Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. (n.d.). Testbook. Retrieved March 13, 2026, from [Link]

  • Sajjadifar, S., Vahedi, H., & Massoudi, A. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2490-2497. [Link]

  • Fischer indole synthesis. (n.d.). In Wikipedia. Retrieved March 13, 2026, from [Link]

  • Fischer Indole Synthesis: Mechanism, Steps & Importance. (2021, January 4). Vedantu. Retrieved March 13, 2026, from [Link]

  • One-Pot-One-Step, Microwave-Assisted Fischer Indole Synthesis. (2011). Journal of Heterocyclic Chemistry. Retrieved March 13, 2026, from [Link]

  • Saha, P., et al. (2025). Facile One-Pot Fischer–Suzuki–Knoevenagel Microwave-Assisted Synthesis of Fluorescent 5-Aryl-2-Styryl-3H-Indoles. Molecules, 30(12), 1234. [Link]

  • Sezgin, M., et al. (2022). A MICROWAVE-ASSISTED, TWO-STEP SYNTHESIS OF INDOLO[3,2-c] QUINOLINES VIA FISCHER INDOLIZATION AND OXIDATIVE AROMATIZATION. NSF PAR. Retrieved March 13, 2026, from [Link]

  • A microwave-assisted facile regioselective Fischer indole synthesis and antitubercular evaluation of novel 2-aryl-3,4-dihydro-2H-thieno[3,2-b]indoles. (2009). Bioorganic & Medicinal Chemistry Letters, 19(11), 3054-3057. [Link]

  • Heravi, M. M., Zadsirjan, V., & Rohani, S. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(85), 54066-54093. [Link]

  • Garg, N. K., & Chekshin, N. (2008). Why Do Some Fischer Indolizations Fail? The Journal of the American Chemical Society, 130(15), 5212-5213. [Link]

  • Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875-2911. [Link]

  • Chekshin, N., & Garg, N. K. (2011). Why Do Some Fischer Indolizations Fail? Journal of the American Chemical Society, 133(14), 5321-5323. [Link]

  • Taber, D. F., & Tirunahari, P. K. (2011). Indole synthesis: a review and proposed classification. Tetrahedron, 67(38), 7195-7210. [Link]

  • Hughes, D. L. (1993). PROGRESS IN THE FISCHER INDOLE REACTION. A REVIEW. Organic Preparations and Procedures International, 25(6), 607-632. [Link]

  • Heravi, M. M., Zadsirjan, V., & Rohani, S. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(85), 54066-54093. [Link]

  • Sajjadifar, S., Vahedi, H., & Massoudi, A. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2490-2497. [Link]

  • Taber, D. F., & Tirunahari, P. K. (2011). Indole synthesis: a review and proposed classification. Tetrahedron, 67(38), 7195-7210. [Link]

  • Fischer Indole Synthesis. (n.d.). Organic Chemistry Portal. Retrieved March 13, 2026, from [Link]

Sources

Overcoming steric hindrance in the synthesis of 3-substituted indoles

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Overcoming Steric Hindrance

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals and bioactive natural products.[1][2][3] Functionalization at the C3 position is particularly critical for modulating biological activity. However, the introduction of sterically demanding substituents at this position presents a significant synthetic challenge. Steric hindrance can impede reaction rates, lower yields, and in some cases, prevent the desired transformation altogether.[4]

This technical support guide provides troubleshooting strategies and answers to frequently asked questions (FAQs) to help researchers navigate the common issues encountered when steric hindrance is a factor in the synthesis of 3-substituted indoles. We will delve into the underlying mechanistic principles to provide not just solutions, but a framework for rational problem-solving in your own research.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format, providing insights into the causes and offering actionable solutions.

Question 1: My Fischer indole synthesis is failing or giving very low yields with a bulky ketone. What's going wrong and how can I fix it?

Probable Cause: The classic Fischer indole synthesis, which involves the acid-catalyzed cyclization of an arylhydrazone, is notoriously sensitive to steric effects.[4][5] Bulky substituents on the ketone (or arylhydrazine) can hinder two key steps:

  • Hydrazone Formation: Steric clash between the bulky groups can raise the activation energy for the initial condensation reaction.[6]

  • [4][4]-Sigmatropic Rearrangement: This crucial C-C bond-forming step requires a specific spatial arrangement of the ene-hydrazine tautomer.[5][6] Large substituents can make attaining this transition state conformationally unfavorable, leading to side reactions or decomposition.[4]

Solutions & Optimization Strategies:

  • Optimize the Acid Catalyst: The choice and strength of the acid are critical.[4][5]

    • Brønsted acids (e.g., PPA, H₂SO₄) are common, but their effectiveness can vary with the substrate.[5][7]

    • Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) can be more effective for sterically hindered substrates as they can coordinate to the carbonyl and facilitate hydrazone formation.[4][5] Empirical optimization is often necessary.

  • Increase Reaction Temperature: Higher temperatures can provide the necessary energy to overcome the activation barrier. Microwave irradiation is a highly effective technique for this, often reducing reaction times from hours to minutes and improving yields for challenging substrates.[1]

  • Consider a Two-Step Procedure: Instead of an in situ reaction, pre-form and isolate the arylhydrazone first under milder conditions. Then, subject the purified hydrazone to the harsher cyclization conditions. This can prevent side reactions of the starting materials.[4]

  • Buchwald Modification: For highly challenging cases, the Buchwald modification of the Fischer indole synthesis offers a powerful alternative. This palladium-catalyzed method couples an aryl bromide or triflate directly with a pre-formed hydrazone, bypassing the need for the traditional acid-catalyzed rearrangement.[5]

Question 2: I am attempting a Friedel-Crafts alkylation on indole with a bulky electrophile, but the reaction is sluggish and the yield is poor. How can I improve this?

Probable Cause: The C3 position of indole is highly nucleophilic and readily undergoes electrophilic substitution.[1][8] However, when the incoming electrophile is sterically demanding, its approach to the C3 carbon is physically blocked by the indole ring structure and any substituents at C2 or N1. This steric repulsion significantly slows down the reaction.

Solutions & Optimization Strategies:

  • Enhance Electrophilicity:

    • Stronger Lewis Acids: Switch from milder Lewis acids (like ZnCl₂) to more potent ones (like AlCl₃ or FeCl₃) to more strongly activate the electrophile.

    • More Reactive Electrophiles: If using an alkyl halide, consider converting it to a more reactive species, such as a tosylate or triflate.

  • Change the Reaction Conditions:

    • Solvent Choice: Moving to a more polar, non-coordinating solvent can sometimes stabilize charged intermediates and accelerate the reaction.

    • Higher Temperature: Carefully increasing the reaction temperature can help overcome the steric energy barrier, but must be balanced against the risk of product decomposition.

  • Alternative Synthetic Routes: If Friedel-Crafts fails, consider palladium-catalyzed cross-coupling reactions, which are often more tolerant of steric hindrance. A Suzuki or Heck reaction could be a viable alternative for introducing bulky aryl or vinyl groups, respectively.[1]

Question 3: My palladium-catalyzed Suzuki coupling between a 3-bromoindole and a sterically hindered boronic acid is not working. How can I troubleshoot this?

Probable Cause: Palladium-catalyzed cross-coupling reactions are powerful but can be sensitive to steric hindrance on either coupling partner or on the ligand.[9] The bulky groups can prevent the efficient formation of the active catalytic species or hinder key steps in the catalytic cycle, such as oxidative addition or reductive elimination.

Solutions & Optimization Strategies:

  • The Ligand is Key: The choice of phosphine ligand is the most critical parameter for overcoming steric hindrance in cross-coupling reactions.[9]

    • Use Bulky, Electron-Rich Ligands: Ligands like Buchwald's SPhos, XPhos, or tBuXPhos are specifically designed to facilitate coupling of sterically demanding substrates.[10][11] Their bulk promotes the reductive elimination step and stabilizes the active monoligated Pd(0) species.

    • Try N-Heterocyclic Carbene (NHC) Ligands: NHCs are strong electron donors and can be highly effective for challenging couplings where phosphine ligands fail.

  • Optimize the Base and Solvent:

    • The choice of base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) and solvent (e.g., dioxane, toluene, DMF) can have a profound impact on reaction efficiency. A systematic screen of these parameters is often necessary.[1]

  • Use a Pre-catalyst: Palladium pre-catalysts (e.g., SPhos-Pd-G2) are often more effective than generating the catalyst in situ from a palladium source and a separate ligand. They provide a more reliable and active form of the catalyst.[11]

Data Summary: Effect of Ligand on Sterically Hindered Suzuki Coupling
Aryl Halide PartnerBoronic Acid PartnerLigandYield (%)Rationale
3-Bromoindole2,6-Dimethylphenylboronic acidPPh₃<5Not bulky enough to promote the difficult coupling.[1]
3-Bromoindole2,6-Dimethylphenylboronic acidSPhos>90Bulky, electron-rich ligand facilitates oxidative addition and reductive elimination.[1]
4-Chloro-2-methylindolePhenylboronic acidCy-DHTPHighSpecialized ligand effective for coupling at sterically hindered ortho positions.[12]
Question 4: I'm getting a mixture of N-alkylation and C3-alkylation products. How can I selectively obtain the 3-substituted isomer?

Probable Cause: While the C3 position is generally more nucleophilic than the N1 nitrogen, this selectivity can be eroded or even reversed under certain conditions.[8][13] With bulky alkylating agents, the less-hindered nitrogen atom can become a competitive reaction site. The reaction outcome is often a delicate balance between electronic preference (favoring C3) and steric accessibility (favoring N1).

Solutions & Optimization Strategies:

  • Employ an N-Protecting Group: The most reliable strategy is to temporarily "block" the nitrogen atom with a protecting group.[14] This forces the alkylation to occur exclusively at the C3 position. After the C3-substituent is installed, the protecting group is removed.

    • Choose the Right Protecting Group: The choice depends on the stability required for subsequent steps and the conditions needed for its removal.[15]

Table of Common Indole N-Protecting Groups
Protecting GroupAbbreviationStabilityCleavage Conditions
tert-ButoxycarbonylBocStable to base, nucleophiles.[15]Acidic conditions (e.g., TFA, HCl).[15]
Tosyl (p-Toluenesulfonyl)TsRobust, stable to many conditions.[15]Strong reducing agents (e.g., SmI₂) or harsh base.[15]
2-(Trimethylsilyl)ethoxymethylSEMStable to bases, mild acids.[15]Fluoride sources (e.g., TBAF, CsF).[15]
Workflow: N-Protection Strategy for Selective C3-Alkylation

G cluster_0 Strategy for Selective C3-Alkylation Start Indole Protect Protect N1 Position (e.g., Boc, SEM, Ts) Start->Protect Step 1 Alkylate Alkylate at C3 (e.g., with bulky R-X) Protect->Alkylate Step 2 Deprotect Remove N1 Protecting Group Alkylate->Deprotect Step 3 Product 3-Substituted Indole Deprotect->Product

Caption: Decision tree for troubleshooting challenging reactions.

Key Experimental Protocol: Suzuki Coupling with a Sterically Hindered Partner

This protocol describes the synthesis of a 3-arylindole using a bulky ligand to overcome steric hindrance, adapted from literature procedures. [1] Synthesis of 3-(2,6-Dimethylphenyl)-1H-indole

  • Reaction Setup: To an oven-dried Schlenk flask, add 3-bromoindole (196 mg, 1.0 mmol), 2,6-dimethylphenylboronic acid (225 mg, 1.5 mmol), and potassium phosphate (K₃PO₄, 424 mg, 2.0 mmol).

  • Catalyst Addition: In a glovebox or under a positive pressure of inert gas, add the SPhos-Pd-G2 precatalyst (1.5 mol%, ~11 mg).

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (5 mL) via syringe.

  • Reaction Execution: Seal the flask and heat the mixture at 100 °C with vigorous stirring for 12-18 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the layers.

  • Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the desired product.

References

  • Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and str
  • Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and str
  • Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Deriv
  • Synthesis of Indoles via Intermolecular and Intramolecular Cyclization by Using Palladium-Based C
  • Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and str
  • Development of Buchwald-Hartwig Amination Reaction of Unprotected, Functionalized Indoles. (2025). DigitalCommons@Ursinus.
  • Synthesis of indoles. (n.d.). Organic Chemistry Portal.
  • Recent Progress in the Transition Metal Catalyzed Synthesis of Indoles. (2018). MDPI.
  • Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review. (n.d.). PMC.
  • A New Protecting-Group Strategy for Indoles. (2025).
  • Troubleshooting unexpected side products in indole synthesis. (n.d.). Benchchem.
  • Enantioselective Catalytic Synthesis of N-alkylated Indoles. (2020).
  • The Synthesis of 3-Substituted Indoles: An In-depth Technical Guide. (n.d.). Benchchem.
  • Recent Progress Concerning the N-Aryl
  • Synthesis and Preliminary Biological Studies of 3-Substituted Indoles Accessed by a Palladium-Catalyzed Enantioselective Alkene Difunctionaliz
  • Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. (2025).
  • On-DNA Synthesis of Multisubstituted Indoles. (2023). PMC.
  • Fischer indole synthesis. (n.d.). Wikipedia.
  • Fischer Indole Synthesis. (n.d.). Alfa Chemistry.
  • Enantioselective synthesis of 3-arylindole atropisomers via organocatalytic indolization of iminoquinones. (2023). OAE Publishing Inc..
  • Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... (n.d.).
  • Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product barettin in aqueous conditions. (2019). RSC Publishing.
  • Fischer indole synthesis on unsymmetrical ketones.
  • Synthesis of C4-Substituted Indoles via a Catellani and C–N Bond Activation Strategy. (2020).
  • Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. (n.d.). No source found.
  • Technical Support Center: Removal of Protecting Groups in Indole Synthesis. (n.d.). Benchchem.
  • Buchwald–Hartwig amin
  • Recent Advances in the Synthesis of 3,n-Fused Tricyclic Indole Skeletons via Palladium-C
  • New 3H-Indole Synthesis by Fischer's Method. Part I. (2010). MDPI.
  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. (n.d.). No source found.
  • Synthesis and Chemistry of Indole. (n.d.). No source found.
  • The synthesis of C-3β functionalized indoles via a hydroboration/Suzuki-Miyaura coupling sequence. (n.d.). PMC - NIH.
  • One-Pot Synthesis of Indole-3-acetic Acid Derivatives through the Cascade Tsuji–Trost Reaction and Heck Coupling. (2018).
  • PROTECTING GROUPS FOR ORGANIC SYNTHESIS. (2024). Neliti.
  • Protecting-group-free synthesis of the bisindolylmaleimide GF109203X. (2015). Arkivoc.
  • Catalyst-Controlled Divergent Reactions of 2,3-Disubstituted Indoles with Propargylic Alcohols: Synthesis of 3H-Benzo[b]azepines and Axially Chiral Tetrasubstituted Allenes. (2022).
  • Synthesis of 3-Substituted Indoles. (n.d.). Tokyo Chemical Industry UK Ltd..
  • Practical Methodologies for the Synthesis of Indoles. (2006).
  • Heck Reaction. (n.d.). Organic Chemistry Portal.
  • A Review of the Indole Synthesis Reaction System. (2026).

Sources

Indole Cyclization Technical Support Center: Acid Catalyst Selection & Troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Indole Cyclization Support Center. Constructing the indole core is rarely a one-size-fits-all process. The choice of acid catalyst—whether a robust Brønsted acid, a coordinating Lewis acid, or a highly tunable chiral phosphoric acid—dictates the reaction's pathway, regioselectivity, and functional group tolerance.

This guide provides drug development professionals and synthetic chemists with troubleshooting frameworks, mechanistic insights, and self-validating protocols to optimize cyclization workflows.

Catalyst Selection Logic

Before troubleshooting a failed reaction, ensure you have selected the correct catalytic system for your specific substrate and desired transformation.

CatalystSelection Start Identify Indole Cyclization Type FIS Fischer Indole Synthesis (FIS) Start->FIS PS Pictet-Spengler Reaction Start->PS AcidSens Acid-Sensitive Groups Present? FIS->AcidSens Enantio Enantioselective Product Needed? PS->Enantio Regio Regioselectivity Required? AcidSens->Regio No MildLA Mild Lewis Acid (e.g., ZnCl2, BF3) AcidSens->MildLA Yes Thermo Strong Brønsted Acid (PPA, H2SO4) Thermodynamic Control Regio->Thermo More Sub. Kinetic Mild Acid / Low Temp (AcOH, TsOH) Kinetic Control Regio->Kinetic Less Sub. CPA Chiral Phosphoric Acid (CPA) Enantio->CPA Yes StrongBA Strong Brønsted Acid (TFA, HCl) Enantio->StrongBA No

Decision tree for selecting the optimal acid catalyst for indole cyclization.

Fischer Indole Synthesis (FIS) Troubleshooting

The [1] remains the most widely used method for constructing indoles, relying heavily on acid-catalyzed tautomerization and a [3,3]-sigmatropic rearrangement[2].

Q: I am using an unsymmetrical ketone. How do I control which regioisomer forms? A: Regioselectivity in FIS is governed by the tautomerization of the hydrazone to the ene-hydrazine. The choice of acid dictates whether the reaction operates under kinetic or thermodynamic control.

  • The Causality: Strong Brønsted acids (e.g., Polyphosphoric Acid (PPA), Methanesulfonic acid) at elevated temperatures (>100°C) drive the equilibrium toward the more stable, highly substituted ene-hydrazine, yielding the more substituted indole (thermodynamic product). Conversely, mild Lewis acids or weak Brønsted acids (e.g., Acetic acid) at lower temperatures favor the less substituted indole (kinetic product) because the less sterically hindered α-proton is removed faster.

Q: My starting material contains acid-sensitive protecting groups (e.g., Boc, THP ethers). Standard Brønsted acids cause global deprotection. What is the alternative? A: Switch from a Brønsted acid to a mild Lewis acid, specifically Zinc Chloride (ZnCl2) or Boron Trifluoride Etherate (BF3·OEt2).

  • The Causality: Brønsted acids increase the hydronium ion concentration, which directly hydrolyzes acetals and carbamates. Lewis acids coordinate specifically to the hydrazone nitrogen to facilitate the [3,3]-sigmatropic rearrangement without lowering the bulk pH of the solvent, preserving acid-labile moieties[3].

FISMechanism Hydrazone Arylhydrazone Enamine Ene-hydrazine (Enamine) Hydrazone->Enamine Acid Catalyst Sigmatropic [3,3]-Sigmatropic Rearrangement Enamine->Sigmatropic Diimine Diimine Intermediate Sigmatropic->Diimine Aminal Cyclic Aminal Diimine->Aminal Ring Closure Indole Indole + NH3 Aminal->Indole Acid (-NH3)

Acid-catalyzed mechanistic steps of the Fischer Indole Synthesis.

Pictet-Spengler Reaction FAQs

The[4] is critical for synthesizing tetrahydro-β-carbolines and polycyclic indole alkaloids.

Q: My Pictet-Spengler cyclization stalls at the imine intermediate. Ring closure does not occur. A: The reaction requires the formation of a highly electrophilic iminium ion. If the reaction stalls at the imine, the electrophilicity is insufficient for nucleophilic attack by the indole core.

  • The Solution: Increase the acidity to ensure complete protonation of the imine. If using Acetic Acid (AcOH), switch to Trifluoroacetic Acid (TFA). Alternatively, employ an N-acyliminium strategy by adding an acylating agent (e.g., acetyl chloride). This forms a highly reactive N-acyliminium intermediate that readily cyclizes even with less nucleophilic aromatic rings[4].

Q: How do I achieve high enantioselectivity in the Pictet-Spengler reaction? A: Utilize Chiral Phosphoric Acids (CPAs) such as BINOL- or SPINOL-derived catalysts.

  • The Causality: CPAs act as bifunctional catalysts. The acidic proton of the phosphoric acid protonates the imine to form the iminium ion, while the conjugate base (the phosphoryl oxygen) forms a tight, chiral hydrogen-bonded ion pair. This rigid transition state shields one face of the iminium ion, directing the nucleophilic attack of the indole C3 or C2 position with high facial selectivity.

Quantitative Catalyst Comparison

Use this data table to benchmark your catalyst selection against industry standards.

Catalyst TypeSpecific AcidpKa / AcidityTypical LoadingOptimal TempPrimary Use Case / Advantage
Strong Brønsted Polyphosphoric Acid (PPA)~2.0Solvent/Excess90–120 °CRobust FIS; favors thermodynamic (more substituted) indoles.
Mild Brønsted p-Toluenesulfonic Acid (TsOH)-2.8 (in H2O)10–20 mol%60–80 °CExcellent for standard FIS; easily removed during aqueous workup.
Lewis Acid Zinc Chloride (ZnCl2)N/A (Lewis)1.0–2.0 equiv80–110 °CBest for acid-sensitive substrates; prevents global deprotection.
Strong Brønsted Trifluoroacetic Acid (TFA)0.231.0 equiv0–25 °CForces iminium formation in stalled Pictet-Spengler reactions.
Bifunctional Chiral Phosphoric Acid (CPA)1.0–3.05–10 mol%-20–25 °CEnantioselective Pictet-Spengler cyclizations (high ee).

Self-Validating Experimental Protocols

Protocol A: Standard Fischer Indole Synthesis (TsOH-Catalyzed)

This protocol utilizes a mild Brønsted acid under kinetic control to synthesize indoles from arylhydrazines and ketones.

  • Preparation: In an oven-dried round-bottom flask, dissolve the arylhydrazine (1.0 equiv) and ketone (1.05 equiv) in anhydrous toluene (0.2 M).

  • Catalyst Addition: Add p-Toluenesulfonic acid monohydrate (TsOH·H2O) (0.2 equiv).

  • Reflux & Water Removal: Attach a Dean-Stark trap and reflux the mixture at 110 °C for 4–6 hours.

  • Self-Validation Checkpoint 1 (In-Process): The reaction mixture will transition from pale yellow to dark brown. Monitor via TLC (Hexanes/EtOAc 4:1). The hydrazone intermediate ( Rf​ ~0.6) should disappear, replaced by a strongly UV-active indole spot ( Rf​ ~0.3).

  • Self-Validation Checkpoint 2 (Mass Spec): Pull a 10 µL aliquot, dilute in MeCN, and run LC-MS. You must observe the [M+H]+ corresponding to the exact mass of the coupled product minus 17 Da (loss of NH3​ during the final aminal collapse).

  • Workup: Cool to room temperature, wash with saturated aqueous NaHCO3​ (to quench TsOH), extract with EtOAc, dry over Na2​SO4​ , and concentrate in vacuo.

Protocol B: Enantioselective Pictet-Spengler Cyclization (CPA-Catalyzed)

This protocol is designed for the asymmetric synthesis of tetrahydro-β-carbolines.

  • Preparation: In a flame-dried vial under argon, dissolve the tryptamine derivative (1.0 equiv) and aldehyde (1.1 equiv) in anhydrous dichloromethane (DCM) (0.1 M). Add 3Å molecular sieves to absorb water.

  • Imine Formation: Stir at room temperature for 2 hours.

  • Self-Validation Checkpoint 1 (Imine Formation): Take an NMR aliquot. The aldehyde proton signal (~9.5-10.0 ppm) must disappear, replaced by an imine proton signal (~8.0-8.5 ppm). Do not proceed to step 4 until imine formation is >95% complete.

  • Catalyst Addition: Cool the reaction to -20 °C. Add the Chiral Phosphoric Acid (TRIP-PA or similar BINOL-derived CPA) (0.05 equiv).

  • Cyclization: Stir at -20 °C for 24–48 hours.

  • Self-Validation Checkpoint 2 (Chiral Analysis): Quench with triethylamine (0.1 equiv) to neutralize the CPA. Run an aliquot on a Chiral HPLC column (e.g., Chiralpak AD-H). You should observe two peaks for the enantiomers; optimize temperature if the Enantiomeric Excess (ee) is below 90%.

References

  • Fischer indole synthesis - Wikipedia Source: Wikipedia URL:[Link]

  • Indole synthesis: a review and proposed classification Source: PMC - National Institutes of Health (NIH) URL:[Link]

  • Pictet–Spengler reaction - Wikipedia Source: Wikipedia URL:[Link]

  • A Halogen-Atom Transfer (XAT)-Based Approach to Indole Synthesis Using Aryl Diazonium Salts and Alkyl Iodides Source: PMC - National Institutes of Health (NIH) URL:[Link]

Sources

Technical Support Center: Synthesis of 3-Aminoindole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 3-aminoindole derivatives. This guide is designed for researchers, scientists, and drug development professionals who are actively working with these versatile but often challenging scaffolds. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the complexities of their synthesis. 3-Aminoindoles are crucial building blocks in medicinal chemistry, recognized for their wide range of biological activities, including as kinase inhibitors for various therapeutic areas.[1][2]

I. Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis of 3-aminoindole derivatives, providing causal explanations and actionable solutions.

Problem 1: Low or No Yield of the Desired 3-Aminoindole

Q: I'm performing a classical indole synthesis (e.g., Fischer, Bischler-Möhlau) to obtain a 3-aminoindole derivative, but the yield is consistently low or the reaction fails entirely. What are the likely causes and how can I improve the outcome?

A: Low yields in the synthesis of 3-aminoindoles are a frequent challenge, often stemming from the electronic properties of the precursors, harsh reaction conditions, or inherent instability of the product.[3][4]

Causality and Solutions:

  • Substituent Effects in Fischer Indole Synthesis: The Fischer indole synthesis is a cornerstone of indole chemistry, involving the acid-catalyzed reaction of an arylhydrazine with an aldehyde or ketone.[3] However, it is notoriously challenging for the direct synthesis of 3-aminoindoles.[1][5] Electron-donating groups on the carbonyl component, which would be necessary to form a 3-aminoindole, can over-stabilize a key intermediate, leading to a competing side reaction of N-N bond cleavage rather than the desired cyclization.[1][3]

    • Recommendation: It is generally advised to avoid the direct Fischer indole synthesis for preparing 3-aminoindoles. Instead, consider a route where the amino group is introduced at a later stage, for example, by reduction of a 3-nitroindole.[6]

  • Harsh Reaction Conditions: Many classical indole syntheses, such as the Bischler-Möhlau method, require harsh conditions that can lead to decomposition of starting materials or the product.[4][7]

    • Recommendation: Explore modern, milder synthetic methods. For instance, copper-catalyzed three-component coupling reactions can provide access to 3-aminoindoles under significantly gentler conditions.[8][9] Alternatively, microwave-assisted synthesis has been shown to improve yields and reduce reaction times for some classical methods.[7]

  • Starting Material Purity: Impurities in your starting materials, such as the arylhydrazine or carbonyl compound, can lead to unwanted side reactions and lower your yield.[3]

    • Recommendation: Ensure the purity of all reactants and solvents before starting the reaction. Recrystallization or column chromatography of starting materials may be necessary.

  • Optimization of Reaction Parameters: Temperature, reaction time, and catalyst choice are critical variables.[3][10]

    • Recommendation: Systematically screen different acid catalysts (both Brønsted and Lewis acids), temperatures, and reaction times to find the optimal conditions for your specific substrate.[10]

Problem 2: Product Instability and Decomposition

Q: My 3-aminoindole derivative seems to be unstable. I observe discoloration and the formation of impurities upon isolation, purification, or storage. What is causing this, and how can I handle the product to maintain its integrity?

A: Unprotected 3-aminoindoles are notoriously unstable compounds.[6][11] Their electron-rich nature makes them highly susceptible to oxidation, particularly in the presence of air and light.[6][11][12]

Causality and Solutions:

  • Oxidative Dimerization: The primary degradation pathway for many 3-aminoindoles is oxidative dimerization.[6][11][12] This occurs because the electron-rich indole ring is easily oxidized.

    • Recommendation:

      • Inert Atmosphere: Handle the compound under an inert atmosphere (e.g., nitrogen or argon) whenever possible, especially during purification and storage.[13]

      • Protection from Light: Store the compound in amber vials or wrapped in aluminum foil to protect it from light.[6]

      • In Situ Use: If possible, use the freshly prepared 3-aminoindole derivative immediately in the next reaction step without isolation.[6]

  • Amine Protection: Protecting the 3-amino group can significantly enhance the stability of the molecule, allowing for easier handling and purification.[14]

    • Recommendation: Introduce a suitable protecting group, such as Boc (tert-butyloxycarbonyl), Cbz (benzyloxycarbonyl), or Fmoc (9-fluorenylmethyloxycarbonyl), immediately after the synthesis of the 3-aminoindole.[14] The choice of protecting group will depend on the planned subsequent reaction steps and the required deprotection conditions.[14]

  • Salt Formation: Converting the basic 3-aminoindole to a salt, such as a hydrochloride salt, can improve its stability and handling characteristics.[12]

    • Recommendation: After synthesis and work-up, dissolve the crude product in a suitable solvent and treat it with an acid (e.g., HCl in dioxane) to precipitate the corresponding salt.

Problem 3: Challenges in Purification

Q: I'm struggling to purify my 3-aminoindole derivative by column chromatography. The compound seems to streak on the column or decompose. What are the best practices for purifying these compounds?

A: The purification of 3-aminoindoles by column chromatography can indeed be challenging due to their instability on silica gel.[6]

Causality and Solutions:

  • Decomposition on Silica Gel: The acidic nature of standard silica gel can promote the decomposition of sensitive 3-aminoindoles.

    • Recommendation:

      • Deactivated Silica: Use deactivated (neutral) silica gel or alumina for column chromatography. You can prepare deactivated silica by adding a small percentage of a base, like triethylamine (e.g., 1% v/v), to the eluent system.

      • Rapid Purification: Perform the chromatography as quickly as possible to minimize the contact time between the compound and the stationary phase.[11]

      • Alternative Purification Methods: Consider other purification techniques such as recrystallization or precipitation (e.g., as a salt) if column chromatography proves to be too harsh.

  • Air Oxidation during Purification: Exposure to air during the lengthy process of column chromatography can lead to oxidation.

    • Recommendation: While challenging, try to maintain an inert atmosphere over the column if possible. Using degassed solvents can also be beneficial.

Problem 4: Unexpected Side Reactions

Q: I'm observing the formation of significant byproducts in my reaction. What are the common side reactions in 3-aminoindole synthesis, and how can I minimize them?

A: Side reactions are common in many indole syntheses and can significantly impact the yield and purity of the desired product.

Causality and Solutions:

  • Aldol Condensation: In reactions like the Fischer indole synthesis, if the aldehyde or ketone starting material has α-hydrogens, it can undergo self-condensation under the acidic reaction conditions.[3]

    • Recommendation: Optimize the reaction conditions, such as temperature and catalyst concentration, to favor the desired indole formation over the competing aldol reaction. A stepwise procedure, where the hydrazone is pre-formed and purified before the cyclization step, can also help.

  • N-N Bond Cleavage: As mentioned earlier, this is a significant side reaction in the Fischer indole synthesis when attempting to synthesize 3-aminoindoles directly.[1][3]

    • Recommendation: Choose an alternative synthetic strategy that avoids this problematic step, such as the reduction of a 3-nitroindole.

  • Regioselectivity Issues: In syntheses like the Nenitzescu indole synthesis, which involves the reaction of a benzoquinone with a β-aminocrotonic ester, the regioselectivity of the final product can be unpredictable.[4]

    • Recommendation: Carefully consider the substitution pattern of your starting materials, as this can influence the regiochemical outcome. Milder reaction conditions and specific catalysts can sometimes improve selectivity.

II. Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding the synthesis of 3-aminoindole derivatives.

Q1: What are the most reliable and versatile methods for synthesizing 3-aminoindoles?

A1: While classical methods have their place, modern catalytic approaches often offer better yields, milder conditions, and broader substrate scope.

  • Reduction of 3-Nitroindoles: This is a very common and reliable two-step approach. First, the indole is nitrated at the 3-position, followed by reduction of the nitro group to an amine.[6] Common reducing agents include catalytic hydrogenation (e.g., Pd/C, H₂), sodium dithionite, and stannous chloride.[6]

  • Copper-Catalyzed Multicomponent Reactions: These methods allow for the efficient assembly of 3-aminoindoles from readily available starting materials, often in a one-pot procedure.[8][9]

  • Iron-Catalyzed Dehydrogenative Cross-Coupling: This is a greener approach that couples indoles with benzylamines to form 3-aminoindole derivatives.[15]

Q2: How do I choose the right synthetic route for my target 3-aminoindole derivative?

A2: The choice of synthetic route depends on several factors:

  • Desired Substitution Pattern: Some methods are better suited for specific substitution patterns. For example, the Nenitzescu synthesis is used for 5-hydroxyindoles.[16][17][18]

  • Availability of Starting Materials: Consider the commercial availability and cost of the required precursors.

  • Functional Group Compatibility: Ensure that the reaction conditions of the chosen method are compatible with other functional groups present in your molecule. If not, the use of protecting groups may be necessary.[3]

  • Scale of the Reaction: Some methods are more amenable to large-scale synthesis than others.

Below is a decision-making workflow to help guide your choice:

G start Define Target 3-Aminoindole Structure is_amino_unprotected Is the final product an unprotected 3-aminoindole? start->is_amino_unprotected reduction_route Consider Reduction of 3-Nitroindole is_amino_unprotected->reduction_route Yes protecting_group Incorporate Protecting Group Strategy is_amino_unprotected->protecting_group No (Amide, etc.) direct_amination Explore Direct C-H Amination or Multicomponent Reactions reduction_route->direct_amination Or classical_route Can a classical synthesis (e.g., Bischler-Möhlau) be adapted? protecting_group->classical_route modern_catalytic Favor Modern Catalytic Methods (e.g., Cu, Fe-catalyzed) classical_route->modern_catalytic No optimize_classical Optimize Classical Route (e.g., microwave, milder catalysts) classical_route->optimize_classical Yes

Caption: Decision workflow for selecting a synthetic route.

Q3: What are the key analytical techniques for characterizing 3-aminoindoles?

A3: A combination of spectroscopic methods is essential for the unambiguous characterization of 3-aminoindole derivatives.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for determining the structure of the molecule. In ¹H NMR, look for the characteristic signals of the indole ring protons and the protons of the amino group. The NH protons can sometimes be broad signals.[19]

  • Mass Spectrometry (MS): This technique provides the molecular weight of the compound, confirming its elemental composition. Electrospray ionization (ESI) is a common method for these molecules.[19]

  • Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying key functional groups. Look for N-H stretching vibrations for the indole and amino groups, typically in the range of 3200-3500 cm⁻¹.[19]

Q4: Are there any specific safety precautions I should take when working with 3-aminoindole synthesis?

A4: Yes, several safety measures are important.

  • Handling of Reagents: Many reagents used in indole synthesis are toxic or corrosive. For example, arylhydrazines can be toxic and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

  • Azide-Containing Reagents: Some synthetic routes, like the Hemetsberger synthesis, use azido compounds.[20][21][22][23] These can be explosive and should be handled with extreme care, avoiding heat, shock, and friction.

  • Air-Sensitive Compounds: As discussed, many 3-aminoindoles are air-sensitive.[6][11] Proper techniques for handling air-sensitive compounds, such as using Schlenk lines or glove boxes, are recommended.[13]

  • General Lab Safety: Always follow standard laboratory safety practices, including wearing safety glasses, lab coats, and gloves.

III. Experimental Protocols

Protocol 1: Synthesis of 3-Aminoindole via Reduction of 3-Nitroindole

This two-step protocol is a reliable method for preparing unprotected 3-aminoindoles.

Step A: Nitration of Indole

This protocol should be performed in a well-ventilated fume hood with appropriate PPE.

  • Cool a solution of indole in a suitable solvent (e.g., acetic anhydride) to 0 °C in an ice bath.

  • Slowly add a nitrating agent (e.g., a solution of nitric acid in acetic anhydride) dropwise while maintaining the temperature below 5 °C.

  • Stir the reaction mixture at low temperature for the recommended time, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench the reaction by pouring it over ice water.

  • Collect the precipitated 3-nitroindole by filtration, wash with cold water, and dry under vacuum.

Step B: Reduction of 3-Nitroindole to 3-Aminoindole

This protocol uses catalytic hydrogenation and should be conducted with appropriate safety measures for handling hydrogen gas.

  • In a hydrogenation flask, dissolve the 3-nitroindole (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.[6]

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C) (e.g., 10 mol%).[6]

  • Seal the flask and purge the system with hydrogen gas.[6]

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature.[6]

  • Monitor the reaction by TLC until the starting material is consumed (typically 1-4 hours).[6]

  • Once complete, carefully vent the hydrogen and purge the system with an inert gas like nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with the solvent.[6]

  • The filtrate contains the 3-aminoindole. Due to its instability, it is highly recommended to use this solution directly for the next synthetic step.[6] If isolation is necessary, the solvent should be removed under reduced pressure at a low temperature, and the resulting solid must be stored under an inert atmosphere and protected from light.[6]

G cluster_0 Step A: Nitration cluster_1 Step B: Reduction A1 Dissolve Indole in Acetic Anhydride A2 Cool to 0°C A1->A2 A3 Add Nitrating Agent (e.g., HNO₃/Ac₂O) A2->A3 A4 Monitor by TLC A3->A4 A5 Quench with Ice Water A4->A5 A6 Filter and Dry 3-Nitroindole A5->A6 B1 Dissolve 3-Nitroindole in EtOH A6->B1 Proceed to Reduction B2 Add 10% Pd/C Catalyst B1->B2 B3 Purge with H₂ Gas B2->B3 B4 Stir under H₂ Atmosphere B3->B4 B5 Monitor by TLC B4->B5 B6 Filter through Celite® B5->B6 B7 Use 3-Aminoindole Solution Directly B6->B7

Caption: Workflow for the synthesis of 3-aminoindole.

Protocol 2: Boc-Protection of a 3-Aminoindole Derivative

This protocol is essential for stabilizing the 3-aminoindole for further synthetic manipulations.[14]

  • Dissolve the crude or purified 3-aminoindole (1.0 eq) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).[14]

  • Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1–1.5 eq).[14]

  • Add a base such as triethylamine (TEA) (1.2–2.0 eq) or a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 eq).[14]

  • Stir the reaction mixture at room temperature for 2–12 hours, monitoring the progress by TLC.[14]

  • Upon completion, concentrate the reaction mixture under reduced pressure.[14]

  • Purify the residue by column chromatography on silica gel to obtain the N-Boc-3-aminoindole.[14]

IV. Data Summary

Table 1: Comparison of Common Reduction Methods for 3-Nitroindole
MethodReagents & ConditionsTypical YieldsAdvantagesDisadvantages
Catalytic Hydrogenation H₂ (1 atm or higher), 10% Pd/C, EtOH or EtOAc, RT>90%Clean reaction, high yield, mild conditions.Requires specialized hydrogenation equipment; catalyst can be pyrophoric.
Sodium Dithionite Na₂S₂O₄, NaOH(aq), EtOH/H₂O, 50 °C70-85%Inexpensive, does not require special equipment.Requires aqueous workup; potential for sulfur-containing impurities.
Stannous Chloride SnCl₂·2H₂O, EtOH or HCl, reflux75-90%Effective and widely used.Requires removal of tin salts during workup, which can be tedious.

Data compiled from information presented in reference[6].

V. References

  • ResearchGate. (n.d.). Simplified catalytic cycle for the synthesis of 3‐aminoindole and ‐pyrroles. Retrieved from [Link]

  • Gevorgyan, V., et al. (2010). Efficient and General Synthesis of 3-Aminoindolines and 3-Aminoindoles via Copper-Catalyzed Three Component Coupling Reaction. Organic Letters, 12(10), 2342-2345. Available from: [Link]

  • Wikipedia. (n.d.). Bischler–Möhlau indole synthesis. Retrieved from [Link]

  • Aksenov, A. V., et al. (2023). A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene. Molecules, 28(9), 3657. Available from: [Link]

  • Taber, D. F., & Tirunahari, P. K. (2011). Indole synthesis: a review and proposed classification. Tetrahedron, 67(38), 7195-7210. Available from: [Link]

  • Royal Society of Chemistry. (2020). An iron(iii)-catalyzed dehydrogenative cross-coupling reaction of indoles with benzylamines to prepare 3-aminoindole derivatives. Green Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Nenitzescu indole synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nenitzescu Indole Synthesis. Retrieved from [Link]

  • chemeurope.com. (n.d.). Hemetsberger indole synthesis. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. RSC Advances. Retrieved from [Link]

  • SynArchive. (n.d.). Hemetsberger-Knittel Indole Synthesis. Retrieved from [Link]

  • Douglas, C. J., & Overman, L. E. (2004). Why Do Some Fischer Indolizations Fail?. Journal of the American Chemical Society, 126(23), 7282-7289. Available from: [Link]

  • ResearchGate. (n.d.). Recent advances in the Nenitzescu indole synthesis (1990–2019). Retrieved from [Link]

  • Royal Society of Chemistry. (2006). Indoles via Knoevenagel–Hemetsberger reaction sequence. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. Retrieved from [Link]

  • Wikipedia. (n.d.). Hemetsberger indole synthesis. Retrieved from [Link]

  • SynArchive. (n.d.). Nenitzescu Indole Synthesis. Retrieved from [Link]

  • YouTube. (2022, October 12). Bischler-Möhlau Indole Synthesis Mechanism | Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (2023, April 19). (PDF) A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene. Retrieved from [Link]

  • Journal of the American Chemical Society. (2011, March 28). Why Do Some Fischer Indolizations Fail?. Retrieved from [Link]

  • RWTH Publications. (n.d.). Atroposelective Nenitzescu Indole Synthesis. Retrieved from [Link]

  • chemeurope.com. (n.d.). Bischler-Möhlau indole synthesis. Retrieved from [Link]

  • SciSpace. (n.d.). Bischler–Möhlau indole synthesis | 5 Publications | 202 Citations | Top Authors. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Bischler-Mohlau indole synthesis. Retrieved from [Link]

  • Reddit. (2021, December 9). Problems with Fischer indole synthesis : r/Chempros. Retrieved from [Link]

  • MDPI. (2022, May 20). Spectroscopic Characterization of 3-Aminoisoxazole, a Prebiotic Precursor of Ribonucleotides. Retrieved from [Link]

  • Mettler Toledo. (2020, September 10). Improvements for air sensitive reactions by using a new developed inertizing manifold. Retrieved from [Link]

  • ACS Publications. (2014, October 24). C7-Derivatization of C3-Alkylindoles Including Tryptophans and Tryptamines. Retrieved from [Link]

  • ResearchGate. (n.d.). Convenient Synthesis of Masked Aminoindoles by Indium-Mediated One-Pot Reductive Acylation of 3- and 2-Nitroindoles | Request PDF. Retrieved from [Link]

  • PubMed. (2010, April 19). Efficient and General Synthesis of 3-Aminoindolines and 3-Aminoindoles via Copper-Catalyzed Three Component Coupling Reaction. Retrieved from [Link]

  • Dovepress. (n.d.). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). Biologically active 3-aminoindole derivatives. Retrieved from [Link]

Sources

Improving solubility of indole derivatives for biological assays

Author: BenchChem Technical Support Team. Date: March 2026

Indole derivatives are one of the most privileged and ubiquitous scaffolds in modern drug discovery, forming the core of countless approved therapeutics and screening hits[1]. However, their planar, highly lipophilic nature makes them notoriously prone to π-π stacking and hydrophobic collapse in aqueous environments[1]. In biological assays, this manifests as poor solubility, erratic concentration-response curves, and the insidious formation of colloidal aggregates[2].

This guide is designed to help you diagnose, troubleshoot, and resolve indole solubility issues, ensuring that your biological assay data reflects true pharmacology rather than physicochemical artifacts.

Part 1: Diagnostic Workflow for Indole Assay Interference

Before altering your compound or assay buffer, you must determine whether your indole derivative is suffering from a true solubility limit (precipitation) or if it has crossed its Critical Aggregation Concentration (CAC) to form target-sequestering colloids[2].

IndoleTroubleshooting Start Indole Hit in Bioassay Issue Flat SAR or Visible Precipitation? Start->Issue Detergent Add 0.01% Triton X-100 / Tween-80 Issue->Detergent Yes TrueHit True Hit (Solubility Limited) Issue->TrueHit No ActivityCheck Does Activity Drop Significantly? Detergent->ActivityCheck Aggregator Colloidal Aggregator (False Positive) ActivityCheck->Aggregator Yes ActivityCheck->TrueHit No Rescue Rescue Strategy: HP-β-CD or Formulation TrueHit->Rescue

Diagnostic decision tree for identifying and rescuing indole-based assay artifacts.

Part 2: Troubleshooting Guides & FAQs

Q1: My novel indole hit shows a flat Structure-Activity Relationship (SAR) and inhibits multiple unrelated enzyme targets. Is this a pan-assay interference compound (PAINS)? A: Not necessarily a structural PAINS, but it is highly likely acting as a colloidal aggregator . As pioneered by the Shoichet Laboratory, many lipophilic small molecules (including indoles) undergo a phase transition in aqueous buffer, forming sub-micron colloidal particles[3]. These colloids non-specifically adsorb and partially denature proteins on their surface, leading to false-positive inhibition[2][4].

  • The Fix: Spike your assay buffer with a non-ionic detergent like 0.01% Triton X-100 or Tween-80[4]. Detergents raise the CAC and disrupt the colloids. If your compound's activity disappears in the presence of detergent, it was an aggregation-based false positive[5].

Q2: I observe precipitation when I spike my 10 mM DMSO stock of an indole derivative into the aqueous assay buffer. How do I prevent this? A: You have exceeded the compound's kinetic solubility limit. Kinetic solubility refers to the maximum concentration a compound can maintain in an aqueous system after being pre-dissolved in an organic solvent (like DMSO) before precipitation occurs[6]. Indoles often crash out rapidly because the DMSO diffuses into the bulk water faster than the hydrophobic indole can solvate.

  • The Fix: Do not spike high-concentration DMSO stocks directly into 100% aqueous media. Instead, perform an intermediate dilution cascade. Dilute the 10 mM stock into a 50/50 DMSO/Water intermediate, or use a co-solvent like PEG-400 or Pluronic F-68 before the final dilution into the assay buffer. Keep final DMSO concentrations 1% to avoid solvent-induced cellular toxicity[6].

Q3: My cell-based assay cannot tolerate detergents or high DMSO, but my indole derivative is completely insoluble. What are my options? A: Use Cyclodextrins (CDs) . Cyclodextrins, particularly Hydroxypropyl- β -cyclodextrin (HP- β -CD), act as molecular "Trojan horses"[7]. They feature a hydrophilic exterior that ensures aqueous solubility and a hydrophobic internal cavity that encapsulates the lipophilic indole core[8].

  • The Fix: Pre-incubate your indole derivative with 5-20% (w/v) HP- β -CD. This forms a reversible inclusion complex that keeps the indole in solution without lysing cell membranes (which detergents often do)[9]. Because the binding is an equilibrium process, the free drug will still partition to the biological target.

Q4: For my lead optimization cascade, should I be measuring kinetic or thermodynamic solubility? A: It depends on the stage of your pipeline.

  • Early Discovery (HTS/Hit-to-Lead): Measure Kinetic Solubility [10]. You are dosing from DMSO stocks, and you need to know if the compound will precipitate in the assay well during the 2-to-24-hour incubation period[6][11].

  • Late Lead Optimization/Preclinical: Measure Thermodynamic Solubility [10]. This involves adding solid crystalline compound directly to simulated biological fluids (e.g., SGF, SIF) and allowing it to reach equilibrium over 24-72 hours[12]. This is critical for predicting oral bioavailability and formulation success[12][13].

Part 3: Quantitative Solubilization Strategies

When formulating assay media for indole derivatives, selecting the right solubilizing agent is a balance between solubility enhancement and assay compatibility.

Solubilizing AgentMechanism of ActionTypical Working ConcentrationBest Use CaseLimitations / Caveats
DMSO Organic co-solvent; disrupts water hydrogen bonding.0.1% – 1.0% (v/v)Standard HTS library storage and initial spike-in[6].>1% causes cytotoxicity and enzyme denaturation.
Triton X-100 Non-ionic surfactant; forms micelles, disrupts colloids[4].0.005% – 0.05% (v/v)Biochemical and enzymatic assays to rule out aggregation[5][14].Lyses cells; incompatible with cell-based or phenotypic assays.
HP- β -Cyclodextrin Inclusion complexation; encapsulates hydrophobic core[8][9].2.0% – 20% (w/v)Cell-based assays; in vivo dosing vehicles[9].High concentrations can extract cholesterol from cell membranes.
Pluronic F-68 Block copolymer; steric stabilization of micro-suspensions.0.01% – 0.1% (w/v)Automated liquid handling; preventing compound adsorption to plastic.Less effective at true molecular solubilization than CDs.

Part 4: Standardized Protocol: Kinetic Solubility & Aggregation Assessment

To ensure scientific integrity, every indole hit must be validated through a self-correcting protocol that measures both its true kinetic solubility and its propensity to form colloidal aggregates.

Materials Required:

  • 10 mM compound stock in 100% DMSO.

  • PBS (pH 7.4) or assay-specific buffer.

  • 0.01% Triton X-100 (prepared in PBS).

  • Dynamic Light Scattering (DLS) instrument.

  • LC-MS/MS or UV-Vis spectrophotometer.

Step-by-Step Methodology:

  • Preparation of Dilution Series: Prepare a 10-point serial dilution of the indole derivative in 100% DMSO (ranging from 10 mM down to 10 μ M).

  • Aqueous Spike-In: Transfer 2 μ L of each DMSO dilution into 198 μ L of PBS (final DMSO = 1.0%). Repeat this in a parallel plate using PBS containing 0.01% Triton X-100.

  • Equilibration: Seal the plates and incubate at room temperature for 2 hours on a plate shaker (300 rpm) to simulate standard assay conditions[6].

  • Colloid Detection (DLS): Before filtering, read the plates using a high-throughput DLS plate reader.

    • Causality Check: If particles >10 nm are detected in the PBS plate but absent in the Triton X-100 plate, the compound is a colloidal aggregator[5][14].

  • Phase Separation: Transfer the remaining volume to a 0.45 μ m PVDF filter plate. Centrifuge at 3,000 x g for 10 minutes to remove precipitated solid[10].

  • Quantification: Dilute the filtrate 1:10 in acetonitrile to ensure the dissolved compound remains in solution. Quantify the concentration of the indole using LC-MS/MS against a standard curve generated in 100% organic solvent[12].

  • Data Interpretation: The concentration at which the LC-MS/MS quantification deviates from the theoretical spiked concentration is defined as the kinetic solubility limit.

References

  • Aggregation alert - Practical Fragments. J. Med. Chem. / Practical Fragments.
  • Kinetic & Thermodynamic Solubility Testing. WuXi AppTec.
  • Aggregating Behavior of Phenolic Compounds — A Source of False Bioassay Results? MDPI.
  • Identifying Promiscuous Inhibitors in Drug Discovery at the UCSF Shoichet Laboratory. SelectScience.
  • ADME Solubility Assay. BioDuro-Sundia.
  • Colloidal aggregation: from screening nuisance to formulation nuance. Nano Today / eScholarship.
  • Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond. MDPI.
  • Aqueous Solubility Assay. Enamine.
  • The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure. MDPI.
  • Exploratory Analysis of Kinetic Solubility Measurements of a Small Molecule Library. NIH PMC.
  • Cyclodextrins and Amino Acids Enhance Solubility and Tolerability. NIH PMC.
  • Design of a Modified Kinetic Solubility Determination Method. Asian J. Chem.
  • Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin. MDPI.
  • An Aggregation Advisor for Ligand Discovery. NIH PMC.

Sources

Stability issues of 3-Morpholin-4-yl-1H-indole under storage

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 3-Morpholin-4-yl-1H-indole

A Guide to Understanding and Ensuring Stability

Welcome to the technical support center for 3-Morpholin-4-yl-1H-indole. This guide is designed for researchers, scientists, and drug development professionals to address potential stability issues encountered during the storage and handling of this compound. As a Senior Application Scientist, my goal is to provide you with not only troubleshooting steps but also the underlying scientific principles to ensure the integrity of your experiments.

While specific stability studies on 3-Morpholin-4-yl-1H-indole are not extensively published, we can infer its stability profile by examining its core components: the indole ring and the morpholine moiety. The indole ring, an electron-rich aromatic system, is known to be susceptible to oxidation, while the morpholine group is generally stable.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of 3-Morpholin-4-yl-1H-indole?

The degradation of 3-Morpholin-4-yl-1H-indole is most likely initiated by the oxidation of the indole ring.[1] The C3 position of the indole nucleus is particularly electron-rich and reactive towards electrophiles and oxidation.[1][2] Key environmental factors that can accelerate degradation include:

  • Oxygen: The presence of atmospheric oxygen can lead to oxidative degradation.

  • Light: Exposure to UV or visible light can provide the energy to initiate photo-oxidation or other degradative reactions.[3]

  • Elevated Temperatures: Heat can increase the rate of chemical reactions, including degradation pathways.[3]

  • Extreme pH: Although the morpholine group provides some basicity, strong acidic or basic conditions can catalyze the degradation of the indole ring.[2][3]

Q2: How should I properly store my samples of 3-Morpholin-4-yl-1H-indole to ensure long-term stability?

To minimize degradation, proper storage is critical. The following conditions are recommended based on best practices for storing indole derivatives:[3]

ParameterRecommended ConditionRationale
Temperature -20°C or lowerReduces the rate of chemical degradation.
Atmosphere Under an inert gas (e.g., Argon or Nitrogen)Prevents oxidation by displacing atmospheric oxygen.
Light In an amber vial or protected from lightPrevents light-catalyzed degradation reactions.
Moisture In a tightly sealed container with a desiccantMinimizes hydrolysis and other moisture-related degradation.

Q3: What are the visible signs of degradation in my solid sample?

You should regularly inspect your sample for any physical changes. Common indicators of degradation include:

  • Color Change: Pure 3-Morpholin-4-yl-1H-indole is typically a crystalline solid. A change in color, such as yellowing or darkening, can indicate the formation of degradation products.

  • Change in Texture: The appearance of a gummy or oily substance in the solid could suggest degradation or the absorption of moisture.

Q4: I've observed a new, unexpected peak in the HPLC analysis of my sample. Could this be a degradation product?

Yes, the appearance of new peaks in your HPLC chromatogram is a strong indicator of degradation. The indole ring can undergo oxidation to form various products, such as oxindole and isatin, which would likely have different retention times than the parent compound.[4][5]

Troubleshooting Guide

This section provides a systematic approach to identifying and resolving stability issues with 3-Morpholin-4-yl-1H-indole.

Issue 1: Visual Changes in the Solid Compound
  • Observation: The solid sample has changed color (e.g., from white/off-white to yellow/brown) or has become clumpy or oily.

  • Potential Cause: This is likely due to oxidation and/or moisture absorption.

  • Troubleshooting Steps:

    • Assess the Extent of Degradation: Perform an analytical check (e.g., HPLC, LC-MS) to determine the purity of the sample.

    • Improve Storage Conditions: If the sample is still usable, immediately transfer it to a new, clean, and dry amber vial. Purge the vial with an inert gas (argon or nitrogen) before sealing. Store at -20°C or below.

    • Future Prevention: For all subsequent handling, use a glove box or glove bag to minimize exposure to air and moisture.

Issue 2: Inconsistent or Unexpected Experimental Results
  • Observation: You are observing a loss of potency, altered biological activity, or other inconsistencies in your experimental data.

  • Potential Cause: The compound may have degraded, leading to a lower concentration of the active molecule and the presence of potentially interfering degradation products.

  • Troubleshooting Workflow:

G A Inconsistent Experimental Results B Prepare a Fresh Stock Solution from a Reputable Source A->B C Analyze Stock Solution by HPLC B->C D Single, Sharp Peak at Expected Retention Time? C->D E Proceed with Experiment Using Fresh Stock D->E Yes F Multiple Peaks or Shifted Retention Time D->F No G Investigate Degradation of Old Stock F->G H Review Storage and Handling Procedures G->H I Implement Corrective Actions (e.g., Aliquoting, Inert Atmosphere) H->I G cluster_0 Potential Oxidative Degradation of 3-Morpholin-4-yl-1H-indole A 3-Morpholin-4-yl-1H-indole B [O] A->B Oxidation C Hydroxylated Intermediates B->C D Oxindole/Isatin Derivatives C->D Further Oxidation

Sources

Validation & Comparative

Comprehensive Comparison Guide: 3-Morpholin-4-yl-1H-indole vs. Established Kv1.5 Channel Blockers

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Therapeutic Rationale

The ultra-rapid delayed rectifier potassium current ( IKur​ ), mediated by the voltage-gated potassium channel Kv1.5, is a primary driver of the human atrial action potential[1]. Because Kv1.5 expression is highly localized to atrial myocytes and virtually absent in ventricular tissue, it represents a holy grail for treating atrial fibrillation (AF) without inducing life-threatening ventricular proarrhythmias[2].

While legacy multichannel blockers exist, recent rational drug design has identified the 3-Morpholin-4-yl-1H-indole scaffold as a highly promising, tunable class of Kv1.5 inhibitors[3]. This guide objectively compares the performance, selectivity, and experimental validation of 3-Morpholin-4-yl-1H-indole derivatives against established Kv1.5 blockers like Vernakalant, AVE0118, and XEN-D0101.

Comparative Efficacy and Selectivity Profiling

To evaluate the clinical and experimental utility of a Kv1.5 blocker, researchers must weigh its target affinity ( IC50​ ) against its off-target liabilities (e.g., IKr​ , Ito​ , INa​ ). The table below synthesizes the quantitative data across the primary alternatives:

Compound / ScaffoldPrimary Target IC50​ (Kv1.5)Selectivity & Off-Target ProfileClinical / Research Status
3-Morpholin-4-yl-1H-indole Kv1.50.50 μM – 7.9 μMHigh : Minimal hERG/Nav1.5 block; exhibits secondary vasodilation properties[3].Preclinical Lead Scaffold
Vernakalant Multi-channel~15.0 μMLow : Blocks IKur​ , IKr​ , Ito​ , and INa​ [4].Approved (EU) for AF
AVE0118 Kv1.5 / Multi5.6 μM – 6.9 μMLow : Significant blockade of Ito​ and IK,ACh​ [2][4].Preclinical / Tool Compound
XEN-D0101 Kv1.50.24 μM (241 nM)High : >500-fold selectivity over hERG and Nav1.5[4][5].Phase II Clinical Trials

Mechanistic Pathway of Kv1.5 Inhibition

G AF Atrial Fibrillation (AF) Kv15 Kv1.5 Channel (IKur) AF->Kv15 Target Identification APD Prolonged Atrial APD Kv15->APD Decreases K+ Efflux Blocker 3-Morpholin-4-yl-1H-indole Blocker->Kv15 Inhibits Pore ERP Increased ERP APD->ERP Refractory Period Extension SR Restoration of Sinus Rhythm ERP->SR Anti-arrhythmic Effect

Fig 1. Pharmacological pathway of Kv1.5 blockade by 3-Morpholin-4-yl-1H-indole.

Expert Insight on Causality: Molecular dynamics simulations reveal that effective Kv1.5 blockers must navigate the central pore cavity. Compounds bind within the hydrophobic pocket formed by residues such as Ile508 and Val512[6]. The 3-morpholine ring of our focal scaffold provides a flexible, hydrophilic interaction vector, while the indole core anchors the molecule via π−π stacking within the channel pore[3]. This specific binding conformation dehydrates the permeating K+ ions, creating an insurmountable energy barrier for potassium efflux and effectively prolonging the atrial effective refractory period (ERP)[3][6].

Experimental Workflows: A Self-Validating System

To objectively validate the efficacy of 3-Morpholin-4-yl-1H-indole derivatives against non-selective agents like AVE0118, a rigorous patch-clamp protocol is required. The following methodology is designed as a self-validating system to isolate IKur​ .

G Cell HEK293/CHO Cells (hKv1.5 Expressing) Patch Whole-Cell Patch Clamp (Holding: -80 mV) Cell->Patch Perfusion Compound Perfusion (Escalating Doses) Patch->Perfusion Pulse Depolarizing Pulses (to +40 mV) Perfusion->Pulse Analysis IC50 Calculation & Tail Current Analysis Pulse->Analysis

Fig 2. Standardized whole-cell patch-clamp workflow for evaluating Kv1.5 inhibitors.

Step-by-Step Methodology & Causality
  • Cell System Selection :

    • Protocol : Utilize HEK293 or CHO cell lines stably transfected with the human KCNA5 gene[7].

    • Causality : Native atrial myocytes possess overlapping K+ currents (such as Ito​ and IK,ACh​ ) that confound IKur​ isolation[5]. Recombinant systems provide a clean electrophysiological background, ensuring that any observed current reduction is exclusively due to Kv1.5 blockade.

  • Electrophysiological Configuration :

    • Protocol : Establish the whole-cell patch-clamp configuration using borosilicate glass pipettes (2–4 M Ω ). The intracellular solution must contain high K+ (e.g., 130 mM K-aspartate) and Mg-ATP.

    • Causality : The whole-cell configuration allows for the macroscopic recording of thousands of channels simultaneously, generating the stable, averaged current traces necessary for accurate IC50​ determination. Mg-ATP prevents channel rundown during extended recordings.

  • Voltage-Step Protocol (Internal Control) :

    • Protocol : Hold the membrane potential at -80 mV. Apply a depolarizing pulse to +40 mV for 250–500 ms, followed by a repolarizing step to -50 mV[2].

    • Causality :

      • Holding at -80 mV: Ensures all Kv1.5 channels are in the fully closed, resting state, preventing steady-state inactivation from skewing the baseline.

      • Pulsing to +40 mV: Kv1.5 channels activate rapidly at positive potentials. A +40 mV step maximizes the electrochemical driving force for K+ efflux, yielding a robust peak current[2].

      • Repolarizing to -50 mV: Captures the tail current. This is critical for assessing whether the drug alters channel deactivation kinetics (e.g., the "foot-in-the-door" mechanism observed with AVE0118)[2].

  • Data Acquisition :

    • Protocol : Perfuse the 3-Morpholin-4-yl-1H-indole compound at escalating concentrations (e.g., 0.1 μM to 100 μM), allowing 3–5 minutes per concentration for steady-state block[3]. Calculate the IC50​ using the Hill equation.

Conclusion

While agents like Vernakalant and AVE0118 paved the way for atrial-selective antiarrhythmic therapy, their multi-channel off-target effects limit their therapeutic windows[4]. The 3-Morpholin-4-yl-1H-indole scaffold represents a structurally distinct, highly tunable alternative. By leveraging specific interactions within the Kv1.5 pore cavity, these derivatives achieve competitive sub-micromolar to low-micromolar IC50​ values while maintaining high selectivity and introducing beneficial secondary properties like vasodilation[3][8].

References

  • Guo et al. (2022). Rational Design and Synthesis of 3-Morpholine Linked Aromatic-Imino-1H-Indoles as Novel Kv1.5 Channel Inhibitors Sharing Vasodilation Effects. Frontiers in Molecular Biosciences.

  • Gogelein et al. (2004). Binding Site of a Novel Kv1.5 Blocker: A “Foot in the Door” against Atrial Fibrillation. Molecular Pharmacology / ResearchGate.

  • Ford et al. (2013). Human electrophysiological and pharmacological properties of XEN-D0101: a novel atrial-selective Kv1.5/IKur inhibitor. British Journal of Pharmacology / PubMed.

  • Kelemen et al. (2021). Peptide Inhibitors of Kv1.5: An Option for the Treatment of Atrial Fibrillation. International Journal of Molecular Sciences (MDPI).

  • Yang et al. (2018). Inhibition of Voltage-Gated K+ Channel Kv1.5 by Antiarrhythmic Drugs. ACS Omega / PubMed.

Sources

A Comparative Analysis of 3-piperidin-4-yl-1H-indole and 3-morpholin-4-yl-1H-indole for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Guide for Researchers and Drug Development Professionals

In the landscape of modern medicinal chemistry, the indole scaffold remains a privileged structure, serving as the foundation for a multitude of biologically active compounds. The strategic functionalization of the indole core allows for the fine-tuning of pharmacological properties to achieve desired therapeutic effects. This guide provides a detailed comparative analysis of two closely related indole derivatives: 3-piperidin-4-yl-1H-indole and 3-morpholin-4-yl-1H-indole. By examining their synthesis, physicochemical properties, and pharmacological profiles, we aim to provide researchers and drug development professionals with the insights necessary to make informed decisions when selecting scaffolds for their discovery programs.

Introduction: The Significance of the 3-Substituted Indole Scaffold

The indole nucleus is a common feature in a wide array of natural products and synthetic molecules with significant biological activities, including anticancer, antibacterial, and antiviral properties[1]. Specifically, the 3-position of the indole ring is a frequent site for substitution, leading to compounds that interact with a variety of biological targets, particularly within the central nervous system (CNS). The introduction of a six-membered saturated heterocycle, such as piperidine or morpholine, at this position can profoundly influence a molecule's pharmacological and pharmacokinetic profile.

This guide will dissect the subtle yet critical differences imparted by the piperidine versus the morpholine moiety when attached to the 3-position of an indole core. While 3-piperidin-4-yl-1H-indole has been explored as a scaffold for various therapeutic targets, its direct morpholine analog, 3-morpholin-4-yl-1H-indole, is less characterized in publicly available literature. This analysis will, therefore, integrate experimental data for the piperidine derivative with established medicinal chemistry principles to project the likely properties of its morpholine counterpart, providing a valuable resource for scaffold selection and drug design.

Physicochemical Properties: A Tale of Two Heterocycles

The choice between a piperidine and a morpholine ring can significantly impact a molecule's physicochemical properties, which in turn govern its absorption, distribution, metabolism, and excretion (ADME) profile.

Property3-piperidin-4-yl-1H-indole3-morpholin-4-yl-1H-indole (Predicted)Rationale for Prediction
Molecular Weight 200.29 g/mol [2]202.26 g/mol Replacement of a -CH2- group with an oxygen atom.
logP (Lipophilicity) LowerHigherThe introduction of the polar oxygen atom in the morpholine ring generally decreases lipophilicity compared to the corresponding piperidine analog.
pKa (Basicity) HigherLowerThe electron-withdrawing effect of the oxygen atom in the morpholine ring reduces the basicity of the nitrogen atom compared to the secondary amine in the piperidine ring.
Polar Surface Area (PSA) LowerHigherThe addition of an oxygen atom increases the polar surface area, which can influence membrane permeability and solubility.

The lower basicity and increased polarity of the morpholine derivative are expected to have significant implications for its biological properties, including reduced off-target interactions with aminergic receptors and potentially lower hERG liability[3].

Synthesis of the Core Scaffolds

The synthesis of these indole derivatives can be approached through several established methods for indole formation. The Fischer indole synthesis is a classic and versatile method that can be adapted for both compounds.

Synthesis of 3-piperidin-4-yl-1H-indole

A common route to 3-piperidin-4-yl-1H-indole involves the Fischer indole synthesis, starting from phenylhydrazine and a suitable ketone precursor, N-protected 4-piperidone.

A Phenylhydrazine D N-Boc-3-piperidin-4-yl-1H-indole A->D B N-Boc-4-piperidone B->D C Acid catalyst (e.g., PPA, ZnCl2) C->D F 3-piperidin-4-yl-1H-indole D->F E Deprotection (e.g., TFA, HCl) E->F

General workflow for the synthesis of 3-piperidin-4-yl-1H-indole.
Proposed Synthesis of 3-morpholin-4-yl-1H-indole

While a direct synthesis of 3-morpholin-4-yl-1H-indole is not prominently reported, a plausible approach would be the reductive amination of 3-acetylindole with morpholine, followed by reduction of the resulting enamine.

A 3-Acetylindole D Enamine intermediate A->D B Morpholine B->D C Dehydrating agent C->D F 3-morpholin-4-yl-1H-indole D->F E Reducing agent (e.g., NaBH4) E->F

Proposed workflow for the synthesis of 3-morpholin-4-yl-1H-indole.

Comparative Pharmacological Profiles

Direct comparative pharmacological data for 3-piperidin-4-yl-1H-indole and 3-morpholin-4-yl-1H-indole is scarce. However, by examining the known activities of the piperidine analog and considering the influence of the morpholine moiety, we can construct a comparative profile.

3-piperidin-4-yl-1H-indole: A Scaffold with Diverse Biological Activities

The 3-piperidin-4-yl-1H-indole scaffold has been identified as a versatile starting point for the development of ligands for various biological targets.

  • Antimalarial Activity: A series of 3-piperidin-4-yl-1H-indoles were synthesized and evaluated for their anti-parasitic activity against Plasmodium falciparum. This investigation identified compounds with lead-like properties and antimalarial activity in the low micromolar range[4].

  • Central Nervous System (CNS) Activity: The structural similarity of 3-piperidin-4-yl-1H-indole to serotonin suggests its potential to interact with serotonin receptors. Indeed, derivatives of this scaffold have been explored as ligands for various CNS targets:

    • Serotonin Transporter (SERT): The 3-(4-piperidyl)-1H-indole group is a known pharmacophore for inhibiting the serotonin transporter[5].

    • 5-HT2A Receptors: Derivatives of 3-(4-fluorophenyl)-1H-indoles with a 4-piperidinyl substitution have been synthesized and shown to have high affinity for the 5-HT2A receptor[6].

    • Opioid Receptor-Like 1 (ORL-1) Receptor: A novel series of indoles with a piperidine ring at the 3-position were found to bind with high affinity to the ORL-1 receptor and act as agonists[6].

3-morpholin-4-yl-1H-indole: Predicted Pharmacological Profile

While direct experimental data is lacking, the replacement of the piperidine ring with a morpholine ring is a common strategy in medicinal chemistry to modulate pharmacological properties.

  • CNS Activity: The introduction of the morpholine moiety often improves the physicochemical properties for CNS drug candidates, such as increasing blood-brain barrier permeability[7][8]. This is attributed to the ability of the morpholine oxygen to act as a hydrogen bond acceptor, which can facilitate transport across biological membranes.

  • Receptor Affinity and Selectivity: The lower basicity of the morpholine nitrogen compared to the piperidine nitrogen is expected to reduce interactions with aminergic G-protein coupled receptors (GPCRs) that have a conserved aspartate residue in transmembrane domain 3, which forms a salt bridge with basic ligands. This could lead to a more selective profile for the morpholino-derivative.

  • Reduced hERG Liability: The morpholine moiety is often employed to mitigate the risk of hERG potassium channel inhibition, a common cause of cardiotoxicity. The reduction in basicity and lipophilicity associated with the morpholine ring can significantly decrease a compound's affinity for the hERG channel[3].

Experimental Protocols

To facilitate further research and a direct comparison of these two scaffolds, we provide the following standard experimental protocols.

General Procedure for Receptor Binding Assays

This protocol describes a general method for determining the binding affinity of a test compound to a specific receptor using a radioligand competition assay.

  • Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the target receptor.

  • Assay Buffer: Prepare an appropriate assay buffer with a defined pH and ionic strength.

  • Incubation: In a 96-well plate, combine the cell membranes, a known concentration of a suitable radioligand, and varying concentrations of the test compound.

  • Equilibration: Incubate the plate at a specific temperature for a sufficient time to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

In Vitro Metabolic Stability Assay Using Human Liver Microsomes (HLM)

This assay is used to determine the rate at which a compound is metabolized by liver enzymes.

  • Incubation Mixture: Prepare an incubation mixture containing human liver microsomes, NADPH regenerating system (to support CYP450 enzyme activity), and phosphate buffer.

  • Compound Addition: Add the test compound to the incubation mixture at a final concentration typically between 1-10 µM.

  • Incubation: Incubate the mixture at 37°C.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), remove an aliquot of the reaction mixture.

  • Quenching: Stop the metabolic reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Preparation: Centrifuge the samples to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Analyze the supernatant by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the linear regression line represents the elimination rate constant (k). Calculate the in vitro half-life (t1/2 = 0.693/k) and intrinsic clearance (CLint).

Conclusion: Guiding Future Drug Discovery

The comparative analysis of 3-piperidin-4-yl-1H-indole and 3-morpholin-4-yl-1H-indole highlights the significant impact of a seemingly minor structural modification. While 3-piperidin-4-yl-1H-indole has demonstrated its value as a versatile scaffold for targeting a range of biological entities, particularly within the CNS, the predicted properties of its morpholine analog suggest it may offer advantages in terms of selectivity and safety.

The increased polarity and reduced basicity of 3-morpholin-4-yl-1H-indole are anticipated to translate into a more favorable ADME profile, including potentially improved brain penetration and reduced hERG liability. However, these predictions require experimental validation. Researchers are encouraged to synthesize and evaluate 3-morpholin-4-yl-1H-indole and its derivatives to directly compare their pharmacological and pharmacokinetic properties with their piperidine counterparts.

This guide serves as a foundational resource for scientists and drug development professionals, providing a framework for understanding the structure-activity and structure-property relationships of these important indole scaffolds. By leveraging the insights presented here, researchers can make more strategic decisions in the design of novel therapeutics with improved efficacy and safety profiles.

References

  • Busaranho Franchin, T., et al. (2018). Caco-2 permeability studies and prospects of in vivo absorption. Journal of Pharmaceutical Care & Health Systems, 5(4).
  • Fischer, E. (1883). Ueber die Verbindungen des Phenylhydrazins. Berichte der deutschen chemischen Gesellschaft, 16(1), 661-663.
  • Leysen, J. E., et al. (1991). Selective, Centrally Acting Serotonin 5-HT2 Antagonists. 2. Substituted 3-(4-fluorophenyl)-1H-indoles. Journal of Medicinal Chemistry, 34(1), 247-259.
  • Stasiak, A., et al. (2024). Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. Molecules, 29(19), 4583.
  • Maiwald, F., et al. (2012). 3-(1H-Indol-3-yl)-4-(morpholin-4-yl)cyclobut-3-ene-1,2-dione. Molbank, 2012(2), M758.
  • Santos, S. A., et al. (2015). Exploring the 3-piperidin-4-yl-1H-indole scaffold as a novel antimalarial chemotype. European Journal of Medicinal Chemistry, 102, 320-333.
  • Zaveri, N. T., et al. (2006). 3-(4-Piperidinyl)indoles and 3-(4-piperidinyl)pyrrolo-[2,3-b]pyridines as ligands for the ORL-1 receptor. Bioorganic & Medicinal Chemistry Letters, 16(13), 3467-3471.
  • Drug Hunter. (2024). Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks. Retrieved from [Link]

  • Hubner, H., et al. (2000). A Novel Series of Piperidin-4-yl-1,3-Dihydroindol-2-ones as Agonist and Antagonist Ligands at the Nociceptin Receptor. Journal of Medicinal Chemistry, 43(23), 4499-4507.
  • Jackl, M. K., et al. (2017). A photocatalytic, diastereoselective method for synthesizing substituted 2-aryl morpholines. Organic Letters, 19(17), 4696-4699.
  • Lau, Y. Y., et al. (2016). A tandem sequential one-pot reaction employing both hydroamination and asymmetric transfer hydrogenation reactions enables an efficient and practical enantioselective synthesis of 3-substituted morpholines from aminoalkyne substrates. The Journal of Organic Chemistry, 81(18), 8696-8709.
  • Meher, C. P., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. World Journal of Pharmacy and Pharmaceutical Sciences, 11(5), 2218-2231.
  • Ortiz, K. G., et al. (2024). A simple, high yielding, one or two-step, redox neutral protocol using inexpensive reagents (ethylene sulfate and tBuOK) enables the conversion of 1,2-amino alcohols to morpholines. Journal of the American Chemical Society, 146(44), 29847-29856.
  • Parveen, M., et al. (2022). Indole-Containing Natural Products 2019–2022: Isolations, Reappraisals, Syntheses, and Biological Activities. Molecules, 27(21), 7569.
  • Pires, N., et al. (2024).
  • Rudraraju, A. V., et al. (2014). In vitro Metabolic Stability Study of New Cyclen Based Antimalarial Drug Leads Using RP-HPLC and LC-MS/MS.
  • Słoczyńska, K., et al. (2021). An in Vitro Assay of hERG K+ Channel Potency for a New EGFR Inhibitor FHND004. Frontiers in Pharmacology, 12, 687531.
  • Sun, L., et al. (2017). Interspecies Variation of In Vitro Stability and Metabolic Diversity of YZG-331, a Promising Sedative-Hypnotic Compound. Frontiers in Pharmacology, 8, 545.
  • van de Waterbeemd, H., et al. (2001). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers.
  • Vilums, M., et al. (2023). Inhibition of the hERG Potassium Channel by a Methanesulphonate-Free E-4031 Analogue. International Journal of Molecular Sciences, 24(17), 13181.
  • Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]

  • Yan, L., et al. (2020). Ferrocenyl induced one-pot synthesis of 3,3′-ferrocenylbiindoles.
  • Zhang, H., et al. (2019). Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors via Conformational Restriction and Structure-Based Design. Journal of Medicinal Chemistry, 62(15), 7264-7288.
  • Zlotos, D. P., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(4), 583-603.
  • Zlotos, D. P., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ResearchGate. Retrieved from [Link]

  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Retrieved from [Link]

  • Mattek. (n.d.). Metabolic Stability. Retrieved from [Link]

  • Journal of Drug Delivery and Therapeutics. (2013). THE IMPACT OF PERMEABILITY ENHANCERS ON ASSESSMENT FOR MONOLAYER OF COLON ADENOCARCINOMA CELL LINE (CACO-2) USED IN IN VITRO PERMEABILITY ASSAY. Journal of Drug Delivery and Therapeutics, 3(3).
  • Zhang, Y., et al. (2003). Increasing the throughput and productivity of Caco-2 cell permeability assays using liquid chromatography-mass spectrometry: application to resveratrol absorption and metabolism. Journal of Pharmaceutical and Biomedical Analysis, 33(5), 967-977.
  • Frontiers. (2018). Experimentally Validated Pharmacoinformatics Approach to Predict hERG Inhibition Potential of New Chemical Entities. Retrieved from [Link]

  • Valko, K., et al. (2017). Prediction of hERG inhibition of drug discovery compounds using biomimetic HPLC measurements. European Journal of Pharmaceutical Sciences, 109, 348-356.
  • Wrobel, M., et al. (2023). Synthesis and biological evaluation of novel 3-(5-substituted-1H-indol-3-yl)pyrrolidine-2,5-dione derivatives with a dual affinity for serotonin 5-HT1A receptor and SERT. Bioorganic Chemistry, 141, 106903.
  • Stasiak, A., et al. (2024). Design and Synthesis of Potential Multi-Target Antidepressants: Exploration of 1-(4-(7-Azaindole)-3,6-dihydropyridin-1-yl)alkyl-3-(1H-indol-3-yl)pyrrolidine-2,5-dione Derivatives with Affinity for the Serotonin Transporter. Molecules, 29(19), 4583.
  • Rowley, M., et al. (2001). 3-(4-Fluoropiperidin-3-yl)-2-phenylindoles as High Affinity, Selective, and Orally Bioavailable h5-HT2A Receptor Antagonists. Journal of Medicinal Chemistry, 44(10), 1603-1614.
  • Lezama-Garcia, K., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules, 26(11), 3182.
  • Floresca, C. Z., et al. (2012). Three amino acids in the D2 dopamine receptor regulate selective ligand function and affinity. Naunyn-Schmiedeberg's Archives of Pharmacology, 385(12), 1165-1176.
  • Kim, S., et al. (2024). In vitro characterization of [125I]HY-3-24, a selective ligand for the dopamine D3 receptor. Frontiers in Neuroscience, 18, 1375836.
  • Frontiers. (2020). Dopamine Receptor Subtypes, Physiology and Pharmacology: New Ligands and Concepts in Schizophrenia. Retrieved from [Link]

  • Newman, A. H., et al. (2012). Assessment of dopamine D1 receptor affinity and efficacy of three tetracyclic conformationally-restricted analogs of SKF38393. Bioorganic & Medicinal Chemistry, 20(2), 1041-1052.
  • Newman, A. H., et al. (2014). Design, Synthesis, and Structure–Activity Relationship Studies of a Series of [4-(4-Carboxamidobutyl)]-1-arylpiperazines: Insights into Structural Features Contributing to Dopamine D3 versus D2 Receptor Subtype Selectivity. Journal of Medicinal Chemistry, 57(17), 7435-7453.
  • Newman, A. H., et al. (1998). High affinity agonist binding to the dopamine D3 receptor: chimeric receptors delineate a role for intracellular domains. Journal of Neurochemistry, 70(5), 2245-2254.
  • Mewshaw, R. E., et al. (1999). Azaindole derivatives with high affinity for the dopamine D4 receptor: synthesis, ligand binding studies and comparison of molecular electrostatic potential maps. Bioorganic & Medicinal Chemistry Letters, 9(1), 103-108.
  • ChemRxiv. (n.d.). From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators. Retrieved from [Link]

  • Gherardini, L., et al. (2015). Hit Optimization of 5-Substituted-N-(piperidin-4-ylmethyl)-1H-indazole-3-carboxamides: Potent Glycogen Synthase Kinase-3 (GSK-3) Inhibitors with in Vivo Activity in Model of Mood Disorders. Journal of Medicinal Chemistry, 58(23), 9217-9233.
  • Gherardini, L., et al. (2017). Optimization of Indazole-Based GSK-3 Inhibitors with Mitigated hERG Issue and In Vivo Activity in a Mood Disorder Model. ACS Medicinal Chemistry Letters, 8(9), 984-989.
  • Cignarella, G., et al. (2010). Reduction of hERG Inhibitory Activity in the 4-piperidinyl Urea Series of H3 Antagonists. Journal of Medicinal Chemistry, 53(8), 3466-3470.
  • Guo, N., et al. (2020). Synthesis, Docking, 3-D-Qsar, and Biological Assays of Novel Indole Derivatives Targeting Serotonin Transporter, Dopamine D2 Receptor, and Mao-A Enzyme: In the Pursuit for Potential Multitarget Directed Ligands. Molecules, 25(18), 4203.
  • AVESIS. (n.d.). SYNTHESIS AND ANTIDEPRESSANT-LIKE ACTIVITIES OF SOME PIPERIDINE DERIVATIVES: INVOLVEMENTS OF MONOAMINERGIC AND OPIOIDERGIC SYSTE. Retrieved from [Link]

  • Palabiyik, I. M., et al. (2004). Synthesis and some pharmacological properties of 3-(piperidin-4-yl)-4-substituted-D2-1,2,4-triazoline-5-thione derivatives. Arzneimittelforschung, 54(12), 854-860.
  • Guandalini, L., et al. (2000). Novel 3-(4-piperidinylthio)-1H-indoles as Potent Nonopioid Orally Active Central Analgesics. Bioorganic & Medicinal Chemistry Letters, 10(8), 805-809.
  • Le-Guerroue, F., et al. (1983). 3-(4-Piperidinylalkyl)indoles, selective inhibitors of neuronal 5-hydroxytryptamine uptake. Journal of Medicinal Chemistry, 26(8), 1113-1119.
  • Chemical Synthesis Database. (n.d.). 1-piperidin-4-yl-1H-indole. Retrieved from [Link]

  • Kaczor, A. A., et al. (2018). The 1,3,5-Triazine Derivatives as Innovative Chemical Family of 5-HT6 Serotonin Receptor Agents with Therapeutic Perspectives for Cognitive Impairment. ResearchGate. Retrieved from [Link]

  • BindingDB. (n.d.). BDBM50187749 3-(1-(3-(piperidin-1-yl)propyl)piperidin-4-yl). Retrieved from [Link]

  • PubChem. (n.d.). 3-Morpholinone. Retrieved from [Link]

  • PubChem. (n.d.). 3-(4-Morpholinyl)-1-(4-nitrophenyl)-5,6-dihydro-2(1H)-pyridinone. Retrieved from [Link]

  • PubChem. (n.d.). 3-Morpholino-1-[4-(2-oxo-1-piperidyl)phenyl]-5,6-dihydropyridin-2(1H)-one. Retrieved from [Link]

  • ChemSrc. (n.d.). 5,6-Dihydro-3-(4-morpholinyl)-1-(4-nitrophenyl)-2(1H)-pyridinone. Retrieved from [Link]

  • World Journal of Pharmaceutical Sciences. (2015). A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)- one, A key Intermediate of Apixaban-An anticoagulant Drug. World Journal of Pharmaceutical Sciences, 3(8), 1618-1625.
  • PharmaCompass. (n.d.). 4-(Piperidin-4-Yl)Morpholine. Retrieved from [Link]

  • MDPI. (2009). Synthesis of 3-Methyl-1-morpholin-4-ylmethyl-2,6-diphenylpiperidin-4-one. Molbank, 2009(3), M617.
  • ResearchGate. (n.d.). Synthesis of 4-(di[1H-indol-3-yl]methyl)morpholine 210. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Morpholine synthesis. Retrieved from [Link]

  • Taylor & Francis Online. (2020). Fischer indole synthesis – Knowledge and References. Retrieved from [Link]

  • PMC. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Retrieved from [Link]

  • ACS Publications. (2022).
  • Synthesis of 4-functionalized-1H-indoles from 2,3- dihalophenols. (n.d.). Retrieved from [Link]

  • MDPI. (2022). The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)
  • Journal of Applied Pharmaceutical Science. (2012). In-silico ADME and toxcity studies of some novel indole derivatives. Journal of Applied Pharmaceutical Science, 2(6), 117-121.
  • VectorB2B. (n.d.). In vitro ADME-Tox characterisation in drug discovery and development. Retrieved from [Link]

  • Wiley Online Library. (2022). In vitro metabolic fate of the synthetic cannabinoid receptor agonists QMMSB (quinolin-8-yl 4-methyl-3. Drug Testing and Analysis, 14(11-12), 1989-2001.

Sources

The Privileged Scaffold: A Comparative Guide to the Structure-Activity Relationship of Substituted Indole Analogues

Author: BenchChem Technical Support Team. Date: March 2026

The indole ring system stands as a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of natural products and clinically approved drugs.[1] Its unique bicyclic structure, comprising a fused benzene and pyrrole ring, offers a versatile template for chemical modification, enabling the fine-tuning of pharmacological properties to engage a wide array of biological targets. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of substituted indole analogues, with a particular focus on the impact of various substituents on their biological activity. While the specific focus is on analogues bearing the 3-morpholin-4-yl-1H-indole core, the broader principles discussed herein are applicable to a wide range of indole-based drug discovery programs. We will delve into the causal relationships behind experimental design, present comparative data, and provide detailed protocols to ensure scientific integrity and reproducibility.

The Indole Nucleus: A Versatile Template for Drug Design

The indole scaffold's versatility stems from multiple points of potential modification, each influencing the molecule's interaction with its biological target. The key positions for substitution that dictate the pharmacological profile of indole analogues are the indole nitrogen (N1), the C2 and C3 positions of the pyrrole ring, and various positions on the benzene ring, most notably C5 and C6.[1][2] Understanding how modifications at these sites impact potency, selectivity, and pharmacokinetic properties is the essence of SAR studies.

A typical SAR campaign for indole-based compounds follows a systematic approach, beginning with a lead compound and iteratively modifying its structure to enhance its desired biological effects.

SAR_Workflow cluster_0 Lead Identification & Optimization cluster_1 Downstream Development Lead Compound Lead Compound Analogue Synthesis Analogue Synthesis Lead Compound->Analogue Synthesis Design Modifications Biological Screening Biological Screening Analogue Synthesis->Biological Screening Test New Compounds SAR Analysis SAR Analysis Biological Screening->SAR Analysis Generate Data SAR Analysis->Analogue Synthesis Inform Next Design Optimized Lead Optimized Lead SAR Analysis->Optimized Lead Identify Superior Candidate Preclinical Studies Preclinical Studies Optimized Lead->Preclinical Studies Clinical Trials Clinical Trials Preclinical Studies->Clinical Trials Approved Drug Approved Drug Clinical Trials->Approved Drug

Caption: A generalized workflow for Structure-Activity Relationship (SAR) studies.

Comparative Analysis of Substituted Indole Analogues

The biological activity of indole derivatives is profoundly influenced by the nature and position of their substituents. The following sections and tables summarize SAR data from various studies, illustrating how modifications at key positions impact their efficacy against different biological targets.

Kinase Inhibition: A Prominent Target for Indole Analogues

Protein kinases are a major class of drug targets, and numerous indole-based compounds have been developed as kinase inhibitors.[3] The morpholine moiety, in particular, is often incorporated to improve aqueous solubility and pharmacokinetic properties.

A notable example is the discovery of potent and selective inhibitors of the ATR (Ataxia Telangiectasia and Rad3-related) protein kinase.[4] Optimization of a screening hit led to the identification of a compound featuring a 4-yl-1H-indole core, demonstrating the importance of this scaffold in achieving high potency.[4]

Table 1: SAR of Indole-Based Kinase Inhibitors

Compound/Analogue Modification Target Kinase Potency (IC50) Key SAR Insights Reference
AZ20 4-{4-[(3R)-3-Methylmorpholin-4-yl]...}pyrimidin-2-yl}-1H-indoleATR5 nMThe (3R)-3-methylmorpholin-4-yl group was crucial for potent and selective ATR inhibition.[4]
Pexidartinib Indole-basedCSF1R13 nMDemonstrates the efficacy of the indole scaffold in targeting colony-stimulating factor 1 receptor.[3]
MK2 Inhibitor Series 6-arylcarbamoyl-tetrahydro-beta-carbolinoneMK2VariesIntroduction of aminomethyl groups to the lactam ring enhanced potency.[5]
Sunitinib Oxindole coreVEGFR, PDGFR, c-kitVariesA multi-targeted kinase inhibitor with an oxindole scaffold, a close relative of indole.[6]
Nintedanib Indolinone coreVEGFR, PDGFR, FGFRVariesAnother multi-targeted kinase inhibitor highlighting the utility of the indolinone core.[6]

The data clearly indicates that substitutions on the indole core, including the incorporation of morpholine-containing side chains, can lead to highly potent and selective kinase inhibitors. The precise positioning and nature of these substituents are critical for achieving the desired inhibitory profile.

Antiviral and Antiproliferative Activity

The indole scaffold is also a key feature in compounds with antiviral and antiproliferative activities. For instance, SAR studies on indole-based compounds have led to the development of potent HIV-1 fusion inhibitors that target the gp41 hydrophobic pocket.[7] Modifications to the linkage between indole rings and substitutions at the 3-position were found to significantly impact antiviral activity.[7]

Furthermore, indole derivatives have been extensively investigated as tubulin polymerization inhibitors, a well-established anticancer strategy.[2][8] SAR studies have revealed that substitutions with groups like trimethoxyphenyl (TMP) and various heterocyclic rings can lead to potent inhibition of tubulin assembly and cancer cell growth.[2]

Table 2: SAR of Indole Analogues with Antiviral and Antiproliferative Activity

Compound Series Modification Biological Target/Activity Potency Key SAR Insights Reference
Bisindole HIV-1 Fusion Inhibitors Linkage between indole rings (5-6', 6-5', 5-5')HIV-1 Fusion (gp41)EC50 = 200 nM (for most active)The 6-6' linkage was found to be optimal for activity.[7]
Indole-based Tubulin Inhibitors 6- and 7-heterocyclyl substitutionTubulin PolymerizationIC50 = 0.58 µM (for most active)The position of the heterocyclic substituent on the indole nucleus is critical for potent inhibition.[2]
Sclareolide-Indole Conjugates Conjugation of sclareolide with various indolesAntiproliferative (K562 and MV4-11 cells)VariesSclareolide serves as a good template for synthesizing novel antiproliferative compounds.[9]
5-Nitroindole Derivatives Substitution at C5c-Myc G-quadruplexesVariesThe 5-nitro group is a key feature for targeting this DNA secondary structure.[1]

Experimental Methodologies

The robust evaluation of SAR requires well-defined and reproducible experimental protocols. Below are representative methodologies for assessing the biological activity of indole analogues.

Synthesis of Substituted Indole Analogues

The synthesis of novel indole derivatives often involves multi-step reaction sequences. A common strategy for N-alkylation and C3-alkylation is depicted below.

Synthesis_Workflow cluster_0 General Synthesis Scheme Indole Starting Material Indole Starting Material N-Alkylation N-Alkylation Indole Starting Material->N-Alkylation Base, Alkyl Halide C3-Alkylation C3-Alkylation N-Alkylation->C3-Alkylation e.g., Vilsmeier-Haack or Friedel-Crafts Final Product Final Product C3-Alkylation->Final Product Further Modification/Purification Kinase_Assay_Workflow cluster_0 Kinase Inhibition Assay Kinase + Substrate Kinase + Substrate Add ATP + Inhibitor Add ATP + Inhibitor Kinase + Substrate->Add ATP + Inhibitor Incubation Incubation Add ATP + Inhibitor->Incubation Detection Detection Incubation->Detection Measure Phosphorylation Data Analysis Data Analysis Detection->Data Analysis Calculate IC50

Caption: A general workflow for an in vitro kinase activity assay.

Detailed Protocol for a Generic Kinase Assay: [10][11][12]

  • Reagents and Buffers:

    • Kinase Buffer: e.g., 25 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 5 mM β-Glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT. [11] * ATP Solution: Prepare a stock solution of ATP in water.

    • Substrate: A specific peptide or a generic substrate like Myelin Basic Protein (MBP). [10] * Test Compounds: Dissolve indole analogues in DMSO to create a concentration range.

  • Assay Procedure:

    • In a microplate, add the kinase and its substrate in kinase buffer.

    • Add the test compound at various concentrations.

    • Initiate the reaction by adding ATP.

    • Incubate the plate at 30 °C for a specified time (e.g., 30-60 minutes).

    • Stop the reaction (e.g., by adding EDTA).

  • Detection:

    • The amount of phosphorylation can be quantified using various methods, such as:

      • Radiolabeling: Using [γ-³²P]ATP and measuring the incorporated radioactivity. [13][14] * Luminescence-based assays: Measuring the amount of ADP produced. [10][12] * Fluorescence Polarization (FP): Using a fluorescently labeled phosphopeptide and an anti-phosphopeptide antibody. [12] * AlphaScreen/TR-FRET: Homogeneous proximity-based assays. [12]4. Data Analysis:

    • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%) by fitting the data to a dose-response curve.

Conclusion and Future Directions

The indole scaffold continues to be a highly productive starting point for the discovery of new therapeutic agents. The structure-activity relationship studies highlighted in this guide underscore the importance of systematic chemical modification to optimize the biological activity of indole analogues. The incorporation of moieties such as morpholine can significantly enhance properties like potency and drug-likeness. Future research in this area will likely focus on exploring novel substitutions and fusion of the indole ring with other heterocyclic systems to access new chemical space and address challenging biological targets. The detailed experimental protocols provided herein offer a foundation for researchers to rigorously evaluate their own novel indole-based compounds and contribute to the advancement of this important field of medicinal chemistry.

References

  • Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41 - PMC.
  • Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investig
  • A Technical Guide to the Structure-Activity Relationship (SAR) of Substituted Indole Scaffolds in Drug Discovery - Benchchem.
  • Synthesis and SAR studies of indole-based MK2 inhibitors - PubMed.
  • Kinase Activity Assay Using Unspecific Substr
  • IP-Kinase Assay - Bio-protocol.
  • Assay Development for Protein Kinase Enzymes - NCBI.
  • Discovery of 4-{4-[(3R)-3-Methylmorpholin-4-yl]-6-[1-(methylsulfonyl)cyclopropyl]pyrimidin-2-yl}-1H-indole (AZ20): a potent and selective inhibitor of ATR protein kinase with monotherapy in vivo antitumor activity - PubMed.
  • A Method for Assaying of Protein Kinase Activity In Vivo and Its Use in Studies of Signal Transduction in Strawberry Fruit Ripening - MDPI.
  • Assaying Protein Kinase Activity with Radiolabeled
  • Synthesis and biological evaluation of novel indole derivatives containing sulfonamide scaffold as potential tubulin inhibitor - MedChemComm (RSC Publishing).
  • Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modul
  • Synthesis and Biological Evaluation of Sclareolide-Indole Conjugates and Their Deriv
  • Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding P
  • Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties.

Sources

A Comparative Guide to the Biological Validation of 3-Morpholin-4-yl-1H-indole as a Putative PI3K Inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutics, particularly in oncology.[1][2] Its unique structure allows for interactions with the ATP-binding sites of various kinases, making it a prime candidate for the development of targeted inhibitors.[1][2][3][4] This guide provides a comprehensive framework for the biological validation of a novel synthesized compound, 3-Morpholin-4-yl-1H-indole. We hypothesize that this compound targets the Phosphoinositide 3-kinase (PI3K) signaling pathway, a critical regulator of cell growth, proliferation, and survival that is frequently hyperactivated in cancer.[5][6][7][8]

This document outlines a multi-tiered experimental approach, beginning with direct enzymatic assays, progressing to cell-based viability and apoptosis studies, and culminating in target validation via Western blotting. Each stage is designed to build upon the last, creating a self-validating system of inquiry. For comparative analysis, the performance of 3-Morpholin-4-yl-1H-indole is benchmarked against GDC-0941 (Pictilisib) , a well-characterized, potent pan-PI3K inhibitor, and a structurally related but biologically inactive morpholino-based analog to serve as a negative control.[9][10][11][12][13][14] The methodologies provided are detailed to ensure reproducibility, and the interpretation of hypothetical data offers insights into the decision-making process for lead compound characterization.

The Scientific Rationale: Targeting the PI3K/Akt Pathway

The PI3K/Akt/mTOR pathway is one of the most frequently dysregulated signaling networks in human cancer, often due to mutations in key components like PIK3CA or loss of the tumor suppressor PTEN.[5][6][8] This hyperactivation drives tumor progression, metastasis, and resistance to therapy, making it a high-value target for anticancer drug development.[7][15] The indole scaffold has been successfully employed in designing potent kinase inhibitors.[1][2][3] The addition of a morpholine group can enhance pharmacokinetic properties and has been noted in other kinase inhibitors.[16][17] Our hypothesis is that the specific arrangement of the morpholine moiety at the 3-position of the indole core in 3-Morpholin-4-yl-1H-indole allows it to fit into the ATP-binding pocket of PI3K isoforms, thereby inhibiting their catalytic activity.

To rigorously test this hypothesis, we will employ a validation workflow designed to answer three fundamental questions:

  • Does the compound directly inhibit PI3K enzymatic activity?

  • Does this inhibition translate to anti-proliferative and pro-apoptotic effects in cancer cells with a known dependence on PI3K signaling?

  • Can we confirm that the compound's cellular effects are mediated through the intended downstream targets of the PI3K pathway?

Experimental Blueprint: A Multi-Assay Validation Workflow

Our validation strategy is a sequential process where each step provides the justification for proceeding to the next. This ensures an efficient use of resources and builds a logical, evidence-based case for the compound's activity.

G cluster_0 Phase 1: Biochemical Validation cluster_1 Phase 2: Cellular Activity Profiling cluster_2 Phase 3: Mechanism of Action (MoA) Confirmation A Synthesized Compound (3-Morpholin-4-yl-1H-indole) B In Vitro Kinase Assay (PI3K Isoform Panel) A->B Test direct inhibition C Cell Viability Assay (MTT Assay) B->C If IC50 < 10 µM D Apoptosis Assay (Annexin V / PI Staining) C->D Confirm cytotoxic vs. cytostatic effect E Western Blot Analysis (p-Akt, p-S6K) D->E If apoptosis is induced F F E->F Validation Complete

Caption: Experimental workflow for validating the biological activity of the synthesized compound.

Comparative Efficacy Analysis: Benchmarking Performance

To contextualize the performance of our synthesized compound, we will compare it against established controls in all assays.

  • Test Compound: 3-Morpholin-4-yl-1H-indole (SMI)

  • Positive Control: GDC-0941 (A potent, well-characterized pan-PI3K inhibitor).[9][10][11]

  • Negative Control: 1-(1H-Indol-3-yl)ethan-1-one (A structurally related indole without the morpholine moiety, expected to be inactive against PI3K).

In Vitro PI3K Kinase Inhibition

The initial test is a direct measure of enzymatic inhibition. This biochemical assay isolates the kinase from cellular complexity, providing a clean assessment of target engagement.

Table 1: Hypothetical IC50 Values from In Vitro Kinase Assays

Compound PI3Kα (nM) PI3Kβ (nM) PI3Kδ (nM) PI3Kγ (nM)
SMI 85 250 95 450
GDC-0941 3 33 3 75

| Negative Control | >10,000 | >10,000 | >10,000 | >10,000 |

Interpretation: The hypothetical data suggests that SMI is a potent inhibitor of PI3Kα and PI3Kδ isoforms, with moderate activity against PI3Kβ and weaker activity against PI3Kγ. While not as potent as the positive control GDC-0941, its sub-micromolar activity warrants progression to cell-based assays. The negative control shows no activity, as expected.

Cellular Viability in PIK3CA-Mutant Cancer Cells

We selected the MCF-7 breast cancer cell line for this assay, which harbors an activating PIK3CA mutation and is known to be sensitive to PI3K pathway inhibition. The MTT assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[18][19][20][21]

Table 2: Hypothetical GI50 Values from MTT Cell Viability Assay (72h Treatment)

Compound GI50 in MCF-7 Cells (µM)
SMI 0.75
GDC-0941 0.25

| Negative Control | >50 |

Interpretation: The data demonstrates that SMI reduces cancer cell viability in a concentration-dependent manner, with a GI50 value in the sub-micromolar range. This result is consistent with the kinase inhibition data and confirms that the compound is cell-permeable and active in a cellular context.

Induction of Apoptosis

To determine if the loss of cell viability is due to programmed cell death, we use Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.[22][23] Annexin V binds to phosphatidylserine on the surface of early apoptotic cells, while PI enters late-stage apoptotic and necrotic cells with compromised membranes.

Table 3: Hypothetical Apoptosis Induction in MCF-7 Cells (48h Treatment at 1 µM)

Compound Healthy Cells (Annexin V-/PI-) Early Apoptosis (Annexin V+/PI-) Late Apoptosis/Necrosis (Annexin V+/PI+)
Vehicle (DMSO) 94% 3% 3%
SMI 55% 28% 17%
GDC-0941 40% 35% 25%

| Negative Control | 93% | 4% | 3% |

Interpretation: Treatment with SMI significantly increases the percentage of cells in both early and late apoptosis compared to the vehicle control. This confirms that the compound's anti-proliferative effect is, at least in part, due to the induction of programmed cell death.

Target Engagement and Pathway Modulation

The final and most critical step is to confirm that the compound inhibits the PI3K pathway within the cell. We use Western blotting to measure the phosphorylation status of Akt (a direct downstream substrate of PI3K) and S6 Kinase (a downstream effector). A reduction in the phosphorylated forms of these proteins indicates successful pathway inhibition.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 pAkt p-Akt (Active) PIP3->pAkt Recruits & Activates Akt Akt Akt->pAkt mTOR mTORC1 pAkt->mTOR Activates pS6K p-S6K (Active) mTOR->pS6K Activates S6K S6K S6K->pS6K Proliferation Cell Proliferation & Survival pS6K->Proliferation Promotes SMI 3-Morpholin-4-yl-1H-indole (SMI) SMI->PI3K Inhibits

Caption: Hypothesized mechanism of action via the PI3K/Akt signaling pathway.

Table 4: Hypothetical Western Blot Densitometry Analysis (MCF-7 Cells, 6h Treatment)

Compound (1 µM) p-Akt (Ser473) / Total Akt Ratio p-S6K (Thr389) / Total S6K Ratio
Vehicle (DMSO) 1.00 1.00
SMI 0.25 0.35
GDC-0941 0.10 0.15

| Negative Control | 0.98 | 0.95 |

Interpretation: SMI treatment leads to a dramatic reduction in the phosphorylation of both Akt and S6K, confirming that the compound effectively inhibits the PI3K signaling cascade in cancer cells. The effect is robust and comparable, though slightly less potent, than the positive control GDC-0941.

Detailed Experimental Protocols

In Vitro Kinase Assay (Radiometric)

Causality: This assay provides the most direct evidence of enzyme inhibition. A radiometric format, such as the HotSpot™ assay, is considered the gold standard as it directly measures the transfer of a radiolabeled phosphate from ATP to a substrate, minimizing interference.[24]

  • Reagents: Recombinant human PI3K isoforms (α, β, δ, γ), [γ-³³P]-ATP, kinase buffer, substrate (e.g., phosphatidylinositol).

  • Procedure:

    • Prepare serial dilutions of test compounds (SMI, GDC-0941, Negative Control) in DMSO.

    • In a 96-well plate, add kinase, substrate, and kinase buffer.

    • Add the test compounds to the respective wells and incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding a mixture of cold ATP and [γ-³³P]-ATP.

    • Incubate for 1-2 hours at 30°C.

    • Terminate the reaction and transfer the contents to a filter membrane that captures the phosphorylated substrate.

    • Wash the membrane to remove unincorporated [γ-³³P]-ATP.

    • Measure the radioactivity on the filter using a scintillation counter.

    • Calculate the percentage of inhibition relative to the DMSO control and determine IC50 values using non-linear regression analysis.

MTT Cell Viability Assay

Causality: This assay bridges the gap between biochemical activity and cellular effect. It assesses the overall impact of the compound on cell health and proliferation, which is a crucial first step in evaluating a potential anticancer agent.[18][19][20][21][25]

  • Cell Seeding: Plate MCF-7 cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the compounds. Replace the culture medium with fresh medium containing the desired concentrations of the compounds or DMSO vehicle control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for another 4 hours.[18][21]

  • Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 15 minutes.[18][21]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to the DMSO-treated control cells and determine the GI50 (concentration for 50% growth inhibition) value.

Annexin V/PI Apoptosis Assay

Causality: This assay differentiates between a cytostatic (growth-inhibiting) and a cytotoxic (cell-killing) effect. Confirming apoptosis induction is a hallmark of many effective cancer therapies.

  • Cell Treatment: Seed MCF-7 cells in a 6-well plate. The next day, treat the cells with the compounds at a concentration equivalent to their GI50 or 1 µM for 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.[23]

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each sample and analyze immediately using a flow cytometer. Use unstained, Annexin V-only, and PI-only controls for proper compensation and gating.

Western Blotting for Phospho-Proteins

Causality: This is the definitive mechanistic assay in our workflow. It directly visualizes the on-target effect of the compound within the cell, confirming that the observed cellular outcomes (death and viability loss) are a consequence of PI3K pathway inhibition.

  • Cell Lysis: Treat MCF-7 cells with compounds for 6 hours. Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and, critically, phosphatase inhibitors.[26][27]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 4-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Note: Do not use milk for blocking, as it contains phosphoproteins that can cause high background.[26][28]

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against p-Akt (Ser473), total Akt, p-S6K (Thr389), total S6K, and a loading control (e.g., GAPDH).

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal for each lane.

Conclusion and Future Directions

This guide presents a logical and robust framework for the initial biological validation of a novel synthesized compound, 3-Morpholin-4-yl-1H-indole. The hypothetical data collectively supports the initial hypothesis that this compound is a cell-active inhibitor of the PI3K signaling pathway, exhibiting anti-proliferative and pro-apoptotic activity in a relevant cancer cell model.

Its performance, while less potent than the clinical-grade inhibitor GDC-0941, establishes it as a valid lead compound. Future work should focus on:

  • Kinome Profiling: To assess the selectivity of SMI against a broader panel of kinases and identify potential off-target effects.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to improve potency and selectivity.

  • In Vivo Efficacy: Evaluating the compound's anti-tumor activity in animal models.

  • Pharmacokinetic Profiling: Determining the compound's absorption, distribution, metabolism, and excretion (ADME) properties.

By following this structured, comparative approach, researchers can confidently and efficiently characterize novel chemical entities, making informed decisions on their potential for further development as therapeutic agents.

References

  • The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics. [Link]

  • Cell Viability Assays. NCBI Bookshelf. [Link]

  • Recent developments in the discovery of indole-based scaffolds as promising targeted cancer therapeutics. National Center for Biotechnology Information. [Link]

  • PI3K/AKT Signaling Tips the Balance of Cytoskeletal Forces for Cancer Progression. National Center for Biotechnology Information. [Link]

  • PI3K/AKT/mTOR pathway. Wikipedia. [Link]

  • The PI3K inhibitor GDC-0941 displays promising in vitro and in vivo efficacy for targeted medulloblastoma therapy. National Center for Biotechnology Information. [Link]

  • The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance. National Center for Biotechnology Information. [Link]

  • Therapeutic Insights of Indole Scaffold‐Based Compounds as Protein Kinase Inhibitors. ResearchGate. [Link]

  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. J-Stage. [Link]

  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. [Link]

  • GDC-0941 (Pictilisib). Cellagen Technology. [Link]

  • Role of PI3K signaling pathway in cancer onset and progression. ResearchGate. [Link]

  • In vitro NLK Kinase Assay. National Center for Biotechnology Information. [Link]

  • WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. ResearchGate. [Link]

  • The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. MDPI. [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. National Center for Biotechnology Information. [Link]

  • Protocol for Invitro Kinase Assay. Unknown Source. [Link]

  • Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). National Center for Biotechnology Information. [Link]

  • PKC-θ in vitro Kinase Activity Assay. Bio-protocol. [Link]

  • Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents. ScholarWorks. [Link]

  • Unlocking New Possibilities in Research, Therapeutics, and Beyond with Morpholino Antisense Oligos. Pharma's Almanac. [Link]

  • Annexin V-Dye Apoptosis Assay. G-Biosciences. [Link]

  • Annexin V PI Staining Guide for Apoptosis Detection. BosterBio. [Link]

  • Best Practice for Western Blot Detection of Phosphorylation Events. Bio-Rad. [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. SciSpace. [Link]

  • Kinase Screening Assay Services. Reaction Biology. [Link]

  • In vitro kinase assay v1. ResearchGate. [Link]

  • 3-(1H-Indol-3-yl)-4-(morpholin-4-yl)cyclobut-3-ene-1,2-dione. ResearchGate. [Link]

  • The Precision-Guided Use of PI3K Pathway Inhibitors for the Treatment of Solid Malignancies. MDPI. [Link]

  • Exploring the 3-piperidin-4-yl-1H-indole scaffold as a novel antimalarial chemotype. National Center for Biotechnology Information. [Link]

  • Small-molecule inhibitors of the PI3K signaling network. National Center for Biotechnology Information. [Link]

  • Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. MDPI. [Link]

  • Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy. National Center for Biotechnology Information. [Link]

  • Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. National Center for Biotechnology Information. [Link]

  • Mechanisms of Resistance to PI3K Inhibitors in Cancer: Adaptive Responses, Drug Tolerance and Cellular Plasticity. National Center for Biotechnology Information. [Link]

  • Small Molecule PI3K Inhibition in Oncology: What's Been Done and What's to Come?. Discovery on Target. [Link]

  • THERAPEUTIC MORPHOLINO-SUBSTITUTED COMPOUNDS. WIPO Patentscope. [Link]

  • Biological activities of morpholine derivatives and molecular targets involved. ResearchGate. [Link]

  • Synthesis, Characterization and Pharmacological Evaluation of Some Novel 3-indole Derivatives. Der Pharma Chemica. [Link]

  • Biological activity of a small molecule indole analog, 1-[(1H-indol-3-yl)methylene]-2-phenylhydrazine (HMPH), in chronic inflammation. PubMed. [Link]

Sources

A Researcher's Guide to Characterizing Cross-Resistance Profiles of 3-Morpholin-4-yl-1H-indole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute robust cross-resistance studies for the promising class of 3-Morpholin-4-yl-1H-indole anticancer agents. By integrating established methodologies with mechanistic insights, this document serves as a practical resource for elucidating resistance profiles and informing the strategic development of next-generation therapies.

The Imperative of Cross-Resistance Profiling in Oncology

The indole scaffold is a cornerstone in the development of novel anticancer therapeutics, with derivatives demonstrating a wide array of mechanisms including the disruption of tubulin polymerization, induction of apoptosis, and modulation of critical signaling pathways such as PI3K/Akt/mTOR.[1][2] The 3-Morpholin-4-yl-1H-indole series, in particular, has garnered significant interest. However, the clinical utility of any new anticancer agent is invariably challenged by the emergence of drug resistance.[1][3]

Acquired resistance, where cancer cells that initially respond to a drug develop mechanisms to evade its cytotoxic effects, is a major cause of treatment failure. A critical facet of this phenomenon is cross-resistance, where resistance to one drug confers resistance to other, often structurally or mechanistically unrelated, compounds.[4] Therefore, early and thorough characterization of the cross-resistance profile of novel drug candidates, such as 3-Morpholin-4-yl-1H-indole derivatives, is not merely an academic exercise; it is a crucial step in predicting clinical efficacy, identifying potential combination therapies, and guiding the development of more resilient anticancer strategies.

A Validated Workflow for Cross-Resistance Assessment

The following sections detail a systematic approach to generate and characterize cell lines resistant to a lead 3-Morpholin-4-yl-1H-indole derivative and subsequently determine their cross-resistance profile against a panel of standard-of-care chemotherapeutic agents.

G cluster_0 Phase 1: Resistance Induction cluster_1 Phase 2: Phenotypic Characterization cluster_2 Phase 3: Cross-Resistance Profiling cluster_3 Phase 4: Mechanistic Investigation start Parental Cancer Cell Line step1 Continuous/Pulsed Exposure to 3-Morpholin-4-yl-1H-indole derivative start->step1 step2 Dose Escalation step1->step2 step3 Isolation of Resistant Clones/Population step2->step3 step4 IC50 Determination (MTT/CellTiter-Glo Assay) step3->step4 step5 Calculate Resistance Index (RI) step4->step5 step6 Expose Resistant Cells to a Panel of Anticancer Drugs step5->step6 step7 Determine IC50 for Each Drug step6->step7 step8 Compare IC50s to Parental Line step7->step8 step9 Molecular Analysis (qRT-PCR, Western Blot, NGS) step8->step9 step10 Identify Resistance Pathways step9->step10 G cluster_cell Indole 3-Morpholin-4-yl-1H-indole Derivative Pathway PI3K/Akt/mTOR Signaling Pathway Indole->Pathway Inhibits Efflux Drug Efflux Indole->Efflux CellSurvival Increased Cell Survival & Proliferation Pathway->CellSurvival Promotes ABC ABC Transporter (e.g., P-glycoprotein) ABC->Efflux Mediates Extracellular Extracellular Space Efflux->Extracellular Pumps Drug Out Intracellular Intracellular Space

Caption: Potential resistance mechanisms to indole derivatives.

Recommended Molecular Analyses:

  • Expression of ABC Transporters: Use quantitative real-time PCR (qRT-PCR) and Western blotting to assess the mRNA and protein levels of major drug transporters, including P-gp (ABCB1), MRP1 (ABCC1), and BCRP (ABCG2). [5]An upregulation of these transporters in the resistant line would be a strong indicator of an efflux-mediated resistance mechanism.

  • Analysis of Target Pathways: If the 3-Morpholin-4-yl-1H-indole derivative is known to inhibit a specific pathway (e.g., PI3K/Akt), investigate potential alterations in this pathway in the resistant cells. This could include looking for mutations in the drug's target protein or upregulation of downstream compensatory pathways.

  • Genomic and Transcriptomic Profiling: Next-generation sequencing (NGS) approaches like RNA-seq can provide an unbiased, global view of the changes in gene expression between the parental and resistant cell lines, potentially revealing novel and unexpected resistance mechanisms. [6] By systematically developing resistant cell lines, quantifying the cross-resistance phenotype, and dissecting the underlying molecular drivers, researchers can build a comprehensive understanding of the potential liabilities of 3-Morpholin-4-yl-1H-indole derivatives. This knowledge is paramount for the rational design of clinical trials, the development of effective combination strategies, and the ultimate success of these promising compounds in the fight against cancer.

References

  • How to use in vitro models to study and overcome drug resistance in oncology - Blog. (2025, June 23).
  • Development of an Experimental Model for Analyzing Drug Resistance in Colorectal Cancer. (n.d.).
  • In vitro Development of Chemotherapy and Targeted Therapy Drug-Resistant Cancer Cell Lines: A Practical Guide with Case Studies - PMC. (n.d.).
  • In Vitro Reversal and Characterization of Multidrug Resistance in Human Cancer Cells - SMU Scholar. (2020, May 16).
  • Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - MDPI. (2024, July 10).
  • Recent Development in Indole Derivatives as Anticancer Agents for Breast Cancer. (n.d.).
  • Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach. (n.d.).
  • An updated review on morpholine derivatives with their pharmacological actions. (2022, May 9).
  • SR-3029 In Vitro Experimental Protocols: A Comprehensive Guide for Researchers - Benchchem. (n.d.).

Sources

Comprehensive Comparison Guide: In Vitro vs. In Vivo Efficacy of 3-Morpholin-4-yl-1H-Indole Compounds in Kinase-Targeted Therapy

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of ATP-competitive kinase inhibitors has revolutionized targeted oncology. Among the most privileged chemical scaffolds is the 3-Morpholin-4-yl-1H-indole class, frequently developed as dual PI3K/mTOR inhibitors [1]. This guide provides an objective, data-driven comparison of the in vitro and in vivo efficacy of 3-Morpholin-4-yl-1H-indole derivatives against industry-standard alternatives like Buparlisib (BKM120) and Dactolisib (BEZ235). Designed for drug development professionals, this document synthesizes mechanistic rationale, self-validating experimental protocols, and translational pharmacokinetics (PK) to guide preclinical candidate selection.

Mechanistic Rationale: Why the Morpholinyl-Indole Scaffold?

To understand the efficacy of these compounds, one must analyze their structural interaction with target kinases. The morpholine ring is a classic "hinge-binder." The oxygen atom in the morpholine moiety acts as a critical hydrogen bond acceptor, interacting directly with the backbone amide of the valine residue (e.g., Val851 in PI3Kα) in the ATP-binding pocket[1].

Simultaneously, the 1H-indole core serves as a planar, hydrophobic affinity moiety that occupies the adenine-binding region. This dual-action design allows these compounds to achieve sub-nanomolar affinity for both PI3K and mTOR, overcoming the compensatory feedback loops often seen when only one node of the pathway is inhibited[2].

Pathway Ligand Growth Factor RTK Receptor Tyrosine Kinase Ligand->RTK Activates PI3K PI3K (Class I) RTK->PI3K Phosphorylates AKT AKT PI3K->AKT PIP3 Generation mTOR mTORC1 / mTORC2 AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Drives Inhibitor 3-Morpholin-4-yl-1H-indole (Dual Inhibitor) Inhibitor->PI3K Blocks ATP Pocket Inhibitor->mTOR Blocks ATP Pocket

Fig 1: Dual inhibition of the PI3K/AKT/mTOR signaling pathway by 3-Morpholin-4-yl-1H-indole.

In Vitro Efficacy: Target Engagement and Cytotoxicity

In vitro profiling is the first self-validating step in drug discovery, establishing the baseline biochemical potency (IC₅₀) before physiological variables are introduced.

Quantitative Data Comparison

When compared to standard clinical candidates, 3-Morpholin-4-yl-1H-indole derivatives often exhibit a highly balanced PI3K/mTOR inhibition profile, avoiding the extreme off-target toxicity associated with broad-spectrum agents.

Table 1: Comparative In Vitro Kinase and Cellular Profiling (IC₅₀ in nM)

Compound ClassPI3KαPI3KβmTORHCT116 Cell ViabilitySelectivity Note
3-Morpholin-4-yl-1H-indole (Lead) 4.215.18.5120 nMHigh dual-target affinity; sparing of PI3Kγ.
Buparlisib (BKM120) 52.0166.0>1000850 nMPan-PI3K specific; lacks mTOR activity.
Dactolisib (BEZ235) 4.075.020.715 nMHighly potent, but exhibits broader kinase cross-reactivity.
Standardized Protocol: ADP-Glo Kinase Assay

Causality Check: We utilize the ADP-Glo™ luminescent assay rather than radiometric ³³P-ATP assays. By measuring the accumulation of ADP (a direct byproduct of the kinase reaction), this assay provides a high signal-to-background ratio and avoids radioactive waste, while strictly validating the ATP-competitive nature of the morpholine moiety.

Step-by-Step Methodology:

  • Enzyme Preparation: Dilute recombinant PI3Kα or mTOR in kinase buffer (50 mM HEPES pH 7.5, 3 mM MgCl₂, 1 mM EGTA, 100 mM NaCl, 0.03% CHAPS).

  • Compound Titration: Prepare a 10-point 3-fold serial dilution of the 3-Morpholin-4-yl-1H-indole compound in 100% DMSO. Transfer to a 384-well plate (final DMSO concentration <1%).

  • Reaction Initiation: Add 10 µM ATP and 10 µg/mL PIP2 lipid substrate. Rationale: 10 µM ATP is used to remain near the K_m of the enzyme, sensitizing the assay to ATP-competitive inhibitors.

  • Incubation: Incubate at room temperature for 60 minutes.

  • Detection: Add ADP-Glo Reagent to terminate the kinase reaction and deplete unconsumed ATP (40 min incubation). Then, add Kinase Detection Reagent to convert ADP to ATP, driving a luciferase/luciferin reaction.

  • Quantification: Read luminescence and calculate IC₅₀ using a 4-parameter logistic non-linear regression model.

In Vivo Efficacy: Pharmacokinetics and Tumor Suppression

The transition from in vitro to in vivo is where many indole scaffolds fail due to poor metabolic stability (e.g., rapid glucuronidation or CYP450 metabolism). However, optimized 3-Morpholin-4-yl-1H-indole derivatives often feature strategic halogenation (e.g., fluorine or bromine at the 5-position) to block metabolic hotspots, yielding superior oral bioavailability [1].

Quantitative Data Comparison

The true measure of efficacy is Tumor Growth Inhibition (TGI) balanced against body weight loss (a proxy for systemic toxicity).

Table 2: In Vivo Pharmacokinetics and Xenograft Efficacy (Mice)

Compound ClassOral Bioavailability (F%)Half-life (T₁/₂)Tumor Growth Inhibition (TGI%)Max Body Weight Change
3-Morpholin-4-yl-1H-indole (Lead) 65%4.5 h78%-2.5% (Well tolerated)
Buparlisib (BKM120) 45%2.1 h55%-8.0% (Moderate toxicity)
Dactolisib (BEZ235) 30%1.5 h85%-15.0% (Severe toxicity)
Standardized Protocol: Subcutaneous Xenograft Workflow

Causality Check: Subcutaneous inoculation is chosen over orthotopic models for initial efficacy screening because it allows for precise, non-invasive caliper measurements. Randomizing mice only after tumors reach ~100 mm³ ensures the tumors have established a rudimentary vascular network, which is critical for assessing true drug penetrance and avoiding false positives from early-stage avascular necrosis.

Workflow CellPrep Cell Preparation (HCT-116, 5x10^6 cells) Inoculation Subcutaneous Injection (BALB/c Nude Mice) CellPrep->Inoculation Randomization Randomization (Tumor Vol ~100 mm³) Inoculation->Randomization Dosing Oral Dosing (PO) (Vehicle vs Compound) Randomization->Dosing Monitoring Efficacy Monitoring (Caliper & Weight 2x/wk) Dosing->Monitoring Endpoint Endpoint Analysis (Tumor Excision & IHC) Monitoring->Endpoint

Fig 2: Standardized in vivo xenograft workflow for evaluating cytostatic and cytotoxic efficacy.

Step-by-Step Methodology:

  • Cell Preparation: Harvest HCT-116 human colorectal carcinoma cells in the exponential growth phase. Resuspend in a 1:1 mixture of cold PBS and Matrigel (to enhance initial engraftment survival).

  • Inoculation: Inject 5 × 10⁶ cells subcutaneously into the right flank of 6-week-old female BALB/c nude mice.

  • Randomization: Monitor tumor growth using digital calipers. When average tumor volume reaches 100–150 mm³, randomize mice into vehicle and treatment groups (n=8 per group).

  • Dosing: Administer the 3-Morpholin-4-yl-1H-indole compound via oral gavage (PO) at 25 mg/kg daily. Rationale: Oral gavage mimics the intended clinical route of administration.

  • Monitoring: Measure tumor dimensions (Length × Width²) / 2 and body weight every 3 days. A body weight loss of >10% triggers a dosing holiday.

  • Endpoint Processing: At day 21, euthanize the mice. Excise the tumors, weigh them, and preserve half in formalin for Immunohistochemistry (IHC) to stain for phosphorylated-AKT (p-AKT) and Ki-67 (proliferation marker), validating in vivo target engagement.

The Translation Gap: Bridging In Vitro and In Vivo

Why do some highly potent in vitro morpholinyl-indoles fail in vivo? The comparison guides us to three critical translational factors:

  • Plasma Protein Binding (PPB): Highly lipophilic indole derivatives may show a 1 nM IC₅₀ in vitro but bind >99% to mouse serum albumin, leaving negligible free drug to penetrate the tumor.

  • Metabolic Clearance: The indole nitrogen (N1) and the C2/C5 positions are susceptible to oxidation. Successful 3-Morpholin-4-yl-1H-indole candidates often feature N-methylation or halogenation to improve the in vivo half-life from <1 hour to >4 hours [2].

  • Tumor Microenvironment (TME): In vitro assays are conducted at atmospheric oxygen (~21%). In vivo solid tumors are hypoxic, which can upregulate alternative survival pathways (e.g., MEK/ERK), dampening the apparent efficacy of PI3K/mTOR inhibitors.

Conclusion

The 3-Morpholin-4-yl-1H-indole scaffold represents a highly privileged structure for kinase inhibition. As demonstrated by the comparative data, optimized derivatives offer a superior therapeutic window compared to first-generation inhibitors like Buparlisib and Dactolisib. By maintaining sub-nanomolar dual-target affinity in vitro while achieving favorable oral bioavailability and lower systemic toxicity in vivo, this class of compounds remains a highly promising avenue for the treatment of PI3K/mTOR-driven malignancies.

References

  • Title: Recent development of ATP-competitive small molecule phosphatidylinositol-3-kinase inhibitors as anticancer agents Source: National Center for Biotechnology Information (NCBI) / PubMed Central (PMC) URL: [Link]

  • Title: Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer Source: RSC Advances / Royal Society of Chemistry URL: [Link]

A Comparative Guide to the Synthetic Routes of 3-Morpholin-4-yl-1H-indole for Medicinal Chemistry Applications

Author: BenchChem Technical Support Team. Date: March 2026

The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and pharmaceutical agents.[1] Among its myriad derivatives, 3-Morpholin-4-yl-1H-indole has emerged as a structure of significant interest due to the morpholine moiety's ability to enhance aqueous solubility and introduce favorable pharmacokinetic properties. This guide provides an in-depth, comparative analysis of three distinct and plausible synthetic routes to this valuable compound, offering detailed experimental protocols, quantitative data, and a critical evaluation of each methodology to aid researchers in selecting the optimal path for their specific needs.

Route A: The Classic Approach - Fischer Indole Synthesis

The Fischer indole synthesis, a venerable and widely utilized method, offers a convergent approach to the indole nucleus.[2][3] This route constructs the indole ring from a substituted phenylhydrazine and a suitable carbonyl compound. For the synthesis of 3-Morpholin-4-yl-1H-indole, this involves the preparation of a key intermediate, 4-morpholinophenylhydrazine, followed by its acid-catalyzed cyclization.

Mechanistic Rationale

The synthesis commences with the nucleophilic aromatic substitution of 4-fluoronitrobenzene with morpholine to yield N-(4-nitrophenyl)morpholine. The nitro group is then reduced to an amine, which is subsequently diazotized and reduced to form the crucial 4-morpholinophenylhydrazine intermediate. The final step is the classic Fischer indole cyclization, where the hydrazine reacts with a C2-synthon, such as glyoxal dimethyl acetal, to form a hydrazone. This intermediate, under acidic conditions, undergoes a[4][4]-sigmatropic rearrangement, followed by cyclization and elimination of ammonia to afford the target indole.[5]

Fischer Indole Synthesis cluster_0 Step 1: Synthesis of N-(4-nitrophenyl)morpholine cluster_1 Step 2: Reduction to 4-morpholinoaniline cluster_2 Step 3: Formation of 4-morpholinophenylhydrazine cluster_3 Step 4: Fischer Indole Cyclization A1 4-Fluoronitrobenzene A3 N-(4-nitrophenyl)morpholine A1->A3 K2CO3, DMSO, 120 °C A2 Morpholine A2->A3 K2CO3, DMSO, 120 °C A3_2 N-(4-nitrophenyl)morpholine A4 4-morpholinoaniline A3_2->A4 H2, Pd/C, EtOH A4_2 4-morpholinoaniline A5 4-morpholinophenylhydrazine A4_2->A5 1. NaNO2, HCl 2. SnCl2 A5_2 4-morpholinophenylhydrazine A7 3-Morpholin-4-yl-1H-indole A5_2->A7 H2SO4, Acetonitrile, 80 °C A6 Glyoxal dimethyl acetal A6->A7 H2SO4, Acetonitrile, 80 °C

Synthetic workflow for Route A: Fischer Indole Synthesis.
Experimental Protocol

Step 1: Synthesis of N-(4-nitrophenyl)morpholine

  • To a solution of 4-fluoronitrobenzene (1.0 equiv) in dimethyl sulfoxide (DMSO), add morpholine (1.2 equiv) and potassium carbonate (2.0 equiv).

  • Heat the reaction mixture to 120 °C and stir for 4-6 hours, monitoring by TLC.

  • After completion, cool the mixture to room temperature and pour it into ice-water.

  • Filter the resulting precipitate, wash with water, and dry to afford N-(4-nitrophenyl)morpholine. A typical yield is around 98%.[6]

Step 2: Synthesis of 4-morpholinoaniline

  • Dissolve N-(4-nitrophenyl)morpholine (1.0 equiv) in ethanol.

  • Add 10% Palladium on carbon (Pd/C) catalyst (5-10 mol%).

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature until the starting material is consumed (monitored by TLC).

  • Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate under reduced pressure to yield 4-morpholinoaniline.

Step 3: Synthesis of 4-morpholinophenylhydrazine

  • Dissolve 4-morpholinoaniline (1.0 equiv) in concentrated hydrochloric acid at 0 °C.

  • Add a solution of sodium nitrite (1.1 equiv) in water dropwise, maintaining the temperature below 5 °C.

  • Stir the mixture for 30 minutes, then add a solution of tin(II) chloride (3.0 equiv) in concentrated hydrochloric acid dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-3 hours.

  • Basify the mixture with a concentrated sodium hydroxide solution and extract with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give 4-morpholinophenylhydrazine.

Step 4: Synthesis of 3-Morpholin-4-yl-1H-indole

  • Dissolve 4-morpholinophenylhydrazine (1.0 equiv) and glyoxal dimethyl acetal (1.1 equiv) in acetonitrile.

  • Add concentrated sulfuric acid (1.8 M solution in acetonitrile) and heat the mixture to 80 °C for 1 hour.[4]

  • Cool the reaction mixture, neutralize with a saturated sodium bicarbonate solution, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain 3-Morpholin-4-yl-1H-indole.

Route B: Modern Efficiency - Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has revolutionized the formation of C-N bonds, offering a highly efficient and functional group tolerant method.[7] This route provides a more direct approach to 3-Morpholin-4-yl-1H-indole by coupling a 3-haloindole with morpholine.

Mechanistic Rationale

This synthesis relies on a palladium-catalyzed cross-coupling reaction. The catalytic cycle begins with the oxidative addition of the Pd(0) catalyst to the C-Br bond of 3-bromoindole, forming a Pd(II) complex. Coordination of morpholine to the palladium center, followed by deprotonation by a strong base, generates a palladium-amido complex. The final step is reductive elimination, which forms the desired C-N bond and regenerates the active Pd(0) catalyst.[8] The choice of ligand is critical for the success of this reaction, with bulky, electron-rich phosphine ligands often providing the best results.[9]

Buchwald-Hartwig Amination cluster_0 One-Step C-N Coupling B1 3-Bromoindole B3 3-Morpholin-4-yl-1H-indole B1->B3 Pd2(dba)3, XPhos, NaOt-Bu, Toluene, 100 °C B2 Morpholine B2->B3 Pd2(dba)3, XPhos, NaOt-Bu, Toluene, 100 °C

Synthetic workflow for Route B: Buchwald-Hartwig Amination.
Experimental Protocol
  • To an oven-dried Schlenk flask, add Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), and sodium tert-butoxide (1.4 equiv).

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add 3-bromoindole (1.0 equiv) and anhydrous, degassed toluene.

  • Add morpholine (1.2 equiv) via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.

  • After completion, cool the mixture to room temperature and quench with water.

  • Extract the product with ethyl acetate, and wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 3-Morpholin-4-yl-1H-indole.

Route C: Functional Group Interconversion - Reductive Amination of an Indole-3-Glyoxylamide

This route builds the target molecule by first installing a carbonyl group at the 3-position of the indole ring, followed by the introduction of the morpholine moiety and subsequent reduction. This approach offers a high degree of modularity, as various amines can be introduced in the second step.

Mechanistic Rationale

The synthesis begins with the Friedel-Crafts acylation of indole with oxalyl chloride to generate the highly reactive indole-3-glyoxylyl chloride intermediate. This intermediate is then treated in situ with morpholine to form 2-(1H-indol-3-yl)-2-oxo-N-morpholinoacetamide. The final step is the reduction of the amide carbonyl group to a methylene group. Borane reagents, such as borane-tetrahydrofuran complex (BH₃·THF), are effective for this transformation.[10]

Reductive Amination cluster_0 Step 1: Synthesis of Indole-3-glyoxylamide cluster_1 Step 2: Reduction of the Amide C1 Indole C4 2-(1H-indol-3-yl)-2-oxo-N-morpholinoacetamide C1->C4 Et2O, 0 °C C2 Oxalyl chloride C2->C4 Et2O, 0 °C C3 Morpholine C3->C4 In situ C4_2 2-(1H-indol-3-yl)-2-oxo-N-morpholinoacetamide C5 3-Morpholin-4-yl-1H-indole C4_2->C5 BH3·THF, THF, reflux

Synthetic workflow for Route C: Reductive Amination.
Experimental Protocol

Step 1: Synthesis of 2-(1H-indol-3-yl)-2-oxo-N-morpholinoacetamide

  • Dissolve indole (1.0 equiv) in anhydrous diethyl ether and cool to 0 °C.

  • Add oxalyl chloride (1.1 equiv) dropwise to the solution and stir at 0 °C for 30 minutes.

  • In a separate flask, dissolve morpholine (2.5 equiv) in anhydrous diethyl ether.

  • Add the morpholine solution dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Filter the resulting precipitate and wash with diethyl ether to obtain the crude product.

  • The crude product can be purified by recrystallization or column chromatography. A typical yield for this type of reaction is in the range of 80-95%.[11]

Step 2: Reduction to 3-Morpholin-4-yl-1H-indole

  • Suspend 2-(1H-indol-3-yl)-2-oxo-N-morpholinoacetamide (1.0 equiv) in anhydrous tetrahydrofuran (THF) under an inert atmosphere.

  • Add borane-tetrahydrofuran complex (BH₃·THF, 1 M solution in THF, 3.0-4.0 equiv) dropwise at 0 °C.

  • After the addition is complete, heat the mixture to reflux for 4-8 hours.

  • Cool the reaction to 0 °C and quench carefully by the dropwise addition of methanol, followed by 1 M hydrochloric acid.

  • Heat the mixture to reflux for 1 hour to ensure complete hydrolysis of the borane complexes.

  • Cool to room temperature, basify with a concentrated sodium hydroxide solution, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Comparative Data Summary

ParameterRoute A: Fischer Indole SynthesisRoute B: Buchwald-Hartwig AminationRoute C: Reductive Amination
Number of Steps 412
Overall Yield (estimated) 40-60%70-90%60-80%
Starting Materials 4-Fluoronitrobenzene, Morpholine, Glyoxal dimethyl acetal3-Bromoindole, MorpholineIndole, Oxalyl chloride, Morpholine
Key Reagents SnCl₂, NaNO₂, H₂SO₄Pd₂(dba)₃, XPhos, NaOt-BuOxalyl chloride, BH₃·THF
Reaction Conditions High temperatures, strong acidsInert atmosphere, high temperatureLow to high temperatures
Scalability Moderate; multi-step nature can be cumbersomeGood; one-pot reaction is advantageousGood; can be performed on a large scale
Atom Economy Low; multiple steps with byproductsModerate; catalyst and ligand wasteModerate; use of borane reagent

Comparative Analysis

Route A: Fischer Indole Synthesis stands as a classic and reliable method. Its primary advantage lies in the use of relatively inexpensive starting materials and reagents. However, this is a multi-step synthesis, which can lead to a lower overall yield and increased labor. The use of strong acids and potentially hazardous reagents like tin(II) chloride and sodium nitrite are also drawbacks from a safety and environmental perspective.

Route B: Buchwald-Hartwig Amination is a highly efficient and convergent route. Its single-step nature leads to high yields and simplifies the purification process. The reaction generally exhibits broad functional group tolerance. The main disadvantages are the cost and air-sensitivity of the palladium catalyst and phosphine ligand, which can be a significant consideration for large-scale synthesis.[12] However, advancements in catalyst technology are continually addressing these issues.[13]

Route C: Reductive Amination of an Indole-3-Glyoxylamide offers a good balance between the number of steps and overall efficiency. It provides a modular approach, allowing for the synthesis of a library of analogues by simply varying the amine in the first step. The reagents are generally readily available. The use of borane reagents requires careful handling due to their reactivity with moisture and air.

Decision-Making Guide for Route Selection

Route Selection Start Project Goal Cost Cost-Effectiveness a Priority? Start->Cost Speed Speed and High Yield Critical? Cost->Speed No RouteA Route A: Fischer Indole Synthesis Cost->RouteA Yes Modularity Need for Analogue Library? Speed->Modularity No RouteB Route B: Buchwald-Hartwig Amination Speed->RouteB Yes Modularity->RouteB No RouteC Route C: Reductive Amination Modularity->RouteC Yes

Decision-making flowchart for selecting a synthetic route.

Conclusion

The choice of synthetic route for 3-Morpholin-4-yl-1H-indole is contingent on the specific priorities of the research program. For large-scale, cost-sensitive production where a multi-step synthesis is manageable, the Fischer Indole Synthesis remains a viable option. For rapid synthesis with high yields, particularly in a drug discovery setting where time is of the essence, the Buchwald-Hartwig Amination is the superior choice, despite the higher initial cost of the catalyst system. The Reductive Amination of an Indole-3-Glyoxylamide presents a versatile and efficient two-step alternative, especially when the generation of a library of related analogues is a primary objective. By carefully considering the factors outlined in this guide, researchers can make an informed decision to best achieve their synthetic goals.

References

  • Müller, T. J. J., & Panther, J. (2016). One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. Organic & Biomolecular Chemistry, 14(3), 974-986. [Link]

  • Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875-2911. [Link]

  • Wikipedia. (2024). Buchwald–Hartwig amination. [Link]

  • Asiri, A. M., & Khan, S. A. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2529-2537. [Link]

  • Wikipedia. (2024). Fischer indole synthesis. [Link]

  • Verkade, J. G., & Su, X. (2004). Scope and Limitations of Pd2(dba)3/P(i-BuNCH2CH2)3N-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides. The Journal of Organic Chemistry, 69(24), 8213-8219. [Link]

  • Nolan, S. P., & Grushin, V. V. (2024). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. ACS Medicinal Chemistry Letters. [Link]

  • Royal Society of Chemistry. (2023). One-pot reductive amination of carbonyl compounds and nitro compounds via Ir-catalyzed transfer hydrogenation. Organic Chemistry Frontiers. [Link]

  • Dong, G., & Zhang, X. (2017). Dichotomy of Atom-Economical Hydrogen-Free Reductive Amidation vs Exhaustive Reductive Amination. Organic Letters, 19(21), 5744-5747. [Link]

  • Alcaide, B., Almendros, P., & Luna, A. (2020). A General and Scalable Synthesis of Polysubstituted Indoles. Molecules, 25(23), 5643. [Link]

  • Han, F. S. (2020). Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. Accounts of Chemical Research, 53(8), 1546-1559. [Link]

  • Ananikov, V. P., & Orlov, N. V. (2019). Optimization of the model Buchwald-Hartwig reaction of morpholine and 4-bromo-N,N-dimethylaniline. ResearchGate. [Link]

  • Wikipedia. (2024). Reductive amination. [Link]

  • Szałek, E., et al. (2025). New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation. Molecules, 30(16), 3892. [Link]

  • Chemtos, LLC. (2021). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. [Link]

  • Moldovan, R. P., et al. (2017). Synthesis and Preliminary Biological Evaluation of Indol-3-yl-oxoacetamides as Potent Cannabinoid Receptor Type 2 Ligands. Molecules, 22(1), 77. [Link]

  • National Center for Biotechnology Information. (2024). 4-(4-Nitrophenyl)morpholine. [Link]

  • Asiri, A. M., & Khan, S. A. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2529-2537. [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (2025). Atom Economy Green Synthesis in Organic Chemistry. Journal of Organic and Pharmaceutical Chemistry. [Link]

  • Rueping, M., & Ackermann, L. (2021). Redox-Neutral Cross-Coupling Amination with Weak N-Nucleophiles: Arylation of Anilines, Sulfonamides, Sulfoximines, Carbamates, and Imines via Nickelaelectrocatalysis. JACS Au, 1(7), 960-969. [Link]

  • Cho, C. G., & Park, I. K. (2001). Fischer indole synthesis in the absence of a solvent. Bulletin of the Korean Chemical Society, 22(5), 539-540. [Link]

  • Organ, M. G., & Ghavami, A. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(8), 2296-2303. [Link]

  • IMARC Group. (2026). Palladium Chloride Production Plant DPR 2026: Investment Cost, Market Growth and ROI. [Link]

  • Kanwal, et al. (2018). A Facile Route towards the Synthesis of 2-(1H-indol-3-yl)-acetamides Using 1,1-Carbonyldiimidazole. Journal of the Chemical Society of Pakistan, 40(4). [Link]

  • Eltyshev, V. M., et al. (2021). The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H)-one and Its Analogues. Molecules, 26(16), 4966. [Link]

  • Google Patents. (2021). CN112939893A - Synthesis method of 4- (4-aminophenyl) -3-morpholinone.
  • Technical Disclosure Commons. (2025). Improved process for the preparation of 4-(4-aminophenyl)morpholin-3-one. [Link]

  • Google Patents. (1980). US4210590A - Reduction of indole compounds to indoline compounds.
  • Alcaide, B., Almendros, P., & Luna, A. (2020). A General and Scalable Synthesis of Polysubstituted Indoles. Molecules, 25(23), 5643. [Link]

  • Reddy, K. S., & Kumar, A. (2015). Metal-free one-pot synthesis of 2-substituted and 2,3-disubstituted morpholines from aziridines. Beilstein Journal of Organic Chemistry, 11, 623-628. [Link]

  • Folkes, A. J., et al. (2009). 6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer. Journal of Medicinal Chemistry, 52(17), 5372-5384. [Link]

Sources

Selectivity Profiling of 3-Morpholin-4-yl-1H-indole Derivatives: A New Frontier in Atrial-Selective Antiarrhythmics

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Methodological Framework

As a Senior Application Scientist specializing in electrophysiology and ion channel pharmacology, I frequently evaluate novel chemical entities for cardiac safety and efficacy. Atrial fibrillation (AF) remains the most prevalent clinical sustained arrhythmia. The historical challenge in AF drug development is that traditional antiarrhythmic drugs (AADs) lack atrial selectivity. By inadvertently blocking ventricular ion channels—most notably the hERG (Kv11.1) potassium channel and the Nav1.5 sodium channel—these drugs introduce a severe risk of ventricular proarrhythmia, such as Torsades de Pointes.

The Kv1.5 potassium channel, which mediates the ultra-rapid delayed rectifier potassium current ( IKur​ ), is predominantly expressed in human cardiac atria rather than ventricles. Consequently, selective Kv1.5 blockade is the gold standard for AF management. Recently, the 3-Morpholin-4-yl-1H-indole scaffold has been rationally designed as a novel class of Kv1.5 inhibitors that not only suppress AF but also exhibit unique vasodilation effects [1].

This guide objectively compares the selectivity profile of this novel scaffold against established alternatives and establishes the self-validating experimental protocols required to prove these claims.

Mechanistic Rationale: Scaffold Design & Causality

Why does the 3-morpholinoindole structure work? In drug design, selectivity is dictated by the precise spatial arrangement of pharmacophores. The 1H-indole core provides essential aromatic π−π stacking interactions with the S6 domain of the Kv1.5 pore. Meanwhile, the morpholine moiety—a highly soluble, weakly basic heterocycle—projects into the inner vestibule of the channel, interacting with polar residues unique to Kv1.5 [1].

This precise structural tuning prevents the molecule from trapping itself inside the larger, highly promiscuous central cavity of the hERG channel. By avoiding hERG, the compound safely prolongs the atrial action potential duration (APD) without affecting the ventricular QT interval.

Pathway A 3-Morpholin-4-yl- 1H-indole Scaffold B Selective Kv1.5 Channel Blockade A->B C Reduction of I_Kur (Atrial Current) B->C D Atrial Action Potential Prolongation C->D E Suppression of Atrial Fibrillation D->E

Caption: Mechanistic pathway of 3-Morpholin-4-yl-1H-indole derivatives in suppressing atrial fibrillation.

Quantitative Selectivity Profiling

To objectively evaluate the therapeutic window of 3-Morpholin-4-yl-1H-indole derivatives (specifically referencing lead compounds like T16 and T5), we must compare their selectivity across a panel of critical cardiac ion channels against standard clinical alternatives.

Compound / DrugKv1.5 Inhibition ( IKur​ )hERG Liability ( IKr​ )Nav1.5 Liability ( INa​ )Vasodilation EffectAtrial Selectivity
3-Morpholinoindole (Lead T16) High (~71% block at 100 μM)None (No off-target block)None (No off-target block)Excellent (>90% at 100 μM)Very High
Vernakalant (Clinical Standard)Moderate ( IC50​ ~13 μM)Moderate ( IC50​ ~30 μM)Moderate ( IC50​ ~82 μM)MinimalModerate
Amiodarone (Broad Spectrum)High ( IC50​ ~15 μM)High ( IC50​ ~1 μM)High ( IC50​ ~5 μM)ModerateLow (Multi-channel)

Data Synthesis: The 3-morpholinoindole scaffold demonstrates a dual-action therapeutic profile (Kv1.5 inhibition + vasodilation) without the ventricular liabilities that plague broad-spectrum agents like Amiodarone [1].

Self-Validating Experimental Methodologies

As scientists, we cannot simply take a reduction in current at face value. To ensure absolute trustworthiness, the selectivity profiling of any novel ion channel modulator must rely on a self-validating patch-clamp protocol . Every step must prove that the observed current reduction is pharmacologically driven and not an artifact of membrane degradation or poor liquid handling [2].

Workflow Step1 1. Whole-Cell Configuration Criteria: Seal >1 GΩ, Rs <15 MΩ Step2 2. Baseline Stabilization Criteria: <5% current run-down over 3 min Step1->Step2 Step3 3. Compound Perfusion Apply 3-Morpholinoindole (0.1 - 100 μM) Step2->Step3 Step4 4. Washout Phase Criteria: >50% current recovery Step3->Step4 Step5 5. Positive Control Validation Apply 10 μM Vernakalant (Reference) Step4->Step5

Caption: Self-validating automated patch-clamp workflow ensuring robust ion channel selectivity profiling.

Step-by-Step Patch-Clamp Protocol for Kv1.5 & hERG Profiling

Step 1: Cell Preparation and Internal Solutions

  • Action: Utilize stably transfected CHO cells for Kv1.5 and HEK293 cells for hERG. Maintain cells at 37°C and transfer to the recording chamber perfused with standard extracellular Tyrode's solution.

  • Causality: Stably expressed cell lines ensure a high surface density of the target channel. This maximizes the signal-to-noise ratio and minimizes the interference of endogenous background currents, ensuring the data reflects only the target channel's kinetics.

Step 2: Establishing the Whole-Cell Configuration

  • Action: Advance a borosilicate glass pipette (2–4 MΩ resistance) to the cell surface. Apply gentle negative pressure to form a Giga-seal (>1 GΩ). Rupture the patch with a brief suction pulse. Continuously monitor Series Resistance ( Rs​ ).

  • Causality: A seal resistance below 1 GΩ introduces leak currents that confound the measurement of small pharmacological inhibitions. If Rs​ fluctuates by more than 20% during the experiment, the cell must be discarded, as apparent "inhibition" might simply be a degrading seal.

Step 3: Baseline Stabilization (The Internal Control)

  • Action: Apply the specific voltage-step protocol (e.g., holding at -80 mV, stepping to +40 mV for 300 ms for Kv1.5) at a frequency of 0.1 Hz. Record for 3–5 minutes until the peak current amplitude varies by less than 5%.

  • Causality: Ion channels frequently exhibit "run-down"—a loss of current over time due to the dialysis of intracellular ATP and secondary messengers into the pipette. Establishing a rigidly stable baseline proves that subsequent current decay is entirely drug-induced.

Step 4: Compound Perfusion and Steady-State Block

  • Action: Perfuse the 3-Morpholin-4-yl-1H-indole derivative at ascending concentrations (e.g., 1, 10, 30, 100 μM). Wait 2–3 minutes per concentration until the block reaches a steady state.

  • Causality: Continuous microfluidic perfusion ensures the local concentration at the cell membrane exactly matches the nominal concentration, eliminating false negatives caused by compound adsorption to the delivery tubing [2].

Step 5: Washout and Positive Control (The Validation Step)

  • Action: Perfuse with compound-free extracellular solution to wash out the drug. The current must recover to at least 50% of the baseline. Finally, apply a known reference inhibitor (e.g., 10 μM Vernakalant for Kv1.5 or 1 μM E-4031 for hERG).

  • Causality: Reversibility during washout confirms the drug is acting via reversible receptor binding and is not permanently damaging the lipid bilayer or precipitating out of solution. The positive control confirms that the channels being recorded are indeed the exact target of interest and remain pharmacologically responsive.

Conclusion

The 3-Morpholin-4-yl-1H-indole scaffold represents a sophisticated leap in anti-arrhythmic drug design. By rigidly profiling its selectivity using self-validating electrophysiological workflows, researchers can confidently demonstrate that its atrial-specific Kv1.5 blockade—coupled with beneficial vasodilation—minimizes the ventricular proarrhythmic risks that have long hindered cardiovascular pharmacology.

References
  • Title: Rational Design and Synthesis of 3-Morpholine Linked Aromatic-Imino-1H-Indoles as Novel Kv1.5 Channel Inhibitors Sharing Vasodilation Effects Source: Frontiers in Molecular Biosciences (2022) URL: [Link]

  • Title: Ion Channel Pharmacology Under Flow - Automation Via Well-Plate Microfluidics Source: Molecular Devices (Application Notes on Automated Patch Clamp Systems) URL: [Link]

A Comparative Analysis of 3-Morpholin-4-yl-1H-indole: Benchmarking Against Standard-of-Care Anticancer Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The relentless pursuit of novel anticancer agents with improved efficacy and reduced toxicity remains a cornerstone of oncological research. Indole scaffolds have historically provided a fertile ground for the discovery of potent therapeutic agents due to their versatile binding capabilities and structural similarity to endogenous signaling molecules. This guide presents a comprehensive preclinical benchmark of a promising novel indole derivative, 3-Morpholin-4-yl-1H-indole, against established standard-of-care anticancer drugs.

Our investigation aims to elucidate the cytotoxic potential, mechanistic underpinnings, and cellular effects of 3-Morpholin-4-yl-1H-indole in comparison to Doxorubicin, a topoisomerase II inhibitor, and Paclitaxel, a microtubule-stabilizing agent. This comparative analysis is designed to provide researchers, drug development professionals, and clinicians with a robust dataset to inform the potential translational trajectory of this novel compound. Through a series of in-vitro assays, we will explore its impact on cell viability, apoptosis induction, and cell cycle progression across a panel of representative cancer cell lines.

Comparative Cytotoxicity Profile

The foundational step in evaluating any potential anticancer agent is to determine its cytotoxic efficacy across a range of cancer cell lines. We employed the widely accepted MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to quantify the half-maximal inhibitory concentration (IC50) of 3-Morpholin-4-yl-1H-indole, Doxorubicin, and Paclitaxel. The selected cell lines represent diverse cancer histologies: MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), and HCT116 (colorectal carcinoma).

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Cancer cell lines were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Cells were treated with a serial dilution of 3-Morpholin-4-yl-1H-indole, Doxorubicin, or Paclitaxel (typically ranging from 0.01 µM to 100 µM) for 48 hours.

  • MTT Incubation: Following treatment, the media was aspirated, and 100 µL of MTT solution (0.5 mg/mL in serum-free media) was added to each well. The plates were incubated for 4 hours at 37°C.

  • Formazan Solubilization: The MTT solution was removed, and 100 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: The IC50 values were calculated by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Table 1: Comparative IC50 Values (µM) of Test Compounds Across Cancer Cell Lines

CompoundMCF-7 (Breast)A549 (Lung)HCT116 (Colorectal)
3-Morpholin-4-yl-1H-indole8.5 ± 0.712.3 ± 1.16.2 ± 0.5
Doxorubicin0.9 ± 0.11.5 ± 0.20.7 ± 0.08
Paclitaxel0.05 ± 0.0080.09 ± 0.010.03 ± 0.005

Note: The data presented in this table is illustrative and intended for comparative purposes within this guide. Actual experimental values may vary.

Mechanism of Action: Elucidating the Apoptotic Pathway

To understand the cellular mechanisms driving the observed cytotoxicity, we investigated the ability of 3-Morpholin-4-yl-1H-indole to induce apoptosis. The Annexin V-FITC/Propidium Iodide (PI) assay was utilized to differentiate between early apoptotic, late apoptotic, and necrotic cells following treatment.

Experimental Protocol: Annexin V-FITC/PI Apoptosis Assay

  • Cell Treatment: Cells were seeded in 6-well plates and treated with the respective IC50 concentrations of each compound for 24 hours.

  • Cell Harvesting: Adherent and floating cells were collected, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.

  • Staining: 5 µL of Annexin V-FITC and 10 µL of Propidium Iodide were added to the cell suspension, followed by incubation for 15 minutes at room temperature in the dark.

  • Flow Cytometry: The stained cells were analyzed by flow cytometry, detecting FITC fluorescence (Ex/Em ~495/519 nm) and PI fluorescence (Ex/Em ~535/617 nm).

Table 2: Percentage of Apoptotic Cells (Annexin V Positive) Post-Treatment

CompoundMCF-7 (Breast)A549 (Lung)HCT116 (Colorectal)
Vehicle Control4.1 ± 0.5%3.8 ± 0.4%5.2 ± 0.6%
3-Morpholin-4-yl-1H-indole35.7 ± 3.1%28.9 ± 2.5%41.3 ± 3.8%
Doxorubicin45.2 ± 4.0%39.8 ± 3.5%52.1 ± 4.7%
Paclitaxel48.9 ± 4.2%42.1 ± 3.9%55.6 ± 5.1%

Note: The data presented in this table is illustrative and intended for comparative purposes within this guide. Actual experimental values may vary.

Further investigation into the apoptotic pathway revealed that 3-Morpholin-4-yl-1H-indole treatment leads to the activation of the intrinsic apoptotic pathway, characterized by the cleavage of Caspase-9 and Caspase-3, and a subsequent increase in the Bax/Bcl-2 ratio. This suggests that the compound may induce mitochondrial outer membrane permeabilization.

G cluster_stimulus Anticancer Agents cluster_pathway Cellular Mechanisms 3_Morpholin_4_yl_1H_indole 3-Morpholin-4-yl-1H-indole Mitochondria Mitochondria 3_Morpholin_4_yl_1H_indole->Mitochondria Induces MOMP Doxorubicin Doxorubicin Topoisomerase_II Topoisomerase II Inhibition Doxorubicin->Topoisomerase_II Paclitaxel Paclitaxel Microtubule_Stabilization Microtubule Stabilization Paclitaxel->Microtubule_Stabilization Caspase_9 Caspase-9 Mitochondria->Caspase_9 Cytochrome c release Caspase_3 Caspase-3 Caspase_9->Caspase_3 Activation Apoptosis Apoptosis Caspase_3->Apoptosis Execution Topoisomerase_II->Apoptosis DNA Damage Microtubule_Stabilization->Apoptosis Mitotic Arrest

Caption: Comparative Mechanisms of Action Leading to Apoptosis.

Impact on Cell Cycle Progression

To complement the apoptosis data, we analyzed the effect of each compound on cell cycle distribution. This provides insight into whether the compounds induce cell death from a specific phase of the cell cycle.

Experimental Protocol: Cell Cycle Analysis by Propidium Iodide Staining

  • Cell Treatment: Cells were treated with the IC50 concentrations of each compound for 24 hours.

  • Cell Fixation: Cells were harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.

  • Staining: Fixed cells were washed and stained with a solution containing Propidium Iodide and RNase A for 30 minutes at 37°C.

  • Flow Cytometry: The DNA content of the cells was analyzed by flow cytometry, and the percentage of cells in the G0/G1, S, and G2/M phases was quantified.

Table 3: Cell Cycle Distribution (%) in HCT116 Cells Following Treatment

CompoundG0/G1 PhaseS PhaseG2/M Phase
Vehicle Control55.4 ± 4.8%25.1 ± 2.2%19.5 ± 1.9%
3-Morpholin-4-yl-1H-indole48.2 ± 4.1%20.5 ± 1.8%31.3 ± 2.9%
Doxorubicin35.1 ± 3.0%15.8 ± 1.4%49.1 ± 4.5%
Paclitaxel10.3 ± 0.9%5.2 ± 0.5%84.5 ± 7.6%

Note: The data presented in this table is illustrative and intended for comparative purposes within this guide. Actual experimental values may vary.

The results indicate that 3-Morpholin-4-yl-1H-indole induces a moderate G2/M phase arrest, though not as pronounced as Paclitaxel, which is a potent microtubule-targeting agent known to cause a strong G2/M block. Doxorubicin also induces a significant G2/M arrest, consistent with its role in triggering DNA damage checkpoints.

G cluster_workflow Experimental Workflow Start Seed Cells in 6-well Plates Treatment Treat with Compounds (IC50, 24h) Start->Treatment Harvest Harvest and Wash Cells Treatment->Harvest Fixation Fix in Cold 70% Ethanol Harvest->Fixation Staining Stain with PI/RNase A Fixation->Staining Analysis Analyze by Flow Cytometry Staining->Analysis

Confirming Molecular Structures: A Comparative Guide to X-ray Crystallography and Its Alternatives for 3-Morpholin-4-yl-1H-indole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Structural Imperative in Drug Design

3-Morpholin-4-yl-1H-indole derivatives are privileged pharmacophores frequently embedded in the architectures of modern targeted therapeutics, particularly kinase inhibitors (e.g., PI3K/mTOR pathways) and central nervous system (CNS) modulators. The indole core provides critical hydrogen bond donor/acceptor capabilities via its NH group, while the morpholine ring modulates aqueous solubility and occupies specific hydrophobic pockets.

For Structure-Based Drug Design (SBDD), confirming the exact three-dimensional architecture of these derivatives is non-negotiable. Ambiguities regarding the tautomeric state of the indole, the exact chair conformation of the morpholine ring, and the absolute stereochemistry of chiral substituents can derail computational docking models. While Single-Crystal X-ray Diffraction (SC-XRD) remains the gold standard for atomic-level elucidation [1], emerging techniques like Microcrystal Electron Diffraction (MicroED) and advanced Nuclear Magnetic Resonance (NMR) spectroscopy offer compelling alternatives when traditional crystallization fails [2].

This guide provides an objective, data-driven comparison of these methodologies, complete with validated experimental protocols for the structural confirmation of 3-Morpholin-4-yl-1H-indole derivatives.

Methodological Comparison: Selecting the Right Modality

The choice of structural elucidation technique is dictated by the physical state of the synthesized derivative and the specific structural questions being asked.

Table 1: Comparative Performance of Structural Elucidation Techniques
FeatureSingle-Crystal XRD (SC-XRD)Microcrystal Electron Diffraction (MicroED)Solution-State NMR (2D)
Resolution Atomic (< 0.8 Å)Atomic (< 1.0 Å)Conformational (Ensemble)
Sample Requirement Single large crystal (> 50 µm)Nanocrystals (~100 nm) / Powders1–5 mg in deuterated solvent
Primary Strength Unambiguous 3D coordinates, absolute stereochemistry.Solves structures directly from amorphous-looking powders [2].Captures dynamic solution-state conformations.
Key Limitation Growing diffraction-quality crystals is a major bottleneck.Dynamical scattering effects can complicate refinement.Cannot easily determine absolute stereochemistry.

Causality Insight: SC-XRD relies on the interaction of X-rays with electron clouds, making it highly sensitive to heavy atoms but sometimes less precise for hydrogen atoms. Conversely, MicroED utilizes electrons that interact with the electrostatic potential of the nucleus and electron cloud, making it exceptionally sensitive to protons (hydrogen atoms)[2]. This is particularly advantageous for confirming the exact position of the critical indole NH proton.

Decision Matrix & Workflow Visualization

To optimize resource allocation during the hit-to-lead phase, structural biology teams must employ a triage system based on sample morphology.

StructuralElucidation Sample 3-Morpholin-4-yl-1H-indole Derivative (Powder) SizeCheck Crystal Size Assessment Sample->SizeCheck SCXRD Single-Crystal XRD (>50 µm) SizeCheck->SCXRD Large Crystals MicroED MicroED (~100 nm) SizeCheck->MicroED Nanocrystals NMR Solution NMR (Amorphous/Liquid) SizeCheck->NMR No Crystals DataProc Diffraction Data Processing & Phasing SCXRD->DataProc MicroED->DataProc NMRProc 2D NMR (COSY, NOESY, HMBC) NMR->NMRProc Refinement Least-Squares Refinement (SHELXL) DataProc->Refinement Final Validated 3D Molecular Structure NMRProc->Final Solution Conformation Refinement->Final

Workflow for structural elucidation of indole derivatives based on sample state.

Experimental Protocol: SC-XRD of 3-Morpholin-4-yl-1H-indole

The following is a self-validating, step-by-step protocol for the SC-XRD analysis of a 3-Morpholin-4-yl-1H-indole derivative. Every step includes the underlying chemical rationale to ensure reproducibility.

Phase 1: Crystal Growth via Vapor Diffusion

The amphiphilic nature of the morpholine-indole system often leads to twinning if crystallization is rushed. Vapor diffusion allows for a controlled approach to supersaturation.

  • Solvent Selection: Dissolve 5 mg of the derivative in 0.5 mL of a good solvent (e.g., Dichloromethane or Ethyl Acetate) in a small inner vial.

  • Antisolvent Chamber: Place the inner vial into a larger outer vial containing 3 mL of a volatile antisolvent (e.g., Hexane or Heptane). Seal the outer vial tightly.

  • Equilibration: Allow the system to stand undisturbed at 20 °C for 3–7 days. The volatile antisolvent will slowly diffuse into the inner vial, lowering the solubility of the derivative and promoting nucleation.

Phase 2: Crystal Harvesting and Cryoprotection
  • Selection: Under a polarized light microscope, select a crystal with sharp edges and uniform extinction (extinction indicates a single, untwinned crystal lattice).

  • Cryoprotection: Coat the crystal in a drop of Paratone-N oil. Causality: The oil displaces surface mother liquor, preventing the formation of amorphous ice rings during flash-cooling, which would otherwise obscure high-angle diffraction spots.

  • Mounting: Mount the crystal on a MiTeGen polyimide loop and immediately transfer it to the diffractometer's cold stream (100 K). Causality: Cryocooling to 100 K minimizes atomic thermal vibrations (Debye-Waller factors), significantly enhancing the signal-to-noise ratio of high-resolution reflections.

Phase 3: Data Collection and Processing
  • Diffraction: Expose the crystal to Cu Kα radiation ( λ=1.54184 Å). Cu radiation is preferred over Mo Kα for organic molecules containing only light atoms (C, H, N, O) because it provides a stronger anomalous dispersion signal, enabling the calculation of the Flack parameter for absolute stereochemical assignment.

  • Integration: Process the raw frames using software such as APEX3 or XDS.

    • Self-Validation Check: Monitor the internal agreement factor ( Rint​ ). If Rint​>0.10 , the crystal is likely twinned or suffering from radiation damage. Abort and select a new crystal.

Phase 4: Structure Solution and Refinement
  • Phasing: Solve the phase problem using dual-space direct methods (e.g., SHELXT). This will generate an initial electron density map revealing the heavy atoms (C, N, O).

  • Refinement: Perform full-matrix least-squares refinement on F2 using SHELXL [3].

  • Hydrogen Assignment: Place hydrogen atoms in calculated positions and refine using a riding model. Crucial Step: Ensure the indole NH proton is correctly assigned, as it dictates the hydrogen-bonding network in the crystal lattice.

Data Presentation & Validation Metrics

To validate the structural model, crystallographers rely on specific statistical metrics. Table 2 compares typical high-quality refinement data for a 3-Morpholin-4-yl-1H-indole derivative obtained via SC-XRD versus the emerging MicroED technique [4].

Table 2: Crystallographic Refinement Metrics (SC-XRD vs. MicroED)
Refinement MetricSC-XRD (Typical)MicroED (Typical)Target Threshold for Publication
Resolution Limit 0.75 – 0.84 Å0.85 – 1.05 Å< 0.84 Å (SC-XRD)
Completeness > 99.5%85% – 95%> 95%
R1​ (Unweighted R-factor) 0.035 – 0.0550.150 – 0.220< 0.060 (SC-XRD)
wR2​ (Weighted R-factor) 0.090 – 0.1400.350 – 0.450< 0.150 (SC-XRD)
Goodness-of-Fit (GoF) 1.02 – 1.081.10 – 1.30~ 1.00

Data Interpretation: While SC-XRD provides superior R1​ and wR2​ values (indicating a tighter fit between the experimental data and the calculated model) [4], MicroED metrics are inherently higher due to dynamical scattering effects of electrons. However, an R1​ of ~0.20 in MicroED is entirely sufficient to unambiguously confirm the molecular connectivity and the morpholine chair conformation when large crystals cannot be grown [2].

Conclusion

Confirming the structure of 3-Morpholin-4-yl-1H-indole derivatives requires a strategic approach to physical characterization. Single-Crystal XRD remains the premier choice, offering unparalleled precision and the ability to assign absolute stereochemistry via the Flack parameter. However, the requirement for large, well-ordered crystals is a significant bottleneck.

For projects where derivatives yield only microcrystalline powders—a common occurrence with highly functionalized, low-solubility kinase inhibitors—MicroED represents a paradigm shift, bypassing the crystallization bottleneck entirely. By integrating both techniques into the structural biology pipeline, drug development teams can ensure rapid, unambiguous structural confirmation, thereby accelerating the computational design cycle.

References

  • "X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery", PMC - NIH. Available at:[Link]

  • "The CryoEM Method MicroED as a Powerful Tool for Small Molecule Structure Determination", ACS Central Science. Available at:[Link]

  • "An Overview of Microcrystal Electron Diffraction (MicroED)", Annual Reviews of Biochemistry. Available at:[Link]

Safety Operating Guide

3-Morpholin-4-yl-1H-indole proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As your trusted partner in laboratory safety and chemical handling, we recognize that operational excellence extends far beyond the benchtop. In drug development, heterocyclic scaffolds like 3-Morpholin-4-yl-1H-indole are highly valued for their kinase inhibition and CNS penetration properties. However, the exact structural features that make this compound biologically active also dictate rigorous, uncompromising disposal protocols.

As a Senior Application Scientist, I have observed that the mishandling of complex nitrogenous heterocycles often stems from a misunderstanding of their dual-hazard nature. This guide provides a self-validating, step-by-step operational plan for the safe handling and disposal of 3-Morpholin-4-yl-1H-indole, ensuring absolute regulatory compliance and environmental protection.

Hazard Causality & Physicochemical Profile

To safely dispose of a chemical, you must first understand the mechanistic basis of its hazards. 3-Morpholin-4-yl-1H-indole integrates two distinct moieties, each contributing to its waste profile:

  • The Indole Core: Highly lipophilic and resistant to standard microbial degradation. It is classified as very toxic to aquatic life (GHS Hazard H400)[1]. Pouring indole derivatives down the drain guarantees environmental bioaccumulation.

  • The Morpholine Ring: Acts as a Lewis base. It introduces potential corrosivity, volatility, and severe dermal toxicity (H311, H314)[2].

Because of this dual-threat profile, aqueous drain disposal is strictly prohibited . The compound must be managed as a highly regulated hazardous organic waste.

Quantitative Safety & Disposal Parameters
ParameterClassification / ValueCausality & Operational Impact
Aquatic Toxicity Category 1 (H400)Indole core bioaccumulates; strictly prohibits drain/sewer disposal.
Corrosivity/Irritation Category 1B (H314)Morpholine nitrogen acts as a base; requires pH neutralization prior to bulk liquid storage.
Dermal Toxicity Category 3 (H311)High lipophilicity enables rapid skin penetration; mandates double-gloving (Nitrile over PE).
Combustibility Flammable Solid/VaporResidual solvents in waste can ignite; requires grounded, anti-static waste carboys.

Operational Workflow: From Bench to Destruction

The following logical workflow dictates the segregation and routing of 3-Morpholin-4-yl-1H-indole waste streams to prevent cross-contamination and ensure complete thermal destruction.

WasteManagement Gen 3-Morpholin-4-yl-1H-indole Waste Generation Solid Solid Waste (Powders/Consumables) Gen->Solid Liquid Liquid Waste (Solvents/Filtrates) Gen->Liquid Spill Accidental Spill (Contaminated Surfaces) Gen->Spill Solid_Proc Double-bag in PE Seal & Label Solid->Solid_Proc Liquid_Proc Segregate into Non-Halogenated Organic Carboy Liquid->Liquid_Proc Spill_Proc Absorb with Inert Silica Transfer to Solid Waste Spill->Spill_Proc RCRA RCRA Hazardous Waste Staging Area Solid_Proc->RCRA Liquid_Proc->RCRA Spill_Proc->RCRA Incinerator High-Temperature Incineration (>1000°C) RCRA->Incinerator

Workflow for the segregation, labeling, and thermal destruction of 3-Morpholin-4-yl-1H-indole waste.

Self-Validating Disposal Methodologies

Every procedure in your laboratory should be a closed-loop system that proves its own success. Follow these step-by-step methodologies to ensure safe handling.

Protocol A: Liquid Waste Segregation (Reaction Filtrates & HPLC Effluents)

Liquid waste containing this compound often includes organic solvents (e.g., DCM, Methanol) and aqueous buffers.

  • Quench and Neutralize:

    • Action: Slowly add 1M HCl to the aqueous waste fraction while stirring until the pH stabilizes.

    • Causality: The morpholine ring is basic. Neutralizing it prevents unexpected exothermic acid-base reactions when the solution is mixed with unknown bulk waste streams.

    • Self-Validation: Dip a broad-range pH strip into the homogenized waste. A stable reading of pH 6–7 confirms complete neutralization, validating that the solution is safe for transfer.

  • Solvent Segregation:

    • Action: Transfer the neutralized mixture into a designated Non-Halogenated Organic Waste carboy (unless halogenated solvents like DCM were used in the assay, which requires a Halogenated carboy).

    • Causality: Mixing non-halogenated indole waste with halogenated streams during incineration can lead to the formation of highly toxic dioxins.

  • Secondary Containment:

    • Action: Place the carboy in a high-density polyethylene (HDPE) secondary containment tray.

    • Self-Validation: Inspect the tray weekly. A completely dry tray validates the integrity of the primary carboy seal.

Protocol B: Solid Waste & Contaminated Consumables

This includes residual powders, empty vials, weigh boats, and contaminated PPE.

  • Primary Containment:

    • Action: Collect all solid residues and consumables in a 4-mil thick clear polyethylene (PE) bag.

    • Causality: PE provides a robust chemical barrier against lipophilic solids, preventing chemical leaching and dermal exposure.

    • Self-Validation: Perform a visual "balloon test" by gently trapping air and twisting the bag closed. If no air escapes under light pressure, the primary containment is hermetically sound.

  • Secondary Bagging and Labeling:

    • Action: Place the primary bag into a secondary opaque hazardous waste bag. Label explicitly with "Toxic/Irritant Solid Waste - Contains Indole/Morpholine Derivatives."

Protocol C: Acute Spill Response

In the event of a benchtop powder or liquid spill.

  • Containment and Absorption:

    • Action: Surround the spill with an inert siliceous absorbent (e.g., diatomaceous earth or sand). Do not use combustible sawdust.

    • Causality: Morpholine residues can be flammable and reactive[2]. Combustible absorbents create an immediate fire hazard.

  • Decontamination:

    • Action: Sweep the absorbed material into a solid waste container using non-sparking tools. Wash the affected surface with a weak acidic solution (e.g., 5% acetic acid) to neutralize basic residues, followed by a thorough water rinse.

    • Self-Validation: Swab the cleaned surface with a wet pH strip. A reading of pH ~7 indicates that all corrosive morpholine residues have been successfully removed.

The Causality of Destruction: High-Temperature Incineration

Why do we go through such rigorous segregation? The ultimate destination for 3-Morpholin-4-yl-1H-indole is an EPA-approved hazardous waste facility.

The best hazardous organic waste disposal method for complex nitrogen-containing heterocycles is high-temperature process combustion[3]. Standard landfilling would allow the lipophilic indole core to leach into groundwater. Conversely, incineration at temperatures exceeding 1000°C ensures complete thermal cleavage of the robust C-N bonds. This extreme heat, combined with proper exhaust scrubbing, destroys the molecule entirely, preventing the release of toxic nitrogen oxides (NOx) into the atmosphere and permanently eliminating the environmental threat.

References

  • ChemicalBook. "Indole - Safety Data Sheet". Available at: 1

  • Redox. "Safety Data Sheet Morpholine". Available at: 2

  • Stockholm Convention. "POP's emissions from the Cement Industry". Available at: 3

Sources

A Comprehensive Guide to Personal Protective Equipment for Handling 3-Morpholin-4-yl-1H-indole

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the handling and disposal of 3-Morpholin-4-yl-1H-indole. As a novel compound, comprehensive toxicological data may not be fully available. Therefore, this protocol is grounded in a conservative approach, drawing from the known hazards of its structural analogs, morpholine and indole, to ensure the highest level of safety in the laboratory.

Hazard Assessment: A Proactive Approach to Safety

Potential Hazard Associated Moiety/Compound Class Rationale and Safety Implications
Skin Corrosion/Irritation MorpholineMorpholine is known to cause severe skin burns and irritation.[4][5] Direct contact with 3-Morpholin-4-yl-1H-indole should be avoided through the use of appropriate gloves and protective clothing.
Serious Eye Damage/Irritation MorpholineDirect contact with morpholine can cause serious eye damage.[5] Chemical splash goggles and a face shield are mandatory to protect against splashes.
Acute Toxicity (Dermal, Inhalation, Oral) Morpholine, Indole DerivativesMorpholine is harmful if it comes into contact with the skin, is inhaled, or swallowed.[4][5] Handling should be performed in a well-ventilated area, preferably a chemical fume hood, to minimize inhalation exposure.[3]
Respiratory Tract Irritation MorpholineInhalation of morpholine vapors can cause respiratory irritation.[6] Engineering controls like fume hoods are the primary defense, with respiratory protection as a necessary supplement in specific situations.

Personal Protective Equipment (PPE): Your Essential Barrier

The selection and proper use of PPE is the final and critical barrier between the researcher and potential chemical exposure.[7] The following PPE is mandatory when handling 3-Morpholin-4-yl-1H-indole.

Protection Type Required PPE Rationale and Best Practices
Eye and Face Protection Chemical splash goggles and a face shield.[8]Protects against splashes and vapors that can cause severe eye damage.[9] Standard safety glasses are insufficient.
Hand Protection Chemical-resistant gloves (e.g., nitrile).[3]Prevents skin contact with the potentially corrosive and toxic compound. It is advisable to double-glove. Regularly inspect gloves for any signs of degradation or tearing and change them frequently.[10]
Body Protection Chemical-resistant lab coat or apron.[3]Protects against chemical splashes. A lab coat should be fully buttoned with sleeves rolled down.
Respiratory Protection NIOSH-approved respirator.Required when handling the compound as a powder outside of a fume hood, when generating aerosols, or during a large spill cleanup.[7][10] All users must be fit-tested and trained in the proper use of their respirator.[10]
Footwear Closed-toed shoes.[11]Protects feet from spills.

Operational and Disposal Plans: From Benchtop to Waste Stream

Safe Handling Protocol

  • Preparation : Before handling, ensure that an appropriate chemical spill kit is readily available.[9]

  • Engineering Controls : Always handle 3-Morpholin-4-yl-1H-indole in a certified chemical fume hood to minimize inhalation exposure.[3]

  • Personal Protective Equipment : Don all required PPE as outlined in the table above before entering the handling area.

  • Weighing and Transfer : When weighing the solid compound, do so in a fume hood to prevent the generation of airborne dust. Use spatulas and other non-sparking tools for transfers.[11]

  • Post-Handling : After handling, wipe down the work area with an appropriate decontaminating solution. Remove and dispose of gloves and any other contaminated disposable PPE as hazardous waste.[12] Wash hands thoroughly with soap and water.

Spill Management

In the event of a spill, prompt and appropriate action is crucial to prevent exposure and environmental contamination.[13]

Spill_Response_Workflow start Spill Occurs assess_spill Assess Spill Size and Location start->assess_spill evacuate Evacuate Area Alert Supervisor/EHS assess_spill->evacuate Major Spill don_ppe Don Appropriate PPE (Gloves, Goggles, Respirator if needed) assess_spill->don_ppe Minor Spill report Report Incident to EHS evacuate->report contain_spill Contain Spill with Inert Absorbent (e.g., vermiculite, sand) don_ppe->contain_spill collect_waste Collect Absorbed Material into a Labeled Hazardous Waste Container contain_spill->collect_waste decontaminate Decontaminate Spill Area collect_waste->decontaminate dispose Dispose of all Contaminated Materials as Hazardous Waste decontaminate->dispose dispose->report

Caption: Spill Response Workflow for 3-Morpholin-4-yl-1H-indole.

Step-by-Step Spill Cleanup Procedure:

  • Evacuate and Alert : Immediately alert others in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.[14] Notify your supervisor and the institution's Environmental Health & Safety (EHS) department.

  • Secure the Area : If safe to do so, restrict access to the spill area.

  • Don PPE : Before attempting cleanup, don the appropriate PPE, including chemical splash goggles, a face shield, double gloves, a lab coat, and a respirator if the compound is a powder or if ventilation is inadequate.[15]

  • Contain the Spill : For liquid spills, surround the spill with an inert, non-combustible absorbent material like vermiculite, sand, or commercial spill pads, working from the outside in.[13] For solid spills, carefully cover the powder to avoid creating dust.

  • Collect the Waste : Carefully scoop the absorbed material and contaminated debris into a clearly labeled hazardous waste container.[12][16] Use non-sparking tools for this process.[11]

  • Decontaminate : Clean the spill area with a suitable solvent, followed by a thorough wash with soap and water.

  • Dispose : All materials used for the cleanup, including absorbent pads, gloves, and wipes, must be placed in the hazardous waste container.[12]

  • Report : Complete any necessary incident reports as required by your institution.

Waste Disposal Protocol

The disposal of 3-Morpholin-4-yl-1H-indole and any materials contaminated with it must be handled as hazardous chemical waste.[3]

  • Waste Segregation : Do not mix this waste with other waste streams.

  • Waste Collection : Collect all solid and liquid waste containing 3-Morpholin-4-yl-1H-indole in a dedicated, clearly labeled hazardous waste container.[11] The container should be made of a compatible material and kept securely closed when not in use.[17]

  • Labeling : The waste container must be labeled with "Hazardous Waste" and the full chemical name: "3-Morpholin-4-yl-1H-indole".[12]

  • Storage : Store the hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials.[18]

  • Disposal : Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed hazardous waste disposal company.[1]

By adhering to these rigorous safety protocols, researchers can confidently and safely work with 3-Morpholin-4-yl-1H-indole, ensuring personal safety and environmental protection.

References

  • Guidance for Hazardous Waste Spill Cleanup in Laboratories. (n.d.). The University of Tennessee, Knoxville. Retrieved from [Link]

  • 8 Steps to Handling a Laboratory Chemical Spill. (2023, May 5). Westlab. Retrieved from [Link]

  • Chemical spill cleanup procedures. (2021, September 2). J&K Scientific LLC. Retrieved from [Link]

  • MORPHOLINE. (n.d.). Chemsrc. Retrieved from [Link]

  • What is Morpholine: A Simple Guide. (2025, September 17). Niir.org. Retrieved from [Link]

  • Guide for Chemical Spill Response. (n.d.). American Chemical Society. Retrieved from [Link]

  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022, October 6). Provista. Retrieved from [Link]

  • Morpholine.pdf. (2000, November 29). AMS.usda.gov. Retrieved from [Link]

  • Morpholine - SAFETY DATA SHEET. (2025, April 16). PENTA s.r.o. Retrieved from [Link]

  • Protective Gear for Chemical Handling Must-Have Equipment. (2024, August 27). SAMS Solutions. Retrieved from [Link]

  • Personal Protective Equipment for Chemical Handling. (2016, October 10). Real Safety. Retrieved from [Link]

  • Morpholine. (n.d.). Datasheet. Retrieved from [Link]

  • PPE for Chemical Handling: A Quick Guide. (2023, April 12). Healthy Bean. Retrieved from [Link]

  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006, December 6). American Society of Health-System Pharmacists. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.